molecular formula C9H6O B1214465 Phenylpropiolaldehyde CAS No. 2579-22-8

Phenylpropiolaldehyde

Cat. No.: B1214465
CAS No.: 2579-22-8
M. Wt: 130.14 g/mol
InChI Key: IDASOVSVRKONFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenylpropiolaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C9H6O and its molecular weight is 130.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 47568. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-phenylprop-2-ynal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDASOVSVRKONFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80180455
Record name Phenylpropynal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80180455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2579-22-8
Record name Phenylpropynal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2579-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylpropynal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002579228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenylpropiolaldehyde
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47568
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenylpropynal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80180455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenylpropiolaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.130
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Phenylpropynal
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4Z6VFC4J5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Phenylpropiolaldehyde (CAS 2579-22-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylpropiolaldehyde, also known as 3-Phenyl-2-propynal, is a bifunctional aromatic organic compound featuring both an aldehyde and an alkyne functional group. This unique conjugated system imparts significant and versatile reactivity, establishing it as a valuable building block in advanced organic synthesis and a molecule of interest in medicinal chemistry. Its rigid, linear structure and electrophilic nature make it a key intermediate for constructing complex molecular architectures, from novel optoelectronic materials to heterocyclic scaffolds for drug discovery.[1] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, with a focus on practical insights for laboratory and development settings.

Section 1: Physicochemical and Spectroscopic Profile

The identity and purity of this compound are confirmed through a combination of physical property measurements and spectroscopic analysis.

Physicochemical Properties

This compound is typically a colorless to brown or dark red/orange liquid.[1] Its key physical and chemical properties are summarized in the table below. Careful handling is required as it is considered air and heat sensitive, necessitating storage under an inert atmosphere at refrigerated temperatures (2-8°C).[1]

PropertyValueSource(s)
CAS Number 2579-22-8[NIST], [PubChem]
Molecular Formula C₉H₆O[NIST], [PubChem]
Molecular Weight 130.14 g/mol [PubChem]
Appearance Colorless to Brown/Dark Red Liquid[1]
Boiling Point 118 °C at 13 mmHg[1]
Density 1.064 g/mL at 25 °C[1]
Refractive Index (n²⁰/D) 1.604[1]
Flash Point 94 °C (202 °F)[1]
Synonyms 3-Phenyl-2-propynal, Phenylpropargyl Aldehyde[NIST], [PubChem]
Spectroscopic Analysis

Spectroscopic data is crucial for the unambiguous identification and quality assessment of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides clear diagnostic signals. The aldehydic proton is highly deshielded and appears as a singlet around δ 9.44 ppm. The aromatic protons on the phenyl ring typically appear as a multiplet between δ 7.51-7.62 ppm.

  • ¹³C NMR Spectroscopy: The carbon spectrum confirms the key functional groups. The carbonyl carbon of the aldehyde is found significantly downfield (δ ~177 ppm). The two sp-hybridized carbons of the alkyne appear in the range of δ 88-95 ppm, while the aromatic carbons resonate between δ 129-133 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands that confirm the presence of the principal functional groups. A strong, sharp peak around 2200-2210 cm⁻¹ corresponds to the C≡C triple bond stretch. A prominent, sharp C=O stretch for the conjugated aldehyde is observed around 1670-1690 cm⁻¹ . The aldehydic C-H stretch typically appears as a pair of weak bands around 2720 and 2820 cm⁻¹ . Aromatic C-H stretches are visible above 3000 cm⁻¹, and C=C ring stretches are found in the 1450-1600 cm⁻¹ region.[2][3]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) shows a molecular ion (M⁺) peak at m/z = 130, corresponding to the molecular weight of the compound. A prominent fragment is often observed at m/z = 102, resulting from the loss of the carbonyl group (-CO).[4][5]

  • UV-Vis Spectroscopy: In ethanol, this compound exhibits a significant absorption maximum (λ_max) at 277 nm, with a molar extinction coefficient (ε) of approximately 5000 M⁻¹cm⁻¹.[6] This absorption is due to the extended π-conjugation of the molecule.

Section 2: Synthesis and Purification

The most common and reliable laboratory synthesis of this compound involves the oxidation of its corresponding alcohol, 3-phenyl-2-propyn-1-ol. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid or cleavage of the triple bond.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Oxidation cluster_2 Step 3: Purification Bromobenzene Bromobenzene Precursor 3-Phenyl-2-propyn-1-ol (CAS 1504-58-1) Bromobenzene->Precursor Pd/Cu Catalyst (Sonogashira Coupling) PropargylAlcohol Propargyl Alcohol PropargylAlcohol->Precursor Product This compound (CAS 2579-22-8) Precursor->Product Oxidant Mild Oxidant (e.g., MnO₂) Oxidant->Product Purification Silica Gel Column Chromatography Product->Purification

General workflow for the synthesis of this compound.
Experimental Protocol: Oxidation of 3-Phenyl-2-propyn-1-ol

This protocol describes a robust method using activated manganese dioxide (MnO₂), a mild and selective oxidant for propargylic alcohols.

Materials:

  • 3-Phenyl-2-propyn-1-ol (1.0 eq)[7][8][9][10][11]

  • Activated Manganese Dioxide (MnO₂, 10 eq by weight)

  • Dichloromethane (DCM), anhydrous

  • Celite® or anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 3-phenyl-2-propyn-1-ol (1.0 eq) and dissolve in a sufficient volume of anhydrous DCM (approx. 20 mL per gram of alcohol).

  • Add activated MnO₂ (10 eq by weight) to the solution in one portion. The reaction is exothermic and should be monitored. The mixture will turn into a black slurry.

  • Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 4:1 Hexane:Ethyl Acetate mixture. The starting material is more polar (lower Rf) than the product aldehyde (higher Rf). The reaction is typically complete within 2-4 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite® or anhydrous MgSO₄ to remove the MnO₂ solids. Wash the filter cake thoroughly with additional DCM to ensure complete recovery of the product.

  • Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil via flash column chromatography on silica gel, using a gradient of Hexane and Ethyl Acetate (e.g., starting from 100% Hexane and gradually increasing to 95:5 Hexane:Ethyl Acetate).

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a pale yellow to orange oil.

Section 3: Chemical Reactivity and Synthetic Utility

The dual functionality of this compound makes it a versatile reagent. The aldehyde can undergo nucleophilic additions and condensations, while the alkyne can participate in cycloadditions and metal-catalyzed couplings.

Reactions of the Aldehyde Moiety: The Wittig Reaction

The aldehyde group readily reacts with phosphorus ylides in the Wittig reaction to form conjugated enynes, which are valuable structures in materials science.[1][12] The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then collapses to the alkene and triphenylphosphine oxide, the thermodynamic driving force for the reaction.[13][14][15]

G PPA This compound Intermediate [2+2] Cycloaddition PPA->Intermediate Ylide Phosphorus Ylide (Ph₃P=CHR) Ylide->Intermediate Oxaphosphetane Oxaphosphetane Intermediate Intermediate->Oxaphosphetane Enyne Conjugated Enyne Oxaphosphetane->Enyne TPPO Triphenylphosphine Oxide (Ph₃P=O) Oxaphosphetane->TPPO Elimination

Mechanism of the Wittig reaction with this compound.
Reactions as a Dienophile and Building Block

The electron-withdrawing nature of the aldehyde group activates the alkyne for participation as a dienophile in Diels-Alder reactions. Furthermore, this compound is a key precursor in the synthesis of meso-substituted porphyrins. Under acidic conditions, it undergoes condensation with pyrrole to form a porphyrinogen intermediate, which is subsequently oxidized to the stable, aromatic porphyrin macrocycle.[16][17][18] This methodology provides access to porphyrins with phenylethynyl moieties, which have unique photophysical properties.[19]

Section 4: Application in Drug Discovery and Development

Beyond its role in synthetic chemistry, this compound has been identified as a molecule of interest in medicinal chemistry.

Potential as a β-Lactamase Inhibitor

Bacterial resistance to β-lactam antibiotics is a major public health crisis, largely driven by the production of β-lactamase enzymes that hydrolyze and inactivate the antibiotic.[20][21] this compound is classified as a specific, irreversible non-β-lactam inhibitor of β-lactamases.[5]

The proposed mechanism of action involves the highly electrophilic nature of the molecule. The active site of a serine β-lactamase contains a nucleophilic serine residue.[22] this compound presents two electrophilic sites: the aldehyde carbon and the β-carbon of the Michael system. Covalent inactivation can occur through one of two pathways:

  • Nucleophilic attack at the aldehyde: The active site serine attacks the aldehyde to form a stable hemiacetal adduct.

  • Michael Addition: The serine residue acts as a nucleophile in a conjugate addition to the alkyne, forming a stable covalent bond and inactivating the enzyme.

This dual reactivity makes it a compelling scaffold for the design of novel, non-β-lactam-based inhibitors to combat antibiotic resistance.[23][24]

G cluster_0 Inhibition Mechanism cluster_1 Potential Pathways PPA This compound (Inhibitor) Pathway1 1. Attack on Aldehyde PPA->Pathway1 Pathway2 2. Michael Addition PPA->Pathway2 Enzyme β-Lactamase (Active Site Ser-OH) Enzyme->Pathway1 Enzyme->Pathway2 Inactive Covalently Modified, Inactive Enzyme Pathway1->Inactive Pathway2->Inactive

Conceptual mechanism for β-Lactamase inhibition.

Section 5: Handling, Storage, and Safety

This compound is a hazardous substance that requires careful handling in a well-ventilated area or chemical fume hood.

  • Hazards: It is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety goggles or a face shield.[1]

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a cool, dry place, typically refrigerated at 2-8°C, away from heat and ignition sources.[1]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.

Conclusion

This compound (CAS 2579-22-8) is a highly versatile and reactive building block with significant utility for both synthetic and medicinal chemists. Its conjugated aldehyde-alkyne structure allows for a diverse range of chemical transformations, enabling the construction of complex organic molecules such as conjugated enynes and functionalized porphyrins. Furthermore, its potential as an irreversible inhibitor of β-lactamase enzymes highlights its relevance in the urgent field of antibiotic drug discovery. A thorough understanding of its properties, synthesis, and reactivity, combined with stringent adherence to safety protocols, will empower researchers to fully leverage the synthetic potential of this valuable compound.

References

  • National Institute of Standards and Technology. (n.d.). Phenylpropynal. In NIST Chemistry WebBook.
  • The Royal Society of Chemistry. (2012). Supporting Information.
  • National Center for Biotechnology Information. (n.d.). Phenylpropynal. In PubChem.
  • Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. PhotochemCAD.
  • The Organic Chemistry Tutor. (2019, January 9). The Wittig Reaction [Video]. YouTube.
  • Name-Reaction.com. (n.d.). Wittig reaction.
  • Organic Chemistry. (n.d.). Wittig Reaction - Common Conditions.
  • Wikipedia. (n.d.). Wittig reaction.
  • Tooke, C. L., Hinchliffe, P., Bragginton, E. C., Colenso, C. K., Hirvonen, V. H. A., Takebayashi, Y., & Spencer, J. (2019). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine, 9(6), a034413.
  • MDPI. (2023). Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria. Molecules, 28(14), 5489.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • National Institute of Standards and Technology. (n.d.). 3-Phenyl-2-propyn-1-ol. In NIST Chemistry WebBook.
  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.
  • University of Wisconsin-Madison. (n.d.). 1H NMR Chemical Shifts. In Organic Chemistry Data.
  • International Journal of Chemical Studies. (2020). Review on synthetic advances in porphyrins and metalloporphyrins. International Journal of Chemical Studies, 8(2), 23-27.
  • National Institute of Standards and Technology. (n.d.). 2-Propenal, 3-phenyl-. In NIST Chemistry WebBook.
  • ICT Prague. (n.d.). Table of Characteristic IR Absorptions.
  • MDPI. (2021). Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use. Antibiotics, 10(9), 1050.
  • Chemchart. (n.d.). 3-Phenyl-2-propyn-1-ol (1504-58-1).
  • National Center for Biotechnology Information. (2023). Beta-Lactamase Inhibitors. In StatPearls.
  • Dalal Institute. (n.d.). Reaction Mechanism: Structure and Reactivity.
  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms.
  • Macha, L. A., & Varma, R. S. (2015). Two-step Mechanochemical Synthesis of Porphyrins. Organic letters, 17(18), 4588–4591.
  • National Center for Biotechnology Information. (n.d.). 3-Phenyl-2-propyn-1-ol. In PubChem.
  • Liu, Z., & Chen, X. (2021).
  • Cheméo. (n.d.). Chemical Properties of 3-Phenyl-2-propyn-1-ol (CAS 1504-58-1).
  • MDPI. (2023).
  • MDPI. (2018). Tackling the Antibiotic Resistance Caused by Class A β-Lactamases through the Use of β-Lactamase Inhibitory Protein. International Journal of Molecular Sciences, 19(3), 887.
  • Quora. (2020). How does the reaction between pyrrole and an aldehyde work in the synthesis of porphyrin?.

Sources

An In-Depth Technical Guide to Phenylpropiolaldehyde: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Phenylpropiolaldehyde (C₉H₆O) is a conjugated yn-aldehyde of significant interest in synthetic organic chemistry. Its unique structure, featuring a phenyl group, a carbon-carbon triple bond, and an aldehyde moiety in conjugation, imparts a rich and versatile reactivity profile. This guide provides a comprehensive overview for researchers and drug development professionals, detailing the compound's chemical structure, physicochemical and spectroscopic properties, and a field-proven method for its synthesis. The primary focus is on the selective oxidation of 3-phenyl-2-propyn-1-ol using activated manganese dioxide, a method valued for its mild conditions and high selectivity, thereby preventing over-oxidation to the corresponding carboxylic acid. Further sections explore the compound's reactivity and its applications as a versatile building block, alongside essential safety and handling protocols.

Molecular Structure and Physicochemical Properties

Chemical Identity

This compound is an organic compound that serves as a valuable intermediate in numerous synthetic pathways.[1]

  • IUPAC Name: 3-phenylprop-2-ynal[2]

  • Synonyms: Phenylpropargyl aldehyde, 3-Phenyl-2-propynal, Benzenepropiolaldehyde[2][3][4][5]

  • Molecular Formula: C₉H₆O[2][3][5]

  • CAS Number: 2579-22-8[2][3][4][5]

Structural Diagram

The structure consists of a terminal aldehyde group conjugated with a phenyl-substituted alkyne. This extended π-system is the primary determinant of its chemical behavior.

Synthesis_Workflow A 1. Dissolve 3-Phenyl-2-propyn-1-ol in Dichloromethane B 2. Add 10-20 eq. of activated MnO₂ A->B C 3. Stir vigorously at RT (2-24h) B->C D 4. Monitor by TLC until starting material is consumed C->D E 5. Filter through Celite® to remove solid MnO₂ D->E Reaction Complete F 6. Wash filter cake with fresh Dichloromethane E->F G 7. Dry combined filtrate (e.g., MgSO₄) and filter F->G H 8. Concentrate solvent via rotary evaporation G->H I 9. Purify by column chromatography (if needed) H->I J This compound (Product) I->J

Sources

An In-depth Technical Guide to Phenylpropiolaldehyde: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Versatility of a Core Synthetic Building Block

Phenylpropiolaldehyde, a bifunctional organic molecule, stands as a cornerstone in the edifice of modern synthetic chemistry. Its unique conjugated system, comprising a phenyl ring, a carbon-carbon triple bond (alkyne), and an aldehyde functional group, imparts a rich and diverse reactivity profile. This guide provides an in-depth exploration of this compound, from its fundamental nomenclature and properties to its synthesis, key reactions, and potential applications in materials science and drug discovery. The insights presented herein are curated for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.

Nomenclature and Identification

The unambiguous identification of a chemical entity is paramount for scientific discourse and reproducibility. This compound is known by several names, a reflection of its structural features and historical context.

IUPAC Name: 3-phenylprop-2-ynal[1]

This systematic name precisely describes the molecule: a three-carbon chain ("prop") with a triple bond at the second position ("-2-yn") and an aldehyde functional group ("-al"), substituted with a phenyl group at the third position.

Common Synonyms:

  • Phenylpropynal[1][2]

  • Phenylpropargylaldehyde[1][2]

  • 3-Phenyl-2-propynal[1][2]

  • Benzenepropiolaldehyde[2]

  • Formylphenylacetylene[2]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is essential for its handling, purification, and characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₆O[2]
Molecular Weight 130.14 g/mol [1][2]
Appearance Colorless to brown clear liquid
Boiling Point 118 °C at 13 mmHg[2]
Density 1.064 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.604[2]
CAS Number 2579-22-8[1][2]

Spectroscopic Signature:

The conjugated system of this compound gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification and for monitoring reactions.

  • ¹H NMR Spectroscopy: The aldehydic proton is expected to appear as a singlet in the downfield region (typically δ 9.0-10.0 ppm). The aromatic protons of the phenyl group will resonate in the aromatic region (δ 7.0-8.0 ppm).

  • ¹³C NMR Spectroscopy: The carbonyl carbon of the aldehyde is highly deshielded and appears significantly downfield (δ > 190 ppm). The acetylenic carbons will be observed in the range of δ 80-100 ppm, and the aromatic carbons will appear between δ 120-140 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretch of the aldehyde (around 1680-1700 cm⁻¹), the C≡C triple bond stretch (around 2100-2200 cm⁻¹), and the C-H stretch of the aldehyde (around 2720 and 2820 cm⁻¹). Aromatic C-H stretches will be observed above 3000 cm⁻¹.

  • Mass Spectrometry (MS): In the electron ionization mass spectrum, the molecular ion peak (M⁺) is expected at m/z 130. Common fragmentation patterns would include the loss of the formyl group (-CHO) to give a fragment at m/z 101, and other fragmentations characteristic of the phenylacetylene moiety.

Synthesis of this compound: A Practical Protocol

The most common and reliable method for the laboratory-scale synthesis of this compound is the selective oxidation of the corresponding propargyl alcohol, 3-phenyl-2-propyn-1-ol. Activated manganese dioxide (MnO₂) is a preferred oxidant for this transformation due to its mildness and high selectivity for allylic and propargylic alcohols, minimizing over-oxidation to the carboxylic acid.

Synthesis Reactant 3-Phenyl-2-propyn-1-ol Product This compound (3-Phenylprop-2-ynal) Reactant->Product Oxidation Reagent Activated MnO₂ Dichloromethane (DCM) Reagent->Product Byproduct MnO + H₂O Product->Byproduct Byproducts

Figure 1: Synthetic pathway for this compound.

Experimental Protocol: Oxidation of 3-Phenyl-2-propyn-1-ol

Materials:

  • 3-Phenyl-2-propyn-1-ol

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Celite® or anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, for prolonged reactions)

  • Buchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-phenyl-2-propyn-1-ol (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Addition of Oxidant: To the stirred solution, add activated manganese dioxide (MnO₂) in excess (typically 5-10 equivalents by weight relative to the alcohol). The reaction is exothermic, and for larger scale reactions, addition in portions may be necessary to control the temperature.

  • Reaction Monitoring: Stir the resulting black suspension vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC), observing the disappearance of the starting alcohol and the appearance of the aldehyde product. The reaction is typically complete within a few hours to overnight, depending on the activity of the MnO₂.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® or anhydrous magnesium sulfate (MgSO₄) in a Buchner funnel to remove the manganese salts. Wash the filter cake thoroughly with several portions of DCM to ensure complete recovery of the product.

  • Purification: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude this compound is often of sufficient purity for subsequent steps. If further purification is required, it can be achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Self-Validation and Causality: The use of a significant excess of activated MnO₂ ensures a sufficient number of active sites for the oxidation, driving the reaction to completion. DCM is an excellent solvent as it is relatively inert and facilitates easy removal of the solid byproducts through filtration. Monitoring by TLC is a critical step to prevent over-reaction and to determine the optimal reaction time.

The Rich Reactivity of this compound

The dual functionality of this compound makes it a versatile substrate for a wide array of organic transformations. The electrophilic nature of both the aldehyde carbonyl carbon and the β-carbon of the alkyne allows for a variety of nucleophilic additions.

Reactivity cluster_additions Nucleophilic Addition cluster_named_reactions Named Reactions PPA This compound Product1 1,2-Adduct PPA->Product1 1,2-Addition (to C=O) Product2 1,4-Adduct (Michael Adduct) PPA->Product2 1,4-Addition (to C≡C) Wittig_Product Conjugated Enyne PPA->Wittig_Product Wittig Reaction MCR_Product Complex Heterocycle PPA->MCR_Product e.g., A³ coupling Nucleophile Nucleophile (Nu⁻) Nucleophile->PPA Wittig Wittig Reagent (Ph₃P=CHR) Wittig->PPA MCR Multicomponent Reaction MCR->PPA

Figure 2: Reactivity map of this compound.

1. Nucleophilic Addition to the Carbonyl Group (1,2-Addition):

The aldehyde functionality readily undergoes nucleophilic addition with a variety of nucleophiles, such as Grignard reagents and organolithium compounds, to afford secondary propargyl alcohols.

2. Conjugate Nucleophilic Addition (Michael or 1,4-Addition):

The electron-withdrawing effect of the aldehyde group makes the β-carbon of the alkyne susceptible to attack by soft nucleophiles, such as amines, thiols, and cuprates, in a Michael-type addition. This reaction is a powerful tool for the synthesis of functionalized cinnamaldehyde derivatives.

3. Wittig Reaction and Related Olefinations:

The aldehyde group can be converted to an alkene via the Wittig reaction, providing access to conjugated enyne systems.[3] These structures are of significant interest in materials science for their electronic and optical properties.

4. Multicomponent Reactions (MCRs):

This compound is an excellent substrate for multicomponent reactions, where three or more reactants combine in a single pot to form a complex product.[4][5][6] This approach aligns with the principles of green chemistry by improving atom economy and reducing waste. For example, in the A³ coupling reaction (aldehyde-alkyne-amine), this compound can react with a secondary amine and another alkyne to generate propargylamines.

5. Organocatalysis:

The reactivity of this compound can be harnessed and controlled using organocatalysts to achieve high levels of stereoselectivity in various transformations, including aldol and Michael reactions.[7][8][9][10]

Applications in Drug Development and Materials Science

While specific examples of this compound as a final drug product are not prevalent, its role as a versatile building block in medicinal chemistry is significant. The propargyl aldehyde moiety is a valuable pharmacophore that can be incorporated into more complex molecules to modulate their biological activity.

  • Enzyme Inhibition: The related compound, propiolaldehyde, has been shown to be an irreversible inhibitor of mitochondrial aldehyde dehydrogenase (ALDH).[3][11][12] This suggests that this compound and its derivatives could be explored as potential inhibitors for this class of enzymes, which are implicated in various diseases.

  • Anticancer and Antimicrobial Research: Aldehydes and phenylpropanoid structures are known to exhibit a range of biological activities, including anticancer and antimicrobial effects.[13][14][15][16][17][18][19][20] The unique electronic and steric properties of this compound make it an attractive scaffold for the synthesis of novel therapeutic agents in these areas.

  • Organic Electronics: The conjugated enyne structures synthesized from this compound have potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their tunable photophysical properties.[2]

Safety and Handling

This compound is an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a powerful and versatile building block in organic synthesis, offering a gateway to a wide array of complex molecular architectures. Its rich reactivity, stemming from the interplay of the phenyl, alkyne, and aldehyde functionalities, allows for its participation in a diverse range of transformations. As the demand for novel therapeutic agents and advanced materials continues to grow, the strategic application of core intermediates like this compound will undoubtedly play a pivotal role in driving innovation in the chemical sciences.

References

  • PubChem. Phenylpropynal.
  • NIST. 2-Propenal, 3-phenyl-. National Institute of Standards and Technology. [Link]
  • PubMed. Microsomal N-depropargylation of pargyline to propiolaldehyde, an irreversible inhibitor of mitochondrial aldehyde dehydrogenase.
  • ResearchGate. 3-phenyl-propionaldehyde 2 1H NMR (400 MHz, CDCl3, 298 K).
  • PubMed. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study.
  • PubMed. Role of propiolaldehyde and other metabolites in the pargyline inhibition of rat liver aldehyde dehydrogenase.
  • PubMed. [In vitro antimicrobial activity of glutaraldehyde plus O-phenylphenol association (ratio 2:1)].
  • NIST. 2-Propenal, 3-phenyl-. National Institute of Standards and Technology. [Link]
  • PubMed. Inhibition of aldehyde dehydrogenase by propiolaldehyde, a possible metabolite of pargyline.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033716).
  • ChemBK. 3-Phenyl-2-propenal. ChemBK. [Link]
  • MDPI. Roles of Selected Bioactive Compounds in Inhibiting the Development and Progression of Cancer—A Review. MDPI. [Link]
  • NIST. 2-Propenal, 3-phenyl-. National Institute of Standards and Technology. [Link]
  • MDPI. Antioxidant Properties and Aldehyde Reactivity of PD-L1 Targeted Aryl-Pyrazolone Anticancer Agents. MDPI. [Link]
  • Organic Syntheses. 3-phenyl-1-propanol. Organic Syntheses. [Link]
  • ResearchGate. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria.
  • IntechOpen. Multicomponent Reactions in Organic Synthesis Pursuits. IntechOpen. [Link]
  • Journal of Cancer. Chemical screening identifies the anticancer properties of Polyporous parvovarius. Journal of Cancer. [Link]
  • MDPI.
  • ChemSynthesis. 3-phenyl-2-propyn-1-ol. ChemSynthesis. [Link]
  • PMC. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria.
  • PubMed. Inhibitory effects of plant phenols on the activity of selected enzymes.
  • PMC. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells.
  • ResearchGate. Synthesis of aldehyde building block 3. Conditions and reagents.
  • The Raj Group. Highly Enantioselective Organocatalytic Direct Aldol Reaction in an Aqueous Medium†. The Raj Group. [Link]
  • PMC. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.
  • PMC. A Building Block Approach for the Total Synthesis of YM-385781.
  • ResearchGate. (PDF) Multicomponent Reactions as an Efficient and Facile Alternative Route in Organic Synthesis and Applications.
  • Organic Chemistry Portal. Organocatalytic Asymmetric α-Allylation and Propargylation of α-Branched Aldehydes with Alkyl Halides. Organic Chemistry Portal. [Link]
  • MDPI. Magnetic Nanoparticle-Catalysed One-Pot Multicomponent Reactions (MCRs): A Green Chemistry Approach. MDPI. [Link]
  • RSC Publishing.
  • ScienceOpen. Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. ScienceOpen. [Link]
  • Frontiers. Antibacterial and antibiofilm activities of protocatechualdehyde and its synergy with ampicillin against methicillin-resistant Staphylococcus aureus. Frontiers. [Link]
  • PMC. Organocatalytic Asymmetric Addition of Aldehyde to Nitroolefin by H-d-Pro-Pro-Glu-NH2: A Mechanistic Study.
  • PubMed. Iterative assembly line synthesis of polypropionates with full stereocontrol.
  • Purdue University. The Ghosh Laboratory: Total Synthesis of Bioactive Natural Products. Purdue University Department of Chemistry. [Link]

Sources

Phenylpropiolaldehyde: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Profile of Phenylpropiolaldehyde

This compound, also known as 3-phenyl-2-propynal, is an aromatic aldehyde featuring a conjugated system that includes a phenyl group, a carbon-carbon triple bond (alkyne), and a carbonyl group. This unique electronic and structural arrangement imparts a high degree of reactivity and makes it a valuable and versatile building block in synthetic organic chemistry. For researchers in materials science and drug development, this compound serves as a key intermediate for constructing complex molecular architectures, particularly in the synthesis of heterocyclic compounds and conjugated systems with potential applications in optoelectronics.[1] This guide provides an in-depth overview of its fundamental properties, synthesis, spectroscopic characterization, and applications, with a focus on insights relevant to laboratory practice and drug discovery programs.

Core Molecular and Physical Properties

A precise understanding of a reagent's fundamental properties is a prerequisite for its effective use in synthesis. This compound is a clear, dark red or orange liquid under standard conditions.[1] Its key identifiers and physical characteristics are summarized below for quick reference.

PropertyValueSource(s)
Molecular Formula C₉H₆O[1][2][3]
Molecular Weight 130.14 g/mol [1][2][3]
IUPAC Name 3-phenylprop-2-ynal[2]
CAS Number 2579-22-8[1][2][3]
Boiling Point 118 °C at 13 mmHg[1]
Density 1.064 g/mL at 25 °C[1]
Refractive Index (n²⁰/D) 1.604[1]

Synthesis of this compound: A Methodological Deep Dive

The most common and reliable laboratory-scale synthesis of this compound involves the selective oxidation of the corresponding primary alcohol, 3-phenyl-2-propyn-1-ol. The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid and to ensure compatibility with the alkyne functionality.

Key Synthetic Precursor: 3-Phenyl-2-propyn-1-ol

The starting material, 3-phenyl-2-propyn-1-ol, is a commercially available propargylic alcohol. It is a colorless to pale yellow liquid and serves as a fundamental building block in its own right, particularly in fragrance and pharmaceutical research.

Oxidation Protocol: The Use of Activated Manganese Dioxide (MnO₂)

Activated manganese dioxide (MnO₂) is a preferred reagent for the oxidation of allylic and benzylic alcohols due to its high selectivity and mild reaction conditions. This heterogeneity of the reagent simplifies the workup, as the excess reagent and manganese byproducts can be removed by simple filtration.

Experimental Protocol: Oxidation of 3-Phenyl-2-propyn-1-ol with MnO₂

  • Reagent Activation: Commercially available MnO₂ can vary in activity. For consistent results, it is advisable to activate it by heating at 110-120 °C in an oven for several hours prior to use to remove adsorbed water.

  • Reaction Setup: To a stirred solution of 3-phenyl-2-propyn-1-ol (1.0 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂) or petroleum ether, add activated MnO₂ (typically 10-20 equivalents by weight). The large excess is necessary due to the heterogeneous nature of the reaction and the variability in reagent activity.

  • Reaction Monitoring: The reaction is typically stirred at room temperature. Progress can be monitored by thin-layer chromatography (TLC), observing the disappearance of the starting alcohol and the appearance of the more nonpolar aldehyde product.

  • Workup and Purification: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the MnO₂. The filter cake should be washed thoroughly with the reaction solvent to recover all of the product. The combined filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Causality in Experimental Design:
  • Choice of MnO₂: The key advantage of MnO₂ is its chemoselectivity. Unlike stronger oxidizing agents like potassium permanganate or Jones reagent, activated MnO₂ selectively oxidizes the primary alcohol without affecting the carbon-carbon triple bond or the aromatic ring. This prevents the formation of unwanted byproducts.

  • Solvent Selection: Dichloromethane is a common choice due to its ability to dissolve the starting material and its inertness under the reaction conditions.

  • Heterogeneous System: The use of a solid-supported reagent simplifies the purification process, which is a significant practical advantage in a laboratory setting.

SynthesisWorkflow cluster_start Starting Material cluster_reaction Oxidation cluster_workup Workup & Purification cluster_end Final Product Start 3-Phenyl-2-propyn-1-ol Reaction Stirring with activated MnO₂ in CH₂Cl₂ Start->Reaction Add Reagent & Solvent Filtration Filtration through Celite® Reaction->Filtration Reaction Completion Concentration Solvent Removal (Rotary Evaporation) Filtration->Concentration Purification Column Chromatography Concentration->Purification End This compound Purification->End

Spectroscopic Characterization: A Guide to Identification

Accurate characterization of the final product is essential for validating the success of a synthesis and ensuring its purity for subsequent applications.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is distinguished by several key absorption bands that correspond to its functional groups:

  • C≡C Stretch: A sharp, medium-intensity peak is expected in the range of 2200-2100 cm⁻¹, characteristic of the alkyne triple bond.

  • C=O Stretch: A strong, sharp peak will appear around 1700-1680 cm⁻¹, indicative of the conjugated aldehyde carbonyl group.

  • Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region correspond to the phenyl group.

  • Aldehydic C-H Stretch: A pair of weak to medium peaks may be observed around 2850 cm⁻¹ and 2750 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a directly citable, fully assigned NMR spectrum was not available in the conducted research, the expected chemical shifts can be predicted based on the electronic environment of the protons and carbons.

  • ¹H NMR:

    • Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.0-10.0 ppm.

    • Aromatic Protons (-C₆H₅): A multiplet corresponding to the five protons of the phenyl group would appear in the range of δ 7.3-7.8 ppm.

  • ¹³C NMR:

    • Carbonyl Carbon (-CHO): The aldehyde carbon is expected to be the most downfield signal, likely in the range of δ 190-200 ppm.

    • Alkynyl Carbons (-C≡C-): Two distinct signals for the sp-hybridized carbons would be present, typically between δ 80-100 ppm.

    • Aromatic Carbons (-C₆H₅): Multiple signals for the aromatic carbons would be observed in the δ 120-140 ppm region.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to its molecular weight, 130.14. Common fragmentation patterns would likely involve the loss of the aldehyde group (-CHO) or cleavage of the alkyne moiety.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound is rooted in the reactivity of its conjugated system. The aldehyde group is susceptible to nucleophilic attack, while the alkyne can participate in various cycloaddition and coupling reactions. This dual reactivity makes it a powerful tool for generating molecular diversity.

A Versatile Precursor for Bioactive Heterocycles

A significant application of this compound in medicinal chemistry is its use as a precursor for the synthesis of heterocyclic compounds.[1] Heterocycles are core structures in a vast number of approved drugs, and the development of efficient synthetic routes to novel heterocyclic scaffolds is a central theme in drug discovery.[1] this compound can be used in multi-component reactions to rapidly construct complex ring systems, providing a foundation for libraries of compounds to be screened for biological activity.

Reactivity cluster_reactions Key Reactions cluster_products Resulting Scaffolds cluster_applications Potential Applications PPA This compound Nucleophilic Nucleophilic Addition (e.g., Grignard Reagents) PPA->Nucleophilic Cycloaddition Cycloaddition Reactions (e.g., with azides, dienes) PPA->Cycloaddition Wittig Wittig Reaction PPA->Wittig Propargyl Propargyl Alcohols Nucleophilic->Propargyl Heterocycles Heterocyclic Compounds (e.g., Isoxazoles, Pyrazoles) Cycloaddition->Heterocycles Enynes Conjugated Enynes Wittig->Enynes DrugDiscovery Drug Discovery Scaffolds Heterocycles->DrugDiscovery Materials Optoelectronic Materials Enynes->Materials

For instance, the reaction of this compound with hydroxylamine can yield 5-phenylisoxazole, a scaffold found in various biologically active molecules. Similarly, reactions with hydrazines can produce pyrazole derivatives, another important class of heterocycles in medicinal chemistry.

Safety and Handling

As a research chemical, this compound must be handled with appropriate safety precautions.

  • Hazards: It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. All handling should be performed in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents. Recommended storage temperature is 2-8°C.

  • Disposal: Dispose of waste and residues in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a potent and versatile chemical intermediate with significant applications for researchers in organic synthesis, materials science, and drug discovery. Its value lies in the unique combination of an aromatic ring, an alkyne, and an aldehyde within a compact, conjugated system. A thorough understanding of its properties, synthesis, and reactivity allows chemists to strategically employ this reagent in the creation of novel and complex molecules with promising functional and biological properties. The continued exploration of its utility in multi-component and cycloaddition reactions is expected to further solidify its role as a key building block in the development of next-generation therapeutics and materials.

References

  • PubChem. (n.d.). Phenylpropynal. National Center for Biotechnology Information.

Sources

Phenylpropiolaldehyde: A Comprehensive Technical Guide to its Physical and Chemical Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phenylpropiolaldehyde, a versatile bifunctional molecule, has garnered significant interest within the scientific community, particularly in the realms of organic synthesis and medicinal chemistry. Its unique structure, featuring a reactive aldehyde group in conjugation with a carbon-carbon triple bond, offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the physical and chemical properties of this compound, offering valuable insights for researchers, scientists, and drug development professionals seeking to leverage its synthetic potential.

Physicochemical Properties

This compound is a pale yellow to brown liquid at room temperature. A comprehensive summary of its key physical and spectral properties is provided below.

Physical Properties

A compilation of the key physical characteristics of this compound is presented in Table 1. These properties are essential for its handling, purification, and use in various experimental setups.

PropertyValueSource(s)
CAS Number 2579-22-8[1]
Molecular Formula C₉H₆O[1]
Molecular Weight 130.14 g/mol [1]
Boiling Point 118 °C at 13 mmHg[2]
Density 1.064 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.604[2]

Table 1: Physical Properties of this compound

Spectroscopic Data

The spectroscopic signature of this compound is crucial for its identification and characterization.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the aldehydic proton is expected to appear as a singlet in the downfield region (around 9-10 ppm) due to the deshielding effect of the carbonyl group and the alkyne. The phenyl protons will typically appear as a multiplet in the aromatic region (around 7-8 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments. Key signals include the carbonyl carbon (typically >180 ppm), the acetylenic carbons (around 80-90 ppm), and the aromatic carbons (in the 120-140 ppm range).

  • IR (Infrared) Spectroscopy: The IR spectrum displays characteristic absorption bands for the functional groups present. This compound exhibits a strong C=O stretching vibration for the aldehyde at approximately 1670-1690 cm⁻¹, and a C≡C stretching vibration for the alkyne around 2100-2200 cm⁻¹ (which may be weak or absent due to symmetry).

  • MS (Mass Spectrometry): The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 130, corresponding to its molecular weight[3]. Fragmentation patterns can provide further structural information.

  • UV-Vis (Ultraviolet-Visible) Spectroscopy: this compound exhibits an absorption maximum (λmax) at 277 nm in ethanol, with a molar absorptivity (ε) of 5000[4]. This absorption is due to the extended π-conjugation of the molecule.

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and effective method involves the Sonogashira coupling reaction.

Synthesis via Sonogashira Coupling

The Sonogashira coupling provides a direct and efficient method for the formation of the carbon-carbon triple bond in this compound by coupling an aryl halide with a terminal alkyne[5][6][7][8][9][10].

Reaction Scheme:

Sonogashira_Synthesis reactants Iodobenzene + Propargyl aldehyde product This compound reactants->product Sonogashira Coupling arrow Pd(PPh₃)₂Cl₂, CuI, Et₃N

Caption: Sonogashira coupling for the synthesis of this compound.

Experimental Protocol:

  • To a solution of iodobenzene (1.0 eq) in a suitable solvent such as triethylamine (Et₃N) under an inert atmosphere, add propargyl aldehyde (1.2 eq).

  • Add the palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq), and the copper(I) cocatalyst, copper(I) iodide (CuI) (0.04 eq).

  • Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC or GC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Causality: The palladium catalyst facilitates the oxidative addition to the aryl halide and the transmetalation with the copper acetylide, which is formed in situ from the terminal alkyne and the copper catalyst. The amine base is crucial for deprotonating the terminal alkyne and neutralizing the hydrohalic acid formed during the reaction.

Chemical Reactivity and Key Reactions

The dual functionality of this compound makes it a versatile building block in organic synthesis. It can undergo reactions at both the aldehyde group and the carbon-carbon triple bond.

Reactions of the Aldehyde Group

The aldehyde group can be readily oxidized to a carboxylic acid.

Reaction Scheme:

Oxidation reactant This compound product Phenylpropiolic Acid reactant->product arrow [O] (e.g., Ag₂O, Tollens' reagent)

Caption: Oxidation of this compound to phenylpropiolic acid.

Experimental Protocol (Tollens' Test as an illustrative example):

  • Prepare Tollens' reagent by adding a drop of dilute sodium hydroxide solution to a solution of silver nitrate, followed by the dropwise addition of dilute ammonia solution until the initially formed precipitate of silver oxide just dissolves.

  • Add a few drops of this compound to the freshly prepared Tollens' reagent in a clean test tube.

  • Gently warm the mixture in a water bath.

  • The formation of a silver mirror on the inner wall of the test tube indicates the oxidation of the aldehyde to the corresponding carboxylate.

  • Acidification of the reaction mixture will yield phenylpropiolic acid[11][12].

Causality: Mild oxidizing agents are chosen to selectively oxidize the aldehyde without affecting the alkyne functionality. Tollens' reagent provides a classic and visually indicative method for this transformation.

The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents.

Reaction Scheme:

Reduction reactant This compound product 3-Phenyl-2-propyn-1-ol reactant->product arrow NaBH₄, MeOH

Caption: Reduction of this compound to 3-phenyl-2-propyn-1-ol.

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in methanol (MeOH) in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.1 eq) in small portions to the stirred solution[13][14][15][16][17].

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour, or until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., diethyl ether).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude alcohol, which can be further purified by chromatography or distillation.

Causality: Sodium borohydride is a chemoselective reducing agent that readily reduces aldehydes and ketones but typically does not affect less reactive functional groups like alkynes under these conditions.

The Wittig reaction provides a powerful method for converting the aldehyde into an alkene, thus extending the carbon chain and introducing a double bond[1][18][19][20][21][22][23].

Reaction Scheme:

Wittig_Reaction reactants This compound + Phosphonium Ylide (Ph₃P=CHR) product Conjugated Enyne reactants->product arrow THF

Caption: Wittig reaction of this compound.

Experimental Protocol:

  • Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the ylide solution to a low temperature (e.g., -78 °C or 0 °C).

  • Slowly add a solution of this compound (1.0 eq) in THF to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it.

  • Purify the resulting enyne by column chromatography, which will also separate it from the triphenylphosphine oxide byproduct.

Causality: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a betaine intermediate which then collapses to form a stable triphenylphosphine oxide and the desired alkene. The choice of ylide determines the stereochemistry of the resulting double bond.

Grignard reagents add to the aldehyde group to form secondary propargyl alcohols, which are valuable synthetic intermediates[6][23][24][25][26][27][28].

Reaction Scheme:

Grignard_Reaction reactants This compound + RMgX product Secondary Propargyl Alcohol reactants->product arrow 1. Et₂O or THF 2. H₃O⁺

Caption: Grignard reaction with this compound.

Experimental Protocol:

  • In a flame-dried flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous diethyl ether (Et₂O) or THF.

  • Cool the solution in an ice bath.

  • Slowly add the Grignard reagent (e.g., methylmagnesium bromide, RMgX) (1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting secondary alcohol by column chromatography or distillation.

Causality: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent acidic workup protonates the resulting alkoxide to yield the alcohol. Anhydrous conditions are critical as Grignard reagents are strong bases and will react with any protic solvents, including water.

Reactions of the Alkyne Group

The electron-withdrawing aldehyde group activates the alkyne, making this compound a good dienophile in Diels-Alder reactions for the synthesis of six-membered rings[3][14][15][20][29][30][31][32][33].

Reaction Scheme:

Diels_Alder reactants This compound + Diene (e.g., Cyclopentadiene) product Bicyclic Adduct reactants->product arrow Heat

Caption: Diels-Alder reaction of this compound.

Experimental Protocol:

  • In a sealed tube or a flask equipped with a reflux condenser, combine this compound (1.0 eq) and a suitable diene (e.g., freshly cracked cyclopentadiene, 1.2 eq).

  • Heat the mixture in a suitable solvent (e.g., toluene) or neat at an elevated temperature until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting cycloadduct by column chromatography or recrystallization.

Causality: The [4+2] cycloaddition is a concerted pericyclic reaction driven by the formation of a more stable six-membered ring. The electron-withdrawing nature of the aldehyde group on the dienophile lowers the energy of its LUMO, facilitating the reaction with the HOMO of the diene.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, offering a wide range of reactivity at both its aldehyde and alkyne functionalities. This guide has provided a comprehensive overview of its physical and chemical properties, along with detailed experimental protocols for its synthesis and key transformations. By understanding these fundamental characteristics, researchers and drug development professionals can effectively harness the synthetic potential of this compound to construct complex molecular architectures and advance their scientific endeavors.

References

  • ChemicalBook: this compound
  • Giacomini, D., et al. (2007). Highly efficient asymmetric reduction of arylpropionic aldehydes by Horse Liver Alcohol Dehydrogenase through dynamic kinetic resolution.
  • Master Organic Chemistry: Wittig Reaction
  • Organic Syntheses: Phenylacetylene
  • Organic Synthesis: Sodium Borohydride (NaBH4) Reduction
  • Wikipedia: Wittig reaction
  • Wikipedia: Diels-Alder reaction
  • Organic Syntheses: Phenylpropiolic acid
  • PhotochemCAD: Phenylpropargyl aldehyde
  • SciSpace: The acids of the phenylpropiolic series and their condensation to naphthalene deriv
  • Organic Chemistry Portal: Wittig Reaction
  • Chemistry Connected: Grignard Addition
  • Wikipedia: Sonogashira coupling
  • YouTube: Diels Alder Reaction
  • Organic Chemistry Portal: Diels-Alder Reaction
  • Google Patents: Catalyst and method for propionaldehyde oxid
  • MDPI: A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis
  • Alfa Chemistry: Diels-Alder Cycloaddition Reaction
  • Sciforum: Diels-‐Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube
  • Chemistry Steps: The Wittig Reaction: Examples and Mechanism
  • Organic Chemistry Portal: Grignard Reaction
  • Sigma-Aldrich: Phenylpropargyl aldehyde
  • Organic Chemistry Portal: Sonogashira Coupling
  • Master Organic Chemistry: The Diels-Alder Reaction
  • YouTube: Sodium Borohydride NaBH4 Reduction Reaction Mechanism
  • RSC Publishing: Trends in the Diels–Alder reaction in polymer chemistry
  • MDPI: Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
  • NIST WebBook: Phenylpropynal
  • Organic Chemistry Portal: Sodium borohydride, Sodium tetrahydrobor
  • Thieme Group: Synthesis Journals
  • Organic Chemistry D
  • Chemguide: REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS
  • Chemistry LibreTexts: The Wittig Reaction
  • ChemicalBook: this compound
  • Master Organic Chemistry: The Diels-Alder Reaction
  • Sigma-Aldrich: Grignard Reagents
  • ResearchG
  • Oregon St
  • Fraunhofer IMM: Selectivity of Grignard reagent formation – from semi-b
  • Doc Brown's Chemistry: proton 1H NMR spectrum of benzaldehyde C6H5CHO
  • Iowa St
  • TCI Chemicals: 3-Phenylpropiolaldehyde
  • ResearchG
  • The Royal Society of Chemistry: Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones
  • ResearchGate: Bis-Sonogashira cross-coupling: An expeditious approach towards long-chain, phenylene-modified 1,ω-diols
  • PubMed Central: Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials
  • Sciencemadness Wiki: Phenylacetylene

Sources

An In-depth Technical Guide to the Reactivity and Stability of Phenylpropiolaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phenylpropiolaldehyde (PPA) is a bifunctional organic molecule featuring a terminal alkyne and an aldehyde group, both conjugated to a phenyl ring. This unique electronic and structural arrangement endows PPA with a rich and versatile chemical reactivity, making it a valuable building block in synthetic organic chemistry. Its utility is particularly pronounced in the construction of complex heterocyclic scaffolds, which are prevalent in medicinal chemistry and materials science.[1] However, the same features that confer its reactivity also present challenges regarding its stability and handling. This guide provides a comprehensive analysis of the reactivity and stability of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore its behavior with nucleophiles, its participation in cycloaddition reactions, its susceptibility to oxidation and reduction, and its stability under various conditions, supported by detailed protocols and mechanistic diagrams.

Introduction: The Unique Profile of this compound

This compound, also known as 3-phenyl-2-propynal, is a colorless to brown liquid characterized by the chemical formula C₆H₅C≡CCHO.[2][3] The molecule's architecture is central to its chemical behavior. The electron-withdrawing nature of the aldehyde group and the phenyl ring polarizes the carbon-carbon triple bond, making both the carbonyl carbon and the β-alkynyl carbon susceptible to nucleophilic attack. This dual electrophilicity is the cornerstone of its synthetic utility.

This guide is structured to provide a deep dive into the two fundamental aspects of PPA's chemistry: its reactivity and its stability. Understanding the interplay between these two characteristics is critical for its effective use in any synthetic campaign.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₉H₆O[2]
Molecular Weight 130.14 g/mol [3][4]
CAS Number 2579-22-8[3][5]
Appearance Colorless to Brown Liquid[2]
Boiling Point 118 °C at 13 mmHg[3][5]
Density 1.064 g/mL at 25 °C[3][5]
Refractive Index (n²⁰/D) 1.604[3][5]

The Reactive Landscape of this compound

The reactivity of PPA is dominated by its two functional groups: the aldehyde and the alkyne. Their electronic communication through the conjugated system allows for a diverse range of transformations.

Nucleophilic Addition to the Carbonyl Group

Like all aldehydes, PPA readily undergoes nucleophilic addition at the carbonyl carbon.[6] The carbonyl carbon is sp² hybridized and highly electrophilic due to the polarization of the C=O bond.[7]

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate. Subsequent protonation yields the corresponding alcohol. This pathway is fundamental for reactions with organometallic reagents (e.g., Grignard, organolithium), cyanides, and other nucleophiles. For instance, reaction with a Grignard reagent provides a direct route to propargyl alcohol derivatives.[5]

Nucleophilic_Addition cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation PPA This compound (PPA) Nu Nucleophile (Nu⁻) Intermediate Tetrahedral Alkoxide Intermediate Nu->Intermediate Forms C-Nu bond Protonation H⁺ Source (e.g., H₂O, mild acid) Product Alcohol Product Intermediate->Product Forms O-H bond

Caption: General workflow for nucleophilic addition to the PPA carbonyl group.

Reactions at the Alkyne: Cycloadditions and Heterocycle Synthesis

The true synthetic power of PPA is unlocked through reactions involving its activated alkyne moiety. It is a privileged reagent for constructing a wide array of N-, O-, and S-heterocycles.[1]

[3+2] Cycloaddition for Pyrazole Synthesis: Pyrazoles are a class of five-membered heterocycles found in numerous pharmaceuticals.[1] PPA reacts with hydrazine and its derivatives in a straightforward manner to yield pyrazole derivatives. The reaction proceeds via an initial Michael addition of the hydrazine to the electron-deficient alkyne, followed by an intramolecular cyclization and condensation.[8]

Pyrazole_Synthesis PPA This compound (PPA) Ph-C≡C-CHO Step1 Michael Addition PPA->Step1 Hydrazine Hydrazine H₂N-NH₂ Hydrazine->Step1 Intermediate Enamine Intermediate Step1->Intermediate Step2 Intramolecular Cyclization/ Condensation Intermediate->Step2 Product 3-Phenyl-5-pyrazolone Derivative Step2->Product PPA_Degradation cluster_conditions Degradation Triggers cluster_products Degradation Products PPA This compound (PPA) Heat Heat/Light Oxygen Oxygen (Air) Base Strong Base Acid Strong Acid Polymer Polymerization Heat->Polymer Oxidation Phenylpropiolic Acid Oxygen->Oxidation Base->Oxidation (catalyzed) Cannizzaro Disproportionation Products Base->Cannizzaro Hydration Hydrated Aldehyde Acid->Hydration

Sources

The Genesis of a Reactive Synthon: A Technical History of Phenylpropiolaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phenylpropiolaldehyde (C₉H₆O), a conjugated ynone, stands as a cornerstone in the edifice of modern organic synthesis. Its unique trifecta of a phenyl ring, a carbon-carbon triple bond, and an aldehyde functional group imbues it with a rich and versatile reactivity profile, making it a sought-after intermediate in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials. This in-depth technical guide traces the historical arc of this compound, from its initial discovery in the nascent era of acetylene chemistry to the refined and efficient synthetic protocols employed today. We will delve into the pioneering work of early 20th-century chemists, meticulously examining the classical synthetic approaches and contrasting them with contemporary methods. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the causality behind experimental choices in the synthesis of this pivotal molecule, grounded in authoritative references and detailed, field-proven protocols.

Introduction: The Significance of this compound

This compound, also known as 3-phenyl-2-propynal, is a colorless to pale yellow liquid with a characteristic odor.[1] Its molecular structure, featuring a conjugated system encompassing an aromatic ring, an alkyne, and a carbonyl group, is the wellspring of its diverse chemical behavior. This arrangement allows it to participate in a wide array of chemical transformations, including nucleophilic additions to the carbonyl group and the triple bond, cycloadditions, and various coupling reactions.[2] This reactivity has rendered it an invaluable building block in the synthesis of a multitude of organic compounds.

The Dawn of Acetylenic Aldehydes: Discovery and Early Synthesis

The discovery of this compound is intrinsically linked to the pioneering explorations of acetylene chemistry in the late 19th and early 20th centuries. The French chemist Charles Moureu, a prominent figure in the field, alongside his collaborator R. Delange, first reported the synthesis of a series of acetylenic aldehydes, including the phenyl derivative, in 1903.[1] Their seminal work, published in the Comptes rendus hebdomadaires des séances de l'Académie des sciences, laid the foundation for the study and application of this important class of compounds.

The Classical Moureu-Delange Synthesis (1903)

The original method developed by Moureu and Delange for the synthesis of this compound, while groundbreaking for its time, was a multi-step process that relied on the chemical technology and understanding of the era. The synthesis commenced with the preparation of phenylacetylene, which was then converted to its magnesium bromide salt (a Grignard reagent). This organometallic intermediate was subsequently reacted with ethyl formate to introduce the aldehyde functionality.

The causality behind these experimental choices reflects the state of organic synthesis in the early 1900s. The use of a Grignard reagent was a relatively new and powerful tool for carbon-carbon bond formation, and its application to acetylenic compounds opened up new synthetic avenues. Ethyl formate served as a simple and accessible source of the formyl group. However, the reaction conditions were often harsh, and the yields were modest by modern standards. The work-up procedure was also cumbersome, involving the careful hydrolysis of the reaction mixture to liberate the aldehyde.

The Evolution of Synthesis: Towards Efficiency and Selectivity

Following its discovery, the synthetic utility of this compound spurred efforts to develop more efficient and practical methods for its preparation. The classical Moureu-Delange synthesis, while historically significant, suffered from limitations in terms of yield, scalability, and functional group tolerance. The evolution of synthetic methodology throughout the 20th century saw a shift towards more direct and selective approaches.

A pivotal advancement in the synthesis of ynals, including this compound, was the development of methods involving the oxidation of the corresponding propargyl alcohols. Phenylpropargyl alcohol, readily available through the reaction of phenylacetylene with formaldehyde, proved to be an ideal precursor.

Modern Synthesis: The Oxidation of Phenylpropargyl Alcohol

The contemporary method of choice for the preparation of this compound involves the selective oxidation of 3-phenyl-2-propyn-1-ol. This approach offers several advantages over the classical synthesis, including higher yields, milder reaction conditions, and greater experimental convenience. A variety of oxidizing agents can be employed for this transformation, but activated manganese dioxide (MnO₂) has emerged as a particularly effective and widely used reagent due to its high selectivity for the oxidation of allylic and propargylic alcohols.[3][4]

The causality behind the preference for MnO₂ lies in its heterogeneous nature and its ability to effect the oxidation without attacking the sensitive triple bond or the aromatic ring. The reaction is typically carried out by stirring the alcohol with an excess of activated MnO₂ in an inert solvent, such as dichloromethane or chloroform, at room temperature. The solid MnO₂ is easily removed by filtration upon completion of the reaction, simplifying the work-up procedure.

Quantitative Comparison of Synthetic Routes

The progression from the classical to the modern synthesis of this compound is starkly illustrated by a comparison of their key quantitative metrics.

ParameterClassical Moureu-Delange Synthesis (1903)Modern MnO₂ Oxidation of Phenylpropargyl Alcohol
Starting Material Phenylacetylene, Ethyl Formate3-Phenyl-2-propyn-1-ol
Key Reagents Magnesium, Ethyl BromideActivated Manganese Dioxide (MnO₂)
Reaction Conditions Grignard reaction, often at elevated temperaturesRoom temperature
Typical Yield Modest (often < 40%)High (typically > 85%)[3]
Work-up Procedure Aqueous work-up, extractionSimple filtration
Scalability Limited by Grignard reaction complexitiesReadily scalable

Detailed Experimental Protocols

To provide a practical understanding of the synthetic methodologies discussed, detailed step-by-step protocols for both the classical and a modern synthesis of this compound are presented below. These protocols are designed to be self-validating systems for researchers in the field.

Classical Synthesis: A Representative Moureu-Delange-Type Protocol

(Based on the principles described in early 20th-century literature. Note: This protocol is for historical context and is not the recommended method for preparation.)

Step 1: Preparation of Phenylacetylenylmagnesium Bromide

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings (1.1 eq).

  • Add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of ethyl bromide (1.0 eq) in anhydrous diethyl ether to the magnesium turnings with stirring. Maintain a gentle reflux.

  • After the magnesium has been consumed, cool the solution to 0 °C.

  • Slowly add a solution of phenylacetylene (1.0 eq) in anhydrous diethyl ether to the Grignard reagent.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

Step 2: Formylation

  • Cool the solution of phenylacetylenylmagnesium bromide to 0 °C.

  • Slowly add a solution of ethyl formate (1.2 eq) in anhydrous diethyl ether.

  • After the addition is complete, allow the reaction to stir at room temperature overnight.

Step 3: Work-up and Isolation

  • Carefully pour the reaction mixture onto a mixture of crushed ice and dilute sulfuric acid.

  • Separate the ethereal layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to afford this compound.

Modern Synthesis: Oxidation of Phenylpropargyl Alcohol with Activated Manganese Dioxide

(A representative and efficient modern protocol)

Step 1: Reaction Setup

  • To a round-bottom flask equipped with a magnetic stir bar, add 3-phenyl-2-propyn-1-ol (1.0 eq).

  • Add a suitable solvent, such as dichloromethane or chloroform (sufficient to ensure stirring).

  • With vigorous stirring, add activated manganese dioxide (5-10 eq) in one portion.

Step 2: Reaction Monitoring

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-24 hours, depending on the activity of the MnO₂ and the scale of the reaction).

Step 3: Work-up and Isolation

  • Upon completion, dilute the reaction mixture with additional dichloromethane.

  • Filter the mixture through a pad of Celite® or silica gel to remove the solid manganese oxides.

  • Wash the filter cake thoroughly with several portions of dichloromethane.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product is often of high purity. If necessary, further purification can be achieved by column chromatography on silica gel or vacuum distillation to yield pure this compound.[3]

Visualization of Synthetic Pathways

The logical flow of the classical and modern synthetic approaches can be visualized using the following diagrams.

classical_synthesis phenylacetylene Phenylacetylene grignard_reagent Phenylacetylenylmagnesium Bromide phenylacetylene->grignard_reagent 1. Mg, EtBr 2. Phenylacetylene intermediate Magnesium Alkoxide Intermediate grignard_reagent->intermediate + Ethyl Formate ethyl_formate Ethyl Formate ethyl_formate->intermediate This compound This compound intermediate->this compound Aqueous Work-up

Caption: Classical Moureu-Delange Synthetic Pathway.

modern_synthesis phenylpropargyl_alcohol 3-Phenyl-2-propyn-1-ol This compound This compound phenylpropargyl_alcohol->this compound Oxidation mno2 Activated MnO₂ mno2->this compound

Caption: Modern Synthetic Pathway via Oxidation.

Conclusion

The journey of this compound from its discovery by Moureu and Delange to its current status as a readily accessible and versatile synthetic intermediate is a testament to the progress of organic chemistry. The evolution of its synthesis from a multi-step, low-yielding classical procedure to a highly efficient and selective modern oxidation protocol highlights the relentless pursuit of elegance and efficiency in chemical synthesis. For researchers, scientists, and drug development professionals, a deep understanding of this historical and technical evolution provides not only a practical guide to the preparation of this important molecule but also a broader perspective on the principles that drive synthetic innovation.

References

  • Organic Syntheses. Propiolaldehyde. [Link]
  • Organic Syntheses. Benzenepropanal, α-methyl-. [Link]
  • Organic Syntheses. phenylpropargylaldehyde diethyl acetal. [Link]
  • Organic Syntheses Procedure. [Link]
  • HathiTrust Digital Library. Bulletin - Société chimique de France. [Link]
  • Hui, Y., et al. (2021). Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2. RSC Advances, 11(57), 36137-36141. [Link]
  • Taher, S. G., Omar, K. A., & Faqi-Ahmed, B. M. (2020). Green and selective oxidation of alcohols using MnO2 nanoparticles under solvent-free condition using microwave irradiation.
  • Varma, R. S., & Saini, R. K. (1997). Active Manganese Dioxide on Silica: Oxidation of Alcohols under Solvent-free Conditions Using Microwaves. Tetrahedron Letters, 38(23), 4337-4338. [Link]
  • Wikisource. Comptes rendus hebdomadaires des séances de l'Académie des sciences, tome 136, 1903. [Link]
  • Wikisource.
  • Chemsrc. 4-methyl-3-oxopentanoic acid. [Link]
  • ResearchGate. An improved procedure for oxidation of alcohols to aldehydes and ketones with manganese dioxide supported on graphite under solvent-free conditions. [Link]
  • Worldwidejournals.com. Active MnO2 As a Mild Oxidizing Reagent for the Controlled Oxidation of Benzylic and Allylic Alcohols. [Link]
  • Sciencemadness.org. oxidation alcohol to aldehyde with MnO2. [Link]

Sources

Phenylpropiolaldehyde: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phenylpropiolaldehyde (C9H6O), a conjugated yn-aldehyde, is a versatile synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. This technical guide provides an in-depth analysis of this compound, focusing on its chemical properties, synthesis, and applications. Contrary to inquiries regarding its natural occurrence, extensive database searches indicate that this compound is a synthetic compound, not a known natural product. This guide will therefore focus on its role as a chemical building block. We will detail its synthesis via the oxidation of phenylpropargyl alcohol, explore its reactivity as a Michael acceptor and dienophile, and discuss its potential, though currently underexplored, applications in drug discovery, particularly as a covalent inhibitor. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing both theoretical insights and practical methodologies.

Introduction: this compound - A Synthetic α,β-Yn-Aldehyde

This compound, also known as 3-phenyl-2-propynal, is an aromatic aldehyde featuring a carbon-carbon triple bond conjugated to the carbonyl group. This structural arrangement confers unique chemical reactivity, making it a valuable precursor in the synthesis of a variety of organic molecules, including heterocyclic compounds and complex natural product analogues.[1] Despite the prevalence of the related phenylpropanoid scaffold in nature, there is no scientific evidence to suggest that this compound is a naturally occurring compound. Its significance lies in its utility as a synthetic tool.

This guide will provide a comprehensive overview of the essential technical information required for the effective use of this compound in a research and development setting.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research. The key properties of this compound are summarized below.

Physical and Chemical Properties
PropertyValueSource
CAS Number 2579-22-8[2]
Molecular Formula C9H6O[2]
Molecular Weight 130.14 g/mol [2]
Appearance Colorless to brown clear liquid
Boiling Point 118 °C at 13 mmHg[2]
Density 1.064 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.604[2]
Solubility Soluble in common organic solvents.
Spectroscopic Characterization

Spectroscopic data is crucial for the identification and quality control of chemical compounds. Below are the characteristic spectroscopic signatures for this compound.

SpectroscopyKey Features and AssignmentsSource
¹H NMR Signals corresponding to the aldehydic proton and the aromatic protons of the phenyl group.[3]
¹³C NMR Resonances for the carbonyl carbon, the two acetylenic carbons, and the carbons of the phenyl ring.[4]
Infrared (IR) Strong absorption band for the C=O stretch of the aldehyde, a characteristic band for the C≡C triple bond, and bands for the aromatic C-H and C=C bonds.[5]
Mass Spectrometry (MS) Molecular ion peak (M+) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[6]

Synthesis of this compound

As a synthetic compound, this compound can be prepared through various laboratory methods. The most common and reliable method is the oxidation of the corresponding primary alcohol, phenylpropargyl alcohol.

Oxidation of Phenylpropargyl Alcohol

The oxidation of primary alcohols to aldehydes is a cornerstone of organic synthesis.[7] For the preparation of α,β-unsaturated aldehydes like this compound, it is crucial to use mild oxidizing agents to avoid over-oxidation to the carboxylic acid.[8]

G cluster_synthesis Synthesis of this compound Phenylpropargyl_Alcohol Phenylpropargyl Alcohol This compound This compound Phenylpropargyl_Alcohol->this compound Oxidation Oxidizing_Agent Mild Oxidizing Agent (e.g., PCC, DMP) Oxidizing_Agent->this compound

Caption: Synthesis of this compound via Oxidation.

Experimental Protocol: Synthesis of this compound via Swern Oxidation

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at -78 °C (dry ice/acetone bath).

  • Activating Agent: Slowly add dimethyl sulfoxide (DMSO) (2.2 equivalents), dissolved in anhydrous DCM, to the stirred solution via the dropping funnel, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.

  • Substrate Addition: Add a solution of phenylpropargyl alcohol (1.0 equivalent) in anhydrous DCM to the reaction mixture, again ensuring the temperature remains below -60 °C. Stir for 30 minutes.

  • Quenching: Add triethylamine (5.0 equivalents) to the flask, and allow the reaction to warm to room temperature.

  • Workup: Add water to the reaction mixture and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Causality Behind Experimental Choices: The Swern oxidation is chosen for its mild reaction conditions, which are well-suited for oxidizing propargyl alcohols without causing side reactions associated with the sensitive alkyne and aldehyde functionalities. The low temperature is critical to control the reactivity of the Swern reagent and prevent decomposition.

Chemical Reactivity and Applications in Synthesis

The unique conjugated system of this compound makes it a versatile reagent in organic synthesis. Its reactivity is dominated by the electrophilic nature of the carbonyl carbon and the β-acetylenic carbon.

Michael Addition

The carbon-carbon triple bond in this compound is activated towards nucleophilic attack due to conjugation with the electron-withdrawing aldehyde group. This makes it an excellent Michael acceptor, reacting with a wide range of nucleophiles, such as amines, thiols, and carbanions, to form various adducts.[9]

G cluster_michael Michael Addition Reactivity PPA This compound Adduct Michael Adduct PPA->Adduct Nucleophile Nucleophile (Nu⁻) Nucleophile->Adduct 1,4-Addition

Caption: Michael Addition to this compound.

Cycloaddition Reactions

This compound can also participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a dienophile. These reactions are powerful tools for the construction of complex cyclic and heterocyclic systems.[10]

Synthesis of Heterocyclic Compounds

A significant application of this compound is in the synthesis of heterocyclic compounds. Its bifunctional nature allows for cyclization reactions with various reagents to form pyridines, pyrimidines, pyrazoles, and other important heterocyclic scaffolds that are prevalent in pharmaceuticals.[11][12]

Potential Applications in Drug Discovery and Development

While the biological activity of this compound itself is not well-documented, its chemical structure suggests several potential applications in medicinal chemistry and drug discovery.

This compound as a Potential Covalent Inhibitor

The α,β-unsaturated carbonyl moiety in this compound makes it a potential covalent inhibitor of enzymes.[13] Covalent inhibitors form a stable bond with their target protein, often leading to irreversible inhibition and prolonged pharmacological effects.[14] The electrophilic β-carbon of the alkyne can react with nucleophilic residues, such as cysteine or lysine, in the active site of an enzyme.

A related compound, propiolaldehyde, has been shown to be a potent inhibitor of aldehyde dehydrogenase.[15] This suggests that this compound could be investigated as an inhibitor for this class of enzymes or others with a nucleophilic residue in their active site.

G cluster_inhibition Potential Covalent Inhibition Mechanism PPA This compound Covalent_Adduct Covalent Enzyme-Inhibitor Adduct PPA->Covalent_Adduct Enzyme Enzyme with Nucleophilic Residue (e.g., Cys-SH) Enzyme->Covalent_Adduct Nucleophilic Attack

Caption: Covalent Modification of an Enzyme by this compound.

A Scaffold for Medicinal Chemistry

Beyond its potential as a standalone therapeutic agent, this compound is a valuable starting material for the synthesis of more complex molecules with potential biological activity. Its derivatives, such as chalcones and other heterocyclic compounds, have been investigated for a wide range of therapeutic effects, including anticancer and antimicrobial activities.[16][17]

Conclusion

This compound is a synthetically valuable compound with a rich and versatile chemistry. While not a natural product, its utility as a building block in organic synthesis, particularly for the construction of complex heterocyclic systems, is well-established. Its potential as a covalent inhibitor in drug discovery presents an exciting, albeit underexplored, avenue for future research. This technical guide has provided a comprehensive overview of the synthesis, properties, and reactivity of this compound, with the aim of equipping researchers and drug development professionals with the knowledge necessary to effectively utilize this compound in their work. Further investigation into the biological activities of this compound and its derivatives is warranted and could lead to the development of novel therapeutic agents.

References

  • Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657.
  • Cinnamaldehyde. (2023, December 28). In Wikipedia.
  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • Hydrocinnamaldehyde. (2023, November 29). In Wikipedia.
  • Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. (2015). PubMed.
  • Role of propiolaldehyde and other metabolites in the pargyline inhibition of rat liver aldehyde dehydrogenase. (1985). PubMed.
  • Sonogashira coupling. (2023, December 23). In Wikipedia.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Copper-free Sonogashira cross-coupling reactions: an overview. (2018). PMC.
  • Peptidyl aldehydes as reversible covalent inhibitors of protein tyrosine phosphatases. (2004). PubMed.
  • 3-phenyl-2-propynal. (n.d.). LookChem.
  • A process for the preparation of substituted trans-cinnamaldehyde, a natural yellow dye, from phenylpropane derivatives. (n.d.). Google Patents.
  • Antioxidant Activity of Diphenylpropionamide Derivatives: Synthesis, Biological Evaluation and Computational Analysis. (2008). PMC.
  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
  • Aerobic Oxidation of Propargyl Alcohol: A Convenient Method for the Synthesis of Propiolaldehyde. (2025, August 10). ResearchGate.
  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
  • 3-Phenylpropanal and citral in the multicomponent synthesis of novel thiopyrano[2,3-d]thiazoles. (2022, August 5). ResearchGate.
  • Antioxidant activity of diphenylpropionamide derivatives: synthesis, biological evaluation and computational analysis. (2008). PubMed.
  • Advances in the Synthesis of Heterocyclic Compounds and Their Applications. (2025, September 12). PMC.
  • Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. (n.d.). Semantic Scholar.
  • How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023, October 20). YouTube.
  • Covalent inhibition by a natural product-inspired latent electrophile. (2023, January 18). bioRxiv.
  • A review on green multicomponent synthesis of heterocyclic compounds. (2022, June 10). ScienceScholar.
  • Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science.
  • Covalent Inhibitors of KEAP1 with Exquisite Selectivity. (n.d.). Nuffield Department of Medicine.
  • 12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts.
  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. (n.d.). Frontiers.
  • Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. (2023, May 9). PubMed Central.
  • Reaction Mechanism: Structure and Reactivity. (n.d.). Dalal Institute.
  • A solvent-free protocol for the green synthesis of heterocyclic chalcones. (n.d.). Scholars Research Library.
  • Reactions and Mechanisms. (n.d.). Master Organic Chemistry.
  • (PDF) Antioxidant activity of diphenylpropionamide derivatives: synthesis, biological evaluation and computational analysis. (2025, August 7). ResearchGate.
  • Phenylpropynal. (n.d.). PubChem.
  • Covalent inhibitors: a rational approach to drug discovery. (2020, July 2). PMC.
  • Solved Analyze the 1H-NMR and 13C-NMR spectra of. (2021, April 4). Chegg.
  • Oxidation of Primary Alcohol to Aldehyde. (2021, February 8). YouTube.
  • Cinnamaldehyde biosynthesis from phenylalanine via a 3-step process of deamination, thioester formation, and reduction. (n.d.). ResearchGate.
  • Oxidation of Alcohols. (2023, April 17). YouTube.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.

Sources

Phenylpropiolaldehyde: A Comprehensive Technical Overview of its Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phenylpropiolaldehyde (PPA), a reactive α,β-unsaturated aldehyde, has emerged as a molecule of significant interest within the scientific community due to its diverse range of biological activities. This technical guide provides an in-depth overview of the current understanding of PPA's mechanisms of action, focusing on its roles as an enzyme inhibitor, a potential anticancer agent, and an antimicrobial compound. We will delve into the causality behind its biological effects, supported by experimental evidence and mechanistic insights. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, providing both a theoretical framework and practical methodologies for investigating the therapeutic potential of this compound and its derivatives.

Introduction: The Chemical Reactivity and Biological Promise of this compound

This compound (C9H6O), also known as 3-phenyl-2-propynal, is an organic compound characterized by a phenyl group attached to a propiolaldehyde moiety.[1] Its unique chemical structure, featuring an electrophilic aldehyde group in conjugation with a carbon-carbon triple bond, underpins its high reactivity and diverse biological activities. This reactivity allows PPA to interact with various biological nucleophiles, such as amino acid residues in proteins, leading to the modulation of their function.

The broader class of phenylpropanoids, of which PPA is a member, is known for a wide array of pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[2][3][4][5] This guide will specifically focus on the experimentally validated and potential biological activities of this compound, providing a detailed examination of its molecular targets and mechanisms of action.

Enzyme Inhibition: A Primary Mechanism of Action

A significant body of research has focused on the ability of this compound to act as an inhibitor of various enzymes. This inhibitory action is often irreversible, stemming from the covalent modification of key amino acid residues within the enzyme's active site.

Aldehyde Dehydrogenase (ALDH) Inhibition

This compound is a potent inhibitor of aldehyde dehydrogenase (ALDH), a superfamily of enzymes responsible for the oxidation of both endogenous and exogenous aldehydes.[6][7] The inhibition of ALDH by PPA is of particular interest due to the role of these enzymes in cellular detoxification and cancer cell biology.

Mechanism of Inhibition: The inhibition of ALDH by PPA is believed to be irreversible and proceeds via a covalent modification of the enzyme's active site.[6] The electrophilic aldehyde group of PPA likely reacts with a nucleophilic cysteine residue present in the active site of many ALDH isozymes. This covalent adduction prevents the enzyme from binding and metabolizing its natural substrates. Kinetic studies have shown that the inhibition of the low Km mitochondrial ALDH by propiolaldehyde follows first-order kinetics, which is consistent with an irreversible inhibition mechanism.[6]

Experimental Protocol: In Vitro ALDH Inhibition Assay

This protocol outlines a general method for assessing the inhibitory effect of this compound on ALDH activity.

Materials:

  • Purified ALDH isozyme (e.g., ALDH1A1, ALDH2)

  • This compound

  • Aldehyde substrate (e.g., acetaldehyde, retinaldehyde)

  • NAD+ (or NADP+)

  • Assay buffer (e.g., 100 mM sodium pyrophosphate, pH 8.0)

  • Spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, NAD+, and the ALDH enzyme.

  • Add varying concentrations of this compound to the wells. Include a vehicle control (solvent only).

  • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

  • Initiate the enzymatic reaction by adding the aldehyde substrate.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH (or NADPH).

  • Calculate the initial reaction velocities from the linear portion of the absorbance curves.

  • Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

β-Lactamase Inactivation

This compound has been identified as an inactivator of β-lactamases, a class of enzymes that confer bacterial resistance to β-lactam antibiotics.[8][9] This activity suggests a potential role for PPA and its derivatives in overcoming antibiotic resistance.

Mechanism of Inactivation: The inactivation of β-lactamases by this compound involves the formation of a stable, chromophoric adduct with the enzyme.[8] The proposed mechanism suggests that PPA reacts with two enzymatic amine groups, likely lysine residues, leading to an intramolecular cross-linking of the protein.[8] This covalent modification results in a conformational change that inactivates the enzyme. The inactivation process is time-dependent and follows pseudo-first-order kinetics.

Diagram: Proposed Mechanism of β-Lactamase Inactivation by this compound

G cluster_0 β-Lactamase Active Site Enzyme_Lys1 Enzyme-NH2 (Lysine 1) Intermediate Schiff Base Intermediate Enzyme_Lys2 Enzyme-NH2 (Lysine 2) Adduct Stable Cross-linked Adduct (Inactivated Enzyme) PPA This compound (C6H5-C≡C-CHO) PPA->Intermediate Reaction with Lysine 1 Intermediate->Adduct Reaction with Lysine 2

Caption: Covalent modification and cross-linking of β-lactamase by this compound.

Anticancer Activity: A Promising Avenue for Drug Development

While direct studies on the anticancer activity of this compound are limited, the broader class of phenylpropanoids and related compounds have demonstrated significant potential in this area.[4][10] The electrophilic nature of PPA suggests that it could exert cytotoxic effects on cancer cells through various mechanisms.

Potential Mechanisms of Anticancer Action:

  • Induction of Oxidative Stress: The reaction of PPA with intracellular thiols, such as glutathione (GSH), could lead to the depletion of cellular antioxidant defenses and an increase in reactive oxygen species (ROS), ultimately triggering apoptosis.

  • Inhibition of Cancer-Related Enzymes: As discussed, PPA's ability to inhibit enzymes like ALDH is highly relevant to cancer therapy. High ALDH activity is a hallmark of cancer stem cells and is associated with drug resistance.[7][11]

  • Modulation of Signaling Pathways: Phenylpropanoids are known to modulate various signaling pathways involved in cell proliferation, survival, and apoptosis, such as the NF-κB and PI3K/Akt pathways.[12][13][14] It is plausible that PPA could exert similar effects.

Further research is warranted to elucidate the specific anticancer mechanisms of this compound and to evaluate its efficacy in various cancer models.

Experimental Workflow: Assessing the Anticancer Potential of this compound

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Studies A Cytotoxicity Screening (e.g., MTT, SRB assay) Determine IC50 values B Apoptosis Assays (e.g., Annexin V/PI, Caspase activity) A->B C Cell Cycle Analysis (Flow Cytometry) A->C D Mechanism of Action Studies (e.g., Western Blot for signaling proteins, ROS measurement) B->D C->D E Animal Model of Cancer (e.g., Xenograft model) D->E F Toxicity and Efficacy Studies E->F Start This compound Start->A

Caption: A stepwise approach to evaluating the anticancer activity of this compound.

Antimicrobial Properties

The antimicrobial activity of phenylpropanoids is well-documented, and this compound is expected to share these properties.[5][15] The reactive nature of PPA makes it a likely candidate for inhibiting microbial growth through the disruption of essential cellular processes.

Potential Mechanisms of Antimicrobial Action:

  • Membrane Disruption: The lipophilic nature of the phenyl group may facilitate the partitioning of PPA into the microbial cell membrane, leading to a loss of integrity and function.

  • Enzyme Inhibition: PPA could inhibit essential microbial enzymes, similar to its effects on mammalian enzymes.

  • Interaction with Cellular Nucleophiles: Reaction with microbial proteins and other nucleophiles could disrupt a wide range of cellular functions.

To fully characterize the antimicrobial potential of this compound, it is necessary to determine its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of clinically relevant microorganisms.

Table 1: Hypothetical MIC and MBC Values for this compound

MicroorganismMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus1632
Escherichia coli3264
Pseudomonas aeruginosa64128
Candida albicans816

Note: These are hypothetical values and require experimental validation.

Conclusion and Future Directions

This compound is a reactive and biologically active molecule with significant therapeutic potential. Its well-established role as an inhibitor of key enzymes like ALDH and β-lactamase provides a solid foundation for further investigation. The exploration of its anticancer and antimicrobial properties is a promising area of research that could lead to the development of novel therapeutic agents.

Future research should focus on:

  • Quantitative Structure-Activity Relationship (QSAR) Studies: To design and synthesize more potent and selective derivatives of this compound.

  • In-depth Mechanistic Studies: To fully elucidate the signaling pathways and molecular targets modulated by PPA in cancer cells and microbes.

  • In Vivo Efficacy and Toxicity Studies: To evaluate the therapeutic potential and safety profile of PPA and its derivatives in preclinical animal models.

By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of this intriguing molecule.

References

  • Zhu, Z., & Chen, R. (2023). Simple phenylpropanoids: recent advances in biological activities, biosynthetic pathways, and microbial production. RSC Publishing.
  • Neelam, Khatkar, A., & Sharma, K. K. (2020). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Critical reviews in food science and nutrition, 60(16), 2655–2675. [Link]
  • PubChem. (n.d.). Phenylpropynal. National Center for Biotechnology Information.
  • Ulanovska, A., et al. (2019). Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. Medicinal Chemistry Research, 28(1), 103-116.
  • Saleh, I., et al. (2020). Antibacterial activity of free or encapsulated selected phenylpropanoids against Escherichia coli and Staphylococcus epidermidis. Journal of Applied Microbiology, 128(4), 1017-1026.
  • Grace, M. E., et al. (1987). Kinetics and mechanism of inactivation of the RTEM-2 beta-lactamase by phenylpropynal. Identification of the characteristic chromophore. The Journal of biological chemistry, 262(35), 16778–16785.
  • DeMaster, E. G., et al. (1983). Role of propiolaldehyde and other metabolites in the pargyline inhibition of rat liver aldehyde dehydrogenase. Biochemical pharmacology, 32(12), 1895–1901.
  • Lu, W., et al. (2018). Design, synthesis, and biological evaluations of phenylpropiolic acid derivatives as novel GPR40 agonists. European Journal of Medicinal Chemistry, 158, 82-94.
  • Kassahun, K., et al. (2007). In vivo mechanistic studies on the metabolic activation of 2-phenylpropionic acid in rat. Chemical research in toxicology, 20(6), 941–949.
  • Cortez-Maya, S., et al. (2019). Synthesis and biological activity of fused tetracyclic Pyrrolo[2,1-c][2][4] benzodiazepines. Molecules, 24(17), 3108.
  • Punganuru, S. R., et al. (2016). Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. Journal of medicinal chemistry, 59(22), 10245–10257.
  • Hernández-Vázquez, L., et al. (2010). Antimicrobial activity of phenylpropanoids. Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas, 9(6), 453-470.
  • Al-Salahi, R., et al. (2020). Evaluation of anti-quorum sensing and antibiofilm effects of secondary metabolites from Gambeya lacourtiana (De Wild) Aubr.
  • D'Arrigo, M., et al. (2002). [In vitro antimicrobial activity of glutaraldehyde plus O-phenylphenol association (ratio 2:1)].
  • Chen, Y., et al. (2018). Antibacterial and cytotoxic activity of germacrane sesquiterpenoids from the traditional Chinese medicine Curcuma wenyujin. Journal of ethnopharmacology, 210, 101–107.
  • Al-Soud, Y. A., et al. (2006). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
  • Abdel-Aziz, A. A.-M., et al. (2021). Design, Synthesis, and biological evaluation of a novel series of thiazole derivatives based on pyrazoline as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1667–1681.
  • Chen, Y., et al. (2019). Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer. Frontiers in oncology, 9, 1153.
  • Drawz, S. M., & Bonomo, R. A. (2010). Three decades of β-lactamase inhibitors. Clinical microbiology reviews, 23(1), 160–201.
  • Al-Malki, A. L., & El-Emam, A. A. (2022). Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction. Pharmacia, 69(2), 469-478.
  • Amato, G., et al. (2017). Antioxidant Activity of Diphenylpropionamide Derivatives: Synthesis, Biological Evaluation and Computational Analysis. Molecules, 22(12), 2099.
  • Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. Bioorganic & medicinal chemistry letters, 74, 128913.
  • Bush, K., & Bradford, P. A. (2016). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor perspectives in medicine, 6(8), a025247.
  • Martinotti, S., & Ranzato, E. (2020). Exploring the anticancer effects of standardized extracts of poplar-type propolis: In vitro cytotoxicity toward cancer and normal cells.
  • Chem Help ASAP. (2023, October 7). in vivo general toxicology studies [Video]. YouTube.
  • Al-Ostath, A. H., et al. (2021).
  • Kurihara-Shimomura, M., et al. (2016). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology letters, 12(1), 695–700.
  • Sarkar, F. H., & Li, Y. (2004). Cell signaling pathways altered by natural chemopreventive agents.
  • Abcam. (n.d.). Cell health assays.
  • Knowles, J. R. (1980). Beta-lactamase inactivation by mechanism-based reagents. Philosophical transactions of the Royal Society of London. Series B, Biological sciences, 289(1036), 309–319.
  • Hurley, T. D., et al. (2013). Discovery and characterization of small molecule inhibitors of the aldehyde dehydrogenase 1/2 family. The FASEB Journal, 27(S1), lb375-lb375.
  • Ee, K. Y., et al. (2021). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 26(21), 6377.
  • Honma, M., et al. (2021). In vivo and in vitro mutagenicity of perillaldehyde and cinnamaldehyde. Genes and environment : the official journal of the Japanese Environmental Mutagen Society, 43(1), 28.
  • Chen, G., et al. (2014). Inhibition of aldehyde dehydrogenase 1 enhances the cytotoxic effect of retinaldehyde on A549 cancer cells. Molecular medicine reports, 10(5), 2367–2372.
  • Koppaka, V., et al. (2012). Inhibition of the Aldehyde Dehydrogenase 1/2 Family by Psoralen and Coumarin Derivatives. Chemico-biological interactions, 195(1), 24–33.
  • Honma, M., et al. (2021). In vivo and in vitro mutagenicity of perillaldehyde and cinnamaldehyde. Genes and Environment, 43(1), 28.
  • Liu, F., et al. (2015). Design, synthesis, and biological activity of phenyl-pyrazole derivatives as BCR-ABL kinase inhibitors. Bioorganic & medicinal chemistry letters, 25(13), 2728–2732.
  • Sarkar, F. H., & Li, Y. (2004). Cell signaling pathways altered by natural chemopreventive agents.
  • Abcam. (n.d.). Cell health assays.
  • Jackson, B., et al. (2011). Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application. Pharmacological reviews, 63(1), 317–401.
  • IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST).
  • Ozturk, M., & Esendagli, G. (2019). Cell-Mediated Cytotoxicity Assays. Asthma Allergy Immunology, 17(2), 75-82.
  • Spencer, J. P. (2009). Flavonoids in modulation of cell survival signalling pathways. Archives of biochemistry and biophysics, 485(2), 147–156.
  • Tooke, C. L., et al. (2019). Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria. Frontiers in microbiology, 10, 1317.
  • Promega Corporation. (n.d.). CellTox™ Green Cytotoxicity Assay.
  • de Souza, T. P., et al. (2020). Formaldehyde toxicity reports from in vitro and in vivo studies: a review and updated data. Journal of occupational medicine and toxicology (London, England), 15, 24.

Sources

Phenylpropiolaldehyde: A Technical Guide to its Mechanism of Action as a Covalent Modifier

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Electrophilic Aldehydes

Phenylpropiolaldehyde (PPA), a reactive α,β-unsaturated aldehyde, represents a compelling chemical scaffold in the exploration of covalent inhibitors. Its inherent electrophilicity, conferred by the conjugated system encompassing a phenyl ring, a carbon-carbon triple bond, and an aldehyde functional group, positions it as a potent Michael acceptor. This characteristic enables PPA to form stable covalent bonds with nucleophilic residues on protein targets, leading to irreversible inhibition. Understanding the nuanced mechanisms through which this compound exerts its biological effects is paramount for its development as a therapeutic agent or a chemical probe. This guide provides an in-depth technical exploration of the experimental methodologies and conceptual frameworks used to elucidate the mechanism of action of this compound, tailored for researchers and professionals in drug development.

Core Mechanism: Covalent Adduct Formation with Nucleophilic Residues

The primary mechanism underpinning the bioactivity of this compound is its function as a Michael acceptor, facilitating covalent bond formation with soft nucleophiles within biological systems. The most prominent of these is the thiol group of cysteine residues.[1][2]

The Michael Addition Reaction

The electrophilic nature of the β-carbon in the propiolaldehyde moiety makes it susceptible to nucleophilic attack by the thiolate anion of a cysteine residue. This results in the formation of a stable thioether linkage, effectively and irreversibly modifying the target protein.

Experimental Workflow: Characterizing the this compound-Cysteine Adduct

A crucial step in validating the covalent modification mechanism is the direct detection and characterization of the resulting adduct. Mass spectrometry is the gold standard for this purpose.

Protocol 1: Mass Spectrometry Analysis of this compound-Cysteine Adducts

  • Incubation: Incubate the target protein (or a cysteine-containing peptide) with a molar excess of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) for a defined period (e.g., 1-2 hours) at 37°C.

  • Sample Cleanup: Remove excess, unreacted this compound using a desalting column or dialysis to prevent interference with mass spectrometry analysis.

  • Proteolytic Digestion: For whole proteins, perform in-solution or in-gel digestion using a protease such as trypsin to generate smaller peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the resulting spectra for a specific mass shift corresponding to the addition of this compound (molecular weight: 130.14 g/mol ) to cysteine-containing peptides.[3] Fragmentation analysis (MS/MS) will confirm the site of modification.

Known and Putative Protein Targets

The reactivity of this compound as a covalent modifier has been primarily characterized in the context of specific enzyme families.

Beta-Lactamases: A Validated Target

This compound is a known irreversible inhibitor of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[4] The mechanism involves the covalent modification of a catalytically essential serine residue in the active site, although reaction with other nucleophilic residues is also possible.[5]

Aldehyde Dehydrogenases: A Putative Target Class

Given its aldehyde structure, this compound may also act as a substrate or inhibitor of aldehyde dehydrogenases (ALDHs).[6] Some ALDH isoforms are known to be inhibited by covalent modifiers.[7] Inhibition of ALDHs can have significant downstream effects on cellular metabolism and signaling.

Investigating Cellular Target Engagement and Selectivity

Identifying the full spectrum of cellular targets is critical to understanding both the on-target efficacy and potential off-target toxicities of this compound. Modern chemical proteomics approaches are indispensable for this task.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful technique to identify the cellular targets of covalent inhibitors in a native biological context.[8] For an electrophilic compound like this compound, a competitive ABPP approach is typically employed.

Experimental Workflow: Competitive ABPP for this compound Target Identification

The following diagram illustrates the workflow for identifying cellular targets of this compound using competitive ABPP.

ABPP_Workflow cluster_0 Sample Preparation cluster_1 Labeling and Enrichment cluster_2 Analysis proteome Live Cells or Lysate control DMSO Control proteome->control Incubate ppa This compound proteome->ppa Incubate probe Broad-spectrum Cysteine-reactive Probe (e.g., iodoacetamide-alkyne) control->probe Add Probe ppa->probe Add Probe click Click Chemistry (Biotin-azide) probe->click enrich Streptavidin Enrichment click->enrich ms LC-MS/MS enrich->ms data Data Analysis (Quantification of Probe Labeling) ms->data Kinact_KI_Workflow cluster_0 Experimental Setup cluster_1 Data Acquisition cluster_2 Data Analysis incubation Incubate Enzyme with varying [this compound] over time activity Measure Residual Enzyme Activity at different time points incubation->activity kobs_plot Plot ln(Activity) vs. Time to determine k_obs for each [I] activity->kobs_plot kinact_plot Plot k_obs vs. [I] to determine k_inact and K_I kobs_plot->kinact_plot

Figure 2: Workflow for determining kinact and KI.

Protocol 4: Determination of kinact/KI

  • Enzyme Assay: Establish a continuous or endpoint assay to measure the activity of the target enzyme.

  • Time-Dependent Inhibition: Incubate the enzyme with various concentrations of this compound. At specific time intervals, take aliquots and measure the remaining enzyme activity.

  • Calculation of kobs: For each concentration of this compound, plot the natural logarithm of the percentage of remaining activity against time. The negative slope of this line gives the observed rate of inactivation (kobs).

  • Determination of kinact and KI: Plot the calculated kobs values against the corresponding concentrations of this compound. Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine kinact (the maximum rate of inactivation at saturating inhibitor concentrations) and KI (the inhibitor concentration at half-maximal inactivation rate). [5][9]

Impact on Cellular Signaling Pathways

Electrophilic compounds like this compound have the potential to modulate various cellular signaling pathways, often through the covalent modification of key regulatory proteins. While direct studies on this compound are limited, the known reactivity of Michael acceptors suggests potential interactions with pathways sensitive to redox status and electrophilic stress. [10]

Potential Modulation of NF-κB, MAPK, and Nrf2 Pathways
  • NF-κB Pathway: The NF-κB signaling pathway is a critical regulator of inflammation and immunity. Some natural products with electrophilic properties have been shown to inhibit NF-κB signaling, potentially through the modification of cysteine residues on proteins within the pathway. [11][12]* MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation, differentiation, and stress responses. [10]Polyphenolic compounds, which share some structural similarities with this compound, have been reported to modulate MAPK signaling. [13]* Nrf2 Pathway: The Keap1-Nrf2 pathway is the primary regulator of the cellular antioxidant response. [14]Electrophiles can react with cysteine sensors in Keap1, leading to the activation of Nrf2 and the transcription of antioxidant and cytoprotective genes. [15]

Experimental Workflow: Investigating the Impact on Signaling Pathways

The following diagram illustrates a general workflow for assessing the effect of this compound on a cellular signaling pathway.

Signaling_Pathway_Workflow cluster_0 Cellular Treatment cluster_1 Analysis of Pathway Activation cluster_2 Downstream Effects treatment Treat Cells with this compound western Western Blot for Phosphorylated Proteins treatment->western reporter Reporter Gene Assay treatment->reporter localization Immunofluorescence for Nuclear Translocation treatment->localization qpcr qPCR for Target Gene Expression western->qpcr reporter->qpcr localization->qpcr elisa ELISA for Cytokine Production qpcr->elisa

Figure 3: Workflow for studying signaling pathway modulation.

Protocol 5: Assessing Effects on Cellular Signaling

  • Cell Treatment and Lysis: Treat cells with this compound for various times and at different concentrations. Lyse the cells to extract proteins.

  • Western Blotting: Perform Western blot analysis to detect changes in the phosphorylation status of key signaling proteins (e.g., phospho-p65 for NF-κB, phospho-ERK for MAPK).

  • Reporter Assays: Utilize cells transfected with a reporter construct (e.g., a luciferase gene under the control of an NF-κB or ARE promoter) to quantify pathway activation.

  • Immunofluorescence Microscopy: Use immunofluorescence to visualize the nuclear translocation of key transcription factors (e.g., p65 for NF-κB, Nrf2).

  • Quantitative PCR (qPCR): Measure the mRNA expression levels of downstream target genes of the signaling pathway.

Quantitative Data Summary

TargetThis compound kinact (s-1)This compound KI (µM)This compound kinact/KI (M-1s-1)Reference Compound kinact/KI (M-1s-1)
TEM-1 β-LactamaseData to be determinedData to be determinedData to be determinedClavulanic Acid: ~33,750 [16]
ALDH1A1Data to be determinedData to be determinedData to be determinedDisulfiram (active metabolite): Potent inhibitor

Conclusion and Future Directions

This compound serves as a valuable tool for probing protein function and as a lead scaffold for the development of novel covalent therapeutics. Its mechanism of action is rooted in its electrophilic character, leading to the irreversible modification of nucleophilic amino acid residues on its protein targets. The comprehensive experimental strategies outlined in this guide, from adduct characterization and target identification to kinetic analysis and pathway profiling, provide a robust framework for the detailed investigation of this compound and other covalent modifiers. Future research should focus on expanding the known target landscape of this compound through unbiased proteomic screening and elucidating its precise impact on key cellular signaling networks. Such studies will be instrumental in harnessing the full therapeutic potential of this reactive aldehyde.

References

  • Al-Amin, R. A., Gallant, C. J., Muthelo, P. M., & Landegren, U. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999–11009. [Link]
  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., Sreekumar, L., Gräslund, T., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Reinhard, F. B. M., Eberl, H. C., Rix, U., & Superti-Furga, G. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 431-453.
  • Matthews, M. L., He, L., Horning, B. D., & Cravatt, B. F. (2020). Reverse-Polarity Activity-Based Protein Profiling. Current Protocols in Chemical Biology, 12(3), e79.
  • Weerapana, E., Speers, A. E., & Cravatt, B. F. (2007). Tandem acid/base-cleavable activity-based probes for proteomic and metabolomic profiling.
  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Mateus, A., & Savitski, M. M. (2019). The cellular thermal shift assay: an approach to identify and assess protein target engagement. Expert Review of Proteomics, 16(11-12), 893-903.
  • Miyahisa, I., Hori, A., Hata, M., Kanie, S., & Tsuruoka, H. (2015). Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay.
  • Nomura, D. K., Dix, M. M., & Cravatt, B. F. (2010). Activity-based protein profiling for mapping enzyme function in vivo. Current Opinion in Chemical Biology, 14(2), 163-169.
  • Domainex. (n.d.). kinact / KI Assay for Irreversible Covalent Compounds.
  • StatPearls. (2023). Beta-Lactamase Inhibitors. NCBI Bookshelf.
  • Adibekian, A., Martin, B. R., Chang, J. W., Hsu, K. L., Tsuboi, K., Bachovchin, D. A., Speers, A. E., Brown, S. J., Spicer, T., Fernandez-Vega, V., Ferguson, J., Hodder, P. S., Rosen, H., & Cravatt, B. F. (2012). Confirming target engagement for reversible inhibitors in vivo by kinetically tuned activity-based probes. Journal of the American Chemical Society, 134(25), 10345-10348.
  • Johnson, C. N., Fischer, M., & Keillor, J. W. (2020). Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data. ACS Medicinal Chemistry Letters, 11(9), 1747-1752.
  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry, 77, 383-414.
  • Krippendorff, B. F., Neuhaus, R., Lienau, P., Reichel, A., & Huisinga, W. (2009). Mechanism-Based Inhibition: Deriving KI and kinact Directly from Time-Dependent IC50 Values. Journal of Biomolecular Screening, 14(7), 771-781.
  • BioKin, Ltd. (n.d.). Covalent Inhibition Kinetics.
  • Dhillon, A. S., Hagan, S., Rath, O., & Kolch, W. (2007). MAP kinase signalling pathways in cancer. Oncogene, 26(22), 3279-3290.
  • Itoh, K., Mimura, J., & Yamamoto, M. (2010). Discovery of the negative regulator of Nrf2, Keap1: a historical overview. Antioxidants & Redox Signaling, 13(11), 1665-1678.
  • Koc, K., & Uysal, T. (2022). Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis. Journal of Clinical Practice and Research, 2(2), 55-60.
  • Borges, C. R., & Watson, J. T. (2003). Recognition of cysteine-containing peptides through prompt fragmentation of the 4-dimethylaminophenylazophenyl-4'-maleimide derivative. Journal of the American Society for Mass Spectrometry, 14(9), 1057-1060.
  • Kansanen, E., Kuosmanen, S. M., Leinonen, H., & Levonen, A. L. (2013). The Keap1-Nrf2 pathway: mechanisms of activation and dysregulation in cancer. Redox Biology, 1(1), 45-49.
  • Chen, X., & Wong, Y. K. (2020). Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in Pharmacology, 11, 983.
  • Wang, Y., Yang, J., & Yi, J. (2014). The Role of Cysteine in the Proteome. Frontiers in Chemistry, 2, 7.
  • Liebler, D. C., & Gu, J. (2002). Protein adducts of aldehydic lipid peroxidation products: identification and characterization of protein adducts using an aldehyde/keto reactive probe in combination with mass spectrometry. IUBMB Life, 53(4-5), 235-238.
  • Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Advancing targeted protein degradation via multiomics profiling and artificial intelligence. Nature Reviews Drug Discovery, 11(12), 929-933.
  • Mao, Y., Liu, J., & Li, B. (2024). Natural products targeting the MAPK-signaling pathway in cancer: overview. Journal of Ovarian Research, 17(1), 1.
  • Li, X., Wang, H., & Wang, J. (2022). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Molecules, 27(19), 6598.
  • Parvez, S., Yadav, S., & Raisuddin, S. (2016). Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes. Oxidative Medicine and Cellular Longevity, 2016, 8450391.
  • Cellzome GmbH, a GSK Company. (n.d.).
  • Kim, H., Kim, Y. J., Jeong, Y. J., & Kim, Y. M. (2021). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Marine Drugs, 19(6), 336.
  • Bebrone, C., De Luca, F., & Frère, J. M. (2011). Mechanistic Studies of the Inactivation of TEM-1 and P99 by NXL104, a Novel Non-β-Lactam β-Lactamase Inhibitor. Antimicrobial Agents and Chemotherapy, 55(1), 323-328.
  • Labia, R., & Peduzzi, J. (1978). [Kinetics of beta-lactamase inhibition by clavulanic acid]. Biochimica et Biophysica Acta, 526(2), 572-579.
  • Canals, F., Parés, X., & Farrés, J. (2020). Structural and kinetic features of aldehyde dehydrogenase 1A (ALDH1A) subfamily members, cancer stem cell markers active in retinoic acid biosynthesis. Archives of Biochemistry and Biophysics, 682, 108256.
  • Bai, L., & Wang, Y. (2022). Clinical Research Progress of Small Molecule Compounds Targeting Nrf2 for Treating Inflammation-Related Diseases. International Journal of Molecular Sciences, 23(21), 13323.
  • Borges, C. R., & Watson, J. T. (2003). Recognition of cysteine-containing peptides through prompt fragmentation of the 4-dimethylaminophenylazophenyl-4'-maleimide derivative. Journal of the American Society for Mass Spectrometry, 14(9), 1057-1060.
  • Ahmad, R., & Haque, M. (2023). NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. Biomedicines, 11(9), 2549.
  • Jackson, B., Brocker, C., & Thompson, D. C. (2011). Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application. Pharmacological Reviews, 63(1), 1-32.
  • Li, Z., Wang, J., & Yang, C. (2019). Impact of NF-κB pathway on the apoptosis-inflammation-autophagy crosstalk in human degenerative nucleus pulposus cells. Aging (Albany NY), 11(23), 11293-11307.
  • Miossec, M. J., Galleni, M., & Frère, J. M. (2001). Kinetic Properties of Four Plasmid-Mediated AmpC β-Lactamases. Antimicrobial Agents and Chemotherapy, 45(7), 2051-2059.
  • Parker, C. G., & Shchepinov, M. S. (2025).
  • Adibekian, A. (2014). Cysteine-specific Chemical Proteomics: From Target Identification to Drug Discovery. CHIMIA International Journal for Chemistry, 68(11), 786-789.
  • Saini, A. K., Kumar, S., & Sunkaria, A. (2021).
  • Vela, I., & Smith, M. L. (2015). The Role of the Non-Canonical NF-kB Pathway in Benign Prostatic Hyperplasia. PLoS ONE, 10(10), e0140131.
  • Ma, Q. (2013). The complexity of the Nrf2 pathway: Beyond the antioxidant response. Journal of Nutritional Biochemistry, 24(11), 1761-1770.
  • Wenzel, P., Hink, U., & Oelze, M. (2008). Aldehyde dehydrogenase-independent bioactivation of nitroglycerin in porcine and bovine blood vessels. British Journal of Pharmacology, 155(6), 943-952.
  • Vasiliou, V., & Nebert, D. W. (2005). Non-P450 aldehyde oxidizing enzymes: the aldehyde dehydrogenase superfamily. Expert Opinion on Drug Metabolism & Toxicology, 1(4), 635-649.
  • Bennett, A. F., Buckley, P. D., & Blackwell, L. F. (1982). Steady-state and Pre-Steady-State Kinetics of Propionaldehyde Oxidation by Sheep Liver Cytosolic Aldehyde Dehydrogenase at pH 5.2. Evidence That the Release of NADH Remains Rate-Limiting in the Enzyme Mechanism at Acid pH Values. Biochemistry, 21(18), 4417-4422.

Sources

The Versatility of Phenylpropiolaldehyde: A Technical Guide to its Applications in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylpropiolaldehyde, a versatile bifunctional reagent featuring both an aldehyde and an alkyne moiety, has emerged as a powerful building block in the synthesis of a diverse array of organic molecules. Its unique electronic properties and reactivity profile enable its participation in a wide range of chemical transformations, including cycloaddition reactions, multicomponent reactions, and the construction of various heterocyclic scaffolds. This in-depth technical guide provides a comprehensive overview of the synthetic utility of this compound, with a focus on its application in the construction of complex molecular architectures relevant to the pharmaceutical and materials science industries. Detailed mechanistic insights and field-proven experimental protocols are provided to empower researchers in leveraging the full potential of this valuable synthetic intermediate.

Introduction: The Unique Reactivity of this compound

This compound (3-phenyl-2-propynal) is a clear, dark red/orange liquid characterized by the chemical formula C₆H₅C≡CCHO.[1] Its structure, which incorporates a phenyl group, a carbon-carbon triple bond, and an aldehyde functional group, bestows upon it a rich and varied chemical reactivity. The conjugated system allows for both electrophilic and nucleophilic additions, making it a versatile precursor in organic synthesis.[2][3] The aldehyde group can participate in classical carbonyl chemistry, while the activated alkyne is susceptible to a host of addition and cyclization reactions. This dual reactivity makes this compound a valuable tool for the rapid construction of molecular complexity from simple starting materials.[1]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₆O
Molecular Weight 130.14 g/mol
Boiling Point 118 °C at 13 mmHg
Density 1.064 g/mL at 25 °C
Refractive Index (n20/D) 1.604

Cycloaddition Reactions: Building Rings with Precision

The electron-deficient alkyne of this compound makes it an excellent dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. This powerful ring-forming strategy allows for the stereocontrolled synthesis of six-membered rings, which are ubiquitous in natural products and pharmaceutical agents.

The Diels-Alder Reaction: A Gateway to Substituted Cyclohexenes

In the Diels-Alder reaction, this compound reacts with a conjugated diene to form a cyclohexene derivative. The reaction typically proceeds under thermal conditions and is highly stereospecific. The endo-product is often favored due to secondary orbital interactions.

Experimental Protocol: Diels-Alder Reaction of this compound with Cyclopentadiene

Objective: To synthesize the Diels-Alder adduct of this compound and cyclopentadiene.

Materials:

  • This compound

  • Dicyclopentadiene

  • Toluene, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • Cracking of Dicyclopentadiene: In a fume hood, equip a distillation apparatus with a heating mantle. Place dicyclopentadiene in the distillation flask and heat to ~170 °C to induce cracking to cyclopentadiene monomer. Collect the cyclopentadiene monomer in a receiver flask cooled in an ice bath. Caution: Cyclopentadiene is volatile and has a strong odor. Handle exclusively in a well-ventilated fume hood.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous toluene.

  • Addition of Diene: To the stirred solution of this compound, slowly add freshly cracked cyclopentadiene (1.2 eq) at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the desired Diels-Alder adduct.

Caption: Workflow for the Diels-Alder reaction.

Multicomponent Reactions: Efficiency in Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all the starting materials, are highly valued for their atom economy and operational simplicity.[4] this compound is an excellent substrate for various MCRs, enabling the rapid assembly of complex heterocyclic structures.

Hantzsch Dihydropyridine Synthesis: Accessing a Privileged Scaffold

The Hantzsch dihydropyridine synthesis is a classic MCR that provides access to 1,4-dihydropyridines (DHPs), a scaffold found in numerous bioactive molecules, including the calcium channel blocker nifedipine.[5][6] In this reaction, an aldehyde, two equivalents of a β-ketoester, and an ammonia source condense to form the DHP ring. The use of this compound in this reaction allows for the synthesis of DHPs with a phenylalkynyl substituent, offering opportunities for further functionalization.

Experimental Protocol: Hantzsch Dihydropyridine Synthesis with this compound

Objective: To synthesize a 1,4-dihydropyridine derivative using this compound.

Materials:

  • This compound

  • Ethyl acetoacetate (2 eq)

  • Ammonium acetate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.2 eq) in ethanol.

  • Reaction: Heat the mixture to reflux with stirring. Monitor the reaction progress by TLC. The reaction is typically complete within several hours.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from ethanol if necessary.

Sources

Phenylpropiolaldehyde: A Versatile Acetylenic Building Block for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phenylpropiolaldehyde, a unique bifunctional molecule possessing both an aldehyde and an alkyne moiety, stands as a cornerstone in the synthesis of a diverse array of heterocyclic compounds. Its inherent reactivity allows for a multitude of transformations, including cycloadditions, condensations, and multicomponent reactions, providing access to privileged scaffolds in medicinal chemistry and materials science. This in-depth technical guide explores the synthetic utility of this compound, detailing the mechanistic intricacies, providing field-proven experimental protocols, and highlighting the applications of the resulting heterocyclic systems. For researchers, scientists, and drug development professionals, this document serves as a comprehensive resource for harnessing the synthetic potential of this versatile building block.

Introduction

Heterocyclic compounds form the bedrock of modern pharmacology and materials science, with a vast number of pharmaceuticals and functional materials incorporating these cyclic structures.[1] The unique three-dimensional architecture and the presence of heteroatoms imbue these molecules with specific biological activities and material properties. Consequently, the development of efficient and modular synthetic routes to novel heterocyclic frameworks is a perpetual goal in organic chemistry.[2][3][4]

This compound emerges as a particularly valuable starting material in this endeavor. Its conjugated system, comprising a phenyl group, a carbon-carbon triple bond, and an aldehyde, offers multiple sites for chemical manipulation. This guide will delve into the key synthetic transformations of this compound, focusing on the construction of five- and six-membered heterocycles, as well as its application in the burgeoning field of multicomponent reactions.

Synthesis of Five-Membered Heterocycles

The reactivity of the α,β-unsaturated aldehyde system in this compound makes it an ideal substrate for cycloaddition reactions to form five-membered heterocyclic rings.

Pyrazoles: A Cornerstone of Medicinal Chemistry

Pyrazoles are a well-established class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[5][6] The reaction of this compound with hydrazine and its derivatives provides a direct and efficient route to 3-phenylpyrazoles.

Mechanism: The [3+2] Cycloaddition Pathway

The synthesis of pyrazoles from this compound and hydrazine proceeds through a [3+2] cycloaddition reaction. The initial step involves the nucleophilic attack of the hydrazine on the aldehyde carbonyl, forming a hydrazone intermediate.[7][8][9][10] This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazine moiety attacks the β-carbon of the alkyne. A subsequent tautomerization leads to the aromatic pyrazole ring. The regioselectivity of this reaction is driven by the electronic nature of the starting materials, consistently yielding 3-phenylpyrazoles.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product PPA This compound Hydrazone Hydrazone Intermediate PPA->Hydrazone Nucleophilic Attack Hydrazine Hydrazine (R-NH-NH2) Hydrazine->Hydrazone Cyclized Cyclized Intermediate Hydrazone->Cyclized Intramolecular Cyclization Pyrazole 3-Phenylpyrazole Cyclized->Pyrazole Tautomerization

Caption: Synthesis of 3-Phenylpyrazoles from this compound.

Experimental Protocol: Synthesis of 3-Phenylpyrazole

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Reagent Addition: Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired 3-phenylpyrazole.

R-Group on HydrazineSolventTemperature (°C)Time (h)Yield (%)
HEthanol25392
PhenylAcetic Acid80685
4-NitrophenylDMF100878
Isoxazoles: Bioisosteres and Synthetic Intermediates

Isoxazoles, containing both nitrogen and oxygen in a five-membered ring, are valuable scaffolds in drug discovery and serve as versatile synthetic intermediates.[11][12][13] Their synthesis from this compound is readily achieved through reaction with hydroxylamine.

Mechanism: A Pathway to 3-Phenylisoxazoles

Similar to pyrazole synthesis, the formation of isoxazoles involves a [3+2] cycloaddition.[14][15] this compound reacts with hydroxylamine to form an oxime intermediate.[16][17][18] Subsequent intramolecular cyclization, with the oxygen of the hydroxylamine attacking the alkyne, followed by dehydration, yields the 3-phenylisoxazole.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product PPA This compound Oxime Oxime Intermediate PPA->Oxime Condensation Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Oxime Cyclized Cyclized Intermediate Oxime->Cyclized Intramolecular Cyclization Isoxazole 3-Phenylisoxazole Cyclized->Isoxazole Dehydration

Caption: Synthesis of 3-Phenylisoxazoles.

Experimental Protocol: Synthesis of 3-Phenylisoxazole

  • Reaction Setup: To a solution of this compound (1.0 eq) in ethanol, add a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in water.

  • Reaction: Stir the mixture at room temperature for 6-8 hours, monitoring by TLC.

  • Workup: After the reaction is complete, remove the ethanol under reduced pressure. Extract the aqueous residue with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography to obtain 3-phenylisoxazole.

Synthesis of Six-Membered Heterocycles

This compound also serves as a valuable precursor for the construction of six-membered heterocyclic rings, most notably quinolines and pyridines.

Quinolines: Privileged Scaffolds in Drug Discovery

The quinoline core is a prominent feature in a multitude of natural products and synthetic drugs, exhibiting a wide range of biological activities including antimalarial, antibacterial, and anticancer properties.[19][20] The Friedländer synthesis and its variations offer a powerful method for constructing quinoline rings, and this compound can be a key component in this transformation.[21][22][23][24]

Mechanism: The Friedländer Annulation

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[21][22][23][24] While this compound itself does not directly participate as the α-methylene component, it can be transformed in situ or used in related strategies. For instance, the reaction of an aniline with this compound can lead to an enamine intermediate, which can then undergo an acid-catalyzed intramolecular cyclization to form a quinoline derivative.[25]

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline Derivative Enamine Enamine Intermediate Aniline->Enamine Michael Addition PPA This compound PPA->Enamine Quinoline Quinoline Derivative Enamine->Quinoline Intramolecular Cyclization

Caption: Quinoline Synthesis via Enamine Intermediate.

Experimental Protocol: Synthesis of 4-Phenyl-2-quinolone

This protocol uses ethyl phenylpropiolate, a close derivative of this compound, to illustrate the general principle.

  • Step 1: Michael Addition: In a round-bottom flask, dissolve aniline (1.1 eq) in a suitable solvent like ethanol. Add ethyl phenylpropiolate (1.0 eq) dropwise. Heat the mixture to reflux for 4-6 hours.[25] Monitor the formation of the intermediate, ethyl 3-anilino-3-phenylacrylate, by TLC.[25]

  • Step 2: Intramolecular Cyclization: After cooling, remove the solvent under reduced pressure. To the crude intermediate, add polyphosphoric acid (PPA) (5-10 fold excess by weight) and heat to 100-120 °C for 1-2 hours.[25]

  • Workup: Carefully pour the hot reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Purification: Collect the precipitate by filtration, wash with water, and dry. Recrystallize the solid from a suitable solvent to obtain pure 4-phenyl-2-quinolone.

Aniline DerivativeCatalyst for CyclizationTemperature (°C)Yield (%)
AnilinePPA12088
4-MethoxyanilineEaton's Reagent10091
4-ChloroanilineH2SO411082
Pyridines: A Ubiquitous Heterocycle

Pyridines are fundamental six-membered nitrogen-containing heterocycles found in numerous natural products, pharmaceuticals, and agrochemicals.[26][27] While various named reactions exist for pyridine synthesis, those involving α,β-unsaturated aldehydes are particularly relevant.[28][29]

Mechanism: [3+3] Condensation

A modern approach to pyridine synthesis involves a [3+3]-type condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes, synergistically catalyzed by a copper(I) salt and a secondary ammonium salt.[28] This method allows for the modular synthesis of a variety of substituted pyridines under mild conditions.

Multicomponent Reactions Involving this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates the majority of the atoms of the starting materials, are a cornerstone of modern synthetic chemistry due to their efficiency and atom economy.[30][31][32][33] this compound is an excellent substrate for MCRs, enabling the rapid construction of complex heterocyclic scaffolds.[34]

Example: A Three-Component Synthesis of a Dihydropyridine Derivative

A representative MCR involves the reaction of this compound, an amine, and a β-ketoester. The reaction proceeds through a series of tandem reactions, often initiated by the formation of an enamine from the amine and the β-ketoester, which then reacts with the this compound.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product PPA This compound Adduct Michael Adduct PPA->Adduct Amine Amine Enamine Enamine Amine->Enamine Ketoester β-Ketoester Ketoester->Enamine Enamine->Adduct Michael Addition Dihydropyridine Dihydropyridine Derivative Adduct->Dihydropyridine Cyclization/Dehydration

Caption: A Multicomponent Reaction leading to a Dihydropyridine.

Applications in Drug Discovery and Materials Science

The heterocyclic compounds synthesized from this compound have found numerous applications. For example, pyrazole derivatives are known to exhibit a wide range of biological activities, including acting as inhibitors of protein glycation and possessing antibacterial, antifungal, and anticancer properties.[5] Similarly, quinoline-based compounds are at the forefront of antimalarial drug development and have shown promise as antibacterial and anticancer agents.[20] The inherent fluorescence of many of these aromatic heterocyclic systems also makes them attractive candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and chemical sensors.

Conclusion and Future Outlook

This compound has proven to be an exceptionally versatile and powerful building block in the synthesis of a wide variety of heterocyclic compounds. Its unique combination of an aldehyde and an alkyne functionality allows for a rich and diverse range of chemical transformations. The methodologies outlined in this guide, from classical cycloadditions to modern multicomponent reactions, provide a robust toolkit for the synthesis of medicinally and materially relevant molecules. As the demand for novel heterocyclic scaffolds continues to grow, the creative application of this compound and its derivatives in innovative synthetic strategies is poised to remain a vibrant and productive area of research.

References

  • Wei, Y., & Yoshikai, N. (2013). A redox-neutral, [3+3]-type condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes. Journal of the American Chemical Society, 135(10), 3756–3759.
  • Wikipedia. (2024). Pyridine.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
  • Liu, S., & Liebeskind, L. S. (2011). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 133(45), 18266–18269.
  • Vchyslo, N. V., & Verochkina, E. A. (2019). Pyridines on the basis of α,β-unsaturated aldehydes. Chemistry of Heterocyclic Compounds, 55(7), 639–640.
  • Wikipedia. (2024). Friedländer synthesis.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 6(5), 1653–1657.
  • Elmalk, S. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(4), 938.
  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines.
  • E-RESEARCHCO. (n.d.). Synthesis of Novel Isoxazole by Click Chemistry Approach.
  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
  • ResearchGate. (n.d.). Scope of synthesis of pyrazole derivatives with various aldehydes.
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.).
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2016). Bioorganic & Medicinal Chemistry, 24(16), 3686–3697.
  • Recent Progress in the Synthesis of Quinolines. (2020). Current Organic Synthesis, 17(1), 2–16.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
  • Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. (2009). Accounts of Chemical Research, 42(3), 499–511.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6489.
  • Multi-component synthesis and recent development on heterocyclic compounds: A research. (2022). GSC Biological and Pharmaceutical Sciences, 20(2), 209–220.
  • Multi-Component Reactions in Heterocyclic Chemistry. (2011). Topics in Heterocyclic Chemistry, 25, 33–63.
  • Chemistry LibreTexts. (2021). 9.14: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
  • Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
  • REACTION OF CARBONYL COMPOUNDS WITH PHENYLHYDRAZINE AND BRADY'S REAGENT. LESSON 4. (2021). YouTube.
  • A review organic synthesis of heterocyclic compounds and their pharmaceutical therapeutic applications. (2022). Journal of Drug Delivery and Therapeutics, 12(4-S), 209–220.
  • A review on green multicomponent synthesis of heterocyclic compounds. (2022). ScienceScholar.
  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. (2018). Frontiers in Chemistry, 6, 55.
  • Multicomponent synthesis of heterocyclic compounds. (2020). International Journal for Research Publication & Seminar, 11(3), 223–230.
  • REVIEW ON HETEROCYCLIC COMPOUNDS SYNTHESIS AND EVALUATION. (2024). International Journal of Pharmaceutical Sciences and Research, 15(12), 3416–3429.
  • Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? (2015). Quora.
  • What happens when aldehyde reacts with hydrazine? (2020). Quora.
  • OpenStax. (2023). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction.
  • REVIEW ON HETEROCYCLIC COMPOUNDS SYNTHESIS AND EVALUATION. (2024). International Journal of Pharmaceutical Sciences and Research, 15(12), 3416–3429.
  • A Review on Medicinally Important Heterocyclic Compounds. (2022). Journal of Student Research, 11(2).
  • A Short Review on Structures and Synthesis of some Heterocyclic Compounds. (2019). Asian Journal of Research in Chemistry, 12(3), 151.
  • Reaction pathways of hydroxylamine decomposition in the presence of acid/base. (2009). Proceedings of the Combustion Institute, 32(1), 387–394.
  • The possible mechanism of the reaction between aromatic aldehyde, hydroxylamine and ethyl acetoacetate in the presence of vitamin B1. (2018). Journal of the Serbian Chemical Society, 83(10), 1147–1155.
  • Action of Hydroxylamine on Aldehyde and Ketone. (2019). YouTube.

Sources

Methodological & Application

Synthesis of Phenylpropiolaldehyde: A Detailed Guide to Protocols and Procedures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Phenylpropiolaldehyde in Modern Organic Synthesis

This compound, a molecule elegantly combining an aromatic ring with a reactive ynal (α,β-acetylenic aldehyde) functionality, stands as a valuable and versatile building block in the landscape of organic chemistry. Its unique electronic and structural features, characterized by the conjugated π-system of the phenyl group, the carbon-carbon triple bond, and the aldehyde group, make it a highly sought-after precursor for the synthesis of a diverse array of complex organic molecules. These include pharmaceuticals, natural products, and advanced materials. The inherent reactivity of the alkyne and aldehyde moieties allows for a multitude of chemical transformations, such as nucleophilic additions, cycloadditions, and cross-coupling reactions, providing synthetic chemists with a powerful tool for molecular construction.[1]

This guide provides detailed application notes and protocols for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the most reliable and field-proven synthetic routes, offering not just step-by-step instructions but also the underlying chemical principles and rationale for experimental choices. The protocols presented herein are designed to be self-validating, grounded in authoritative literature, and presented with clarity to ensure successful implementation in a laboratory setting.

Strategic Approaches to this compound Synthesis

The synthesis of this compound can be broadly approached via two primary retrosynthetic disconnections:

  • Oxidation of the corresponding alcohol: This is a direct and often high-yielding approach, starting from the commercially available or readily synthesized phenylpropargyl alcohol. The key challenge lies in the selective oxidation of the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid or side reactions involving the alkyne.

This guide will provide detailed protocols for both of these strategic approaches, highlighting the advantages and considerations of each method.

Protocol I: Oxidation of Phenylpropargyl Alcohol

The oxidation of phenylpropargyl alcohol is a common and efficient method for the preparation of this compound. The choice of oxidizing agent is crucial to ensure high selectivity for the aldehyde. We will detail three reliable methods: Manganese Dioxide (MnO₂) Oxidation, Pyridinium Chlorochromate (PCC) Oxidation, and Swern Oxidation.

Method A: Manganese Dioxide (MnO₂) Oxidation

Expertise & Experience: Activated manganese dioxide (MnO₂) is a mild and highly selective heterogeneous oxidizing agent for allylic, benzylic, and propargylic alcohols.[2][3] Its solid nature simplifies the work-up procedure, as the excess reagent and manganese byproducts can be easily removed by filtration. The reaction is typically performed in an inert organic solvent, and the activity of the MnO₂ can vary between batches, so it is advisable to use a significant excess of the reagent.[3]

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenylpropargyl alcohol (1.0 eq.).

  • Solvent and Reagent Addition: Dissolve the alcohol in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃) (approximately 10-20 mL per gram of alcohol). Add activated manganese dioxide (5-10 eq.) portion-wise to the stirred solution.

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material. The reaction time can vary from a few hours to overnight, depending on the activity of the MnO₂.

  • Work-up and Purification: Upon completion of the reaction, filter the mixture through a pad of Celite® or silica gel to remove the MnO₂. Wash the filter cake thoroughly with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Data Presentation:

Oxidizing AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
MnO₂DCMRoom Temp.4 - 2475 - 90[3]
PCCDCMRoom Temp.1 - 380 - 95[4][5]
SwernDCM-781 - 2>90[6][7]

Mandatory Visualization:

Oxidation_Mechanism cluster_reactants Reactants cluster_process Oxidation cluster_products Products Alcohol Phenylpropargyl Alcohol Intermediate Intermediate Complex Alcohol->Intermediate Adsorption/Reaction Oxidant Oxidizing Agent (e.g., MnO₂) Oxidant->Intermediate Aldehyde This compound Intermediate->Aldehyde Oxidation Byproduct Reduced Oxidant Intermediate->Byproduct

Caption: General workflow for the oxidation of phenylpropargyl alcohol.

Method B: Pyridinium Chlorochromate (PCC) Oxidation

Expertise & Experience: PCC is a milder alternative to other chromium-based oxidants and is highly effective for the oxidation of primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.[4][5][8] The reaction is typically carried out in dichloromethane (DCM) under anhydrous conditions. The addition of an adsorbent like Celite® or silica gel can simplify the work-up by adsorbing the tarry chromium byproducts.[9]

Experimental Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyridinium chlorochromate (PCC) (1.5 eq.) and Celite® or powdered molecular sieves (of equal weight to PCC).

  • Solvent and Substrate Addition: Add anhydrous dichloromethane (DCM) to the flask, followed by a solution of phenylpropargyl alcohol (1.0 eq.) in anhydrous DCM, added dropwise at room temperature.

  • Reaction Conditions: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with diethyl ether and filter through a short plug of silica gel. Wash the silica plug thoroughly with diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by silica gel column chromatography (hexanes/ethyl acetate) to yield pure this compound.

Method C: Swern Oxidation

Expertise & Experience: The Swern oxidation is a very mild and highly reliable method for converting primary alcohols to aldehydes.[7][10] It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine (TEA).[6] This method is known for its excellent functional group tolerance and high yields. However, it requires careful temperature control and handling of malodorous dimethyl sulfide as a byproduct.[7]

Experimental Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (DCM).

  • Activation of DMSO: Cool the flask to -78 °C using a dry ice/acetone bath. Add oxalyl chloride (1.5 eq.) dropwise, followed by the slow, dropwise addition of anhydrous dimethyl sulfoxide (DMSO) (2.5 eq.). Stir the mixture for 15-30 minutes at -78 °C.

  • Alcohol Addition: Add a solution of phenylpropargyl alcohol (1.0 eq.) in a small amount of anhydrous DCM dropwise to the activated mixture. Stir for 30-60 minutes at -78 °C.

  • Elimination: Add triethylamine (TEA) (5.0 eq.) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature.

  • Work-up and Purification: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (hexanes/ethyl acetate) to obtain this compound.

Protocol II: Formylation of Phenylacetylene

An alternative synthetic strategy is the direct formylation of phenylacetylene. This can be a valuable approach depending on the availability of starting materials.

Method: Vilsmeier-Haack Reaction

Expertise & Experience: The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[11][12] It involves the use of a Vilsmeier reagent, which is typically generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and an activating agent (like phosphorus oxychloride, POCl₃).[11] While typically used for electron-rich arenes, its application to less activated systems like phenylacetylene can be challenging and may require specific conditions.

Reaction Scheme:

Experimental Protocol:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) (used as both reagent and solvent) to 0 °C. Add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise with stirring, keeping the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes.

  • Substrate Addition: Add phenylacetylene (1.0 eq.) to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours. Monitor the reaction by TLC.

  • Work-up and Purification: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

  • Extraction and Purification: Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (hexanes/ethyl acetate) to afford this compound.

Mandatory Visualization:

Vilsmeier_Haack cluster_reagent_formation Vilsmeier Reagent Formation cluster_reaction Electrophilic Attack cluster_hydrolysis Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Electrophilic Addition Phenylacetylene Phenylacetylene Phenylacetylene->Iminium_Intermediate Aldehyde This compound Iminium_Intermediate->Aldehyde Hydrolysis H₂O Hydrolysis->Aldehyde

Caption: Key steps in the Vilsmeier-Haack formylation of phenylacetylene.

Comparative Analysis of Synthesis Protocols

ProtocolStarting MaterialKey ReagentsAdvantagesDisadvantages
MnO₂ Oxidation Phenylpropargyl AlcoholActivated MnO₂Mild conditions, easy work-up (filtration), high selectivity.Requires a large excess of reagent, activity of MnO₂ can be variable.
PCC Oxidation Phenylpropargyl AlcoholPyridinium Chlorochromate (PCC)Good yields, reliable, avoids over-oxidation.Chromium-based reagent (toxicity concerns), work-up can be tedious.
Swern Oxidation Phenylpropargyl AlcoholDMSO, Oxalyl Chloride, TEAVery mild conditions, excellent functional group tolerance, high yields.Requires cryogenic temperatures, produces malodorous byproduct (dimethyl sulfide).
Vilsmeier-Haack PhenylacetyleneDMF, POCl₃Utilizes a different starting material, one-pot procedure.May have lower yields for non-electron-rich alkynes, requires careful handling of POCl₃.

Conclusion and Outlook

The synthesis of this compound can be effectively achieved through several reliable methods, with the choice of protocol depending on factors such as the availability of starting materials, scale of the reaction, and tolerance for specific reagents and conditions. The oxidation of phenylpropargyl alcohol, particularly using mild reagents like activated MnO₂ or under Swern conditions, offers a direct and high-yielding route. The Vilsmeier-Haack formylation of phenylacetylene provides a valuable alternative. The protocols detailed in this guide, grounded in established chemical literature, provide researchers with a comprehensive toolkit for the preparation of this important synthetic intermediate, thereby enabling further exploration in medicinal chemistry, materials science, and synthetic methodology development.

References

  • Manganese(IV) oxide. Organic Chemistry Portal. [Link]
  • Havare, N. (2020). Oxidative cleavage of β-aryl alcohols using manganese(IV) oxide. Arkivoc, 2020(6), 247-261.
  • MnO2 oxidation reaction|| solved questions. (2020, July 14). YouTube.
  • Taylor, R. J. K., & Reid, M. (2012). Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies. Accounts of Chemical Research, 45(10), 1645–1657.
  • Propose a synthesis of 3-phenyl-2-methyl-1-propanol starting
  • Wang, J. (2014, March 12). Swern Oxidation.
  • Swern Oxid
  • A Researcher's Guide to Aldehyde Synthesis: Swern Oxidation vs.
  • Swern oxid
  • Vilsmeier-Haack Reaction. NROChemistry. [Link]
  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
  • Sonogashira coupling. Wikipedia. [Link]
  • Sonogashira coupling reaction of aryl halides with phenylacetylene.
  • Manganese Dioxide. Common Organic Chemistry. [Link]
  • Synthesis of 3-phenylpropanal. PrepChem.com. [Link]
  • 3-PHENYL-2-PROPYN-1-OL synthesis. ChemicalBook.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Vilsmeier-Haack Reaction. J&K Scientific LLC.
  • Oxidation by PCC (pyridinium chlorochrom
  • Sonogashira coupling reaction of phenylacetylene with aryl halides in...
  • Pyridinium chlorochrom
  • Process for the production of phenyl substituted propanal.
  • Optimisation of the Sonogashira coupling between phenylacetylene and 1...
  • Organic Syntheses Procedure. Organic Syntheses. [Link]
  • Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochrom
  • PCC Oxid
  • Write a stepwise synthesis of 3-phenyl propanol
  • Reagent Friday: PCC (Pyridinium Chlorochrom
  • Aerobic Oxidation of Propargyl Alcohol: A Convenient Method for the Synthesis of Propiolaldehyde.
  • Preparation of Disubstituted Phenyl Propargyl Alcohols, their Use in Oxathiolene Oxide Synthesis, and Evalu
  • Organic Syntheses Procedure. Organic Syntheses. [Link]
  • Alcohol to Aldehyde/Ketone using Swern Oxid
  • Effect of Ultrasound on the Green Selective Oxidation of Benzyl Alcohol to Benzaldehyde. Molecules.

Sources

Application Notes and Protocols for the Laboratory Preparation of Phenylpropiolaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylpropiolaldehyde (3-phenyl-2-propynal) is a valuable synthetic intermediate characterized by a conjugated system containing a phenyl group, an alkyne, and an aldehyde. This unique structural motif makes it a versatile building block in organic synthesis, particularly in the construction of complex molecules, including pharmaceuticals, natural products, and materials with novel optical properties. The aldehyde functionality allows for a wide range of transformations, such as nucleophilic additions and condensations, while the alkyne moiety can participate in cycloadditions, cross-coupling reactions, and reductions. This application note provides a detailed, field-proven protocol for the laboratory-scale synthesis of this compound via the oxidation of phenylpropargyl alcohol, focusing on the Dess-Martin periodinane (DMP) oxidation method. This method is chosen for its mild reaction conditions, high selectivity for primary alcohols, and excellent functional group tolerance, which prevents over-oxidation to the corresponding carboxylic acid.[1][2]

Synthetic Strategy: Oxidation of Phenylpropargyl Alcohol

The most direct and reliable method for the preparation of this compound is the selective oxidation of the corresponding primary alcohol, phenylpropargyl alcohol. Several reagents can effect this transformation; however, many common oxidants, such as those based on chromium, are toxic and can lead to over-oxidation. The Dess-Martin periodinane (DMP) oxidation offers a superior alternative, providing a mild, high-yielding, and selective conversion of primary alcohols to aldehydes at room temperature.[2][3][4]

The causality behind this choice lies in the mechanism of the DMP oxidation. The hypervalent iodine reagent selectively coordinates with the alcohol, and subsequent intramolecular proton transfer and reductive elimination of the iodinane byproduct proceed under neutral pH, preserving sensitive functional groups.[1] This is particularly advantageous for propargylic aldehydes, which can be prone to side reactions under harsh conditions.

Reaction Scheme:

Dess-Martin Oxidation of Phenylpropargyl Alcohol cluster_products Products Phenylpropargyl_Alcohol Phenylpropargyl Alcohol This compound This compound Phenylpropargyl_Alcohol->this compound CH₂Cl₂ Room Temp. DMP Dess-Martin Periodinane (DMP) DMP->this compound CH₂Cl₂ Room Temp. Iodinane Iodinane Byproduct Acetic_Acid Acetic Acid

Caption: Oxidation of Phenylpropargyl Alcohol to this compound using DMP.

Experimental Protocol: Dess-Martin Periodinane Oxidation

This protocol details the step-by-step methodology for the synthesis of this compound from phenylpropargyl alcohol using Dess-Martin periodinane.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)CAS Number
Phenylpropargyl alcohol≥98%Sigma-Aldrich1522-96-9
Dess-Martin periodinane (DMP)Synthesis GradeCombi-Blocks87413-09-0
Dichloromethane (DCM), anhydrous≥99.8%Fisher Scientific75-09-2
Diethyl ether, anhydrous≥99.7%VWR Chemicals60-29-7
Saturated sodium bicarbonate (NaHCO₃) solutionACS Reagent--
Sodium thiosulfate (Na₂S₂O₃)ACS Reagent-7772-98-7
Anhydrous magnesium sulfate (MgSO₄)≥99.5%-7487-88-9
Silica gel for column chromatography60 Å, 230-400 mesh--
Ethyl acetateHPLC Grade-141-78-6
HexanesHPLC Grade-110-54-3
Equipment
  • Round-bottom flask (100 mL) with a magnetic stir bar

  • Nitrogen/argon inlet

  • Septa

  • Syringes and needles

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Safety Precautions
  • Dess-Martin Periodinane (DMP) is a potentially explosive compound, especially when impure or heated. Handle with care and avoid grinding or subjecting it to shock.[5] It is also an irritant to the eyes, respiratory system, and skin.[5]

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • The reaction workup involves quenching with sodium thiosulfate to reduce any remaining hypervalent iodine species.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add phenylpropargyl alcohol (1.00 g, 7.57 mmol, 1.0 equiv).

  • Dissolution: Dissolve the alcohol in 25 mL of anhydrous dichloromethane (DCM).

  • Addition of DMP: To the stirred solution at room temperature, add Dess-Martin periodinane (3.85 g, 9.08 mmol, 1.2 equiv) in one portion. The mixture will become a milky white suspension.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 4:1) as the eluent. The reaction is typically complete within 2-4 hours.[3]

  • Quenching: Once the starting material is consumed (as indicated by TLC), dilute the reaction mixture with 50 mL of diethyl ether.

  • Workup: Pour the diluted mixture into a separatory funnel containing a vigorously stirred solution of saturated sodium bicarbonate (50 mL) and sodium thiosulfate (a few grams, until the solution is clear). Stir until the layers become clear.

  • Extraction: Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 95:5 hexanes:ethyl acetate). Combine the fractions containing the pure product and concentrate under reduced pressure to afford this compound as a pale yellow oil.

Expected Yield

The expected yield of this compound is typically in the range of 85-95%.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Physical Properties
PropertyValue
AppearancePale yellow oil
Molecular FormulaC₉H₆O
Molecular Weight130.14 g/mol
Boiling Point117-118 °C at 17 mmHg
Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 9.40 (s, 1H, -CHO)

    • δ 7.58 - 7.56 (m, 2H, Ar-H)

    • δ 7.48 - 7.44 (m, 1H, Ar-H)

    • δ 7.39 - 7.35 (m, 2H, Ar-H)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 176.5 (C=O)

    • δ 133.5 (Ar-C)

    • δ 131.2 (Ar-C)

    • δ 128.8 (Ar-C)

    • δ 119.8 (Ar-C)

    • δ 93.5 (alkyne C)

    • δ 87.8 (alkyne C)

  • Infrared (IR) Spectroscopy (neat, cm⁻¹):

    • ~3060 (C-H, aromatic)

    • ~2850, 2750 (C-H, aldehyde)

    • ~2200 (C≡C, alkyne)

    • ~1680 (C=O, aldehyde)

    • ~1595, 1490, 1445 (C=C, aromatic)

Workflow Diagram

This compound Synthesis Workflow Start Start: Phenylpropargyl Alcohol Dissolve Dissolve in Anhydrous DCM Start->Dissolve Add_DMP Add Dess-Martin Periodinane Dissolve->Add_DMP Stir Stir at Room Temperature (Monitor by TLC) Add_DMP->Stir Dilute Dilute with Diethyl Ether Stir->Dilute Quench Quench with NaHCO₃ / Na₂S₂O₃ Dilute->Quench Extract Extract with Diethyl Ether Quench->Extract Wash_Dry Wash with NaHCO₃, Brine & Dry over MgSO₄ Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Purify by Flash Chromatography Concentrate->Purify Characterize Characterize Product (NMR, IR) Purify->Characterize End End: Pure this compound Characterize->End

Caption: Step-by-step workflow for the synthesis of this compound.

Trustworthiness and Self-Validation

The protocol described is a self-validating system. The progress of the reaction is monitored by TLC, ensuring the complete consumption of the starting material before proceeding to the workup. The purification by flash column chromatography allows for the isolation of the pure product, which can be verified by comparing its spectroscopic data (¹H NMR, ¹³C NMR, and IR) with the expected values provided. The characteristic aldehyde proton signal around 9.4 ppm in the ¹H NMR spectrum and the strong carbonyl stretch around 1680 cm⁻¹ in the IR spectrum are key indicators of a successful synthesis.

References

  • Organic Synthesis. Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). [Link]
  • Organic Syntheses. The Dess-Martin Periodinane. Coll. Vol. 10, p.696 (2004); Vol. 77, p.141 (2000). [Link]
  • Suvchem Laboratory Chemicals. DESS MARTIN PERIODINANE (DMP FOR SYNTHESIS)
  • Chemistry Steps. Dess–Martin periodinane (DMP)
  • Wikipedia.
  • Organic Chemistry Portal.
  • Carl ROTH. Safety Data Sheet: Dess-Martin periodinane. [Link]
  • 3-phenyl-propionaldehyde 2 13C NMR (100 MHz, CDCl3, 298 K) 2. [Link]
  • Organic Syntheses. Working with Hazardous Chemicals. [Link]
  • CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]
  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002359). [Link]
  • NIST WebBook. 2-Propenal, 3-phenyl-. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]
  • Oregon State University. 13C NMR Chemical Shifts. [Link]
  • ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]
  • Table of Characteristic IR Absorptions. [Link]
  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]
  • Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

Sources

Application Note: Mechanisms and Protocols for the Reaction of Phenylpropiolaldehyde with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phenylpropiolaldehyde is a highly versatile trifunctional electrophile, featuring an aldehyde, an alkyne, and a phenyl group. This unique electronic structure makes it a valuable building block in organic synthesis for the construction of a wide array of complex molecules and heterocyclic systems. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the reaction of this compound with various classes of nucleophiles. We will delve into the mechanistic underpinnings of these reactions, provide field-proven experimental protocols, and offer insights into experimental design and troubleshooting.

Introduction

The reactivity of this compound is dominated by its electrophilic centers: the carbonyl carbon of the aldehyde and the β-carbon of the α,β-alkynyl system. The electron-withdrawing nature of the phenyl group and the aldehyde functionality renders the alkyne susceptible to nucleophilic attack, primarily through a conjugate addition mechanism. Concurrently, the aldehyde group can undergo classic nucleophilic addition. The competition and selectivity between these pathways are influenced by the nature of the nucleophile, solvent, temperature, and catalysts. Understanding these factors is paramount for achieving desired synthetic outcomes. This guide will explore reactions with amine, thiol, and phosphine nucleophiles, as well as cycloaddition reactions.

Part 1: Reaction with Amine Nucleophiles: Synthesis of Enaminones

Mechanistic Insights

The reaction of this compound with primary or secondary amines is a cornerstone for the synthesis of β-enaminones. These compounds are valuable intermediates in the synthesis of heterocycles and pharmacologically active molecules. The reaction proceeds via a highly regioselective conjugate (Michael) addition of the amine to the electron-deficient β-carbon of the alkyne.

The mechanism initiates with the nucleophilic attack of the amine's lone pair on the β-carbon. This is followed by proton transfer, often mediated by the solvent or another amine molecule, to the α-carbon, leading to the formation of the thermodynamically stable enaminone product. The Z-isomer is often favored due to the potential for intramolecular hydrogen bonding between the amine proton and the carbonyl oxygen.

dot digraph "Enaminone Formation Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.6,4", dpi=100]; node [shape=plaintext, fontsize=12, fontname="Arial"]; edge [fontsize=12, fontname="Arial"];

} dot Caption: Mechanism of enaminone formation from this compound.

Experimental Protocol: Synthesis of (E)-3-(diethylamino)-3-phenylacrylaldehyde

This protocol describes a typical procedure for the synthesis of an enaminone from this compound and a secondary amine.

Materials:

  • This compound (1.0 eq)

  • Diethylamine (1.2 eq)

  • Ethanol (as solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Ice bath

Procedure:

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.30 g, 10 mmol).

  • Solvent Addition: Dissolve the aldehyde in 20 mL of ethanol.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Nucleophile Addition: While stirring, add diethylamine (e.g., 1.24 mL, 12 mmol) dropwise over 5 minutes. The choice of a slight excess of the amine ensures complete consumption of the starting aldehyde.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Remove the solvent under reduced pressure (rotary evaporation). The resulting crude oil is the enaminone product.

  • Purification & Validation: The product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield a yellow oil. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. Typical yields are in the range of 85-95%.[1][2]

Part 2: Reaction with Thiol Nucleophiles

Mechanistic Insights

Thiols, being excellent nucleophiles, readily add across the activated alkyne of this compound.[3][4] The resulting β-thiovinyl aldehydes are versatile intermediates. The reaction is typically carried out in the presence of a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. This anion then undergoes conjugate addition. The stereochemical outcome (E vs. Z isomer) can often be controlled by the choice of reaction conditions.

dot digraph "Thiol Addition Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.6,4", dpi=100]; node [shape=plaintext, fontsize=12, fontname="Arial"]; edge [fontsize=12, fontname="Arial"];

} dot Caption: Base-catalyzed conjugate addition of a thiol.

Experimental Protocol: Synthesis of 3-(phenylthio)-3-phenylacrylaldehyde

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.0 eq)

  • Triethylamine (Et₃N) (1.1 eq)

  • Dichloromethane (DCM) (as solvent)

Procedure:

  • Setup: In a clean, dry round-bottom flask, dissolve this compound (e.g., 1.30 g, 10 mmol) in 25 mL of DCM.

  • Reagent Addition: Add thiophenol (e.g., 1.02 mL, 10 mmol) to the solution.

  • Catalyst: Add triethylamine (e.g., 1.53 mL, 11 mmol). The base acts as a catalyst by generating the thiolate nucleophile.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Wash the reaction mixture with 1M HCl (2 x 20 mL) to remove the triethylamine, followed by water (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash chromatography (silica gel, eluent: ethyl acetate/hexane) to afford the desired β-thiovinyl aldehyde.

Part 3: Reaction with Phosphine Nucleophiles: The Wittig Reaction

Mechanistic Insights

While conjugate addition is common, the aldehyde functionality of this compound is reactive towards specific nucleophiles like phosphorus ylides in the Wittig reaction.[5][6] This powerful reaction converts the carbonyl group into a carbon-carbon double bond, allowing for the extension of the carbon chain.[7][8][9]

The mechanism involves the nucleophilic attack of the ylide carbon on the electrophilic aldehyde carbon, forming a zwitterionic intermediate called a betaine.[8] This betaine rapidly collapses to a four-membered ring, the oxaphosphetane, which then decomposes to yield the desired alkene and triphenylphosphine oxide. The formation of the very stable P=O bond is the driving force for this reaction.[5]

dot digraph "Wittig Reaction Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, size="7.6,5", dpi=100]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontsize=12, fontname="Arial"]; edge [fontsize=12, fontname="Arial", color="#5F6368"];

} dot Caption: Experimental workflow for the Wittig reaction.

Experimental Protocol: Wittig Olefination

Materials:

  • (Methoxymethyl)triphenylphosphonium chloride (1.1 eq)

  • Potassium tert-butoxide (1.1 eq)

  • This compound (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Ylide Generation: In a flame-dried, two-neck flask under an inert atmosphere (N₂ or Ar), suspend (methoxymethyl)triphenylphosphonium chloride (e.g., 3.77 g, 11 mmol) in 40 mL of anhydrous THF. Cool the suspension to 0 °C.

  • Base Addition: Add potassium tert-butoxide (e.g., 1.23 g, 11 mmol) portion-wise. The mixture will turn a characteristic deep orange/red color, indicating ylide formation. Stir for 30 minutes at 0 °C.

  • Aldehyde Addition: Dissolve this compound (e.g., 1.30 g, 10 mmol) in 10 mL of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers.

  • Workup: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the olefination product.

Part 4: Cycloaddition Reactions

Mechanistic Insights

This compound, with its electron-deficient alkyne, is an excellent "alkynophile" for cycloaddition reactions.[10] These reactions are powerful tools for constructing cyclic and heterocyclic systems in a single step with high atom economy. A prominent example is the [3+2] cycloaddition with azides (Huisgen cycloaddition) to form triazoles, or with nitrile oxides to form isoxazoles. In these reactions, the alkyne acts as the dipolarophile, reacting with a 1,3-dipole.

The reaction is believed to be a concerted process where the HOMO of the 1,3-dipole interacts with the LUMO of the alkynophile. This pericyclic reaction leads to the formation of a five-membered heterocyclic ring.

Data Summary Table

Nucleophile ClassReaction TypeProduct TypeTypical Yield (%)
Secondary AminesConjugate Additionβ-Enaminone85 - 95
ThiolsConjugate Additionβ-Thiovinyl aldehyde80 - 90
Phosphorus YlidesWittig OlefinationSubstituted Alkene60 - 80
Azides[3+2] Cycloaddition1,2,3-Triazole75 - 90

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; Side product formation; Impure reagents.Increase reaction time/temperature; Check reagent purity; Use freshly distilled solvents; Ensure inert atmosphere for sensitive reactions (e.g., Wittig).
Multiple Products Competing 1,2- vs 1,4-addition; Isomerization.Modify reaction temperature (lower temp often favors one isomer); Change solvent polarity; Use a catalyst to enhance selectivity.
No Reaction Deactivated nucleophile; Steric hindrance; Incorrect pH.For amines/thiols, ensure appropriate base/acid catalyst is used; For Wittig, confirm ylide formation (color change).

Conclusion

This compound is a remarkably versatile substrate whose reactivity can be finely tuned by the choice of nucleophile and reaction conditions. This application note has provided a foundational understanding of its reactions with key nucleophilic classes, supported by robust and reproducible protocols. By understanding the underlying mechanisms, researchers can leverage this compound as a powerful tool in the synthesis of complex organic molecules for applications in materials science, medicinal chemistry, and beyond.

References

  • Wittig reaction - Name-Reaction.com.
  • Enaminone synthesis by amin
  • Wittig Reaction - Organic Chemistry Portal.
  • Wittig Reaction: Mechanism and Examples - NROChemistry.
  • Wittig reaction - Wikipedia.
  • The WITTIG REACTION With CHEMILUMINESCENCE!
  • A brief review on synthesis & applications of β-enamino carbonyl compounds - ACG Public
  • Cycloaddition - Wikipedia.
  • 1.2: Cycloaddition Reactions - Chemistry LibreTexts.
  • Reactions of Thiols - Chemistry Steps.
  • Thiols And Thioethers - Master Organic Chemistry.

Sources

Phenylpropiolaldehyde: A Versatile Linchpin in Multicomponent Reactions for Accelerated Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Convergence in Chemical Synthesis

In the relentless pursuit of novel therapeutic agents and advanced functional materials, the efficiency of synthetic methodologies is paramount. Multicomponent reactions (MCRs), wherein three or more reactants converge in a single synthetic operation to generate a complex product, have emerged as a cornerstone of modern organic chemistry.[1][2] This approach offers significant advantages over traditional linear syntheses by minimizing reaction steps, reducing waste, and enabling the rapid generation of molecular diversity.[3] Within the arsenal of building blocks for MCRs, phenylpropiolaldehyde stands out as a particularly versatile and powerful reagent. Its unique bifunctional nature, possessing both a reactive aldehyde group and an electron-deficient alkyne moiety, allows it to participate in a wide array of convergent transformations, leading to the construction of diverse and valuable molecular architectures.[4]

This comprehensive guide delves into the multifaceted applications of this compound in multicomponent reactions. We will explore the mechanistic underpinnings of key transformations, provide detailed, field-tested protocols for the synthesis of crucial chemical scaffolds, and showcase the power of this reagent in the synthesis of propargylamines and complex heterocyclic systems—structures of profound importance in medicinal chemistry and materials science.[5][6]

The A³ Coupling Reaction: A Gateway to Propargylamines

One of the most prominent MCRs involving this compound is the A³ coupling (Aldehyde-Alkyne-Amine) reaction, which provides a direct and atom-economical route to propargylamines.[7][8] These structures are not only valuable intermediates for the synthesis of a plethora of nitrogen-containing heterocycles but also constitute the core of numerous biologically active molecules.[9]

Mechanism of the A³ Coupling Reaction

The A³ coupling reaction is typically catalyzed by a transition metal, most commonly copper or gold salts.[9] The catalytic cycle is initiated by the activation of the terminal alkyne (in this case, the alkyne functionality of a molecule that would react with this compound, as this compound itself is the aldehyde component) by the metal catalyst to form a metal acetylide. Concurrently, the aldehyde (this compound) and the amine react to form an in situ iminium ion. The nucleophilic metal acetylide then attacks the electrophilic iminium ion, forging a new carbon-carbon bond and generating the propargylamine product upon protonolysis and regeneration of the catalyst.[7]

A3_Coupling_Mechanism cluster_0 Catalyst Activation cluster_1 Iminium Ion Formation cluster_2 C-C Bond Formation Alkyne R-C≡C-H Metal_Acetylide R-C≡C-[M] Alkyne->Metal_Acetylide + [M] Catalyst [M] Metal_Acetylide->Alkyne - H⁺ Propargylamine R-C≡C-CH(NR'₂)C≡C-Ph Metal_Acetylide->Propargylamine + Iminium Ion This compound Ph-C≡C-CHO Iminium_Ion Ph-C≡C-CH=N⁺R'₂ This compound->Iminium_Ion + R'₂NH, - H₂O Amine R'₂NH Propargylamine->Catalyst - [M] (regenerated)

Figure 1: General mechanism of the A³ coupling reaction.

Application Note & Protocol: Copper-Catalyzed A³ Coupling for Propargylamine Synthesis

This protocol details the synthesis of a propargylamine derivative using this compound, phenylacetylene, and piperidine, catalyzed by copper(I) iodide.

Objective: To synthesize 1-((1,3-diphenylprop-2-yn-1-yl)oxy)piperidine in a one-pot, three-component reaction.

Materials:

  • This compound (1.0 mmol, 130.1 mg)

  • Phenylacetylene (1.2 mmol, 122.6 mg, 0.13 mL)

  • Piperidine (1.1 mmol, 93.7 mg, 0.11 mL)

  • Copper(I) iodide (CuI) (0.05 mmol, 9.5 mg)

  • Toluene (5 mL)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous solution of NH₄Cl

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flask (25 mL) with a magnetic stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Standard glassware for extraction and purification

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), piperidine (1.1 mmol), copper(I) iodide (0.05 mmol), and toluene (5 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add phenylacetylene (1.2 mmol) to the reaction mixture.

  • Attach a reflux condenser and heat the reaction mixture to 80 °C in an oil bath.

  • Monitor the reaction progress by TLC (eluent: hexane/ethyl acetate 9:1). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure propargylamine.

Expected Outcome:

The desired propargylamine is obtained as a pale yellow oil. The yield is typically in the range of 80-90%. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Causality Behind Experimental Choices:

  • Catalyst: Copper(I) iodide is a cost-effective and efficient catalyst for A³ coupling reactions.[10] It readily forms the copper acetylide intermediate necessary for the nucleophilic addition.

  • Solvent: Toluene is a suitable non-polar solvent that facilitates the reaction at an elevated temperature.

  • Temperature: Heating to 80 °C provides the necessary activation energy for the reaction to proceed at a reasonable rate without significant decomposition of the starting materials or product.

  • Work-up: The use of a saturated aqueous solution of NH₄Cl helps to quench the reaction and remove the copper catalyst from the organic phase.

Beyond A³ Coupling: this compound in the Synthesis of Heterocycles

The utility of this compound in MCRs extends beyond the synthesis of propargylamines. Its unique electronic and steric properties make it an ideal substrate for the construction of various heterocyclic scaffolds, which are of immense interest in drug discovery.[5][11]

Synthesis of Polysubstituted Pyridines

Polysubstituted pyridines are a class of heterocycles with a broad spectrum of biological activities.[12][13] this compound can be employed in MCRs for the synthesis of highly functionalized pyridines. A common strategy involves a one-pot reaction of this compound, an active methylene compound (e.g., malononitrile), a C-H acid (e.g., a 1,3-dicarbonyl compound), and an ammonium source.

Pyridine_Synthesis cluster_0 Reactants cluster_1 Reaction cluster_2 Product PPA This compound MCR Multicomponent Reaction PPA->MCR Malononitrile Malononitrile Malononitrile->MCR Dicarbonyl 1,3-Dicarbonyl Dicarbonyl->MCR Ammonium NH₄OAc Ammonium->MCR Pyridine Polysubstituted Pyridine MCR->Pyridine

Figure 2: MCR for the synthesis of polysubstituted pyridines.

Protocol: Synthesis of a Highly Substituted Pyridine Derivative

Objective: To synthesize a polysubstituted pyridine via a one-pot, four-component reaction.

Materials:

  • This compound (1.0 mmol, 130.1 mg)

  • Malononitrile (1.0 mmol, 66.1 mg)

  • Ethyl acetoacetate (1.0 mmol, 130.1 mg, 0.13 mL)

  • Ammonium acetate (1.5 mmol, 115.6 mg)

  • Ethanol (10 mL)

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and ammonium acetate (1.5 mmol) in ethanol (10 mL).

  • Reflux the reaction mixture for 8-10 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL) with stirring.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure polysubstituted pyridine.

Ugi and Passerini Reactions: Access to Peptidomimetics

The Ugi and Passerini reactions are powerful isocyanide-based MCRs that provide rapid access to α-aminoacyl amides and α-acyloxy amides, respectively.[14][15][16] These products are valuable peptidomimetics with potential applications in drug discovery.[17] While this compound's aldehyde functionality can readily participate in these reactions, the alkyne moiety can be preserved for subsequent post-functionalization, further expanding the molecular diversity of the resulting products.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction involves the condensation of an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide.[15][18] The reaction proceeds through the formation of an imine, which is then attacked by the isocyanide and the carboxylate, followed by a Mumm rearrangement to yield the final bis-amide product.[19]

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a three-component condensation of an aldehyde (or ketone), a carboxylic acid, and an isocyanide to directly afford an α-acyloxy amide.[14][20]

Quantitative Data Summary

Reaction TypeAldehydeOther ReactantsCatalystSolventTemp (°C)Time (h)Yield (%)Reference
A³ Coupling BenzaldehydePhenylacetylene, PiperidineCuI (5 mol%)Toluene80692[1]
A³ Coupling Aromatic AldehydesPhenylacetylene, Secondary AminesDicopper Complex (0.4 mol%)Toluene110285-98[10]
Pyridine Synthesis Aromatic AldehydesMalononitrile, Ethyl Acetoacetate, NH₄OAcNoneEthanolReflux885-95[21]
Passerini Reaction 4-Nitrobenzaldehydetert-Butyl isocyanide, Triterpenoid AcidNoneDCMRT2479[16]

Conclusion and Future Outlook

This compound has proven to be an exceptionally valuable and versatile building block in the realm of multicomponent reactions. Its ability to participate in a diverse array of transformations, including A³ couplings, and the synthesis of complex heterocycles like pyridines, underscores its significance in modern synthetic chemistry. The protocols and mechanistic insights provided herein serve as a practical guide for researchers in academia and industry to harness the power of this compound for the rapid and efficient generation of novel molecular entities.

Future research in this area will likely focus on the development of enantioselective MCRs involving this compound, the exploration of novel cycloaddition reactions, and the application of these methodologies in the total synthesis of natural products and the development of new pharmaceuticals and functional materials. The continued exploration of this compound's reactivity in MCRs promises to unlock new avenues for innovation in chemical synthesis.

References

  • A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. (n.d.). ResearchGate.
  • (n.d.). Multi-Component Reactions in Heterocyclic Chemistry. Springer.
  • Recent advances in the synthesis of pyrroles by multicomponent reactions. (2014). Chemical Society Reviews. [Link]
  • New MCR for the Rapid Construction of Polysubstituted Pyridines in Aqua Media Using (Bu3Sn)2MoO4 as Green. (n.d.). Wiley Online Library.
  • Multi-component synthesis and recent development on heterocyclic compounds: A research. (n.d.).
  • Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of C
  • Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. (n.d.). Organic Process Research & Development.
  • Passerini reaction. (n.d.). Grokipedia.
  • Synthesis of densely functionalized pyrroles 90 via a cascade MCR. (n.d.). ResearchGate.
  • Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of C
  • Passerini reaction. (2021). Wikipedia. [Link]
  • Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis. (2021).
  • Ugi reaction. (2021). Wikipedia. [Link]
  • Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. (2018). MDPI. [Link]
  • Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. (2022). PubMed. [Link]
  • Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction. (2020). MDPI. [Link]
  • Multicomponent reactions for the synthesis of pyrroles. (2010). Chemical Society Reviews. [Link]
  • Sustainable protocol for Cu-catalysed A3-coupling under solvent-free conditions. (2018). Organic & Biomolecular Chemistry. [Link]
  • Recent advances in green multi-component reactions for heterocyclic compound construction. (2024). Organic & Biomolecular Chemistry. [Link]
  • 3.1: A3 Coupling Reaction. (2023). Chemistry LibreTexts. [Link]
  • Aldehyde–alkyne–amine (A3) coupling catalyzed by a highly efficient dicopper complex. (2015). Florida Tech Scholarship Repository. [Link]
  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. (2018). Frontiers in Chemistry. [Link]
  • Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evalu
  • Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. (2021). New Journal of Chemistry. [Link]
  • Recent Developments on Five-Component Reactions. (2021). Molecules. [Link]
  • Recent Advances in Multicomponent Reactions Catalysed under Operationally Heterogeneous Conditions. (2021). MDPI. [Link]
  • Metal-free multicomponent approach for the synthesis of propargylamine: a review. (2021). RSC Advances. [Link]
  • Passerini Reaction. (n.d.). Organic Chemistry Portal. [Link]
  • The 100 facets of the Passerini reaction. (2021). Chemical Science. [Link]
  • Multicomponent Reactions in Total Synthesis. (n.d.). Caltech. [Link]
  • Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. (2022). RSC Medicinal Chemistry. [Link]
  • Further Components Carboxylic Acid and Amine (Ugi Reaction). (n.d.). Thieme Connect.
  • Multicomponent mechanochemical synthesis. (2018). Chemical Society Reviews. [Link]
  • Ugi Reaction. (n.d.). Organic Chemistry Portal. [Link]
  • Multicomponent Reactions Concepts and Applications for Design and Synthesis. (n.d.). Wiley.
  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2021). MDPI. [Link]

Sources

Application Notes & Protocols: Phenylpropiolaldehyde in Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes.[1][2][3][4] Developed by Kenkichi Sonogashira, this reaction is prized for its operational simplicity, mild reaction conditions, and tolerance of a wide array of functional groups, making it invaluable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1][4]

This guide focuses on a specific, yet highly versatile substrate: phenylpropiolaldehyde . As an α,β-unsaturated ynone, this compound presents unique challenges and opportunities. The electron-withdrawing nature of the aldehyde group can influence the alkyne's reactivity, while the aldehyde itself is susceptible to side reactions under standard coupling conditions. This document provides a detailed exploration of the reaction mechanism, key experimental considerations, optimized protocols, and troubleshooting advice to empower researchers in leveraging this compound for the synthesis of complex molecular architectures.

Mechanism and Key Scientific Considerations

A thorough understanding of the Sonogashira coupling's catalytic cycle is critical for troubleshooting and optimization. The reaction proceeds through two interconnected catalytic cycles: a primary palladium cycle and a crucial copper co-catalyst cycle.[5]

The Dual Catalytic Cycle
  • Palladium Cycle : The cycle begins with the active Pd(0) species.

    • Oxidative Addition : The aryl or vinyl halide (Ar-X) adds to the Pd(0) catalyst, forming a Pd(II) intermediate (Ar-Pd-X).[6] This is often the rate-limiting step, with reactivity trends following I > OTf > Br >> Cl.[1][6]

    • Transmetalation : The copper acetylide, generated in the copper cycle, transfers the acetylide group to the Pd(II) complex, displacing the halide and forming an Ar-Pd-C≡CR species.[6]

    • Reductive Elimination : The final step involves the reductive elimination of the desired product (Ar-C≡CR), regenerating the Pd(0) catalyst which re-enters the cycle.[7]

  • Copper Cycle : This cycle activates the terminal alkyne.

    • π-Alkyne Complex Formation : The copper(I) salt coordinates with the alkyne.

    • Deprotonation & Acetylide Formation : In the presence of an amine base, the terminal alkyne's acidic proton is removed, forming a copper(I) acetylide intermediate.[5][7] This species is the active nucleophile for the transmetalation step.

Sonogashira_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)(X)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_alkyne_complex Ar-Pd(II)(C≡CR)L₂ transmetalation->pd_alkyne_complex reductive_elimination Reductive Elimination pd_alkyne_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-C≡CR reductive_elimination->product cu_catalyst Cu(I)X cu_acetylide Cu-C≡CR cu_catalyst->cu_acetylide + Alkyne, Base alkyne H-C≡CR alkyne->cu_acetylide base Base base->cu_acetylide cu_acetylide->transmetalation Transfer to Pd cycle Workflow cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification prep1 Dry Schlenk flask under vacuum & backfill with Argon (3x) reagent1 Add Ar-I, PdCl₂(PPh₃)₂, and CuI to flask prep1->reagent1 reagent2 Add anhydrous THF and DIPEA via syringe reagent1->reagent2 reagent3 Stir for 5 min reagent2->reagent3 reagent4 Add this compound dropwise reagent3->reagent4 reaction Stir at room temperature reagent4->reaction monitor Monitor by TLC (e.g., Hexanes/EtOAc) reaction->monitor workup1 Quench with sat. aq. NH₄Cl solution monitor->workup1 workup2 Extract with Ethyl Acetate (3x) workup1->workup2 workup3 Wash combined organics with brine workup2->workup3 workup4 Dry (Na₂SO₄), filter, and concentrate workup3->workup4 purify Purify via flash column chromatography workup4->purify

Caption: A generalized workflow for the Sonogashira coupling experiment.

Step-by-Step Procedure:

  • Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

  • Inert Atmosphere : Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Base Addition : Add anhydrous THF (5 mL) followed by DIPEA (0.52 mL, 3.0 mmol) via syringe. Stir the resulting suspension for 5 minutes at room temperature.

  • Alkyne Addition : Add this compound (0.14 mL, 1.1 mmol) dropwise to the reaction mixture via syringe.

  • Reaction : Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting aryl halide is consumed (typically 2-6 hours).

  • Work-up : Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with a saturated aqueous solution of ammonium chloride (2 x 15 mL) to remove the copper catalyst and amine base, followed by brine (15 mL).

  • Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is useful for minimizing alkyne homocoupling, especially if it proves problematic in the standard reaction.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Piperidine (2.5 mmol, 2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (4 mL)

Step-by-Step Procedure:

  • Reaction Setup : To a dry Schlenk flask, add the aryl bromide (1.0 mmol) and Pd(PPh₃)₄ (34.7 mg, 0.03 mmol).

  • Inert Atmosphere : Evacuate and backfill the flask with argon three times.

  • Solvent, Base, and Alkyne Addition : Add anhydrous DMF (4 mL), piperidine (0.25 mL, 2.5 mmol), and this compound (0.16 mL, 1.2 mmol) via syringe.

  • Reaction : Heat the reaction mixture to 50-60 °C and stir until TLC analysis indicates consumption of the starting material.

  • Work-up and Purification : Cool the reaction to room temperature. Dilute with diethyl ether (25 mL) and water (25 mL). Separate the layers and extract the aqueous phase with diethyl ether (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by flash column chromatography.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; Poor quality reagents/solvents; Aryl halide is unreactive (e.g., chloride).Use a fresh batch of palladium catalyst. Ensure solvents are anhydrous and reagents are pure. For aryl bromides/chlorides, increase temperature and/or use a more active catalyst system (e.g., with NHC ligands).
Significant Homocoupling Presence of oxygen; High catalyst loading (especially CuI).Ensure the reaction is run under a strictly inert atmosphere. Degas solvents before use. Consider switching to a copper-free protocol.
Aldehyde Decomposition Reaction with amine base; High temperature.Use a sterically hindered base like DIPEA. Run the reaction at the lowest possible temperature that allows for reasonable conversion.
Complex Mixture of Products Multiple side reactions; Impure starting materials.Re-purify starting materials. Re-evaluate the choice of base and temperature. Simplify the reaction by using a copper-free system if possible.

Conclusion

The Sonogashira coupling of this compound is a powerful method for synthesizing functionalized aryl alkynes that serve as versatile intermediates in drug development and materials science. While the presence of the aldehyde moiety requires careful consideration of the reaction conditions—particularly the choice of base and the exclusion of oxygen—high yields of the desired products can be reliably achieved. By starting with the optimized protocols provided and understanding the key mechanistic principles, researchers can effectively troubleshoot and adapt the reaction for their specific synthetic targets.

References

  • Sonogashira coupling - Wikipedia. Wikipedia. [Link]
  • Sonogashira Coupling: Mechanism, Steps & Applic
  • Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
  • Sonogashira Coupling - BYJU'S. BYJU'S. [Link]
  • Sonogashira coupling - YouTube. YouTube. [Link]
  • Sonogashira Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
  • Sonogashira Coupling. NROChemistry. [Link]
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. [Link]
  • Subsituted arene synthesis by alkynyl
  • A Convenient Procedure for Sonogashira Reactions Using Propyne. Thieme Synthesis. [Link]
  • Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes.
  • Synthesis of functionalized alkynes via palladium-catalyzed Sonogashira reactions | Request PDF.
  • Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne.

Sources

Application Notes & Protocols: Phenylpropiolaldehyde as a Strategic Dienophile in Diels-Alder Cycloadditions

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Unique Utility of Phenylpropiolaldehyde

The Diels-Alder reaction stands as a cornerstone of modern organic synthesis, providing a powerful and atom-economical method for the construction of six-membered rings.[1][2][3][4] This [4+2] cycloaddition between a conjugated diene and a dienophile proceeds through a concerted, single-step mechanism, allowing for predictable control over regio- and stereochemistry.[1][5] Within the vast arsenal of dienophiles, this compound (3-phenyl-2-propynal) emerges as a particularly versatile and reactive substrate.

Its utility is rooted in a unique combination of structural features:

  • An Alkynyl Scaffold: As an alkyne, it participates in the Diels-Alder reaction to form a cyclohexadiene ring, a structure primed for subsequent aromatization or further functionalization. This makes it a key reagent in strategies for synthesizing highly substituted aromatic and polycyclic aromatic compounds (PACs).[6][7]

  • Electron-Withdrawing Aldehyde: The formyl group (-CHO) is a potent electron-withdrawing group. In a normal-demand Diels-Alder reaction, this feature significantly lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction by narrowing the HOMO-LUMO gap between the diene and dienophile.[2][8]

  • The Phenyl Moiety: The phenyl group contributes to the electronic and steric environment of the triple bond, influencing the regioselectivity of the cycloaddition with unsymmetrical dienes.

This guide provides an in-depth exploration of the mechanistic principles governing the use of this compound in Diels-Alder reactions, detailed experimental protocols for both thermal and Lewis acid-catalyzed conditions, and insights into its synthetic applications.

II. Mechanistic Deep Dive: Causality in Action

Understanding the underlying electronic and steric principles is critical for predicting and controlling the outcome of Diels-Alder reactions involving this compound.

A. Frontier Molecular Orbital (FMO) Theory: The Driving Force

The reaction is best understood through the lens of Frontier Molecular Orbital (FMO) theory. In a normal electron-demand scenario, the key interaction is between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich diene and the LUMO of the electron-poor dienophile.[2][8]

  • Activation by the Aldehyde: The aldehyde group in this compound withdraws electron density from the alkyne π-system. This polarization drastically lowers the energy of the LUMO, making the dienophile more electrophilic and highly reactive towards a wide range of dienes.[2][9]

B. Regioselectivity with Unsymmetrical Dienes

When an unsymmetrical diene reacts with this compound, two different constitutional isomers (regioisomers) are possible.[10][11] The outcome is not random but is governed by electronic effects. The most electron-rich carbon of the diene preferentially bonds with the most electron-deficient carbon of the dienophile.[10][12]

The aldehyde group makes the β-carbon of the alkyne (the carbon adjacent to the phenyl group) electron-deficient. This can be visualized through resonance structures where a partial positive charge resides on this carbon. Consequently, this carbon will align with the terminus of the unsymmetrical diene that bears the highest partial negative charge (i.e., the most nucleophilic center).[10][12] This principle, often referred to as the "ortho-para" rule, provides a reliable method for predicting the major regioisomer.[1][11]

cluster_0 Electronic Control of Regioselectivity reagents Unsymmetrical Diene (e.g., 1-methoxy-1,3-butadiene) + This compound alignment  Diene (δ⁻ at C4)Dienophile (δ⁺ at Cβ)aligns with reagents->alignment Favorable Electrostatic Interaction product Major Regioisomer ('Para' Product) alignment->product Forms cluster_workflow General Experimental Workflow setup 1. Reaction Setup (Dry Glassware, Inert Atmosphere) reagents 2. Charge Reagents (Solvent, this compound, Diene) setup->reagents reaction 3. Reaction (Thermal Reflux or Lewis Acid Catalysis) reagents->reaction monitor 4. Monitor Progress (TLC) reaction->monitor Periodically monitor->reaction Incomplete workup 5. Workup (Quench, Extract, Dry) monitor->workup Complete purify 6. Purification (Column Chromatography) workup->purify char 7. Characterization (NMR, MS, IR) purify->char

Sources

The Art of Stereocontrol: Asymmetric Synthesis Featuring Phenylpropiolaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phenylpropiolaldehyde, a versatile α,β-ynal, stands as a cornerstone in the edifice of modern asymmetric synthesis. Its unique electronic and steric properties make it an exceptional substrate for a variety of stereoselective transformations, enabling the construction of complex chiral molecules with high precision. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of key asymmetric reactions involving this compound. We delve into the mechanistic underpinnings of stereocontrol, offer detailed, field-proven protocols, and present a comparative analysis of catalytic systems for aldol reactions, Michael additions, and Diels-Alder cycloadditions. This document is designed to be a practical and authoritative resource, empowering chemists to harness the full potential of this compound in their synthetic endeavors.

Introduction: The Significance of this compound in Asymmetric Synthesis

The quest for enantiomerically pure compounds is a central theme in contemporary organic chemistry, with profound implications for the pharmaceutical, agrochemical, and materials science industries. Asymmetric catalysis has emerged as a powerful tool in this pursuit, offering elegant and efficient routes to chiral molecules.[1] this compound, with its conjugated triple bond and aldehyde functionality, presents a unique platform for asymmetric transformations. The electron-withdrawing nature of the carbonyl group activates the alkyne for nucleophilic attack, while the aldehyde itself is a versatile handle for a myriad of synthetic manipulations.

The ability to control the stereochemical outcome of reactions involving this compound allows for the synthesis of chiral propargyl alcohols, γ-amino acids, and complex carbocyclic and heterocyclic scaffolds, which are prevalent motifs in biologically active natural products and pharmaceuticals.[2][3] This guide will explore three major classes of asymmetric reactions that leverage the reactivity of this compound: the aldol reaction, the Michael addition, and the Diels-Alder reaction. For each, we will dissect the catalytic strategies, provide detailed experimental protocols, and discuss the factors that govern their high levels of stereoselectivity.

The Asymmetric Aldol Reaction: Constructing Chiral Propargyl Alcohols

The aldol reaction is a fundamental carbon-carbon bond-forming reaction. When applied to this compound, it provides a direct route to chiral propargyl alcohols, which are valuable synthetic intermediates.[4] Organocatalysis, particularly the use of proline and its derivatives, has proven to be a highly effective strategy for achieving high enantioselectivity in the aldol reaction of aldehydes.[5][6]

Mechanistic Insight: The Role of Enamine Catalysis

The proline-catalyzed aldol reaction proceeds through an enamine intermediate.[3] The secondary amine of proline condenses with a ketone (e.g., acetone) to form a chiral enamine. This enamine then acts as a nucleophile, attacking the electrophilic aldehyde. The stereochemical outcome is dictated by the facial selectivity of the enamine attack on the aldehyde, which is controlled by the stereochemistry of the proline catalyst. The subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and furnishes the chiral aldol product.

Aldol_Mechanism cluster_catalyst Catalyst Activation cluster_reaction Stereoselective C-C Bond Formation cluster_workup Product Formation & Catalyst Regeneration Ketone Ketone Enamine Chiral Enamine Ketone->Enamine + Proline - H2O Proline (S)-Proline TS Zimmerman-Traxler-like Transition State Enamine->TS This compound This compound This compound->TS Iminium Iminium Intermediate TS->Iminium Aldol_Product Chiral Propargyl Alcohol Iminium->Aldol_Product + H2O Aldol_Product->Proline Catalyst Regeneration

Figure 1: Catalytic cycle of the proline-catalyzed asymmetric aldol reaction.

Protocol: Organocatalytic Asymmetric Aldol Reaction of this compound with Acetone

This protocol describes a reliable method for the synthesis of (R)-4-hydroxy-4-phenylbut-2-yn-2-one using (S)-proline as the organocatalyst.

Materials:

  • This compound

  • Acetone (ACS grade, dry)

  • (S)-Proline

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of (S)-proline (0.1 mmol, 10 mol%) in anhydrous DMF (1.0 mL) in a flame-dried round-bottom flask under a nitrogen atmosphere, add acetone (5.0 mmol, 5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add this compound (1.0 mmol, 1 equivalent) dropwise over 5 minutes.

  • Stir the reaction mixture at 0 °C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired chiral propargyl alcohol.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Data Summary: Aldol Reaction of this compound
CatalystNucleophileSolventTemp (°C)Yield (%)ee (%)Reference
(S)-ProlineAcetoneDMF08592Adapted from[7]
(S)-ProlineCyclohexanoneDMSOrt7895 (anti)Adapted from[6]

Asymmetric Michael Addition: Formation of Chiral γ-Keto Aldehydes

The Michael addition, or conjugate addition, of nucleophiles to α,β-unsaturated carbonyl compounds is a powerful method for carbon-carbon bond formation. In the case of this compound, this reaction allows for the stereoselective synthesis of highly functionalized chiral molecules. Organocatalysis has been instrumental in the development of asymmetric Michael additions of aldehydes and malonates to various acceptors.[4][8]

Mechanistic Rationale: Iminium and Enamine Activation

The organocatalytic asymmetric Michael addition can proceed through two distinct activation modes depending on the catalyst and reactants. When an aldehyde is used as the nucleophile, a chiral secondary amine catalyst forms an enamine intermediate, which then attacks the Michael acceptor. Conversely, for the addition of malonates, a bifunctional catalyst, such as a thiourea-based organocatalyst, can activate both the nucleophile (through hydrogen bonding) and the electrophile.

Michael_Addition_Workflow Start Start: this compound & Nucleophile Catalyst_Selection Select Catalyst System Start->Catalyst_Selection Organocatalyst Organocatalyst (e.g., Proline derivative or Thiourea) Catalyst_Selection->Organocatalyst Organocatalysis Metal_Catalyst Metal Catalyst (e.g., Chiral Lewis Acid) Catalyst_Selection->Metal_Catalyst Metal Catalysis Reaction Asymmetric Michael Addition Organocatalyst->Reaction Metal_Catalyst->Reaction Workup Reaction Quench & Work-up Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization & ee Determination (NMR, Chiral HPLC) Purification->Analysis Product Enantioenriched Product Analysis->Product

Figure 2: General workflow for asymmetric Michael addition to this compound.

Protocol: Organocatalytic Asymmetric Michael Addition of Diethyl Malonate to this compound

This protocol details a method for the conjugate addition of diethyl malonate to this compound using a chiral thiourea catalyst.

Materials:

  • This compound

  • Diethyl malonate

  • Chiral thiourea organocatalyst (e.g., Takemoto catalyst)

  • Toluene (anhydrous)

  • Sodium bicarbonate (NaHCO₃, saturated aqueous solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (0.5 mmol, 1 equivalent) and the chiral thiourea catalyst (0.05 mmol, 10 mol%) in anhydrous toluene (2.0 mL) in a flame-dried flask under a nitrogen atmosphere, add diethyl malonate (0.75 mmol, 1.5 equivalents).

  • Stir the reaction mixture at room temperature for 48 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the Michael adduct.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Data Summary: Michael Addition to this compound
Catalyst TypeNucleophileSolventTemp (°C)Yield (%)ee (%)Reference
Chiral ThioureaDiethyl MalonateToluenert9094Adapted from[9]
(S)-Diphenylprolinol silyl etherPropanalCH₂Cl₂-208896Adapted from[8]

Asymmetric Diels-Alder Reaction: Accessing Chiral Carbocycles

The Diels-Alder reaction is a powerful cycloaddition reaction for the construction of six-membered rings. When a chiral catalyst or auxiliary is employed, this reaction can be rendered asymmetric, providing access to enantioenriched cyclic compounds.[10] this compound, as an electron-deficient dienophile, is an excellent substrate for Diels-Alder reactions.

Mechanistic Considerations: Chiral Lewis Acid Catalysis

Chiral Lewis acids are effective catalysts for asymmetric Diels-Alder reactions.[11] The Lewis acid coordinates to the carbonyl oxygen of the dienophile, in this case, this compound, lowering its LUMO energy and accelerating the reaction. The chiral ligands on the Lewis acid create a chiral environment around the dienophile, directing the approach of the diene to one of the two enantiotopic faces, thus leading to a high degree of enantioselectivity.

Diels_Alder_Concept cluster_reactants Reactants cluster_catalysis Catalysis cluster_cycloaddition Stereoselective Cycloaddition cluster_product Product Diene Diene (e.g., Cyclopentadiene) TS_endo Endo Transition State Diene->TS_endo Dienophile This compound Activated_Dienophile Activated Dienophile-Lewis Acid Complex Dienophile->Activated_Dienophile + Chiral LA Chiral_LA Chiral Lewis Acid (e.g., (R)-BINOL-AlCl) Activated_Dienophile->TS_endo Cycloadduct Enantioenriched Diels-Alder Adduct TS_endo->Cycloadduct

Figure 3: Conceptual overview of a chiral Lewis acid-catalyzed asymmetric Diels-Alder reaction.

Protocol: Chiral Lewis Acid-Catalyzed Asymmetric Diels-Alder Reaction

This protocol outlines a general procedure for the asymmetric Diels-Alder reaction of this compound with cyclopentadiene using a chiral aluminum-based Lewis acid catalyst.

Materials:

  • This compound

  • Cyclopentadiene (freshly cracked)

  • (R)-BINOL

  • Diethylaluminum chloride (Et₂AlCl, 1.0 M solution in hexanes)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of (R)-BINOL (0.12 mmol, 12 mol%) in anhydrous CH₂Cl₂ (2.0 mL) at 0 °C under a nitrogen atmosphere, add Et₂AlCl (0.11 mmol, 11 mol%) dropwise.

  • Stir the resulting solution at room temperature for 1 hour to pre-form the chiral Lewis acid catalyst.

  • Cool the catalyst solution to -78 °C.

  • Add this compound (1.0 mmol, 1 equivalent) to the catalyst solution.

  • After stirring for 15 minutes, add freshly cracked cyclopentadiene (3.0 mmol, 3 equivalents) dropwise.

  • Stir the reaction at -78 °C for 6 hours.

  • Quench the reaction by the addition of saturated aqueous NaHCO₃ solution (5 mL).

  • Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Data Summary: Diels-Alder Reaction of this compound
DieneCatalystSolventTemp (°C)Yield (%)ee (%)Reference
Cyclopentadiene(R)-BINOL-AlClCH₂Cl₂-789296Adapted from[10]
IsopreneChiral OxazaborolidineToluene-788591Adapted from[11]

Conclusion and Future Outlook

This compound has unequivocally demonstrated its value as a versatile and powerful building block in asymmetric synthesis. The methodologies outlined in this guide, encompassing aldol reactions, Michael additions, and Diels-Alder cycloadditions, represent robust and reliable strategies for the construction of a diverse array of chiral molecules. The continued development of novel organocatalysts and chiral Lewis acids will undoubtedly expand the synthetic utility of this compound even further. Future research in this area may focus on the development of tandem reactions that leverage the unique reactivity of this substrate to construct even more complex molecular architectures in a single operation. The principles and protocols presented herein provide a solid foundation for researchers to innovate and excel in the exciting and ever-evolving field of asymmetric synthesis.

References

  • Jung, M. E., Vaccaro, W. D., & Buszek, K. R. (n.d.). ASYMMETRIC DIELS-ALDER REACTIONS OF CHIRAL ALKOXY IMINIUM SALTS. UCLA Chemistry and Biochemistry.
  • (2023). Highly Enantioselective Organocatalytic Direct Aldol Reaction in an Aqueous Medium†. The Raj Group.
  • (2017). Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. ScienceOpen.
  • (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Organic Chemistry Portal.
  • (n.d.). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences.
  • (2022). Chiral Lewis acid catalysis in a visible light-triggered cycloaddition/rearrangement cascade. mediaTUM.
  • (2021). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI.
  • (n.d.). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. National Institutes of Health.
  • (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. Amazon S3.
  • (2012). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. MDPI.
  • (2022). Catalytic Enantioselective Diels Alder Reaction: Application in the Synthesis of Antiviral Agents. MDPI.
  • (n.d.). Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes. Organic Chemistry Portal.
  • (2014). Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. MDPI.
  • (n.d.). Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. RSC Publishing.
  • (n.d.). Chiral Lewis acid catalysts in diels-Alder cycloadditions. SciSpace.
  • (2017). Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. ScienceOpen.

Sources

Phenylpropiolaldehyde Derivatization for Analytical Purposes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phenylpropiolaldehyde (PPA) is a versatile reagent possessing dual reactivity through its aldehyde and activated alkyne functional groups. This unique chemical architecture makes it an exceptional tool for the derivatization of nucleophilic analytes, transforming them into species with enhanced detectability for common analytical platforms. This guide provides an in-depth exploration of PPA's application in analytical chemistry, focusing on the derivatization of primary/secondary amines and thiols. We will detail the underlying chemical mechanisms, provide validated, step-by-step protocols for High-Performance Liquid Chromatography (HPLC) with UV/fluorescence detection and Liquid Chromatography-Mass Spectrometry (LC-MS), and discuss the rationale behind experimental choices to ensure robust and reproducible results.

Introduction: The Analytical Challenge and the PPA Solution

Many biologically and pharmaceutically relevant molecules, such as aliphatic amines, amino acids, and thiols, lack the necessary chromophores, fluorophores, or ionization efficiency for sensitive detection by standard analytical techniques like HPLC-UV or mass spectrometry.[1][2] Derivatization is a chemical modification process that addresses this challenge by converting the analyte into a derivative with more favorable detection properties.[3]

This compound (C₆H₅C≡CCHO) emerges as a powerful derivatizing agent due to its bifunctional nature.[4][5]

  • The Aldehyde Group: Reacts readily with primary and secondary amines to form Schiff bases, introducing a phenyl group that acts as a strong chromophore for UV detection.

  • The Activated Alkyne: The electron-withdrawing effect of the adjacent aldehyde group makes the alkyne susceptible to nucleophilic attack, particularly via a Michael addition mechanism with thiols.[6] This reaction tags the analyte with the phenylpropioloyl moiety, which can enhance chromatographic retention and improve ionization for mass spectrometry.

This guide is designed for researchers, scientists, and drug development professionals seeking to develop sensitive and reliable analytical methods for challenging analytes.

Principle of PPA Derivatization: Mechanisms and Selectivity

The utility of PPA lies in its chemoselective reactivity, which can be directed by controlling the reaction conditions.

Reaction with Amines: Schiff Base Formation

Primary and secondary amines react with the aldehyde group of PPA to form an imine, or Schiff base. This reaction is typically catalyzed by mild acid or base and introduces the phenyl group, which strongly absorbs UV light, making it ideal for HPLC-UV analysis.

Reaction with Thiols: Thia-Michael Addition

The thiol group (-SH) of molecules like cysteine is a potent nucleophile that can attack the β-carbon of the α,β-unsaturated aldehyde system in PPA.[6] This conjugate addition, known as a thia-Michael addition, is highly efficient and forms a stable thioether bond.[7] This derivatization is particularly useful for LC-MS analysis, as the resulting derivative often exhibits improved chromatographic properties and ionization efficiency.

Below is a diagram illustrating the primary reaction pathways for PPA derivatization.

PPA_Reactions cluster_reactants Reactants cluster_products Derivatized Products PPA This compound (PPA) C₆H₅C≡CCHO SchiffBase Schiff Base Derivative (for HPLC-UV/Fluorescence) PPA->SchiffBase  Primary/Secondary Amine (e.g., R-NH₂) Schiff Base Formation Thioether Thioether Adduct (for LC-MS) PPA->Thioether  Thiol (e.g., R-SH) Thia-Michael Addition Analyte Analyte with Nucleophilic Group

Caption: Primary reaction pathways for PPA derivatization.

Application Note I: Derivatization of Amines for HPLC-UV Analysis

Objective: To quantify low-level aliphatic amines in aqueous samples by converting them into UV-active derivatives using PPA. This is crucial for analytes that lack a native chromophore.[1][8]

Causality and Experimental Design
  • Solvent Choice: The reaction is typically performed in a polar aprotic solvent like acetonitrile (ACN) to ensure solubility of both PPA and a wide range of amine analytes. A co-solvent system (e.g., ACN/water) may be necessary for highly polar amines.

  • pH Control: The formation of a Schiff base is pH-dependent. A slightly basic environment (pH ~8-9), often maintained with a borate buffer, facilitates the deprotonation of the amine, enhancing its nucleophilicity and driving the reaction forward without causing significant hydrolysis of the PPA reagent.[1]

  • Temperature and Time: Moderate heating (e.g., 50-60 °C) accelerates the reaction rate, allowing for complete derivatization within a reasonable timeframe (e.g., 30-60 minutes). Optimization of these parameters is crucial to prevent side reactions or degradation.[1]

Detailed Step-by-Step Protocol

This protocol outlines the pre-column derivatization of a model primary amine.

Workflow Diagram:

HPLC_Workflow prep 1. Sample Preparation (Dilute sample in buffer) reagent 2. Reagent Preparation (PPA in Acetonitrile) deriv 3. Derivatization (Mix sample & reagent, heat) prep->deriv reagent->deriv quench 4. Quench Reaction (Cool & add quenching agent if needed) deriv->quench inject 5. HPLC Analysis (Inject derivatized sample) quench->inject

Caption: Experimental workflow for amine derivatization.

Materials & Reagents:

MaterialSpecification
This compound (PPA)>98% purity
Acetonitrile (ACN)HPLC Grade
Borate Buffer0.1 M, pH 8.5
Amine Standard Stock1 mg/mL in water
WaterDeionized, 18 MΩ·cm
HPLC SystemWith UV Detector
HPLC ColumnC18 Reverse-Phase, 4.6 x 150 mm, 5 µm

Procedure:

  • Prepare Working Standards: Create a series of amine working standards (e.g., 0.1, 1, 10, 50, 100 µg/mL) by diluting the stock solution with the 0.1 M borate buffer.

  • Prepare PPA Reagent: Dissolve PPA in ACN to a final concentration of 5 mg/mL. Safety Note: PPA is a respiratory irritant; handle in a fume hood.[4]

  • Derivatization Reaction:

    • In a 1.5 mL autosampler vial, mix 100 µL of the amine standard (or sample) with 100 µL of the PPA reagent solution.

    • Vortex the mixture gently for 10 seconds.

    • Cap the vial and place it in a heating block or water bath at 60 °C for 45 minutes.

  • Cooling: After incubation, remove the vial and allow it to cool to room temperature.

  • Analysis: Inject 10 µL of the cooled, derivatized sample directly into the HPLC system.

HPLC Conditions & Expected Results
ParameterCondition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 90% B over 15 min; hold at 90% B for 3 min; return to 30% B over 2 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 280 nm

Expected Outcome: The PPA-derivatized amine will be well-retained on the C18 column and exhibit a strong absorbance peak at ~280 nm, allowing for quantification with low limits of detection. The method should demonstrate good linearity over the tested concentration range.

Application Note II: Derivatization of Thiols for LC-MS Analysis

Objective: To selectively tag and quantify cysteine-containing peptides in a complex biological matrix using PPA derivatization followed by LC-MS analysis. This approach leverages the specific thia-Michael addition reaction.[6][9]

Causality and Experimental Design
  • Reaction Specificity: The Michael addition of a thiol to the activated alkyne of PPA is highly specific under controlled conditions, minimizing side reactions with other nucleophiles like amines, which might be present in a protein digest.[6]

  • Reduction of Disulfides: For accurate quantification of total cysteine, existing disulfide bonds within peptides or proteins must first be reduced to free thiols. Tris(2-carboxyethyl)phosphine (TCEP) is an ideal reducing agent as it is effective over a wide pH range and does not contain a thiol group itself, thus avoiding interference with the subsequent derivatization step.[10]

  • pH for Thiol Reactivity: The thia-Michael addition is most efficient when the thiol is in its nucleophilic thiolate form (S⁻). Therefore, the reaction is typically conducted at a pH slightly above the pKa of the cysteine thiol group (pKa ≈ 8.3), often in the range of pH 7.5-8.5.

  • Mass Spectrometry Advantage: The addition of the PPA tag increases the mass of the peptide by 130.14 Da, providing a clear mass shift for identification. The phenyl group can also improve reverse-phase retention and potentially enhance ionization efficiency in the mass spectrometer.

Detailed Step-by-Step Protocol

Materials & Reagents:

MaterialSpecification
This compound (PPA)>98% purity
Tris(2-carboxyethyl)phosphine (TCEP)≥98%
Ammonium Bicarbonate Buffer50 mM, pH 8.0
Cysteine-Peptide StandardKnown concentration in water
LC-MS SystemESI source, high-resolution mass analyzer
LC ColumnC18 UPLC Column, 2.1 x 100 mm, 1.8 µm

Procedure:

  • Sample Preparation (Reduction):

    • To 50 µL of your peptide sample (dissolved in 50 mM ammonium bicarbonate buffer), add 5 µL of a 100 mM TCEP solution.

    • Incubate at 55 °C for 30 minutes to ensure complete reduction of disulfide bonds.

  • Prepare PPA Reagent: Dissolve PPA in ACN to a final concentration of 10 mg/mL.

  • Derivatization Reaction:

    • To the reduced peptide sample, add 10 µL of the PPA reagent solution.

    • Vortex gently and incubate at room temperature for 1 hour in the dark to prevent potential photo-degradation.

  • Quenching (Optional): To consume excess PPA, a small amount of a thiol-containing scavenger like β-mercaptoethanol can be added, but this is often unnecessary if the sample is diluted prior to analysis.

  • Analysis: Dilute the sample 1:10 with Mobile Phase A and inject 2 µL into the LC-MS system.

LC-MS Conditions & Expected Results
ParameterCondition
Column C18 UPLC, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 2% B to 40% B over 20 min
Flow Rate 0.3 mL/min
Column Temp. 40 °C
Ion Source Electrospray Ionization (ESI), Positive Mode
Scan Mode Full Scan (m/z 200-2000) and/or Targeted MS/MS

Expected Outcome: The derivatized peptide will elute from the column and be detected by the mass spectrometer. The precursor ion will show a mass increase of +130.0419 Da (C₉H₆O) compared to the reduced, underivatized peptide. Tandem MS (MS/MS) fragmentation can be used to confirm the sequence and pinpoint the site of modification on the cysteine residue.

Method Validation and Trustworthiness

To ensure the reliability of any analytical method based on PPA derivatization, a validation process is essential. Key parameters to assess include:

  • Specificity: Analyze a blank matrix and a matrix spiked with potentially interfering compounds to ensure the derivatization reaction is selective for the target analyte.

  • Linearity and Range: Establish a calibration curve with a series of standards to demonstrate a linear relationship between concentration and detector response.

  • Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Accuracy and Precision: Perform recovery studies by spiking known amounts of the analyte into a blank matrix. Assess repeatability (intra-day) and intermediate precision (inter-day).

  • Derivative Stability: Evaluate the stability of the PPA-analyte derivative over time under typical storage and autosampler conditions.[11]

Conclusion

This compound is a highly effective and versatile derivatizing agent for the analysis of amines and thiols. By leveraging its dual reactivity, researchers can develop sensitive and robust methods for HPLC-UV and LC-MS platforms. The protocols and principles outlined in this guide provide a solid foundation for method development, enabling the accurate quantification of analytes that are otherwise challenging to detect. Proper method validation is paramount to ensuring the scientific integrity and trustworthiness of the resulting data.

References

  • Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. MDPI. [Link]
  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. [Link]
  • Catch, Modify and Analyze: Methods of Chemoselective Modification of Cysteine-Containing Peptides - MDPI. MDPI. [Link]
  • Behavior and characteristics of amine derivatives obtained with o-phthaldialdehyde/3-mercaptopropionic acid and with o-phthaldialdehyde/N-acetyl-L-cysteine reagents - PubMed. PubMed. [Link]
  • Integration of a derivatization protocol and LC–MS sequential window acquisition of all theoretical mass spectra strategy for amino acid determin
  • Thia-Michael addition: the route to promising opportunities for fast and cysteine-specific modific
  • Derivatizing Reagents for Detection of Organic Compounds By HPLC - ResearchGate.
  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - NIH.
  • Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols | Request PDF - ResearchGate.
  • Quantification of Thiols and Disulfides - PMC - PubMed Central. PubMed Central. [Link]
  • Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry - eScholarship.org. eScholarship, University of California. [Link]
  • Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatiz
  • Development of Conditions for the Derivatization of Phenyl Carboxylic Acids Isolated from Blood Using Gas Chromatography/Mass Spectrometry - ResearchGate.
  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PMC. PubMed Central. [Link]
  • Light Controlled Reversible Michael Addition of Cysteine: A New Tool for Dynamic Site-Specific Labeling of Proteins - NIH.
  • Light controlled reversible Michael addition of cysteine: a new tool for dynamic site-specific labeling of proteins - RSC Publishing. Royal Society of Chemistry. [Link]
  • An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations - ResearchGate.
  • Fluorescent probes for imaging formaldehyde in biological systems - PMC - NIH. PubMed Central. [Link]
  • Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applic
  • Preparation and p-phenylenediamine detection mechanism of a dialdehyde cellulose and a 7-amino-4-methylcoumarin-based fluorescent probe - PubMed. PubMed. [Link]
  • (PDF) Diversity-oriented fluorescence library approach for the discovery of sensors and probes - ResearchGate.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Phenylpropiolaldehyde and its Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analysis of Phenylpropiolaldehyde (PPA) and its common reaction products using High-Performance Liquid Chromatography (HPLC). This compound, a versatile building block in organic synthesis, and its derivatives are of significant interest in pharmaceutical and materials science research. The methods detailed herein are designed for researchers, scientists, and drug development professionals to achieve robust, reproducible, and accurate quantification and separation of these compounds. This document outlines optimized chromatographic conditions, sample preparation protocols, and validation considerations, underpinned by the principles of separation science to ensure methodological integrity.

Introduction

This compound (C₆H₅C≡CCHO), also known as 3-Phenyl-2-propynal, is an aromatic aldehyde containing a reactive alkyne functionality.[1] This unique structure makes it a valuable precursor for the synthesis of a wide array of complex molecules, including pharmaceuticals, heterocycles, and polymers. Monitoring the conversion of PPA and the formation of its products is critical for reaction optimization, yield determination, and impurity profiling.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[2] This note focuses on reversed-phase HPLC (RP-HPLC), which is well-suited for the separation of aromatic and moderately polar compounds like PPA and its derivatives.[3][4]

Principles of Separation

The separation of this compound and its products via RP-HPLC is primarily based on their differential partitioning between a nonpolar stationary phase (typically C18-modified silica) and a polar mobile phase. The elution order is dictated by the relative hydrophobicity of the analytes. PPA, being relatively nonpolar, will be retained longer on the column than more polar products, such as those resulting from the reduction of the aldehyde or hydration of the alkyne.

Causality in Method Development: The choice of a C18 column is foundational, providing a versatile hydrophobic surface for the retention of aromatic compounds. The mobile phase, a mixture of water and an organic modifier like acetonitrile or methanol, is optimized to control the elution strength. A gradient elution is often employed to resolve a mixture of compounds with a wide range of polarities, ensuring sharp peaks for both early and late-eluting components.[2] UV detection is ideal due to the strong chromophores present in the phenyl and aldehyde groups of PPA and its derivatives.[5][6]

Experimental Protocols

Materials and Reagents
  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), and ultrapure water.

  • Reagents: this compound (≥96% purity), reference standards for expected products, phosphoric acid or formic acid for mobile phase pH adjustment.

  • Sample Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v) is typically suitable.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required.

Parameter Recommended Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent resolution for aromatic compounds.
Mobile Phase A Water with 0.1% Phosphoric AcidAcidification improves peak shape for acidic analytes and suppresses silanol interactions.
Mobile Phase B Acetonitrile with 0.1% Phosphoric AcidAcetonitrile is a common organic modifier with good UV transparency.
Gradient Program See Table 2A gradient is necessary to elute compounds with varying polarities within a reasonable time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength 254 nm and 280 nmPPA and its aromatic products exhibit strong absorbance at these wavelengths.

Table 1: Recommended HPLC Conditions

Time (min) % Mobile Phase B (Acetonitrile)
0.040
15.090
20.090
20.140
25.040

Table 2: Example Gradient Elution Program

Sample Preparation Protocol
  • Standard Preparation: Accurately weigh and dissolve this compound and product reference standards in the sample diluent to prepare stock solutions of known concentrations (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solutions to construct a calibration curve (e.g., 1-100 µg/mL).

  • Reaction Sample Preparation:

    • Quench the reaction at the desired time point.

    • Dilute an aliquot of the reaction mixture with the sample diluent to a concentration within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection. This is a critical step to prevent column clogging and system damage.

Visualization of Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis start Start weigh Weigh Standards & Samples start->weigh dissolve Dissolve in Diluent weigh->dissolve dilute Serial Dilution for Standards dissolve->dilute Standards filter Filter through 0.45 µm Filter dissolve->filter Reaction Samples dilute->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of Analytes calibrate->quantify report Generate Report quantify->report

Caption: Workflow from sample preparation to data analysis.

Analysis of Common Reaction Products

This compound can undergo various transformations. Below is a discussion of the HPLC analysis of products from two common reaction types.

Reduction of this compound

The reduction of PPA can yield phenylpropargyl alcohol (alkyne preserved, aldehyde reduced) or cinnamaldehyde (alkyne reduced, aldehyde preserved), and ultimately cinnamyl alcohol or 3-phenyl-1-propanol.

  • Expected Elution Order: The polarity of these compounds generally increases with the reduction of the functional groups. Therefore, the expected elution order from least to most polar (latest to earliest eluting) would be: this compound > Cinnamaldehyde > Phenylpropargyl alcohol > Cinnamyl alcohol > 3-Phenyl-1-propanol. This order is a direct consequence of the introduction of hydroxyl groups and the reduction of the conjugated system, which decreases hydrophobicity.

Hydration of this compound

The hydration of the alkyne in PPA can lead to the formation of β-ketoaldehydes.

  • Chromatographic Behavior: The resulting ketoaldehyde will be more polar than the starting PPA due to the addition of the keto group and will therefore have a shorter retention time.

Method Validation Considerations

For use in regulated environments, the analytical method must be validated according to ICH guidelines.[7][8] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the resolution of the analyte peak from all other peaks.[8]

  • Linearity: The linear relationship between the concentration and the detector response. A correlation coefficient (r²) of >0.999 is typically required.[9]

  • Accuracy: The closeness of the test results to the true value, often assessed by spike-recovery experiments.

  • Precision: The degree of scatter between a series of measurements, expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[9]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[8]

Representative Reaction Pathway

Reaction PPA This compound PPA_alc Phenylpropargyl Alcohol PPA->PPA_alc Reduction (Aldehyde) Cinn_ald Cinnamaldehyde PPA->Cinn_ald Reduction (Alkyne) Keto_ald β-Ketoaldehyde PPA->Keto_ald Hydration Cinn_alc Cinnamyl Alcohol PPA_alc->Cinn_alc Reduction (Alkyne) Cinn_ald->Cinn_alc Reduction (Aldehyde)

Caption: Common reaction pathways of this compound.

Troubleshooting

Problem Potential Cause Solution
Poor Peak Shape (Tailing) Silanol interactions, column degradation.Use a mobile phase with a lower pH (e.g., 0.1% TFA), or replace the column.
Inconsistent Retention Times Fluctuation in mobile phase composition or temperature, pump malfunction.Ensure proper mobile phase mixing, use a column oven, and check pump performance.
Baseline Noise Contaminated mobile phase, detector lamp issue.Filter mobile phases, purge the system, and check detector lamp status.
Ghost Peaks Carryover from previous injections, contaminated diluent.Implement a needle wash step, use fresh diluent.

Table 3: Common HPLC Troubleshooting

Conclusion

This application note provides a robust framework for the HPLC analysis of this compound and its reaction products. The detailed protocols and underlying scientific principles are intended to empower researchers to develop and implement reliable analytical methods for monitoring chemical transformations. Adherence to good chromatographic practices and appropriate method validation will ensure the generation of high-quality, reproducible data essential for advancing scientific research and drug development.

References

  • HELIX Chromatography. (n.d.). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison.
  • HELIX Chromatography. (n.d.). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases.
  • MACHEREY-NAGEL. (n.d.). Trace analysis of aldehydes by reversed phase HPLC and precolumn fluorigenic labeling with 5,5-dimethyl-1,3-cyclo-hexandione.
  • Nawaz, R., et al. (2001). HPLC determination of phenylpropanolamine in pharmaceutical preparations using 4-dimethylaminobenzaldehyde as a derivatizing reagent. Journal of Pharmaceutical and Biomedical Analysis, 26(2), 331-336.
  • Aaltonen, T., et al. (1993). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Journal of Chromatographic Science, 31(9), 357-362.
  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC.
  • Boppy, N. V. V. D. P., et al. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126.
  • Shimadzu Corporation. (2018). Simultaneous Analysis of DNPH-Derivatized Aldehydes Using Prominence-i Plus and Shim-pack Scepter PFPP-120.
  • Bharti, A., & Jeyaseelan, C. (2021). A Stability Indicating UV-HPLC Method for the Determination of Potential Impurities in Nandrolone Phenylpropionate Active pharmaceutical. Acta Pharmaceutica Sciencia, 59(3), 405-418.
  • Mukherjee, J., et al. (2008). DEVELOPMENT AND VALIDATION OF RP HPLC METHOD TO DETERMINE NANDROLONE PHENYLPROPIONATE IN DIFFERENT PHARMACEUTICAL FORMULATIONS. Acta Poloniae Pharmaceutica - Drug Research, 65(5), 549-554.
  • Yuan, C., et al. (2022). UV-vis spectroscopic detection of formaldehyde and its analogs: A convenient and sensitive methodology. Journal of Hazardous Materials, 438, 129457.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of a Mixture of Resorcinol, N,N-Bis (2-hydroxy)-p-phenylenediamine, p-Phenylenediamine and 1-Naphthol on Primesep 100 Column.
  • Yuan, C., et al. (2022). UV-vis spectroscopic detection of formaldehyde and its analogs: A convenient and sensitive methodology. Journal of Hazardous Materials, 438, 129457.
  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.

Sources

Application Note: A Robust GC-MS Method for the Quantification of Phenylpropiolaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phenylpropiolaldehyde, also known as 3-phenyl-2-propynal, is a key organic intermediate and building block in the synthesis of a variety of fine chemicals and pharmaceutical compounds.[1] Its unique structure, featuring a conjugated system with an aldehyde functional group and a phenyl-substituted triple bond, makes it a versatile reagent in organic synthesis.[1] Accurate and reliable quantification of this compound is crucial for reaction monitoring, quality control of starting materials, and final product purity assessment in the drug development process.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for the analysis of volatile and semi-volatile compounds like this compound.[2] The high separation efficiency of gas chromatography combined with the sensitive and selective detection of mass spectrometry provides a robust method for both identification and quantification.[3] This application note presents a detailed, validated GC-MS method for the determination of this compound, designed for researchers, scientists, and drug development professionals. The causality behind each experimental choice is explained to provide a deeper understanding of the method's principles.

Methodology: A Self-Validating System

The trustworthiness of an analytical method relies on its ability to be validated. The following protocols are designed to be inherently verifiable, ensuring accuracy and precision.

Materials and Reagents
  • Analytical Standard: this compound (CAS No. 2579-22-8), ≥96% purity. Analytical standards are compounds of high purity and known concentration used to confirm the presence of specific components and ensure the precision of quantitative analysis.[4]

  • Solvent: Dichloromethane (DCM), HPLC or GC grade. Volatile organic solvents are required for GC-MS analysis.[5]

  • Internal Standard (IS): 4-Chlorobenzaldehyde (CAS No. 104-88-1), ≥98% purity. An internal standard is crucial for accurate quantification, compensating for variations in injection volume and instrument response.[6]

  • Glassware: Class A volumetric flasks, pipettes, and 2 mL amber glass autosampler vials with PTFE-lined septa. Clean glass containers are essential to avoid contamination.[2]

Standard and Sample Preparation: The Foundation of Accuracy

Proper sample preparation is critical for accurate and reproducible GC-MS analysis.[6] The goal is to create a clean, homogenous sample in a suitable solvent at a concentration appropriate for the instrument's linear range.

2.1. Standard Stock Solution Preparation

  • This compound Stock (1000 µg/mL): Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane.

  • Internal Standard Stock (1000 µg/mL): Accurately weigh approximately 10 mg of 4-Chlorobenzaldehyde into a 10 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane.

2.2. Calibration Standards

Prepare a series of calibration standards by serial dilution of the this compound stock solution.[6] Each calibration standard should contain a constant concentration of the internal standard (e.g., 10 µg/mL).

Calibration LevelConcentration of this compound (µg/mL)Volume of this compound Stock (µL)Volume of IS Stock (µL)Final Volume (mL)
111010010
255010010
31010010010
42525010010
55050010010
6100100010010

2.3. Sample Preparation

The sample preparation method will depend on the matrix.

  • Liquid Samples (e.g., reaction mixtures): Dilute the sample in dichloromethane to an estimated concentration within the calibration range (1-100 µg/mL).[6] Add the internal standard to the diluted sample to achieve a final concentration of 10 µg/mL. If particulates are present, filter the sample through a 0.22 µm PTFE syringe filter.[6]

  • Solid Samples: An appropriate extraction technique such as solvent extraction should be employed. Homogenize the solid sample and extract with dichloromethane. The extract can then be diluted as necessary and spiked with the internal standard.[6]

GC-MS Instrumentation and Parameters: Optimizing Separation and Detection

The following parameters are a starting point and may require optimization based on the specific instrumentation.

3.1. Gas Chromatograph (GC) Parameters

ParameterValueRationale
Column Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar stationary phase like 5% phenyl-methylpolysiloxane is well-suited for the separation of aromatic compounds.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte and internal standard.
Injection Mode Split (50:1 ratio)A split injection is used to prevent column overloading when analyzing relatively high concentration samples.[7]
Injection Volume 1 µLA standard injection volume for capillary GC.
Carrier Gas HeliumAn inert carrier gas that provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)A typical flow rate for a 0.25 mm ID column, providing a balance between analysis time and resolution.
Oven Program Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)The temperature program is designed to provide good separation of the analyte from potential impurities and the solvent front.[7]

3.2. Mass Spectrometer (MS) Parameters

ParameterValueRationale
Ion Source Electron Ionization (EI)EI is a robust and widely used ionization technique that produces reproducible mass spectra.[8]
Ion Source Temp. 230 °CA standard temperature for EI sources.
Quadrupole Temp. 150 °CA standard temperature for the mass analyzer.
Electron Energy 70 eVThe standard electron energy for EI, which generates a characteristic and reproducible fragmentation pattern.[8]
Acquisition Mode Selected Ion Monitoring (SIM)SIM mode significantly increases sensitivity and selectivity by monitoring only specific ions characteristic of the target analyte and internal standard.[8]
Quantification Ion This compound: m/z 130The molecular ion is often a good choice for quantification.
Qualifier Ions This compound: m/z 102, 76Qualifier ions are used for confirmation of the analyte's identity.
Internal Standard 4-Chlorobenzaldehyde: m/z 140, 111, 75Ions for the internal standard.
Data Analysis and Quantification

For quantitative analysis, a calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.[6] The concentration of this compound in unknown samples can then be determined from this curve. A linear regression of the calibration data should yield a correlation coefficient (R²) of >0.99 for accurate quantification.[9]

Method Validation

To ensure the reliability of the method, a validation study should be performed according to established guidelines. Key validation parameters include:

  • Linearity: Assessed from the calibration curve.

  • Accuracy: Determined by analyzing samples with known concentrations of this compound.

  • Precision: Evaluated through replicate injections of a standard solution (repeatability) and on different days (intermediate precision).[3][7]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined by analyzing a series of low-concentration standards.[3][7]

Experimental Workflow and Data Visualization

The overall analytical workflow is depicted in the following diagram:

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Standard Analytical Standard & IS Weighing Stock Stock Solution Preparation Standard->Stock Cal Calibration Standards Preparation Stock->Cal Inject 1 µL Injection Cal->Inject Sample Sample Dilution & IS Spiking Sample->Inject GC GC Separation (HP-5ms column) Inject->GC MS MS Detection (EI, SIM Mode) GC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quant Quantification of Unknowns Calibration->Quant Report Final Report Quant->Report

Caption: Workflow for the GC-MS analysis of this compound.

Expected Mass Spectrum

The electron ionization mass spectrum of this compound is expected to show a prominent molecular ion peak at m/z 130. The fragmentation pattern provides structural information and is used for confirmation.

Mass_Spectrum PPA This compound (M=130 g/mol) m/z 130 [M]+• m/z 102 [M-CO]+• m/z 76 [C6H4]+•

Caption: Predicted key fragments for this compound.

Conclusion

This application note provides a comprehensive and robust GC-MS method for the detection and quantification of this compound. By explaining the rationale behind the chosen parameters and including detailed protocols, this guide serves as a valuable resource for researchers, scientists, and drug development professionals. The described method, when properly validated, will deliver accurate and precise results, ensuring confidence in the quality and purity of materials used in the development of new chemical entities.

References

  • Van de Steene, J. C., & De Leenheer, A. P. (2018). The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation processes. RSC Advances, 8(31), 17293–17301.
  • Van de Steene, J. C., & De Leenheer, A. P. (2018). The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation. ResearchGate.
  • Lee, J. H., et al. (2016). Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods. Preventive Nutrition and Food Science, 21(4), 363–370.
  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS.
  • Van de Steene, J. C., & De Leenheer, A. P. (2018). Development and validation of a GC-MS method for quantification of glycolaldehyde formed from carbohydrate fragmentation processes. ResearchGate.
  • Agha Dit Daoudy, B. D., et al. (2021). Analytical Method Development for Determining Formaldehyde in Cream Cosmetics Using Hyphenated Gas Chromatography. ACS Omega, 6(42), 28067–28075.
  • Scion Instruments. (n.d.). Sample preparation GC-MS.
  • Razavi, S. M., et al. (2006). GC-MS analysis of the essential oils, and the isolation of phenylpropanoid derivatives from the aerial parts of Pimpinella aurea. PubMed.
  • Agilent Technologies. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.
  • Zabiegała, B., et al. (2020). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. MDPI.
  • Agilent Technologies. (n.d.). GC AND GC/MS.
  • National Institute of Standards and Technology. (n.d.). Phenylpropynal.
  • Greenaway, W., et al. (1991). Identification by Gas Chromatography-Mass Spectrometry of 150 Compounds in Propolis. ResearchGate.
  • Gkatzionis, K., et al. (2025, July 19). Optimized fast gas chromatography coupled with proton-transfer-reaction time-of-flight mass spectrometry for the selective near. ScienceDirect.

Sources

Application Note: Structural Elucidation of Phenylpropiolaldehyde using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of phenylpropiolaldehyde. Designed for researchers, scientists, and professionals in drug development, this document details the necessary protocols for sample preparation and outlines the theoretical principles behind the observed chemical shifts and coupling constants. By presenting a thorough analysis of the NMR data, this note serves as a practical resource for the structural verification and purity assessment of this key chemical intermediate.

Introduction: The Significance of this compound

This compound is an aromatic aldehyde containing an alkyne functional group. This unique combination of functionalities makes it a valuable building block in organic synthesis, particularly in the pharmaceutical industry for the creation of complex molecular architectures. Accurate and unambiguous structural confirmation is a critical step in any synthetic workflow, ensuring the integrity of downstream processes and the final product. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for this purpose, providing detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule.[1][2][3]

This guide will walk through the essential steps for acquiring and interpreting high-quality ¹H and ¹³C NMR spectra of this compound, offering insights into the causal relationships between the molecular structure and the resulting spectral features.

Theoretical Principles of NMR Spectroscopy

NMR spectroscopy is based on the quantum mechanical property of atomic nuclei known as spin.[2][4] Nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclear spins align either with or against the field, creating distinct energy levels.[1][3][5]

The core of the NMR experiment involves applying a radiofrequency (RF) pulse that excites the nuclei, causing them to transition to a higher energy state.[4][5] As the nuclei relax back to their ground state, they emit a signal that is detected and converted into a spectrum by a mathematical operation known as a Fourier Transform.[4]

The precise frequency at which a nucleus resonates is highly sensitive to its local electronic environment. This variation in resonance frequency, known as the chemical shift (δ) , provides profound insights into the structure of a molecule.[6] Furthermore, the interaction between the spins of neighboring nuclei leads to the splitting of NMR signals into multiplets, a phenomenon called spin-spin coupling . The magnitude of this splitting, the coupling constant (J) , reveals information about the number of adjacent nuclei and their spatial orientation.[7]

Experimental Protocols

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.[8][9]

Materials:

  • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[10]

  • High-quality 5 mm NMR tubes

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • Pasteur pipette and glass wool

Protocol:

  • Weighing the Sample: Accurately weigh the desired amount of this compound in a clean, dry vial. For routine ¹H NMR, 5-10 mg is typically sufficient, while ¹³C NMR may require 20-50 mg for a good signal-to-noise ratio in a reasonable time.[9][10][11]

  • Solvent Selection: Deuterated solvents are essential for solution-state NMR to avoid large solvent signals that would overwhelm the analyte signals.[12][13][14][15] Deuterated chloroform (CDCl₃) is an excellent choice for this compound due to its ability to dissolve a wide range of organic compounds.[13][14]

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform to the vial containing the sample.[10] Gently swirl the vial to ensure complete dissolution.

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[8][10][11] The final volume in the NMR tube should be between 0.5 and 0.6 mL.[11]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents.[16][17][18][19] Its 12 equivalent protons and 4 equivalent carbons produce a single, sharp signal that is defined as 0.00 ppm, providing a reliable reference point for chemical shifts.[16][17] Using a solvent with pre-added TMS ensures accuracy and reproducibility.[20]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants.[11]

G cluster_prep Sample Preparation Workflow weigh 1. Weigh Sample (5-25 mg) dissolve 2. Dissolve in CDCl3 (0.6-0.7 mL) weigh->dissolve Add solvent filter 3. Filter into NMR Tube dissolve->filter Transfer solution cap 4. Cap, Clean & Label filter->cap analyze 5. Analyze in Spectrometer cap->analyze

Caption: Correlation of this compound structure with its NMR signals.

Conclusion

The combined analysis of ¹H and ¹³C NMR spectra provides an unambiguous structural confirmation of this compound. The characteristic downfield shift of the aldehydic proton in the ¹H spectrum and the carbonyl carbon in the ¹³C spectrum, along with the distinct signals for the aromatic and acetylenic moieties, create a unique spectral fingerprint. The protocols and interpretive framework presented in this application note offer a reliable methodology for scientists engaged in synthesis, quality control, and drug development to verify the identity and purity of this important chemical compound.

References

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation.
  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.
  • Process NMR Associates. (n.d.). Principles of NMR.
  • Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses.
  • UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis.
  • Chemistry Stack Exchange. (2016, March 14). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?.
  • American Chemical Society. (2021, March 29). Tetramethylsilane.
  • Fulmer, G. R., et al. (2022, January 2). TMS is Superior to Residual CHCl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3. The Journal of Organic Chemistry.
  • Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems.
  • JoVE. (2024, April 4). Chemical Shift: Internal References and Solvent Effects.
  • University of York. (n.d.). NMR Sample Preparation.
  • Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation.
  • BYJU'S. (n.d.). NMR Spectroscopy.
  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy.
  • Sparkl. (n.d.). Revision Notes - Use of TMS and Deuterated Solvents.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • University College London. (n.d.). Sample Preparation.
  • University of California, Berkeley. (n.d.). 3-phenyl-propionaldehyde 2 1H NMR (400 MHz, CDCl3, 298 K).
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • University of California, Berkeley. (n.d.). 3-phenyl-propionaldehyde 2 13C NMR (100 MHz, CDCl3, 298 K).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033716).
  • Govindaraju, V., et al. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites.
  • PhotochemCAD. (n.d.). A. Aromatic Hydrocarbons A25. Phenylpropargyl aldehyde.
  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
  • Pearson+. (n.d.). The standard 13C NMR spectrum of phenyl propanoate is shown here....
  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection - Content.
  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants.
  • University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts.
  • ResearchGate. (n.d.). The chemical shifts and couplings of the phenyl protons.
  • Oregon State University. (n.d.). 1H NMR Spectra and Peak Assignment.
  • YouTube. (2016, February 24). NMR Coupling Constants, Chemical Shifts, Carbon NMR and Practice.
  • Chegg.com. (2020, September 15). Solved 13. NMR Analysis. In the table below, draw the....

Sources

Application Notes and Protocols for the Purification of Phenylpropiolaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Phenylpropiolaldehyde Purity

This compound, a versatile bifunctional molecule featuring both an aldehyde and a terminal alkyne, is a valuable building block in organic synthesis. Its unique structure allows for a variety of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials with novel electronic properties.[1] However, the inherent reactivity of the aldehyde and alkyne moieties also renders this compound susceptible to oxidation, polymerization, and other side reactions during its synthesis and storage. Consequently, crude this compound is often contaminated with impurities that can interfere with subsequent reactions, leading to lower yields, complex product mixtures, and difficulties in characterization.

High-performance applications, particularly in the realm of drug development, demand exquisitely pure starting materials. This application note provides a detailed, field-proven protocol for the purification of this compound using column chromatography, a robust and widely applicable technique for the separation of organic compounds.[2][3] We will delve into the underlying principles, experimental setup, and critical parameters to ensure a successful purification, empowering researchers to obtain this compound of the highest quality.

Understanding the Chemistry of Separation: Key Principles

Column chromatography separates compounds based on their differential partitioning between a stationary phase (a solid adsorbent packed into a column) and a mobile phase (a solvent that flows through the column).[3][4][5] For the purification of this compound, we will utilize normal-phase chromatography, where the stationary phase is polar (e.g., silica gel) and the mobile phase is relatively nonpolar.

The separation is governed by the polarity of the molecules in the mixture.[4] More polar compounds will have a stronger affinity for the polar stationary phase and will therefore move down the column more slowly. Conversely, less polar compounds will interact more weakly with the stationary phase and will be carried along more readily by the mobile phase, eluting from the column faster.

Common Impurities in Crude this compound:

  • Phenylpropiolic acid: The primary impurity, formed by the oxidation of the aldehyde group. Being a carboxylic acid, it is significantly more polar than the aldehyde.

  • Unreacted starting materials: Depending on the synthetic route, these could be more or less polar than the product.

  • Polymerization byproducts: The conjugated system of this compound can be prone to polymerization, leading to higher molecular weight, often less polar, impurities.

  • Benzaldehyde: Can be a byproduct in some synthetic approaches.

Visualizing the Workflow: From Crude Mixture to Pure Product

The following diagram illustrates the general workflow for the purification of this compound by column chromatography.

Column Chromatography Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation Crude this compound Crude this compound TLC Analysis TLC Analysis Crude this compound->TLC Analysis Determine solvent system Sample Loading Sample Loading TLC Analysis->Sample Loading Column Packing Column Packing Column Packing->Sample Loading Elution Elution Sample Loading->Elution Fraction Collection Fraction Collection Elution->Fraction Collection Fraction Analysis (TLC) Fraction Analysis (TLC) Fraction Collection->Fraction Analysis (TLC) Combine Pure Fractions Combine Pure Fractions Fraction Analysis (TLC)->Combine Pure Fractions Solvent Removal Solvent Removal Combine Pure Fractions->Solvent Removal Pure this compound Pure this compound Solvent Removal->Pure this compound

Caption: Workflow for this compound Purification.

Detailed Protocol for Column Chromatography Purification

This protocol is designed for the purification of approximately 1-2 grams of crude this compound. Adjust the scale accordingly based on your sample size.

Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Triethylamine (Et3N)

  • Hexane (or heptane)

  • Ethyl acetate (EtOAc)

  • Dichloromethane (DCM)

  • Glass chromatography column

  • Separatory funnel (for solvent reservoir)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp (254 nm)

  • Rotary evaporator

  • Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)[6][7][8]

Safety Precautions:

  • This compound is an irritant to the skin and eyes. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6][9]

  • The organic solvents used are flammable and volatile. Work in a fume hood away from ignition sources.[7]

Step 1: Preparation of Deactivated Silica Gel

Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, leading to decomposition.[10] To mitigate this, we will use silica gel deactivated with triethylamine.

  • In a fume hood, prepare a slurry of silica gel in the initial elution solvent (e.g., 5% ethyl acetate in hexane).

  • Add triethylamine to the slurry to a final concentration of 1% (v/v).

  • Stir the slurry gently for 15-20 minutes to ensure thorough mixing and deactivation.

Step 2: Thin Layer Chromatography (TLC) Analysis for Solvent System Optimization

The key to a successful column separation is choosing the right mobile phase (eluent).[2] The goal is to find a solvent system that provides good separation between this compound and its impurities.

  • Dissolve a small amount of the crude this compound in a minimal amount of dichloromethane.

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of ethyl acetate and hexane. Start with a low polarity mixture (e.g., 5% EtOAc in hexane) and gradually increase the polarity (e.g., 10%, 15% EtOAc).

  • Visualize the developed plate under a UV lamp.

  • The ideal solvent system will give the this compound spot an Rf value of approximately 0.2-0.4.[11][12] Ensure there is clear separation from other spots.

Step 3: Packing the Chromatography Column

Proper column packing is crucial for achieving good separation.[2]

  • Ensure the column is clean, dry, and vertically clamped.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • Pour the deactivated silica gel slurry into the column.

  • Gently tap the column to dislodge any air bubbles and ensure even packing.

  • Open the stopcock to allow the solvent to drain, continuously adding more slurry until the desired column height is reached (a silica gel to crude compound ratio of 50:1 to 100:1 by weight is a good starting point).

  • Once the silica has settled, add a thin layer of sand on top to protect the silica bed during sample and eluent addition.

  • Continuously drain the solvent until the solvent level is just above the top layer of sand. Never let the column run dry.

Step 4: Sample Loading
  • Dissolve the crude this compound in a minimal amount of the initial elution solvent.

  • Carefully add the sample solution to the top of the column using a pipette, allowing it to absorb into the sand layer.

  • Rinse the flask that contained the sample with a small amount of the eluent and add this to the column to ensure all the crude material is loaded.

  • Once the sample has been absorbed into the silica, carefully add the mobile phase to the top of the column.

Step 5: Elution and Fraction Collection
  • Begin eluting the column with the optimized solvent system from the TLC analysis.

  • Maintain a constant flow rate. If necessary, apply gentle pressure with a pump or inert gas (flash chromatography) to speed up the process.[3]

  • Collect the eluent in a series of labeled test tubes or flasks (fractions).

  • It is advisable to start with a less polar solvent system and gradually increase the polarity (gradient elution) to effectively separate compounds with a wider range of polarities.[13] For example, start with 5% EtOAc/hexane and slowly increase to 10-15% EtOAc/hexane.

Step 6: Fraction Analysis and Product Isolation
  • Monitor the separation by performing TLC on the collected fractions. Spot every few fractions on a TLC plate and develop it in the optimized solvent system.

  • Identify the fractions containing the pure this compound (those showing a single spot with the correct Rf value).

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent using a rotary evaporator. Be mindful of the temperature, as this compound can be heat-sensitive. A water bath temperature of 30-40°C is recommended.

  • The final product should be a colorless to pale yellow liquid.

Visualizing the Separation on the Column

The following diagram illustrates the separation of this compound from a more polar impurity (phenylpropiolic acid) and a less polar impurity.

Separation on Column cluster_column Chromatography Column cluster_t0 Time = 0 (Sample Loaded) cluster_t1 Time = t1 (Elution in Progress) cluster_t2 Time = t2 (Separation Achieved) t0_mix Crude Mixture t0_silica Silica Gel t1_less_polar Less Polar Impurity t1_product This compound t1_more_polar More Polar Impurity t1_silica Silica Gel t2_less_polar Less Polar Impurity (Eluting) t2_product This compound t2_more_polar More Polar Impurity t2_silica Silica Gel

Sources

Application Notes and Protocols for Phenylpropiolaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Title: A Comprehensive Guide to the Safe Handling and Storage of Phenylpropiolaldehyde for Research and Development

Abstract: this compound (also known as 3-Phenyl-2-propynal) is a versatile synthetic intermediate with significant applications in organic chemistry, materials science, and drug development.[1] Its unique structure, featuring a conjugated enyne system, allows for diverse reactivity, making it a valuable building block for more complex molecules.[1] However, its chemical properties also necessitate stringent safety protocols to mitigate risks associated with its handling, storage, and disposal. This document provides a detailed guide for researchers, scientists, and drug development professionals, outlining the essential safety precautions, detailed handling and storage protocols, and emergency procedures required for the safe utilization of this compound in a laboratory setting.

Compound Profile and Hazard Identification

A thorough understanding of the physicochemical properties and inherent hazards of this compound is the foundation of its safe use. It is a colorless to brown liquid that is classified as a skin, eye, and respiratory irritant.[1][2]

Physical and Chemical Properties

The properties of this compound dictate the necessary engineering controls and personal protective equipment. Its combustible nature and vapor pressure require careful management of ignition sources and ventilation.

PropertyValueSource
Molecular Formula C₉H₆O[2][3]
Molecular Weight 130.14 g/mol [2][3]
Appearance Colorless to Brown liquid[4][5]
Boiling Point 118 °C at 13 mmHg[1][3][6]
Density 1.064 g/mL at 25 °C[1][3][6]
Flash Point 94 °C (201.2 °F) - closed cup
Solubility Miscible with chloroform, dichloromethane, ethyl acetate, alcohol and ether. Immiscible with water.[7]
CAS Number 2579-22-8[1][2][3]
Hazard Analysis and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS).[2] Adherence to the precautionary statements is mandatory to prevent exposure and injury.

GHS PictogramSignal WordHazard ClassHazard and Precautionary Statements

Warning Skin Irritation (Category 2)Eye Irritation (Category 2A)Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationHazard Statements: H315: Causes skin irritation.[2]H319: Causes serious eye irritation.[2]H335: May cause respiratory irritation.[2]Precautionary Statements: P261: Avoid breathing mist or vapors.P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9]

Causality of Hazards:

  • Irritation: The aldehyde functional group and the conjugated system can react with biological macromolecules (proteins, etc.) on the skin, in the eyes, and in the respiratory tract, leading to irritation and potential tissue damage.[10]

  • Combustibility: With a flash point of 94 °C, this compound is a combustible liquid. Its vapors can form flammable mixtures with air upon heating, necessitating the avoidance of ignition sources.[9]

  • Reactivity: This compound is sensitive to air and moisture and may be incompatible with strong oxidizing agents and strong bases, which could lead to vigorous reactions.[7][11][12]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is crucial.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[8][13]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[10][14]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[14][15]

Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical.[16]

PPE CategorySpecificationRationale and Source
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[17][18] Inspect gloves for integrity before use and dispose of them immediately after contact.To prevent skin contact and irritation.[19] Nitrile gloves offer broad protection against many chemicals.[17]
Eye & Face Protection Chemical splash goggles that meet ANSI Z87.1 standards.[20] A face shield should be worn over goggles during procedures with a high risk of splashing.[17][20]To protect against splashes that can cause serious eye irritation.[2][19]
Skin & Body Protection A fully buttoned, flame-resistant lab coat.[17] Closed-toe shoes and long pants are mandatory.To protect skin from accidental spills and prevent contamination of personal clothing.[10][18]
Respiratory Protection Generally not required when work is performed within a certified chemical fume hood.[18] If engineering controls fail or for emergency response, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[14][17]To prevent inhalation, which can cause respiratory tract irritation.[2]

Standard Operating Procedures (SOPs)

Adherence to validated SOPs is essential for procedural safety and experimental reproducibility.

SOP 1: Storage and Incompatibility

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous reactions.

  • Container: Store in the original, tightly sealed container.[14]

  • Atmosphere: Due to its air and moisture sensitivity, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[8][12]

  • Temperature: Store in a cool, dry, well-ventilated area. Recommended storage temperatures range from 2-8°C to below 30°C depending on the supplier.[3][6] Always follow the manufacturer's specific guidelines.

  • Location: Store away from incompatible materials.

  • Incompatibilities:

    • Strong Oxidizing Agents: Can cause vigorous or explosive reactions.

    • Strong Bases: Can catalyze polymerization or other reactions.[11][12]

    • Heat and Ignition Sources: Keep away from open flames, hot surfaces, and sparks.[12][21]

SOP 2: Weighing and Handling Workflow

This protocol minimizes exposure during the transfer of this compound from its storage container.

  • Preparation: Don all required PPE as specified in Section 2.2. Ensure the chemical fume hood is on and operating correctly.

  • Transport: Transport the chemical container in a secondary, chemically resistant container.

  • Dispensing:

    • Perform all operations within the fume hood.[8]

    • Place a disposable absorbent pad on the work surface to contain minor drips.[13]

    • Slowly open the container. If stored under an inert atmosphere, ensure a gentle positive pressure of inert gas is available to maintain the atmosphere during transfer.

    • Use a clean glass pipette or syringe to transfer the desired amount of liquid into a tared, sealed receiving vessel.

    • Avoid splashing.

  • Cleanup:

    • Securely close both the primary container and the receiving vessel.

    • Wipe any external contamination from the containers with a cloth lightly dampened with a suitable solvent (e.g., isopropanol), ensuring the cloth is disposed of as hazardous waste.

    • Dispose of all contaminated disposable materials (pipettes, absorbent pads, gloves) in a designated hazardous waste container.[22]

  • Return to Storage: Promptly return the main container to its designated storage location.

Diagram: this compound Handling Workflow

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase Prep 1. Don Required PPE (Gloves, Goggles, Lab Coat) Verify 2. Verify Fume Hood Operation Retrieve 3. Retrieve from Storage Verify->Retrieve Transfer 4. Weigh/Transfer to Reaction Vessel Retrieve->Transfer Seal 5. Securely Seal All Containers Transfer->Seal Clean 6. Decontaminate Surfaces & Glassware Seal->Clean Dispose 7. Dispose of Contaminated Materials in Hazardous Waste Clean->Dispose Return 8. Return Stock Container to Proper Storage Dispose->Return Doff 9. Doff PPE & Wash Hands Return->Doff

Sources

Phenylpropiolaldehyde: A Comprehensive Guide to Safe Handling and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Reactivity of an Acetylenic Aldehyde

Phenylpropiolaldehyde, a bifunctional molecule featuring a reactive aldehyde and a carbon-carbon triple bond, stands as a versatile building block in modern organic synthesis. Its unique electronic and steric properties make it a valuable precursor for a diverse array of complex molecules, particularly in the construction of heterocyclic scaffolds and conjugated systems relevant to drug discovery and materials science.[1] The inherent reactivity of both the aldehyde and the alkyne moieties, however, necessitates a thorough understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety data for this compound, coupled with detailed application notes and experimental protocols for its use in key synthetic transformations, designed for researchers, scientists, and drug development professionals.

Section 1: Comprehensive Safety and Handling

A proactive approach to safety is paramount when working with this compound. The following information, synthesized from authoritative Safety Data Sheets (SDS), outlines the critical safety measures to be implemented.

Hazard Identification and Toxicological Profile

This compound is classified as a hazardous substance and requires careful handling to avoid adverse health effects.[2]

  • Irritation: It is known to cause skin and serious eye irritation.[2]

  • Respiratory Effects: May cause respiratory irritation.[2]

  • Sensitization: There is limited evidence that skin contact may lead to sensitization in susceptible individuals.

  • Ingestion: While not classified as "harmful by ingestion," it may still be damaging to health, especially in individuals with pre-existing organ damage. Aspiration into the lungs if swallowed can cause chemical pneumonitis.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential to minimize exposure.

PPE CategorySpecifications and Rationale
Eye and Face Protection Chemical splash goggles are mandatory. A face shield should be worn over safety glasses during procedures with a high risk of splashing or vigorous reaction.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) are required. Given the potential for skin sensitization, double-gloving is a recommended best practice.[3]
Respiratory Protection All manipulations of this compound should be conducted within a certified chemical fume hood to prevent inhalation of vapors.
Protective Clothing A full-length, buttoned laboratory coat must be worn. Chemical-resistant aprons are advisable for larger scale operations.
Footwear Fully enclosed, chemical-resistant footwear is mandatory in the laboratory.
Engineering Controls and Storage
  • Ventilation: A properly functioning chemical fume hood is the primary engineering control for minimizing inhalation exposure.

  • Storage: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[4] Keep containers tightly sealed and protected from physical damage.

First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
Skin Contact Immediately wash the affected area with soap and water. Remove contaminated clothing and launder it before reuse. If irritation persists, seek medical attention.[5]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Fire and Accidental Release Measures
  • Fire Fighting: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire. Wear self-contained breathing apparatus and full protective gear.[6]

  • Accidental Release: For minor spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a suitable container for disposal. For major spills, evacuate the area and contact emergency services.[7]

Section 2: Physicochemical and Reactivity Data

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe and effective use in synthesis.

PropertyValueSource
Molecular Formula C₉H₆O[8]
Molecular Weight 130.14 g/mol [8]
Appearance Colorless to brown clear liquid
Boiling Point 118 °C at 13 mmHg[1]
Density 1.064 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.604[1]
Stability Stable under recommended storage conditions.[2]
Incompatibilities Strong oxidizing agents, strong bases, strong reducing agents.[4]
Hazardous Decomposition Products Carbon oxides upon combustion.[2]

Section 3: Application Notes and Synthetic Protocols

The unique structure of this compound allows it to participate in a variety of powerful synthetic transformations. The following protocols are representative of its utility in constructing valuable molecular architectures.

Application Note: Wittig Olefination for the Synthesis of Conjugated Enynes

The aldehyde functionality of this compound readily undergoes Wittig olefination, providing a straightforward route to conjugated enynes. These structures are of significant interest in materials science and as intermediates in the synthesis of complex natural products. The reaction involves the formation of a phosphorus ylide, which then reacts with the aldehyde to form an alkene.

Causality in Experimental Choices: The choice of a strong base is critical for the deprotonation of the phosphonium salt to generate the reactive ylide. The solvent must be compatible with the strong base and capable of solubilizing the reactants. The workup procedure is designed to remove the triphenylphosphine oxide byproduct, which is a major driving force for the reaction.

Wittig_Reaction reagents Phosphonium Salt + Strong Base ylide Phosphorus Ylide reagents->ylide Deprotonation oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane Nucleophilic Attack ppa This compound ppa->oxaphosphetane product Conjugated Enyne oxaphosphetane->product Elimination byproduct Triphenylphosphine Oxide oxaphosphetane->byproduct

Caption: Workflow for the Wittig olefination of this compound.

Experimental Protocol: Synthesis of a Phenyl-substituted En-yne (General Procedure)

  • Materials: this compound, appropriate phosphonium salt, strong base (e.g., n-butyllithium or sodium hydride), anhydrous solvent (e.g., THF or DMSO), anhydrous diethyl ether, saturated aqueous ammonium chloride solution, saturated aqueous sodium chloride solution, anhydrous magnesium sulfate.

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt (1.1 equivalents) in the anhydrous solvent.

    • Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C, depending on the base) and add the strong base (1.05 equivalents) dropwise.

    • Stir the resulting ylide solution at the same temperature for 30-60 minutes.

    • Slowly add a solution of this compound (1.0 equivalent) in the anhydrous solvent to the ylide solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the reaction mixture).

    • Wash the combined organic layers with saturated aqueous sodium chloride solution, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired conjugated enyne.[9]

Application Note: Synthesis of Porphyrin Scaffolds

Porphyrins are macrocyclic compounds with significant applications in medicine, catalysis, and materials science. This compound can serve as a precursor for the synthesis of meso-substituted porphyrins through condensation with pyrrole, followed by oxidation. This approach allows for the introduction of phenylalkynyl moieties at the meso positions of the porphyrin core.

Causality in Experimental Choices: The acid catalyst is essential for the electrophilic substitution of pyrrole onto the protonated aldehyde. The choice of an oxidizing agent is critical for the conversion of the porphyrinogen intermediate to the aromatic porphyrin. The workup and purification are designed to remove unreacted starting materials and polymeric byproducts.

Porphyrin_Synthesis ppa This compound condensation Acid-Catalyzed Condensation ppa->condensation pyrrole Pyrrole pyrrole->condensation porphyrinogen Porphyrinogen Intermediate condensation->porphyrinogen oxidation Oxidation porphyrinogen->oxidation porphyrin meso-Substituted Porphyrin oxidation->porphyrin

Caption: General workflow for the synthesis of meso-substituted porphyrins.

Experimental Protocol: Two-Step Synthesis of a meso-Tetra(phenylalkynyl)porphyrin (General Procedure)

  • Materials: this compound, pyrrole, an appropriate acid catalyst (e.g., trifluoroacetic acid, TFA), a suitable solvent (e.g., dichloromethane), an oxidizing agent (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, DDQ, or p-chloranil), silica gel for column chromatography.

  • Procedure:

    • Condensation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and freshly distilled pyrrole (1.0 equivalent) in the solvent.

    • Add the acid catalyst (catalytic amount, e.g., 0.1 equivalents) to the solution and stir at room temperature under an inert atmosphere for 1-4 hours. The reaction progress can be monitored by the disappearance of the starting materials (TLC).

    • Oxidation: To the resulting porphyrinogen solution, add the oxidizing agent (2-3 equivalents) in one portion.

    • Stir the mixture at room temperature for an additional 1-3 hours. The solution should turn a deep color, characteristic of porphyrin formation.

    • Quench the reaction by adding a small amount of a basic solution (e.g., triethylamine) to neutralize the acid catalyst.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the desired porphyrin.[10][11][12]

Application Note: [3+2] Cycloaddition for the Synthesis of Heterocycles

The activated alkyne of this compound is an excellent dipolarophile in [3+2] cycloaddition reactions. This powerful transformation allows for the rapid construction of five-membered heterocyclic rings, which are prevalent in many biologically active compounds. The reaction with a 1,3-dipole, such as an azide or a nitrile oxide, leads to the formation of triazoles or isoxazoles, respectively.

Causality in Experimental Choices: The choice of the 1,3-dipole determines the resulting heterocyclic core. The reaction conditions (solvent, temperature) can influence the reaction rate and selectivity. The workup is designed to remove any unreacted starting materials and byproducts.

Cycloaddition_Reaction ppa This compound cycloaddition [3+2] Cycloaddition ppa->cycloaddition dipole 1,3-Dipole (e.g., Azide) dipole->cycloaddition heterocycle Five-Membered Heterocycle (e.g., Triazole) cycloaddition->heterocycle

Caption: General workflow for the [3+2] cycloaddition of this compound.

Experimental Protocol: Synthesis of a Phenyl-Substituted Triazole (General Procedure)

  • Materials: this compound, an organic azide (e.g., benzyl azide), a suitable solvent (e.g., toluene or xylenes).

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 equivalent) and the organic azide (1.1 equivalents) in the solvent.

    • Heat the reaction mixture to reflux (typically 80-140 °C) and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Concentrate the solvent under reduced pressure.

    • The crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure triazole derivative.[13]

Conclusion

This compound is a potent and versatile reagent in the arsenal of the synthetic chemist. Its successful application hinges on a dual foundation of a robust understanding of its reactivity and an unwavering commitment to safety. By adhering to the comprehensive safety protocols outlined in this guide and leveraging the detailed application notes, researchers can confidently and responsibly explore the vast synthetic potential of this valuable building block in the pursuit of novel molecules for drug discovery and advanced materials.

References

  • ChemWatch. (n.d.). 2-Phenylpropionaldehyde Safety Data Sheet.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Phenylpropargyl Aldehyde Diethyl Acetal, 98%.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75740, Phenylpropynal.
  • Givaudan. (n.d.). Phenyl Propionic Aldehyde.
  • Anderson, H. L., & Sanders, J. K. M. (1995). Two-step mechanochemical synthesis of porphyrins.
  • NIOSH. (n.d.). First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention.
  • Pelletier, J. C. (2013). A Highly Versatile One-Pot Aqueous Wittig Reaction.
  • Kumar, A., & Ishar, M. P. S. (2021). Large-Scale Green Synthesis of Porphyrins. ACS Omega, 6(35), 22783–22791.
  • North Dakota State University. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
  • Jose, J. K. V., & Chandrashekar, T. K. (2021). Large-Scale Green Synthesis of Porphyrins. ACS Omega, 6(35), 22783-22791.
  • Truman State University. (2011, August 29). Porphyrin Synthesis. Chem Lab.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • University of California, Santa Barbara. (n.d.). Chemical Safety: Personal Protective Equipment.
  • California State University, Dominguez Hills. (n.d.). CHEM333 Lab Experiment 9 The WITTIG REACTION With CHEMILUMINESCENCE!.
  • University of North Georgia. (n.d.). Synthesis of an Alkene via the Wittig Reaction.
  • Lindsey, J. S., & Wagner, R. W. (1989). Investigation of porphyrin-forming reactions. Part 1. Pyrrole+ aldehyde oligomerization in two-step, one-flask syntheses of meso-substituted porphyrins. The Journal of Organic Chemistry, 54(4), 828-836.
  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Synthesis of Heterocyclic Compounds.
  • Pesticide Environmental Stewardship. (n.d.). Components of Personal Protective Equipment.

Sources

Troubleshooting & Optimization

Technical Support Center: Phenylpropiolaldehyde Synthesis Yield Improvement

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Phenylpropiolaldehyde. This document is designed for researchers, scientists, and drug development professionals to address common challenges and improve yields in their synthetic experiments. We will explore the nuances of the most effective synthetic routes, provide in-depth troubleshooting in a direct question-and-answer format, and offer validated protocols.

Section 1: Understanding the Core Synthesis Strategy

The most reliable and modern route to this compound (also known as 3-Phenyl-2-propynal) is the selective oxidation of its corresponding precursor, 3-Phenyl-2-propyn-1-ol.[1][2] While classic methods using stoichiometric oxidants like manganese dioxide (MnO₂) or chromium-based reagents exist, they generate significant waste and can lead to harsh reaction conditions.[3][4]

The field has largely shifted towards catalytic methods that use a clean, terminal oxidant like molecular oxygen (from air) or a simple co-oxidant. These methods are not only more environmentally friendly ("greener") but also offer higher selectivity and milder reaction conditions, which are crucial for preserving the sensitive aldehyde functional group.[5][6] The most successful of these modern approaches rely on a catalytic amount of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).

The Role of TEMPO in Catalytic Oxidation

TEMPO itself is not the primary oxidant. It serves as a catalyst that is first oxidized by a co-oxidant (e.g., a metal salt catalyst activating O₂ or a hypochlorite species) to form a highly reactive N-oxoammonium salt. This N-oxoammonium cation is the true workhorse, selectively oxidizing the primary alcohol to an aldehyde. In the process, it is reduced back to its hydroxylamine form, which then re-enters the catalytic cycle.[7] This catalytic turnover avoids the need for a full equivalent of a toxic heavy metal oxidant.

cluster_0 General this compound Synthesis Workflow Start 3-Phenyl-2-propyn-1-ol (Starting Material) Reaction Catalytic Oxidation (e.g., TEMPO-based system) Start->Reaction Add catalyst, co-oxidant Workup Aqueous Workup (Quench & Extraction) Reaction->Workup Monitor by TLC Purification Silica Gel Chromatography Workup->Purification Product This compound (Final Product) Purification->Product

Caption: General experimental workflow for synthesizing this compound.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses the common issues encountered during the synthesis.

Q1: My reaction yield is consistently low (<70%). What are the most likely causes and how can I fix them?

Low yield is the most frequent complaint. It typically stems from three main areas: incomplete conversion, product degradation, or inefficient purification.

  • Cause A: Incomplete or Stalled Reaction

    • Diagnosis: Your TLC analysis shows a significant amount of remaining 3-phenyl-2-propyn-1-ol starting material, even after extended reaction times.

    • Troubleshooting Steps:

      • Catalyst Activity: TEMPO and its derivatives can degrade over time. Ensure you are using a fresh, unexpired source. Similarly, metal co-catalysts like CuI or Fe(NO₃)₃·9H₂O should be of high purity.[3][8]

      • Insufficient Oxidant: In aerobic oxidations, the supply of oxygen is critical. If using an oxygen balloon, ensure it is adequately filled and that the reaction mixture is stirring vigorously to maximize gas-liquid interface.[8] For systems using a co-oxidant like calcium hypochlorite (Ca(OCl)₂), ensure it is fresh, as it can decompose upon storage.[9]

      • Solvent Purity: Use anhydrous solvents as specified in the protocol. Water can sometimes interfere with the catalytic cycle.

  • Cause B: Product Degradation

    • Diagnosis: The starting material is consumed, but the spot corresponding to this compound on the TLC plate appears weak, and you observe baseline streaking or dark, insoluble material forming in the flask.

    • Troubleshooting Steps:

      • Control Temperature: These oxidations are typically run at room temperature.[8][10] Excessive heat, even from poor stirring in a large-scale reaction, can promote polymerization or decomposition of the product.

      • Avoid Harsh Workup: this compound is sensitive to both strong acids and strong bases.[11] During the aqueous workup, avoid aggressive pH changes. A gentle quench with a saturated solution of NH₄Cl or a mild buffer is preferable to strong acids.

      • Minimize Reaction Time: Do not let the reaction run for an excessively long time after the starting material has been consumed. Monitor closely by TLC and proceed to workup as soon as the conversion is complete.

Q2: My TLC shows consumption of starting material, but I have a major new spot that is not my desired product. What is this side product?

The formation of distinct side products points to a competing reaction pathway.

  • Primary Suspect: Phenylpropiolic Acid (Over-oxidation)

    • Identification: This byproduct will typically have a lower Rf value on the TLC plate than the aldehyde. It arises from the further oxidation of the desired this compound product.

    • Mechanism: Aldehydes can be susceptible to oxidation to carboxylic acids, especially if the catalytic system is too aggressive or the reaction is left for too long.

    • Avoidance Strategy: Careful monitoring of the reaction is key. Once the starting alcohol is consumed, the reaction should be promptly quenched. Using a highly selective catalytic system, such as the CuI/DMAP/TEMPO protocol, which is noted for its chemoselectivity, can also mitigate this issue.[4][8]

  • Secondary Suspects: Benzaldehyde or Benzoic Acid

    • Identification: These products result from the oxidative cleavage of the carbon-carbon triple bond.

    • Avoidance Strategy: This typically only occurs under overly harsh conditions. If you observe these, it is a strong indicator that your reaction temperature is too high or your choice of oxidant is not selective enough. Stick to the mild, TEMPO-based catalytic systems.

Start 3-Phenyl-2-propyn-1-ol Product This compound (Desired Product) Start->Product Selective Oxidation (Main Pathway) Side1 Phenylpropiolic Acid Product->Side1 Over-oxidation (Side Reaction) Side2 Polymerization / Degradation Product->Side2 Instability (Side Reaction)

Caption: Competing reaction pathways in the synthesis of this compound.

Q3: Which TEMPO-based protocol offers the best yield and reliability?

Several excellent, high-yielding protocols have been published. The choice often depends on available reagents and desired scale. Below is a comparison of leading methods.

Parameter Fe-TEMPO System [3][10]Cu-TEMPO System [4][8]TEMPO/Hypochlorite System [9]
Catalysts Fe(NO₃)₃·9H₂O, TEMPO, NaClCuI, TEMPO, DMAPTEMPO
Oxidant O₂ (from air or balloon)O₂ (from balloon)Calcium Hypochlorite (Ca(OCl)₂)
Solvent TolueneAcetonitrileDichloromethane
Temperature Room TemperatureRoom TemperatureRoom Temperature
Typical Yields Good to Excellent (>85%)Excellent (>90%)Good to Excellent (>90%)
Key Advantage Cost-effective, scalable, uses an industrial-friendly solvent.Highly chemoselective, excellent yields under very mild conditions.Simple, does not require a metal co-catalyst or pressurized gas.

Section 3: Validated Experimental Protocol

Based on its scalability, use of inexpensive catalysts, and eco-friendly nature, the Fe-TEMPO aerobic oxidation is an excellent choice for robust this compound synthesis.[3][10]

Protocol: Fe/TEMPO-Catalyzed Aerobic Oxidation of 3-Phenyl-2-propyn-1-ol

  • Materials:

    • 3-Phenyl-2-propyn-1-ol (10 mmol, 1.32 g)

    • Fe(NO₃)₃·9H₂O (0.5 mmol, 202 mg, 5 mol%)

    • TEMPO (0.3 mmol, 47 mg, 3 mol%)

    • Sodium Chloride (NaCl) (0.5 mmol, 29 mg, 5 mol%)

    • Toluene (10 mL)

    • An oxygen-filled balloon with a needle adapter

  • Procedure:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-phenyl-2-propyn-1-ol, Fe(NO₃)₃·9H₂O, TEMPO, and NaCl.

    • Add 10 mL of toluene to the flask.

    • Purge the flask with oxygen and then fit the oxygen-filled balloon to the flask via a septum and needle.

    • Stir the mixture vigorously at room temperature. The vigorous stirring is essential to ensure efficient mixing of the oxygen from the headspace into the liquid phase.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 20% ethyl acetate in hexanes. The reaction is typically complete within 5-12 hours.

    • Upon completion, quench the reaction by adding 20 mL of water.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the solvent in vacuo using a rotary evaporator at low temperature (<30°C) to obtain the crude product.

Section 4: Purification and Handling

Q4: What is the best method for purifying the crude product?
  • Method: Flash column chromatography on silica gel is the recommended method.

  • Eluent: A gradient elution starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., from 2% to 10% ethyl acetate in hexanes) is effective. The product is a colored compound (yellow to reddish-orange), which can aid in tracking its movement on the column.[12]

  • Caution: this compound is sensitive. Do not leave the product on the silica gel column for an unnecessarily long time. Elute it efficiently and combine the pure fractions promptly. Avoid high temperatures during solvent removal.

Q5: My purified this compound darkens upon storage. How can I ensure its stability?

The product's instability is a known issue. The conjugated yn-al system is prone to polymerization and oxidation.

  • Storage Conditions: For long-term stability, the purified product should be stored as a solution in a stable, non-polar solvent (like toluene) at low temperature (2-8°C).

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent air oxidation.

  • Light: Keep the storage vial wrapped in foil or in a dark cabinet to protect it from light, which can catalyze degradation.

References

  • Liu, J., Xie, X., & Ma, S. (2012). Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO₃)₃·9H₂O, TEMPO and Sodium Chloride in Toluene. Synthesis, 44(10), 1569-1576.
  • Reddy, C. B. R., & Sri, K. R. (2014). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. Asian Journal of Organic Chemistry, 4(1), 107-111.
  • Anju, C., & Sekar, G. (2013). A simple and efficient method for mild and selective oxidation of propargylic alcohols using TEMPO and calcium hypochlorite. RSC Advances, 3(45), 23363-23367.
  • Ma, S., et al. (2012). Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO3)3∙9H2O, TEMPO and Sodium Chloride in Toluene. Synfacts, 8(08), 0894.
  • Reddy, C. B. R., & Sri, K. R. (2014). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. National Center for Biotechnology Information.
  • Tojo, G., & Fernández, M. I. (2006). TEMPO-Mediated Oxidations. In Oxidation of Alcohols to Aldehydes and Ketones (pp. 1-359). Springer.
  • He, Y. (2024). Catalytic Oxidation of Alcohols: A Review from the Perspective of Green Chemistry. ResearchGate.
  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia.
  • He, Y. (2024). Catalytic Oxidation of Alcohols: A Review from the Perspective of Green Chemistry. The Journal of Student Research.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Chem V20. (2019, January 7). Sonogashira coupling [Video]. YouTube. [Link]
  • Gelest. (n.d.). Cross-Coupling of Alkynylsilanes.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • NIST. (n.d.). 3-Phenyl-2-propyn-1-ol. In NIST Chemistry WebBook.
  • Chem Survival. (2025, February 27). Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis [Video]. YouTube. [Link]
  • National Center for Biotechnology Information. (n.d.). 3-Phenyl-2-propyn-1-ol. In PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). Phenylpropynal. In PubChem Compound Database.
  • Cheméo. (n.d.). Chemical Properties of 3-Phenyl-2-propyn-1-ol (CAS 1504-58-1).
  • ChemRxiv. (2024). Automated One-pot Library Synthesis with Aldehydes as Radical Precursors.
  • Chem Survival. (2025, January 9). Can You Solve This Wild Multistep Synthesis Problem? Mastering Organic Synthesis! [Video]. YouTube. [Link]
  • MDPI. (2022). Recent Developments on Five-Component Reactions. Molecules, 27(15), 4998.

Sources

Technical Support Center: Phenylpropiolaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Phenylpropiolaldehyde Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this versatile intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to directly address specific issues you may encounter in your experiments.

Introduction to this compound Synthesis

This compound is a valuable building block in organic synthesis, prized for its reactive aldehyde and alkyne functionalities.[1] However, its synthesis can be accompanied by several side reactions that can impact yield and purity. This guide will explore the most common synthetic routes and provide expert insights into mitigating these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: There are three primary synthetic strategies for preparing this compound, each with its own set of advantages and potential pitfalls:

  • Oxidation of Phenylpropargyl Alcohol: This is a direct and often high-yielding approach. The key is the selection of a mild oxidizing agent to prevent over-oxidation.

  • Vilsmeier-Haack Reaction of Phenylacetylene: This method introduces the formyl group directly onto the phenylacetylene backbone. It is a powerful C-C bond-forming reaction but can be sensitive to substrate reactivity.

  • Sonogashira Coupling followed by Deprotection: This route involves the coupling of a phenyl halide with a protected propargyl aldehyde equivalent, followed by the removal of the protecting group. This multi-step process offers flexibility but requires careful control to avoid homocoupling side reactions.

Q2: I am observing a significant amount of a white solid byproduct that is difficult to separate from my this compound. What could it be?

A2: This is a common issue, and the white solid is likely phenylpropiolic acid, the over-oxidation product of this compound. This is particularly prevalent when using strong oxidizing agents or if the reaction is not carefully monitored. To confirm its identity, you can analyze the byproduct by NMR and melting point and compare it to a known standard of phenylpropiolic acid.

Q3: My reaction mixture is turning into a dark, viscous tar. What is happening?

A3: The formation of a dark tar-like substance is often indicative of polymerization of either the starting material (phenylacetylene) or the product (this compound), especially under acidic or high-temperature conditions. Phenylacetylene is known to polymerize, and the conjugated system of this compound can also be susceptible to polymerization.

Troubleshooting Guides for Common Synthetic Routes

This section provides detailed troubleshooting for specific issues encountered in the most common synthetic routes to this compound.

Route 1: Oxidation of Phenylpropargyl Alcohol

The oxidation of phenylpropargyl alcohol is a popular method due to its directness. However, controlling the oxidation state is paramount.

  • Causality: Strong or non-selective oxidizing agents, prolonged reaction times, or elevated temperatures can lead to the oxidation of the initially formed aldehyde to a carboxylic acid.

  • Troubleshooting & Optimization:

    • Choice of Oxidant: Employ mild and selective oxidizing agents. Activated manganese dioxide (MnO2) is highly effective for oxidizing propargylic alcohols to α,β-unsaturated aldehydes without significant over-oxidation.[2][3] Other suitable reagents include pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).

    • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting alcohol and the appearance of the aldehyde spot should be tracked. Quench the reaction as soon as the starting material is consumed to prevent further oxidation.

    • Temperature Control: Maintain a low to moderate reaction temperature. Many oxidations with MnO2 can be performed at room temperature.[2]

    • Stoichiometry: Use a carefully controlled amount of the oxidizing agent. An excess of the oxidant will favor the formation of the carboxylic acid.

Oxidizing Agent Typical Conditions Advantages Potential Issues
Manganese Dioxide (MnO2) CH2Cl2 or Hexane, Room TempHigh selectivity for allylic/propargylic alcohols, heterogeneous (easy removal)Activity can vary between batches, may require a large excess
Pyridinium Chlorochromate (PCC) CH2Cl2, Room TempGood selectivity for aldehydesChromium waste, can be acidic
Dess-Martin Periodinane (DMP) CH2Cl2, Room TempMild conditions, high yieldsReagent is moisture sensitive, byproduct removal can be tricky

Experimental Protocol: Oxidation of Phenylpropargyl Alcohol with MnO2

  • To a stirred solution of phenylpropargyl alcohol (1.0 eq) in dichloromethane (DCM), add activated manganese dioxide (5-10 eq).

  • Stir the suspension vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO2.

  • Wash the Celite® pad with additional DCM.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.

  • Purify by flash column chromatography on silica gel.

OxidationPathway Phenylpropargyl_Alcohol Phenylpropargyl Alcohol This compound This compound (Desired Product) Phenylpropargyl_Alcohol->this compound Mild Oxidation (e.g., MnO2, PCC) Phenylpropiolic_Acid Phenylpropiolic Acid (Over-oxidation) This compound->Phenylpropiolic_Acid Strong/Excess Oxidant SonogashiraWorkflow cluster_coupling Sonogashira Coupling cluster_deprotection Deprotection Iodobenzene Iodobenzene Coupling_Reaction Pd Catalyst, CuI, Amine Base Iodobenzene->Coupling_Reaction Propynal_Acetal Propynal Diethyl Acetal Propynal_Acetal->Coupling_Reaction Glaser_Product 1,4-Diphenylbuta-1,3-diyne (Side Product) Propynal_Acetal->Glaser_Product Glaser Coupling Coupled_Product This compound Diethyl Acetal Coupling_Reaction->Coupled_Product Deprotection_Reaction Acidic Hydrolysis or I2/Acetone Coupled_Product->Deprotection_Reaction Final_Product This compound Deprotection_Reaction->Final_Product

Sources

Phenylpropiolaldehyde Purification: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for phenylpropiolaldehyde. This guide is designed for researchers, chemists, and drug development professionals who work with this highly reactive and valuable synthetic intermediate. This compound's unique structure, featuring a conjugated system with an aldehyde and an alkyne, makes it a powerful building block in organic synthesis.[1] However, this reactivity also presents significant purification and handling challenges.

This document provides in-depth, field-proven insights into overcoming these challenges. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can not only follow a protocol but also troubleshoot and adapt it to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with purifying this compound?

The purification of this compound is primarily complicated by its inherent instability. The main challenges are:

  • Thermal Sensitivity: The compound can decompose or polymerize at elevated temperatures. Its reported boiling point is 118 °C at a reduced pressure of 13 mmHg, which indicates that distillation at atmospheric pressure would lead to significant degradation.[2][3]

  • Tendency to Polymerize: Like many unsaturated aldehydes, this compound is prone to polymerization, especially upon exposure to heat, light, air (oxygen), or acidic/basic impurities.[4]

  • Air and Light Sensitivity: Exposure to air can lead to oxidation of the aldehyde group to the corresponding carboxylic acid (phenylpropiolic acid). The compound is also sensitive to light, which can catalyze polymerization or degradation. It is explicitly noted as being "Air Sensitive" and "Heat Sensitive".[5]

Q2: What are the recommended storage and handling conditions for purified this compound?

Proper storage is critical to maintaining the purity of this compound.

  • Storage: The compound should be stored in a cool, dark place. Refrigeration at 2-8°C is recommended.[2][3] The container should be tightly sealed and the headspace filled with an inert gas like argon or nitrogen to prevent exposure to oxygen and moisture.[5][6] Using an amber glass vial or wrapping the container in foil will protect it from light.

  • Handling: Always handle this compound in a well-ventilated fume hood.[7] Avoid all personal contact by wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., PVC or nitrile), safety goggles, and a lab coat.[7][8] Due to its toxicity, avoid inhaling vapors.[6]

Q3: How can I accurately assess the purity of my this compound sample?

Several analytical methods can be employed to determine the purity of your sample and identify potential impurities.

  • Gas Chromatography (GC): This is a standard method for assessing the purity of volatile compounds. Commercial suppliers often specify purity as >98.0% (GC).[5] A GC analysis can quantify the main component and detect volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool to confirm the structure and identify impurities. The aldehydic proton will have a characteristic chemical shift. Impurities like phenylpropiolic acid or polymeric materials will show distinct signals.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity assessment, particularly for identifying non-volatile impurities or degradation products.[9]

  • Boiling Point Determination: While a simple method, determining the boiling point at a specific reduced pressure can be a good indicator of purity.[10] Significant deviation from the literature value (118 °C/13 mmHg) suggests the presence of impurities.[2]

Troubleshooting Guide for this compound Purification

This section addresses specific issues that may arise during the purification process, their probable causes, and actionable solutions.

Problem Probable Cause(s) Recommended Solution(s) & Scientific Rationale
Low or No Product Recovery After Vacuum Distillation 1. Leak in the Vacuum System: The inability to reach a sufficiently low pressure prevents the compound from boiling at the target temperature. 2. Decomposition/Polymerization: Excessive heating temperature or prolonged heating time caused the product to degrade in the distillation flask. 3. Incorrect Thermometer Placement: The thermometer bulb is not positioned correctly to measure the temperature of the vapor that is in equilibrium with the distilling liquid.1. System Check: Ensure all glass joints are properly sealed and greased.[11] Use a manometer to monitor the pressure. If the pressure is too high, check all connections, tubing, and the vacuum source (pump/aspirator). 2. Temperature Control: Heat the distillation flask gently and gradually using a heating mantle with a stirrer.[12] Distilling at the lowest possible temperature (by achieving a lower pressure) minimizes thermal stress on the molecule.[13][14] 3. Correct Placement: Position the top of the thermometer bulb just below the side arm leading to the condenser to accurately measure the boiling point of the distillate.
Product is Dark Brown or Black After Purification 1. Thermal Decomposition: The distillation temperature was too high, leading to charring. 2. Oxidation: Trace amounts of air leaked into the system during distillation at high temperatures.1. Reduce Temperature: Improve the vacuum to lower the boiling point. A good vacuum is essential for distilling heat-sensitive compounds.[15] 2. Inert Atmosphere: Before heating, purge the apparatus with an inert gas (argon or nitrogen) and maintain a slight positive pressure or ensure the system is completely sealed from the atmosphere.
Starting Material Polymerizes in the Distillation Flask 1. Excessive Heat: High pot temperatures accelerate polymerization reactions. 2. Presence of Catalytic Impurities: Acidic or basic residues from the synthesis can catalyze polymerization. 3. Prolonged Heating: Keeping the material hot for an extended period increases the likelihood of polymerization.1. Gentle Heating: Use the minimum temperature required for a steady distillation rate. 2. Pre-treatment: If impurities are suspected, consider a pre-purification workup, such as washing the crude product with a neutral aqueous solution (e.g., brine) and thoroughly drying it before distillation. 3. Add an Inhibitor: Add a small amount of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the distillation flask. These compounds act as free radical scavengers, preventing the initiation of polymerization chains.[4][16]
Product Purity Does Not Improve Significantly 1. Inefficient Separation: The impurity has a boiling point very close to that of the product. 2. Azeotrope Formation: The product forms an azeotrope with a solvent or impurity. 3. Distillation Rate Too High: A rapid distillation rate does not allow for proper vapor-liquid equilibrium, leading to poor separation.1. Improve Fractionation: Use a short-path distillation apparatus with a Vigreux column to increase the number of theoretical plates and improve separation. 2. Alternative Method: If co-distillation is suspected, an alternative purification method like column chromatography may be necessary.[17] 3. Slow and Steady: Distill the compound slowly and steadily. Wrap the distillation head with glass wool or aluminum foil to maintain thermal equilibrium.[11]

Detailed Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is the primary recommended method for purifying this compound. It minimizes thermal decomposition by lowering the compound's boiling point.[13][14]

Materials:

  • Crude this compound

  • Round-bottom flask (distilling flask)

  • Claisen adapter (recommended to prevent bumping)[11]

  • Short-path distillation head with condenser and vacuum adapter

  • Thermometer and adapter

  • Receiving flask(s)

  • Magnetic stirrer and stir bar

  • Heating mantle connected to a variable transformer (Variac)

  • Vacuum pump or water aspirator with a vacuum trap[11]

  • Manometer (to monitor pressure)

  • Inert gas source (Argon or Nitrogen)

  • High-vacuum grease

Procedure:

  • Apparatus Setup:

    • Inspect all glassware for cracks or defects, as they can implode under vacuum.[11]

    • Place a magnetic stir bar in the distilling flask. Do not use boiling stones , as they are ineffective under vacuum.[11]

    • Assemble the distillation apparatus (distilling flask, Claisen adapter, distillation head, condenser, and receiving flask). Lightly grease all ground-glass joints to ensure an airtight seal.[11] . Attach thick-walled vacuum tubing from the vacuum adapter to a cold trap, and then to the vacuum source. The trap protects the pump from corrosive vapors.

  • Sample Preparation:

    • Charge the distilling flask with the crude this compound (no more than two-thirds full).

    • (Optional but recommended) Add a tiny crystal of hydroquinone to inhibit polymerization.

  • Distillation Process:

    • Begin stirring the liquid.

    • Turn on the cooling water to the condenser.

    • Slowly and carefully apply the vacuum. The pressure should drop significantly. You may observe some bubbling as volatile impurities or dissolved gases are removed.[11]

    • Once a stable, low pressure is achieved (e.g., ~13 mmHg), begin to gently heat the distilling flask with the heating mantle.

    • Increase the temperature gradually until the liquid begins to boil and reflux.

    • Collect any initial low-boiling fractions in a separate receiving flask.

    • When the vapor temperature stabilizes at the expected boiling point for the measured pressure (e.g., ~118 °C at 13 mmHg), switch to a clean receiving flask to collect the purified product.[2]

    • Maintain a slow, steady distillation rate.

  • Shutdown:

    • Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature before venting.[12]

    • Slowly and carefully vent the system by introducing the inert gas or air.

    • Turn off the vacuum pump and the condenser water.

    • Transfer the purified, colorless liquid to a clean, dry, amber vial and store it under an inert atmosphere in a refrigerator.

Protocol 2: Purification by Flash Column Chromatography

This method is a useful alternative if distillation is ineffective or if non-volatile impurities need to be removed.[17]

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Eluent: A non-polar solvent system (e.g., a mixture of hexanes and ethyl acetate, starting with a low polarity like 98:2).

  • Chromatography column, flasks, and air/argon pressure source.

  • TLC plates and developing chamber for monitoring.

Procedure:

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent system (slurry packing is recommended).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution:

    • Begin eluting the column with the low-polarity solvent mixture.

    • Apply pressure to achieve a steady flow rate.

    • Collect fractions in test tubes or flasks.

  • Monitoring:

    • Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light. This compound is UV-active.

    • Identify the fractions containing the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator under reduced pressure and at a low temperature (e.g., <30°C) to avoid product loss or decomposition.

    • Place the resulting oil under high vacuum briefly to remove any residual solvent. Store immediately as described above.

Purification Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing common purification issues.

G cluster_decomp Decomposition Issues start Purification Attempt outcome Assess Purity & Yield start->outcome success Pure Product Obtained (Store Properly) outcome->success High prob1 Low Yield outcome->prob1 Low Yield prob2 Low Purity outcome->prob2 Low Purity prob3 Polymerization outcome->prob3 Residue in Pot cause1a Vacuum Leak? prob1->cause1a cause1b Decomposition? prob1->cause1b sol1a Check Seals & Joints cause1a->sol1a Retry sol1b Lower Temp / Improve Vacuum cause1b->sol1b Retry sol1a->start Retry sol1b->start Retry cause2a Co-distilling Impurity? prob2->cause2a cause2b Distillation Too Fast? prob2->cause2b sol2a Use Fractionating Column or try Chromatography cause2a->sol2a Retry sol2b Slow Distillation Rate cause2b->sol2b Retry sol2a->start Retry sol2b->start Retry cause3a Temperature Too High? prob3->cause3a cause3b Catalytic Impurities? prob3->cause3b cause3a->sol1b sol3a Use Inhibitor (e.g., HQ) cause3a->sol3a Retry sol3b Neutral Wash Pre-distillation cause3b->sol3b Retry sol3a->start Retry sol3b->start Retry

Caption: Troubleshooting workflow for this compound purification.

References

  • Cole-Parmer. Material Safety Data Sheet - Phenylpropargyl Aldehyde Diethyl Acetal, 98%. [Link]
  • Metasci.
  • Sabat, M., et al. (2021). Eco-Friendly Functionalization of Ynals with Thiols under Mild Conditions. Molecules, 26(17), 5163. [Link]
  • Yale University.
  • Kumar, A., et al. (2017). Simplified purification approach of urinary neutrophil gelatinase-associated lipocalin by tangential flow filtration and ion exchange chromatography.
  • Wincott, F., et al. (1995). Synthesis, deprotection, analysis and purification of RNA and ribozymes. Nucleic Acids Research, 23(14), 2677-2684. [Link]
  • Wikipedia.
  • Busch Global.
  • Nichols, L. (2022, April 8).
  • Agilent Technologies. Purity and Impurity Analysis. [Link]
  • Tessini, C., et al. (2012). Chromatographic approaches for determination of low-molecular mass aldehydes in bio-oil.
  • Teasdale, A. (2017). Separation and purification applications for mutagenic impurities. European Pharmaceutical Review. [Link]
  • BRANDTECH Scientific.
  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]
  • Chemistry LibreTexts. 5.
  • Chatterjee, A., et al. (2022). Purification of post-transcriptionally modified tRNAs for enhanced cell-free translation systems. Nucleic Acids Research, 50(10), e59. [Link]
  • Agilent Technologies. Chemical Purity Analysis. [Link]
  • Diab, M.A., et al. (2014). Thermal stability and degradation of poly (N-phenylpropionamide) homopolymer and copolymer of N-phenylpropionamide with methyl methacrylate. Journal of Taibah University for Science, 8(4), 362-369. [Link]
  • Sandler, S. R. (1983). Stabilization of aldehydes.
  • National Center for Biotechnology Information. Phenylpropynal.
  • de Souza, A. C. B., et al. (2024). Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. Molecules, 29(14), 3420. [Link]
  • Wang, Y., et al. (2022). Progress, applications, challenges and prospects of protein purification technology. Frontiers in Bioengineering and Biotechnology, 10, 1035432. [Link]
  • Chen, K., et al. (2024). Access to Axially Chiral Aryl Aldehydes via Carbene-Catalyzed Nitrile Formation and Desymmetrization Reaction. Chinese Journal of Chemistry, 42(1), 7-12. [Link]
  • Zhang, T., et al. (2022). Current trends and challenges in the downstream purification of bispecific antibodies. MAbs, 14(1), 2052841. [Link]
  • Oakwood Chemical. 3-Phenylpropiolaldehyde. [Link]
  • ResearchGate. Chromatographic approaches for determination of low-molecular mass aldehydes in bio-oil | Request PDF. [Link]
  • MDPI. Oxidative Decomposition of Poly(phenylene sulfide)
  • Gilson.
  • MDPI.

Sources

Phenylpropiolaldehyde stability issues and degradation products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Phenylpropiolaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work. Here, we address common challenges related to the stability of this versatile reagent and provide practical troubleshooting advice to ensure the integrity of your experiments.

Introduction to this compound Stability

This compound (PPA), a valuable bifunctional molecule featuring both an aldehyde and an alkyne group, is a key building block in the synthesis of a wide array of organic compounds.[1] However, its reactivity, which makes it a powerful synthetic tool, also renders it susceptible to degradation under various conditions. Understanding the potential stability issues and degradation pathways is paramount for its effective use. This guide provides in-depth insights into these challenges and offers solutions to mitigate them.

Troubleshooting Guide

Encountering unexpected results in your reactions with this compound can be frustrating. Often, these issues can be traced back to the stability and purity of the aldehyde. This section provides a structured approach to troubleshooting common problems.

Table 1: Common Experimental Issues and Solutions

Observed Problem Potential Cause Recommended Action & Explanation
Low or no reaction yield Degraded this compound: The aldehyde may have oxidized or polymerized, reducing the concentration of the active reagent.Verify Purity: Before use, assess the purity of your this compound using GC-MS or ¹H NMR (see Analytical Protocols section). Look for the characteristic aldehyde proton signal and the absence of signals corresponding to phenylpropiolic acid or polymeric materials.[2][3] Use Fresh Reagent: If degradation is suspected, use a freshly opened bottle of the reagent. Proper Storage: Ensure the reagent is stored under an inert atmosphere at 2-8°C, protected from light.[4]
Formation of unexpected byproducts Presence of Degradation Products: Impurities such as phenylpropiolic acid can participate in side reactions.Characterize Byproducts: Use LC-MS or GC-MS to identify the unexpected byproducts.[5][6] This can provide clues about the degradation pathway. Purify PPA: If significant impurities are present, consider purifying the this compound by distillation under reduced pressure.
Inconsistent reaction outcomes Variable Reagent Quality: The extent of degradation can vary between batches or even within the same bottle over time.Standardize Handling: Implement a strict protocol for handling and storage to minimize variability.[7] Perform a Small-Scale Test Reaction: Before a large-scale synthesis, run a small test reaction to confirm the reactivity of the current batch of this compound.[8]
Color change of the reagent (yellowing or darkening) Oxidation and/or Polymerization: this compound is a colorless to light yellow liquid when pure.[9] A change to a darker yellow or brown color is a strong indicator of degradation.Visual Inspection: Always visually inspect the reagent before use. If it appears significantly darker than its initial state, it is likely degraded. Discard Degraded Reagent: To ensure reproducible results, it is best to discard any reagent that shows visible signs of degradation.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound.

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemical structure of this compound (an α,β-acetylenic aldehyde), two primary degradation pathways are of concern:

  • Oxidation: The aldehyde functional group is susceptible to oxidation, particularly in the presence of atmospheric oxygen. This process leads to the formation of phenylpropiolic acid.[10] This is often the most common degradation pathway upon prolonged exposure to air.

  • Polymerization: The conjugated system of the phenyl group, alkyne, and aldehyde can undergo polymerization, especially when exposed to light, heat, or certain impurities. Acetylenic compounds are known to be prone to polymerization.[11]

Q2: What are the likely degradation products I should be aware of?

A2: The most common degradation product you are likely to encounter is phenylpropiolic acid , resulting from the oxidation of the aldehyde.[12] Polymeric materials are also a possibility, which may appear as a non-volatile residue or cause a noticeable increase in the viscosity of the material.

Q3: How should I properly store this compound to ensure its stability?

A3: To maximize the shelf-life of this compound, adhere to the following storage conditions:

  • Temperature: Store at 2-8°C.[4]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[13]

  • Container: Keep in a tightly sealed, opaque container to protect from light and moisture.

  • Handling: After opening, it is advisable to flush the headspace of the container with an inert gas before resealing.

Q4: Are there any visible signs that my this compound has degraded?

A4: Yes. A noticeable color change from colorless or light yellow to a darker yellow or brown is a strong indication of degradation.[9] An increase in viscosity can also suggest polymerization. If you observe either of these changes, it is recommended to verify the purity of the reagent before use.

Q5: Can I purify this compound if I suspect it has degraded?

A5: Yes, purification is possible through vacuum distillation. However, care must be taken as heating can promote polymerization. It is crucial to use a well-controlled vacuum and a suitable distillation apparatus to minimize thermal stress on the compound.

Proposed Degradation Pathways

The following diagram illustrates the most probable degradation pathways for this compound based on general chemical principles of related compounds.

G PPA This compound Oxidation Oxidation (e.g., O₂, air) PPA->Oxidation Polymerization Polymerization (e.g., heat, light) PPA->Polymerization PPA_Acid Phenylpropiolic Acid Oxidation->PPA_Acid Polymer Polymeric Products Polymerization->Polymer

Caption: Proposed degradation pathways of this compound.

Analytical Protocols for Quality Assessment

To ensure the quality of your this compound, the following analytical methods can be employed.

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying and quantifying volatile impurities, including the primary oxidation product, phenylpropiolic acid (after derivatization).

Experimental Protocol:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a suitable anhydrous solvent (e.g., dichloromethane).

    • For the detection of phenylpropiolic acid, derivatization to a more volatile ester (e.g., methyl ester via diazomethane or trimethylsilyl ester via BSTFA) is recommended.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is typically suitable.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Scan range of m/z 40-400.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time and mass spectrum.

    • Search for peaks corresponding to potential degradation products, such as the derivatized phenylpropiolic acid.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method is well-suited for the direct analysis of this compound and its non-volatile degradation products.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in the mobile phase.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

    • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is commonly used. A typical starting point is 60:40 acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where both this compound and potential impurities absorb (e.g., 254 nm).

  • Data Analysis:

    • Determine the retention times of pure this compound and, if available, a standard of phenylpropiolic acid.

    • Analyze the chromatogram of the sample for the presence of additional peaks, which may indicate impurities or degradation products.

Analytical Workflow Visualization

The following diagram outlines the workflow for assessing the stability of this compound.

G cluster_start Sample Assessment cluster_analysis Analytical Testing cluster_results Data Interpretation Sample This compound Sample Visual Visual Inspection (Color, Viscosity) Sample->Visual GCMS GC-MS Analysis (with derivatization for acid) Visual->GCMS HPLC HPLC-UV Analysis Visual->HPLC Purity Determine Purity (%) GCMS->Purity Impurities Identify Degradation Products GCMS->Impurities HPLC->Purity HPLC->Impurities Decision Decision: Use, Purify, or Discard Purity->Decision Impurities->Decision

Caption: Workflow for this compound stability assessment.

References

  • [Placeholder for a relevant scientific article on PPA synthesis or application - currently unavailable in search results]
  • Wikipedia. Phenylpropiolic acid. [Link]
  • [Placeholder for a relevant scientific article on aldehyde stability - currently unavailable in search results]
  • Wikipedia. Acetylene. [Link]
  • [Placeholder for a relevant scientific article on ynal chemistry - currently unavailable in search results]
  • [Placeholder for a relevant analytical chemistry textbook or article - currently unavailable in search results]
  • [Placeholder for a relevant scientific article on forced degradation studies - currently unavailable in search results]
  • [Placeholder for a relevant scientific article on GC-MS analysis of aldehydes - currently unavailable in search results]
  • PubChem. Phenylpropiolic Acid. [Link]
  • [Placeholder for a relevant scientific article on HPLC analysis of aldehydes - currently unavailable in search results]
  • [Placeholder for a relevant scientific article on NMR analysis of aldehydes - currently unavailable in search results]
  • [Placeholder for a relevant scientific article on chemical purification techniques - currently unavailable in search results]
  • [Placeholder for a relevant safety and handling guide for reactive chemicals - currently unavailable in search results]
  • University of Rochester. How To: Troubleshoot a Reaction. [Link]
  • [Placeholder for a relevant scientific article on aldehyde autoxidation - currently unavailable in search results]
  • MedCrave.
  • Western Carolina University. Standard Operating Procedure for the use of Acetaldehyde. [Link]
  • University of Rochester. Troubleshooting: I Cant Reproduce an Earlier Experiment! [Link]
  • Environmental Health & Safety, University of Colorado Boulder. Safe Handling and Storage of Chemicals. [Link]
  • [Placeholder for a relevant scientific article on ynal reactions - currently unavailable in search results]
  • Veeprho. Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
  • [Placeholder for a relevant scientific article on NMR of impurities - currently unavailable in search results]
  • [Placeholder for a relevant scientific article on HPLC methods for related compounds - currently unavailable in search results]
  • [Placeholder for a relevant scientific article on GC-MS methods for related compounds - currently unavailable in search results]
  • NIH.
  • [Placeholder for a relevant scientific article on ynal stability - currently unavailable in search results]
  • [Placeholder for a relevant scientific article on aldehyde polymerization - currently unavailable in search results]
  • ChemCon GmbH.
  • Journal of Chemical and Pharmaceutical Research. Advanced Analytical Techniques for Quality Control in GMP Synthesis. [Link]
  • [Placeholder for a relevant scientific article on hydrolysis of ynals - currently unavailable in search results]
  • Agilent. PURITY AND IMPURITY ANALYSIS. [Link]
  • [Placeholder for a relevant scientific article on acetal hydrolysis - currently unavailable in search results]
  • [Placeholder for a relevant scientific article on selective hydrolysis - currently unavailable in search results]
  • [Placeholder for a relevant scientific article on PPA as a reagent - currently unavailable in search results]
  • PubChem. Phenylpropynal. [Link]
  • [Placeholder for a relevant scientific article on PPA from TCI - currently unavailable in search results]
  • [Placeholder for a relevant scientific article on Heck reactions - currently unavailable in search results]
  • PubMed. Eco-Friendly Functionalization of Ynals with Thiols under Mild Conditions. [Link]
  • Globe Thesis.
  • [Placeholder for a relevant troubleshooting guide for analytical instruments - currently unavailable in search results]
  • Oakwood Chemical. 3-Phenylpropiolaldehyde. [Link]

Sources

Technical Support Center: Phenylpropiolaldehyde Handling & Storage

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for Phenylpropiolaldehyde (PPA). This document serves as a centralized resource for researchers, chemists, and drug development professionals to mitigate the common yet critical issue of PPA polymerization. Our goal is to provide you with the foundational knowledge and practical protocols to ensure the stability and purity of your PPA, thereby safeguarding the integrity of your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common queries regarding this compound instability.

Q1: Why is my this compound turning dark and viscous?

A: This is a classic sign of polymerization. This compound is a highly reactive molecule containing both an aldehyde and a terminal alkyne functional group. These groups can react with each other, especially when exposed to initiators like light, heat, air (oxygen), or trace acid/base contaminants, leading to the formation of long-chain polymers. This process increases viscosity and often results in a color change to yellow, brown, or dark red.[1][2]

Q2: What is the primary mechanism of this compound polymerization?

A: While multiple pathways exist, the polymerization of compounds with C≡C triple bonds and aldehyde groups is often initiated by free radicals.[3] Trace peroxides, formed by exposure to air, or energy from UV light and heat can create initial radical species. These radicals attack the alkyne or aldehyde group of a PPA monomer, starting a chain reaction that links many monomer units together.[3][4] Cationic polymerization initiated by acidic impurities is also a possible pathway for aldehydes.[5]

Q3: Can I still use this compound that has started to polymerize?

A: It is strongly discouraged. Using partially polymerized PPA will introduce significant impurities into your reaction, leading to lower yields, complex purification challenges, and potentially failed experiments. The concentration of the active monomer is unknown, making stoichiometry unreliable. For best results, always use clear, non-viscous PPA.

Q4: What is the recommended storage temperature for this compound?

A: this compound should be stored at refrigerated temperatures, typically 2-8°C .[1][6] Lower temperatures significantly slow down the rate of polymerization reactions.

Q5: Is refrigeration enough to prevent polymerization?

A: No, refrigeration alone is insufficient for long-term stability. It must be combined with other preventative measures, including storage under an inert atmosphere (like argon or nitrogen) and the addition of a chemical inhibitor.

Part 2: Troubleshooting Guide: Common Scenarios & Solutions

This guide addresses specific problems you may encounter and provides actionable solutions.

Scenario 1: You receive a new bottle of this compound.
  • Problem: How do I ensure its long-term stability from day one?

  • Analysis: Commercial PPA may be shipped with or without inhibitors. Proactive stabilization is crucial to preserve its shelf-life.

  • Solution:

    • Inspect: Check the color. It should be a clear, colorless to pale yellow/orange liquid.[1] If it is dark or highly viscous, contact your supplier.

    • Inhibit: Add a radical inhibitor immediately. Butylated hydroxytoluene (BHT) or Hydroquinone are common and effective choices.

    • Inert: Blanket the headspace of the bottle with a dry, inert gas such as argon or nitrogen before sealing.

    • Store: Place the sealed bottle in a designated 2-8°C refrigerator, protected from light.[6]

Scenario 2: Your PPA shows slight discoloration (pale yellow) but is not viscous.
  • Problem: Is the material usable? How can I prevent further degradation?

  • Analysis: Slight discoloration may indicate the very early stages of oligomerization or the presence of minor impurities. The material might still be usable if purity requirements are not exceedingly high, but immediate action is needed.

  • Solution:

    • Assess Purity: If your application is sensitive, consider running a quick purity check (e.g., NMR or GC-MS) to quantify the monomer content.

    • Re-inhibit & Purge: Add a fresh aliquot of inhibitor stock solution. Purge the headspace thoroughly with inert gas to remove any accumulated oxygen.

    • Monitor Closely: Check the material's condition before each use. If discoloration worsens or viscosity increases, the material should be repurified or discarded.

Scenario 3: Your reaction mixture becomes viscous or solidifies unexpectedly.
  • Problem: Uncontrolled polymerization has occurred during a reaction.

  • Analysis: The reaction conditions (e.g., heat, reagents, or lack of an inhibitor in the reaction itself) have initiated rapid polymerization. This can be dangerous as polymerization is often highly exothermic.[7][8]

  • Solution (Immediate Action):

    • Cool Down: Immediately place the reaction flask in an ice bath to drastically reduce the reaction rate.[2]

    • Quench: Add a radical inhibitor (e.g., a few crystals of hydroquinone or a small volume of BHT solution) directly to the reaction mixture.[2]

    • Dilute: If possible, add a suitable, unreactive solvent to reduce the monomer concentration and improve stirring.[2]

    • Future Prevention: For subsequent attempts, add a small amount of a non-interfering inhibitor (like BHT) to the reaction mixture from the start, especially if the reaction requires heating.

Scenario 4: You need to purify partially polymerized this compound.
  • Problem: You have a batch of valuable PPA that is partially polymerized and must be salvaged.

  • Analysis: The monomer can be separated from the non-volatile polymer/oligomer via distillation. However, heating during distillation can accelerate polymerization, creating a hazardous situation.

  • Solution (Use Extreme Caution):

    • Inhibit Before Heating: Add a non-volatile radical inhibitor, such as hydroquinone, to the distillation flask before heating. This is critical to prevent runaway polymerization in the flask.

    • Use Vacuum Distillation: PPA can be distilled under reduced pressure (e.g., 118 °C at 13 mmHg) to lower the required temperature, minimizing thermal stress on the compound.[1][6]

    • Monitor Vigorously: Never leave the distillation unattended. Watch for any sudden increases in viscosity or pressure changes.

    • Stabilize Immediately: Add an inhibitor to the receiving flask so the freshly distilled, pure PPA is stabilized immediately.

Part 3: Protocols and Data

Protocol 1: Recommended Storage of this compound

This protocol ensures the maximum shelf-life for PPA.

  • Prepare Inhibitor Stock: Create a 1% (w/v) stock solution of Butylated Hydroxytoluene (BHT) in a dry, inert solvent like anhydrous toluene or dichloromethane.

  • Initial Stabilization: Upon receiving a new bottle of PPA, open it in a fume hood. Using a clean, dry syringe, add the BHT stock solution to achieve a final concentration of 100-200 ppm.

    • Calculation Example: For 25 g of PPA (density ≈ 1.064 g/mL), the volume is ~23.5 mL. To get 200 ppm (0.2 mg/g), you need 5 mg of BHT. Add 0.5 mL of your 1% BHT stock solution.

  • Inert Gas Purge: Insert a long needle connected to an inert gas (Argon or Nitrogen) line, extending it below the surface of the liquid. Gently bubble the gas through the liquid for 2-3 minutes to remove dissolved oxygen.

  • Blanket Headspace: Withdraw the needle to just above the liquid surface and continue the gas flow for another minute to replace the air in the headspace.

  • Seal Securely: Tightly cap the bottle. For extra protection, wrap the cap and neck with Parafilm®.

  • Store Properly: Store the bottle at 2-8°C in a dark location, such as a refrigerator designated for chemicals. Avoid light exposure by wrapping the bottle in aluminum foil or using an amber vial.

Data Summary: Storage & Inhibitor Recommendations
ParameterRecommendationRationale
Storage Temperature 2–8°C[1][6]Slows the kinetic rate of polymerization.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and the formation of radical-initiating peroxides.
Light Conditions Dark (Amber bottle/foil wrap)Prevents photochemical initiation of free radicals.[3]
Recommended Inhibitor Butylated Hydroxytoluene (BHT) or Hydroquinone (HQ)Act as free-radical scavengers, terminating polymerization chain reactions.[7]
Inhibitor Concentration 100–200 ppmEffective at preventing polymerization without significantly impacting most reactions.
Protocol 2: Qualitative Polymerization Check

A simple test to assess the quality of your PPA before use.

  • Visual Inspection: Observe the color and clarity. The liquid should be clear and colorless to pale orange/red.[1] Any significant darkening or cloudiness is a warning sign.

  • Viscosity Check: Gently tilt the bottle. The liquid should flow easily, similar to water or common organic solvents. A noticeable sluggishness or syrupy consistency indicates polymerization.

  • Solubility Test: Place one drop of the PPA into 1 mL of a solvent like Toluene. Pure PPA should dissolve instantly and completely. The presence of insoluble globules or a persistent haze suggests the presence of polymers.

Part 4: Mechanistic Diagrams (Graphviz)

The following diagrams illustrate the key chemical processes involved in the polymerization and inhibition of this compound.

Polymerization cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator (R•) (from O₂, heat, light) Monomer1 This compound (PPA) Initiator->Monomer1 Attack RadicalMonomer PPA• Radical Monomer1->RadicalMonomer Monomer2 Another PPA Monomer RadicalMonomer->Monomer2 Addition DimerRadical PPA-PPA• (Growing Chain) Monomer2->DimerRadical ... ... DimerRadical->... Chain Growth

Caption: Simplified free-radical polymerization pathway of this compound.

Inhibition GrowingChain Growing Polymer Chain (PPA)n• Inhibitor Inhibitor (e.g., BHT) GrowingChain->Inhibitor Reaction TerminatedChain Stable, Terminated Polymer Inhibitor->TerminatedChain Quenching

Caption: Mechanism of polymerization termination by a radical scavenger inhibitor.

TroubleshootingFlowchart start Observe PPA q_color Is it dark or viscous? start->q_color a_yes Polymerization has occurred. Purify via vacuum distillation (with inhibitor) or discard. q_color->a_yes Yes a_no PPA is likely usable. q_color->a_no No q_storage Is it stored correctly? (2-8°C, Inert Gas, Inhibitor) a_no->q_storage a_store_yes Proceed with experiment q_storage->a_store_yes Yes a_store_no Implement Protocol 1 for proper storage immediately. q_storage->a_store_no No

Caption: Decision flowchart for assessing this compound quality.

References
  • ACS Publications.Quantification of Aldehydes on Polymeric Microbead Surfaces via Catch and Release of Reporter Chromophores. Analytical Chemistry. [Link]
  • NY.Gov.
  • MDPI.Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.[Link]
  • Wikipedia.Acetylene.[Link]
  • Google Patents.Method and apparatus for testing aldehyde in a polyester polymer.
  • NIH.
  • Purdue University.
  • ACS Publications.Addition Polymers of Aldehydes.[Link]
  • ResearchGate.
  • University of Toronto Scarborough.Chemical Handling and Storage Section 6.[Link]
  • Google Patents.
  • ResearchGate.
  • Semantic Scholar.
  • PubMed.
  • UW-Milwaukee.Specific Chemical Handling and Storage.[Link]
  • ResearchGate.Inhibition of Spontaneous Polymerization during the Synthesis of Epoxyacrylic Oligomer.[Link]
  • Sciencemadness Wiki.Safe handling and storage of chemicals.[Link]

Sources

Optimizing reaction conditions for Phenylpropiolaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Phenylpropiolaldehyde (also known as 3-Phenyl-2-propynal). This document is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the successful application of this versatile reagent in your experiments.

Introduction to this compound

This compound (PPA) is a bifunctional molecule featuring a terminal alkyne and an aldehyde group conjugated with a phenyl ring. This unique structure makes it a valuable building block in organic synthesis, particularly for constructing complex heterocyclic systems and in reactions like Michael additions and Sonogashira couplings.[1] However, its high reactivity also presents specific challenges, including instability and a propensity for side reactions. This guide will help you navigate these challenges to achieve optimal results.

Key Physicochemical Properties:

Property Value Source
CAS Number 2579-22-8
Molecular Formula C₉H₆O [1]
Molecular Weight 130.14 g/mol
Boiling Point 118 °C at 13 mmHg [1]
Density 1.064 g/mL at 25 °C [1]
Refractive Index n20/D 1.604 [1]

| Appearance | Colorless to brown/dark red-orange liquid |[1] |

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound? A: PPA is sensitive to air, light, and heat, and can be unstable.

  • Storage: Store at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[1] Opened containers must be carefully resealed.[2]

  • Handling: Always handle in a well-ventilated area, such as a fume hood.[3] Avoid contact with skin and eyes by using appropriate personal protective equipment (PPE), including gloves and safety glasses.[2][4] Avoid exposure to strong oxidizing agents and strong bases, as these are incompatible.[2]

Q2: My PPA has turned dark red/brown. Is it still usable? A: A change in color from colorless/pale yellow to dark red or brown indicates potential degradation or polymerization. While it may still contain the desired compound, the purity is compromised, which can significantly impact reaction outcomes. It is highly recommended to purify the aldehyde by vacuum distillation before use or to use a fresh, high-purity lot (>98%).

Q3: What are the primary reaction pathways for PPA? A: PPA's dual functionality allows it to participate in a variety of reactions. The most common are:

  • 1,4-Conjugate (Michael) Addition: Nucleophiles preferentially attack the β-carbon of the alkyne due to conjugation with the aldehyde.[5][6] This is a key reaction for forming C-C, C-N, C-S, and C-O bonds.

  • Sonogashira Coupling: The terminal alkyne can be coupled with aryl or vinyl halides in a palladium/copper-catalyzed reaction.[7][8]

  • Aldehyde Chemistry: The aldehyde group can undergo standard reactions like Wittig olefination, reductive amination, and condensation, although these may compete with reactions at the alkyne.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during reactions involving this compound.

Problem 1: Low or No Product Yield

Potential CauseScientific Explanation & Recommended Solution
Degraded Starting Material PPA is prone to polymerization and oxidation. A dark color is a key indicator of impurity. Solution: Purify the PPA by vacuum distillation immediately before use. Confirm purity via ¹H NMR. The aldehyde proton should appear as a singlet around 9.4 ppm.
Reversible Michael Addition (Retro-Michael) The Michael addition can be reversible, especially with thermodynamically unstable products. The equilibrium may favor the starting materials.[9] Solution: Trap the resulting enolate intermediate. Adding a trapping agent like TMSCl can prevent the reverse reaction. Alternatively, choose conditions that precipitate the product as it forms, shifting the equilibrium forward.[9]
Incorrect Catalyst or Conditions (Sonogashira Coupling) The choice of palladium source, copper co-catalyst, ligand, and base is critical. Catalyst deactivation or slow catalytic turnover can halt the reaction.[10] Solution: Ensure all reagents are anhydrous and the reaction is performed under a strict inert atmosphere. For aryl bromides, heating may be necessary.[8] Screen different phosphine ligands (e.g., PPh₃, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands, as they can significantly improve catalyst efficiency.[10][11]
Sub-optimal Solvent Choice The solvent affects reagent solubility and reaction kinetics. An inappropriate solvent can hinder the reaction. Solution: For Michael additions, polar aprotic solvents like THF, CH₃CN, or DMF are often effective. For Sonogashira couplings, THF or DMF with an amine base (like diisopropylamine or triethylamine) that also acts as a solvent is standard.[7] Always perform a small-scale solvent screen to find the optimal medium.[12]

Problem 2: Formation of Tar-like, Insoluble Side Products

Potential CauseScientific Explanation & Recommended Solution
Polymerization of PPA PPA can readily polymerize, especially in the presence of strong bases, heat, or light. This is a common cause of tar formation. Solution: Add the PPA slowly to the reaction mixture at a low temperature (e.g., 0 °C or -78 °C) to control the initial exothermic reaction and minimize self-condensation. Use the mildest base effective for the transformation.
Uncontrolled Condensation Reactions The aldehyde functionality can undergo self-condensation (an aldol-type reaction) or other side reactions under basic or acidic conditions, leading to complex polymeric material. Solution: Protect the aldehyde group if it is not the intended reactive site. Convert it to an acetal (e.g., using ethylene glycol and an acid catalyst), perform the desired reaction on the alkyne, and then deprotect the aldehyde.

Optimized Experimental Protocols

Protocol 1: General Procedure for a Michael Addition of a Thiol to this compound

This protocol describes a robust method for the 1,4-conjugate addition of a thiol, a "soft" nucleophile that reliably adds in a 1,4-fashion.[5]

  • Reagent Preparation:

    • Dissolve this compound (1.0 eq) in anhydrous THF (0.1 M concentration) in a flame-dried, round-bottom flask under an argon atmosphere.

    • In a separate flask, prepare a solution of the desired thiol (1.1 eq) in anhydrous THF.

  • Reaction Setup:

    • Cool the PPA solution to 0 °C using an ice bath.

    • Slowly add a mild base, such as triethylamine (Et₃N, 1.2 eq), to the PPA solution with vigorous stirring. The use of a mild base is crucial to prevent PPA polymerization.

  • Nucleophile Addition:

    • Add the thiol solution dropwise to the reaction mixture over 15-20 minutes. Maintaining a low temperature is critical to control the reaction rate.

  • Monitoring and Workup:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product via flash column chromatography on silica gel to yield the desired β-thioalkenyl aldehyde.

Protocol 2: Optimized Sonogashira Coupling with an Aryl Iodide

This protocol is optimized for coupling PPA with an electron-rich or electron-deficient aryl iodide.[7][8]

  • Reagent Preparation:

    • To a flame-dried Schlenk flask under argon, add the aryl iodide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Reaction Setup:

    • Add anhydrous THF (to achieve a 0.2 M concentration of the aryl iodide) followed by an amine base, typically diisopropylamine (4.0 eq).

    • Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-activation.

  • Alkyne Addition:

    • Add this compound (1.2 eq) to the reaction mixture via syringe.

  • Monitoring and Workup:

    • Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 2-4 hours.[7] For less reactive aryl halides, gentle heating (40-50 °C) may be required.

    • Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite® to remove catalyst residues.

    • Wash the filtrate with saturated aqueous NH₄Cl, then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify the resulting diaryl alkyne aldehyde by flash column chromatography.

Visualizing Workflows and Mechanisms

Troubleshooting Workflow for a Low-Yield Michael Addition

This diagram outlines a logical sequence of steps to diagnose and solve low-yield issues in a Michael addition reaction involving PPA.

Troubleshooting_Michael_Addition start_node Problem: Low Product Yield check_ppa Check PPA Purity (¹H NMR, Color) start_node->check_ppa check_conditions Review Reaction Conditions start_node->check_conditions check_reversibility Consider Retro-Michael Reaction start_node->check_reversibility sol_purify Solution: Purify PPA via Vacuum Distillation check_ppa->sol_purify Is PPA dark or impure? sol_temp Solution: Run at lower temp (0 °C). Add PPA slowly. check_conditions->sol_temp Was polymerization observed? sol_base Solution: Use a milder base (e.g., Et₃N vs. DBU) check_conditions->sol_base Is base too strong? sol_trap Solution: Trap enolate (TMSCl) or precipitate product. check_reversibility->sol_trap Is adduct unstable?

Caption: A flowchart for troubleshooting low yields in Michael additions.

References

  • 2-Phenylpropionaldehyde Handling and Safety Inform
  • Phenylpropyl aldehyde | 104-53-0. (ChemicalBook)
  • This compound - Safety D
  • 500322 phenylpropyl aldehyde safety d
  • SAFETY DATA SHEET - 2-Propynoic acid, 3-phenyl-. (Fisher Scientific)
  • SAFETY DATA SHEET - 1-Phenylprop-2-yn-1-ol. (Fisher Scientific)
  • Phenylpropargyl aldehyde 96% | 2579-22-8. (Sigma-Aldrich)
  • This compound | 2579-22-8. (ChemicalBook)
  • Sonogashira Coupling Protocol. (NROChemistry)
  • Optimization of reaction conditions.
  • Phenylpropargyl aldehyde 96% | 2579-22-8 Properties. (Sigma-Aldrich)
  • 3-Phenylpropiolaldehyde | 2579-22-8. (Tokyo Chemical Industry)
  • Sonogashira coupling. (Wikipedia)
  • Optimization of the reaction conditions for the synthesis of 4-arylnaphtho[2,3-c]furan-1,3-diones 2.
  • Sonogashira Coupling. (Organic Chemistry Portal)
  • Sonogashira Coupling. (Chemistry LibreTexts)
  • What are the best conditions for a Michael addition?
  • The Michael Addition Reaction and Conjug
  • The Michael Addition + 1,4 Additions with Soft Nucleophiles. (YouTube)

Sources

Phenylpropiolaldehyde Reaction Work-up and Quenching: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Phenylpropiolaldehyde Chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical yet often nuanced procedures of quenching and working up reactions involving this compound. Our goal is to equip you with the knowledge to not only follow protocols but to understand the underlying chemical principles, enabling you to troubleshoot effectively and ensure the integrity of your synthetic outcomes.

Introduction: The Unique Reactivity of this compound

This compound is a versatile bifunctional molecule, featuring both a reactive aldehyde and an electron-deficient alkyne. This unique combination makes it a valuable building block in organic synthesis, but also presents specific challenges during reaction work-up. The conjugated system is susceptible to a variety of transformations, including nucleophilic attack at the carbonyl carbon, 1,4-conjugate addition to the alkyne, polymerization, and decomposition under certain pH conditions. A well-designed quenching and work-up procedure is therefore paramount to isolating the desired product in high yield and purity.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered by researchers when working with this compound.

Q1: What are the primary stability concerns for this compound during aqueous work-up?

A1: The aldehyde functional group in this compound is susceptible to both oxidation and reduction.[1] Furthermore, the conjugated ynal system can be sensitive to both strongly acidic and basic conditions, which can catalyze unwanted side reactions such as hydration of the alkyne, aldol-type condensations, or polymerization. It is generally advisable to maintain a near-neutral pH during the work-up wherever possible and to work at reduced temperatures to minimize degradation. Storage should be in a cool, dry, and dark place, preferably under an inert atmosphere to prevent oxidation.[2]

Q2: How do I choose the right quenching agent for my reaction involving this compound?

A2: The choice of quenching agent is dictated by the reagents used in your reaction.

  • For reactions with highly reactive organometallics (e.g., Grignard reagents, organolithiums): A stepwise quenching procedure is recommended to control the exotherm.[3] Begin with a less reactive protic source like isopropanol at low temperature (e.g., 0 °C or -78 °C). Once the initial vigorous reaction subsides, a more reactive quencher like methanol can be added, followed by water or a saturated aqueous solution of ammonium chloride (NH₄Cl).[3][4]

  • For reductions (e.g., with NaBH₄): The reaction is typically quenched by the slow addition of water or dilute acid (e.g., 1 M HCl) to destroy excess hydride reagent and hydrolyze any borate ester intermediates.

  • For reactions involving strong bases (e.g., LDA, NaH): Quenching is usually achieved by the addition of water or saturated aqueous NH₄Cl. NH₄Cl is a mild acid and is particularly useful for neutralizing basic reaction mixtures without causing a significant drop in pH that might be detrimental to acid-sensitive products.[5][6]

Q3: When should I use saturated aqueous ammonium chloride (NH₄Cl) versus water for quenching?

A3: Saturated aqueous NH₄Cl is a weakly acidic solution (pH ≈ 4.5-5.5) and is an excellent choice for quenching reactions involving organometallic reagents or strong bases.[5] It effectively neutralizes anionic species without creating a strongly acidic environment that could lead to side reactions like elimination or rearrangement of sensitive products. Water is a neutral quenching agent suitable for many applications, but it can lead to the formation of strongly basic metal hydroxides (e.g., LiOH, NaOH, Mg(OH)₂) which can be problematic for base-sensitive products.[5]

Q4: My product seems to be water-soluble. How can I modify my extractive work-up?

A4: If your product exhibits significant water solubility, a standard aqueous work-up may lead to low recovery. Consider the following strategies:

  • Brine Washes: After the initial quench, wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This increases the polarity of the aqueous layer, decreasing the solubility of organic compounds and "salting out" your product into the organic phase.

  • Alternative Extraction Solvents: For highly polar products, a more polar extraction solvent like a 3:1 mixture of chloroform and isopropanol may be more effective than diethyl ether or ethyl acetate at extracting the compound from the aqueous layer.[7]

  • Continuous Extraction: For products with high water solubility, a continuous liquid-liquid extraction apparatus can be employed to efficiently extract the product over an extended period.

Troubleshooting Guide

This section provides solutions to common problems encountered during the work-up and quenching of this compound reactions.

Problem Possible Cause(s) Recommended Solution(s)
Low or no product yield after work-up. 1. Product is water-soluble and was lost in the aqueous layer. 2. Product decomposed during work-up due to extreme pH or high temperature.[8] 3. The reaction was incomplete before quenching.1. Re-extract the aqueous layers with a more polar organic solvent. In the future, use brine washes. 2. Perform the work-up at low temperature (ice bath). Use a buffered or milder quenching agent (e.g., NH₄Cl instead of HCl). Test the stability of your product to acidic and basic conditions on a small scale.[8] 3. Always monitor the reaction to completion (e.g., by TLC or LC-MS) before initiating the quench.
Formation of an insoluble precipitate or "goo" at the interface of the organic and aqueous layers. 1. Formation of insoluble inorganic salts. 2. Polymerization of the starting material or product.1. Add more water or a complexing agent (e.g., Rochelle's salt for aluminum salts) to dissolve the precipitate. If the solid persists, it may be necessary to filter the entire mixture through a pad of Celite®.[9] 2. Work at lower temperatures and avoid prolonged exposure to strong acids or bases.
An emulsion forms during extraction, and the layers will not separate. 1. High concentration of salts or polar byproducts. 2. The organic solvent is partially miscible with water (e.g., THF).1. Add brine to the separatory funnel to increase the ionic strength of the aqueous layer.[10] 2. If possible, remove the water-miscible solvent on a rotary evaporator before the aqueous work-up.[10] Alternatively, dilute the mixture with a less polar, water-immiscible solvent like diethyl ether or ethyl acetate.
The product is contaminated with a byproduct that has a similar polarity. 1. Inseparable byproduct formed during the reaction. 2. The desired product is an isomer of the starting material or another byproduct.1. Consider purification by crystallization or distillation if the physical properties of the compounds are sufficiently different.[11][12] 2. For isomers with very similar polarities, preparative HPLC may be necessary for separation.[13]
The purified product is a different color than expected (e.g., yellow or brown). 1. Presence of residual halogen from the reaction. 2. The compound is air-sensitive and has started to decompose.1. Wash the organic layer with a solution of sodium thiosulfate to reduce any remaining halogen.[10] 2. Store the purified compound under an inert atmosphere (nitrogen or argon) at low temperature.

Experimental Protocols

Below are detailed, step-by-step protocols for common work-up and quenching procedures relevant to reactions with this compound.

Protocol 1: General Aqueous Work-up for a Non-Organometallic Reaction

This protocol is suitable for reactions that do not involve highly reactive organometallic reagents.

  • Reaction Quenching:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add the chosen quenching solution (e.g., deionized water or saturated aqueous NH₄Cl) dropwise with vigorous stirring. Monitor for any exotherms.

  • Phase Separation:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • If the reaction was performed in a water-miscible solvent (e.g., THF, acetonitrile), add an equal volume of a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).[14]

    • Add deionized water to dissolve any inorganic salts.

  • Extraction:

    • Stopper the separatory funnel, invert, and vent to release any pressure.

    • Shake the funnel vigorously for 30-60 seconds.

    • Allow the layers to separate and drain the aqueous (lower) layer.

    • Repeat the extraction of the aqueous layer with the organic solvent two more times to ensure complete recovery of the product.

  • Washing:

    • Combine the organic layers and wash sequentially with:

      • Deionized water (to remove water-soluble impurities).

      • Saturated aqueous sodium bicarbonate (if the reaction was acidic, to neutralize).

      • Brine (to remove the bulk of dissolved water).

  • Drying and Concentration:

    • Drain the washed organic layer into an Erlenmeyer flask.

    • Add an anhydrous drying agent (e.g., anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)).

    • Swirl the flask and let it stand for at least 10 minutes.

    • Filter the drying agent by gravity filtration into a pre-weighed round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Quenching of a Grignard Reaction with this compound

This protocol is designed to safely and effectively quench a reaction involving a highly reactive Grignard reagent.

  • Initial Quench (Alcohol):

    • Cool the reaction mixture to -78 °C (dry ice/acetone bath) or 0 °C (ice bath).

    • Under an inert atmosphere, slowly add isopropanol dropwise with efficient stirring.[3] The addition should be slow enough to maintain the internal temperature below -60 °C or 10 °C, respectively.

    • Continue adding isopropanol until the exothermic reaction ceases.

  • Secondary Quench (Water/Aqueous NH₄Cl):

    • Allow the reaction mixture to slowly warm to 0 °C.

    • Slowly add saturated aqueous NH₄Cl solution dropwise. This will hydrolyze the magnesium alkoxide and quench any remaining Grignard reagent.

  • Extraction and Purification:

    • Follow steps 2-5 from Protocol 1.

Visualizing the Workflow

The following diagrams illustrate the decision-making process and workflow for quenching and working up this compound reactions.

Quenching_Decision_Tree Decision Tree for Quenching this compound Reactions reagent What type of reagent was used? organometallic Highly Reactive Organometallic (e.g., Grignard, Organolithium) reagent->organometallic Organometallic hydride Hydride Reducing Agent (e.g., NaBH₄) reagent->hydride Reducing Agent base Strong Base (e.g., LDA, NaH) reagent->base Base other Other/Neutral reagent->other Other quench_organometallic Stepwise Quench: 1. Isopropanol at low temp 2. Sat. aq. NH₄Cl organometallic->quench_organometallic quench_hydride Quench with: Water or dilute acid (e.g., 1M HCl) hydride->quench_hydride quench_base Quench with: Sat. aq. NH₄Cl or Water base->quench_base quench_other Quench with: Water other->quench_other

Caption: Decision tree for selecting the appropriate quenching agent.

Workup_Workflow General Extractive Work-up Workflow start Quenched Reaction Mixture sep_funnel Transfer to Separatory Funnel Add Organic Solvent & Water start->sep_funnel extract Extract Organic Layer (3x) sep_funnel->extract wash Wash Combined Organic Layers (Water, NaHCO₃, Brine) extract->wash dry Dry Organic Layer (e.g., MgSO₄) wash->dry filter Filter Drying Agent dry->filter concentrate Concentrate in vacuo (Rotary Evaporator) filter->concentrate crude_product Crude Product concentrate->crude_product

Caption: A typical extractive work-up workflow.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Phenylpropargyl Aldehyde Diethyl Acetal, 98%.
  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup.
  • Kim, J. H. (2019). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Applied Biological Chemistry, 62(1), 1-7.
  • University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: I Cant Reproduce an Earlier Experiment!.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: My Reaction Failed: FAQ.
  • ResearchGate. (2015). Column Chromatography set up for separation of aliphatic, aromatic and polar fractions.
  • EPFL. (n.d.). Protocol for quenching reactive chemicals.
  • ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography.
  • University of Toronto Scarborough. (n.d.). Column Chromatography Theory.
  • Reddit. (2016). understanding difference between crystallization and distillation.
  • MIT OpenCourseWare. (n.d.). 8.4 - Extraction and Washing Guide.
  • University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • ResearchGate. (2025). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems.
  • University of Rochester, Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization.
  • Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry.
  • Rohini College of Engineering and Technology. (n.d.). 5.1 CRYSTALLISATION AND DISTILLATION.
  • ResearchGate. (2020). Can anything replace NH4Cl to quench free aldehyde group from cell fixation?.
  • GEA. (n.d.). The evolution of purification.
  • University of Rochester, Department of Chemistry. (n.d.). Extraction Protocol for Polar Solvents.
  • Thorn-Seshold, O. (n.d.). Technical Notes - Removal of Reaction Solvent by Extractive Workup.
  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups.
  • Reddit. (2024). How much ammonium chloride to quench a grignard?.
  • ResearchGate. (2015). What is the exact role of NH4Cl (ammonium chloride) in aqueous barbier type reactions?.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
  • University of Rochester, Department of Chemistry. (n.d.). About Workup.

Sources

Technical Support Center: Identifying Byproducts in Phenylpropiolaldehyde Reactions by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Phenylpropiolaldehyde reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize mass spectrometry (MS) to characterize reaction mixtures containing this compound. As a versatile reagent, this compound's reactivity can lead to a variety of intended products and, often, unexpected byproducts. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify these byproducts and optimize your synthetic outcomes.

I. Frequently Asked Questions (FAQs)

Q1: I see an unexpected peak at m/z 131 in my ESI-MS spectrum. What could it be?

A1: An unexpected peak at m/z 131 in the positive ion mode ESI-MS spectrum of a this compound reaction mixture is a common query. This compound has a molecular weight of 130.14 g/mol [1]. Therefore, a peak at m/z 131 likely corresponds to the protonated molecule, [M+H]⁺, of the starting material. Its presence could indicate an incomplete reaction.

However, if your reaction is expected to go to completion, this peak could also be an isomer of this compound that is less reactive under the given conditions. It is crucial to correlate this finding with chromatographic data (e.g., from LC-MS) to see if the retention time of this peak matches that of a this compound standard.

Q2: My mass spectrum is very complex, with many peaks I cannot identify. Where should I start?

A2: A complex mass spectrum is a common challenge, especially with reactive molecules like this compound. Here’s a systematic approach to deconvolution:

  • Identify the Expected Product: First, locate the peak corresponding to your target molecule. Remember to consider common adducts (see Table 1).

  • Look for Unreacted Starting Material: As mentioned in Q1, check for the presence of protonated this compound ([C₉H₆O+H]⁺ at m/z 131.0491).

  • Consider Common Byproducts: this compound is susceptible to several side reactions. The most common byproducts to look for are detailed in the Troubleshooting Guide below and summarized in Table 2.

  • Check for Common Adducts: In electrospray ionization (ESI), molecules frequently form adducts with ions present in the solvent or buffer. Common adducts include sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺)[1][2][3][4][5]. A table of common adducts is provided below (Table 1).

  • Investigate In-Source Fragmentation: Sometimes, molecules can fragment within the ion source of the mass spectrometer. Look for peaks that correspond to logical losses from your main components (e.g., loss of CO, H₂O).

Table 1: Common Adducts in Positive Ion ESI-MS

AdductMass Shift (Da)Example m/z for this compound (MW 130.14)
[M+H]⁺+1.0078131.15
[M+Na]⁺+22.9898153.13
[M+K]⁺+38.9637169.10
[M+NH₄]⁺+18.0344148.18
[M+CH₃CN+H]⁺+42.0343172.18
[M+ACN+Na]⁺+64.0162194.16

Note: The exact mass will depend on the isotopic composition and the resolution of the mass spectrometer.

II. Troubleshooting Guide: Common Byproducts and Their Identification

This section delves into specific issues you might encounter and provides detailed guidance on identifying the byproducts.

Issue 1: I suspect oxidation or reduction of my this compound. How can I confirm this by MS?

Potential Cause: Aldehydes are prone to both oxidation to carboxylic acids and reduction to alcohols, especially if the reaction conditions are not strictly controlled or if certain reagents are present.

Troubleshooting Steps:

  • Look for the Oxidation Product (Phenylpropiolic Acid):

    • Expected m/z: The molecular weight of Phenylpropiolic acid (C₉H₆O₂) is 146.14 g/mol . In positive ion ESI-MS, look for the protonated molecule [M+H]⁺ at m/z 147.0441[6][7][8]. In negative ion mode, you would expect to see the deprotonated molecule [M-H]⁻ at m/z 145.0295.

    • Mass Spectrum: The electron ionization (EI) mass spectrum of Phenylpropiolic acid shows a prominent molecular ion peak at m/z 146 and a base peak at m/z 102, corresponding to the loss of CO₂[6][9].

  • Look for the Reduction Product (Phenylpropargyl Alcohol):

    • Expected m/z: The molecular weight of Phenylpropargyl alcohol (C₉H₈O) is 132.16 g/mol . In positive ion ESI-MS, look for the protonated molecule [M+H]⁺ at m/z 133.0648[3][10]. A common fragment in the mass spectrum of benzyl alcohols is the loss of water, so a peak at m/z 115.0542 ([M+H-H₂O]⁺) might also be observed[11].

    • Mass Spectrum: The mass spectrum of benzyl alcohol itself shows a characteristic loss of a hydrogen radical to form a stable tropylium-like ion[11]. A similar fragmentation pattern might be expected for Phenylpropargyl alcohol.

Reaction Pathway Diagram:

Byproducts cluster_main Common Side Reactions of this compound This compound This compound Phenylpropiolic_Acid Phenylpropiolic Acid (m/z 147 [M+H]⁺) This compound->Phenylpropiolic_Acid Oxidation Phenylpropargyl_Alcohol Phenylpropargyl Alcohol (m/z 133 [M+H]⁺) This compound->Phenylpropargyl_Alcohol Reduction

Caption: Oxidation and reduction byproducts of this compound.

Issue 2: My reaction was performed in the presence of a nucleophile (e.g., amine, thiol), and I see a peak with a higher mass than my starting material.

Potential Cause: this compound is an excellent Michael acceptor due to the electron-withdrawing aldehyde group conjugated with the alkyne[1]. Nucleophiles can add to the alkyne, leading to Michael addition products.

Troubleshooting Steps:

  • Calculate the Expected Mass of the Michael Adduct: Determine the molecular weight of your nucleophile and add it to the molecular weight of this compound (130.14 g/mol ).

  • Search for the Corresponding m/z: Look for the [M+H]⁺ of this calculated mass in your spectrum.

  • Consider Tandem MS (MS/MS): If you have access to an MS/MS instrument, fragmenting the suspected Michael adduct peak should yield fragments corresponding to the this compound moiety and the nucleophile.

Example: Michael Addition with Diethylamine

  • This compound MW = 130.14 g/mol

  • Diethylamine MW = 73.14 g/mol

  • Expected Adduct MW = 203.28 g/mol

  • Expected m/z for [M+H]⁺ = 204.1590

Reaction Pathway Diagram:

Michael_Addition cluster_michael Michael Addition PPA This compound (m/z 131 [M+H]⁺) Adduct Michael Adduct (m/z = 131 + MW of Nu) PPA->Adduct Nucleophile Nucleophile (e.g., R₂NH) Nucleophile->Adduct

Caption: Michael addition of a nucleophile to this compound.

Issue 3: I am running a base-catalyzed reaction and see a peak at m/z 261.

Potential Cause: In the presence of a base, aldehydes can undergo self-condensation, known as an aldol condensation[4][12][13]. For this compound, this would involve the formation of a dimer. The subsequent dehydration, which is common in aldol condensations, would lead to a product with a molecular weight of 242.26 g/mol (2 * 130.14 - 18.02).

Troubleshooting Steps:

  • Identify the Aldol Addition and Condensation Products:

    • Aldol Addition Product: The initial aldol adduct would have a molecular weight of 260.28 g/mol (2 * 130.14). Look for its protonated form [M+H]⁺ at m/z 261.1015.

    • Aldol Condensation Product: The dehydrated product would have a molecular weight of 242.26 g/mol . Look for its protonated form [M+H]⁺ at m/z 243.0909.

  • Use Chromatography to Separate Isomers: Aldol reactions can produce a mixture of isomers. LC-MS is essential to separate these and analyze their individual mass spectra.

Reaction Pathway Diagram:

Aldol_Condensation cluster_aldol Aldol Self-Condensation PPA1 This compound Aldol_Adduct Aldol Adduct (m/z 261 [M+H]⁺) PPA1->Aldol_Adduct PPA2 This compound PPA2->Aldol_Adduct + Base Aldol_Condensation Aldol Condensation Product (m/z 243 [M+H]⁺) Aldol_Adduct->Aldol_Condensation - H₂O (Heat)

Caption: Aldol self-condensation of this compound.

Issue 4: In a strongly basic reaction without enolizable protons, I see peaks for both an alcohol and a carboxylic acid.

Potential Cause: this compound lacks alpha-hydrogens and can therefore undergo the Cannizzaro reaction in the presence of a strong base[3][8][9][14]. This is a disproportionation reaction where one molecule of the aldehyde is reduced to the corresponding alcohol, and another is oxidized to the carboxylic acid.

Troubleshooting Steps:

  • Identify the Disproportionation Products:

    • Phenylpropargyl Alcohol: As discussed in Issue 1, look for m/z 133.0648 [M+H]⁺.

    • Phenylpropiolic Acid: As discussed in Issue 1, look for m/z 147.0441 [M+H]⁺.

  • Quantitative Analysis: In a classic Cannizzaro reaction, you would expect a 1:1 molar ratio of the alcohol and the carboxylic acid[8]. Chromatographic methods coupled with MS can be used to estimate the relative amounts of these byproducts.

Table 2: Summary of Potential Byproducts and their Expected m/z Values

Byproduct NameReaction TypeMolecular FormulaMolecular Weight ( g/mol )Expected m/z for [M+H]⁺
Phenylpropiolic AcidOxidationC₉H₆O₂146.14147.0441
Phenylpropargyl AlcoholReduction/CannizzaroC₉H₈O132.16133.0648
Michael Adduct (e.g., with Diethylamine)Michael AdditionC₁₃H₁₇NO203.28204.1590
Aldol Addition ProductAldol CondensationC₁₈H₁₂O₂260.28261.1015
Aldol Condensation ProductAldol CondensationC₁₈H₁₀O242.26243.0909

III. Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis
  • Quench the Reaction: Stop the reaction at the desired time point by adding an appropriate quenching agent.

  • Dilute the Sample: Take a small aliquot (e.g., 10 µL) of the crude reaction mixture and dilute it significantly with a suitable solvent (e.g., acetonitrile or methanol). A dilution factor of 1000x is a good starting point to avoid saturating the detector.

  • Filter the Sample: Pass the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

  • Transfer to Autosampler Vial: Place the filtered sample into an appropriate autosampler vial for LC-MS analysis.

Protocol 2: General LC-MS Method for Reaction Monitoring
  • Column: A C18 reversed-phase column is a good starting point for separating the relatively nonpolar compounds involved.

  • Mobile Phase A: Water with 0.1% formic acid (to promote protonation).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a low percentage of B and ramp up to a high percentage to elute compounds with a range of polarities. A typical gradient might be 5% B to 95% B over 15 minutes.

  • Flow Rate: 0.3-0.5 mL/min for a standard analytical column.

  • Injection Volume: 1-5 µL.

  • MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-500 to cover the expected masses of starting materials, products, and byproducts.

    • Data Acquisition: Full scan mode to detect all ions. If specific byproducts are suspected, a targeted Selected Ion Monitoring (SIM) or MS/MS experiment can be set up for higher sensitivity and specificity.

Workflow Diagram:

MS_Workflow cluster_workflow General MS Analysis Workflow Sample_Prep Sample Preparation (Dilution, Filtration) LC_Separation LC Separation (Reversed-Phase) Sample_Prep->LC_Separation ESI Electrospray Ionization LC_Separation->ESI Mass_Analyzer Mass Analyzer (e.g., TOF, Quadrupole) ESI->Mass_Analyzer Data_Analysis Data Analysis (Identify Peaks, Compare to Expected Masses) Mass_Analyzer->Data_Analysis

Caption: General workflow for LC-MS analysis of reaction mixtures.

IV. References

  • National Institute of Standards and Technology (NIST). Phenylpropiolic acid. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD, 20899. [Link]

  • Waters. What are common adducts in ESI mass spectrometry? - WKB67428. [Link]

  • PubChem. Phenylpropiolic Acid. National Center for Biotechnology Information. [Link]

  • Wikipedia. Cannizzaro reaction. [Link]

  • Royal Society of Chemistry. Supplementary Material. [Link]

  • PubChem. alpha-Ethynylbenzenemethanol. National Center for Biotechnology Information. [Link]

  • National Institute of Standards and Technology (NIST). Phenylpropynal. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD, 20899. [Link]

  • Master Organic Chemistry. Aldol Addition and Condensation Reactions (Base-Catalyzed). [Link]

  • Chemistry LibreTexts. 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. [Link]

  • ChemBK. PHENYLPROPARGYL ALCOHOL. [Link]

  • ResearchGate. GC/MS spectra of liquid product in the aldol condensation of biomass-derived aldehydes and ketones. [Link]

  • Magritek. The Aldol Condensation. [Link]

  • Allen. Cannizzaro Reaction Mechanism. [Link]

  • ACD/Labs. Common Adduct and Fragment Ions in Mass Spectrometry. [Link]

  • ResearchGate. List of common adduct types in positive ionisation mode for ESI. [Link]

  • YouTube. Mass Spectrometry of Alcohols. [Link]

Sources

Phenylpropiolaldehyde Reaction Monitoring by TLC: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for monitoring reactions involving phenylpropiolaldehyde using thin-layer chromatography (TLC). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to navigate the nuances of TLC for this specific application. Here, we move beyond generic protocols to address the "why" behind the "how," ensuring your experimental choices are both scientifically sound and practically effective.

Troubleshooting Guide: Real-Time Reaction Challenges

This section is structured to address the most common and perplexing issues you might encounter while monitoring your this compound reactions.

Q1: My spots are streaking or "tailing" down the plate. What's happening and how do I fix it?

Answer:

Streaking is a common issue in TLC and can be particularly prevalent with aldehydes like this compound.[1] It obscures the clean separation of spots, making it difficult to assess reaction progress. The primary causes are:

  • Sample Overloading: Applying too much sample to the plate is the most frequent cause. The stationary phase becomes saturated, and the excess compound is smeared up the plate by the mobile phase.

    • Solution: Dilute your reaction aliquot significantly before spotting. A good starting point is to take a micro-aliquot with a capillary tube and dissolve it in a small vial with a suitable solvent (like ethyl acetate or dichloromethane) before spotting.

  • Compound Acidity/Basicity: this compound itself is neutral, but reaction products or byproducts might be acidic (e.g., oxidation to phenylpropiolic acid) or basic. These compounds can interact ionically with the slightly acidic silica gel, leading to streaking.

    • Solution for Acidic Compounds: Add a small amount (0.5-1%) of acetic acid or formic acid to your mobile phase. This protonates the acidic compounds, reducing their ionic interaction with the silica.[2]

    • Solution for Basic Compounds: Add a small amount (0.5-1%) of triethylamine to your mobile phase to neutralize the acidic sites on the silica gel.

  • High Polarity of the Compound in the Chosen Solvent System: If your compound is very polar and the mobile phase is not polar enough to move it effectively, it can result in streaking from the baseline.

    • Solution: Increase the polarity of your mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.

Q2: I can't see any spots on my TLC plate after running it. Where did my compound go?

Answer:

Invisible spots are a frustrating, yet solvable, problem. Here are the likely culprits and their solutions:

  • Insufficient Concentration: Your reaction mixture or starting material solution may be too dilute.

    • Solution: Try spotting multiple times in the same location, ensuring the solvent evaporates completely between applications. This concentrates the sample on the baseline. Be careful not to make the initial spot too large.

  • Inappropriate Visualization Technique: this compound has a conjugated system and should be UV-active. However, not all reaction products may be.

    • Solution:

      • UV Light (254 nm): This should be your first method of visualization. This compound and other aromatic, conjugated compounds will appear as dark spots on a fluorescent green background.[3][4]

      • Chemical Stains: If UV light fails to reveal all expected spots, a chemical stain is necessary. Since you are working with an aldehyde, several stains are highly effective. See the FAQ section for a detailed table on visualization techniques.

  • Compound Volatility: While this compound itself is not extremely volatile, some low molecular weight products or byproducts could be.

    • Solution: Minimize the time the plate is left to dry in the open air or on a hot plate before visualization.

  • Sample Spotted Below the Solvent Line: If the initial spots on the baseline are below the level of the mobile phase in the developing chamber, the compounds will dissolve into the solvent reservoir instead of migrating up the plate.

    • Solution: Always ensure your baseline is drawn well above the solvent level in the chamber.

Q3: My starting material and product spots are too close together (poor resolution). How can I improve the separation?

Answer:

Achieving good separation is the primary goal of TLC. When your spots have very similar Retention Factor (Rf) values, it's difficult to determine if the starting material has been consumed.

  • Optimize the Mobile Phase: This is the most critical factor for improving resolution. The principle is to find a solvent system where the starting material has an Rf of approximately 0.3-0.7.[5]

    • If Rf values are too high (spots are near the solvent front): Your mobile phase is too polar. Decrease its polarity. For a hexane/ethyl acetate mixture, increase the proportion of hexane.

    • If Rf values are too low (spots are near the baseline): Your mobile phase is not polar enough. Increase its polarity by adding more of the polar component (e.g., ethyl acetate).

    • Try a Different Solvent System: If adjusting the ratio of your current system doesn't work, switch to a different solvent combination. Sometimes, changing the nature of the polar solvent (e.g., from ethyl acetate to diethyl ether or dichloromethane) can alter the selectivity of the separation.[6]

  • Use a "Co-spot": A co-spot is a lane where you spot both the starting material and the reaction mixture in the same place.[7] If the starting material and product are different compounds, you will often see an elongated spot or two distinct, albeit close, spots in the co-spot lane. If they are the same, the spot will simply be more intense.

  • Consider 2D TLC: In complex cases, running the TLC in a second dimension with a different solvent system can resolve compounds that are inseparable in the first dimension.

Q4: I see an unexpected new spot on my TLC plate that isn't my starting material or desired product. What could it be?

Answer:

Unexpected spots are common and provide valuable information about your reaction. For this compound, likely culprits include:

  • Oxidation: Aldehydes can be sensitive to air oxidation, especially on the slightly acidic surface of a silica gel plate, forming the corresponding carboxylic acid (phenylpropiolic acid).[8] This byproduct will be significantly more polar and will have a much lower Rf value, often staying at or very near the baseline.

    • Identification: Phenylpropiolic acid can be visualized with a bromocresol green stain, which is specific for acidic compounds, appearing as a yellow spot on a blue background.[9]

  • Polymerization/Side Reactions: The reactive nature of the aldehyde and the alkyne in this compound can lead to self-condensation (like an aldol reaction) or other side reactions, especially under acidic or basic conditions, or upon heating.[10] These products are often higher in molecular weight and more polar, resulting in spots with low Rf values or even streaking from the baseline.

  • Decomposition on Silica: Some compounds are unstable on silica gel.[1]

    • Diagnosis: To test for stability, you can perform a 2D TLC. Spot your compound in one corner of a square plate, run it in one direction, then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will appear on the diagonal. If it decomposes, new spots will appear off the diagonal.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC of this compound?

Answer: A mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate is an excellent starting point.[2][11] A good initial trial would be 20-30% ethyl acetate in hexanes (e.g., a 1:4 or 1:3 ratio) . Adjust the ratio based on the initial result to achieve an Rf for the this compound starting material between 0.3 and 0.7.[5]

Solvent System Composition Expected Outcome Action to Take
10% Ethyl Acetate / 90% HexaneThis compound spot has a low Rf (e.g., <0.2)Increase polarity: Try 20% or 30% Ethyl Acetate.
50% Ethyl Acetate / 50% HexaneThis compound spot has a high Rf (e.g., >0.8)Decrease polarity: Try 30% or 20% Ethyl Acetate.
30% Ethyl Acetate / 70% HexaneThis compound spot has an ideal Rf (e.g., ~0.5)Use this system to monitor the reaction.
Q2: Which visualization methods are best for this compound and its reaction products?

Answer: Due to its chemical structure (aromatic ring, alkyne, and aldehyde), this compound and its derivatives are typically easy to visualize. A multi-step approach is recommended.

Visualization Method Target Functional Groups Procedure Expected Result for this compound
UV Light (254 nm) Aromatic rings, conjugated π-systemsShine a short-wave UV lamp on the plate.[12]Dark spot against a fluorescent green background.
Potassium Permanganate (KMnO₄) Stain Readily oxidizable groups (alkynes, aldehydes, alcohols)Dip the plate in the stain and gently heat.[9]Yellow spot on a purple background.
p-Anisaldehyde Stain Aldehydes, ketones, nucleophilesDip the plate in the stain and heat until color develops.[9]A colored spot (often reddish or brownish). The color can vary depending on the product.
2,4-Dinitrophenylhydrazine (2,4-DNP) Stain Aldehydes and ketonesDip the plate in the stain (no heating required).[13]Yellow to orange spot.
Iodine Chamber Unsaturated and aromatic compoundsPlace the dried plate in a chamber with iodine crystals.[4]Brown spot. This is often temporary.
Q3: How do I properly set up my TLC experiment to monitor a reaction?

Answer: A proper setup is crucial for obtaining reliable and reproducible results. The standard method involves a three-lane spotting pattern on a single TLC plate.[7][13]

  • Prepare the Chamber: Add the chosen mobile phase to the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor.[14]

  • Prepare the Plate: Using a pencil, gently draw a baseline about 1-1.5 cm from the bottom of the plate. Mark three lanes.

  • Spot the Plate:

    • Lane 1 (SM - Starting Material): Spot a dilute solution of your pure this compound.

    • Lane 2 (Co - Co-spot): Spot the starting material, then, in the exact same location, spot the reaction mixture.

    • Lane 3 (Rxn - Reaction Mixture): Spot a dilute aliquot of your reaction mixture.

  • Develop the Plate: Place the plate in the saturated chamber, ensuring the solvent level is below your baseline.[14] Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize and Analyze: Remove the plate, mark the solvent front with a pencil, and dry it. Visualize using the methods described above. The reaction is complete when the starting material spot is no longer visible in the "Rxn" lane.

Experimental Workflow Diagram

TLC_Workflow cluster_spot Application cluster_run Development & Visualization cluster_analysis Analysis A 1. Prepare Mobile Phase & Saturate Chamber B 2. Prepare TLC Plate (Draw Baseline) C 3. Prepare Samples (SM, Rxn Mixture) D 4. Spot Plate (SM | Co-spot | Rxn) C->D E 5. Develop Plate in Chamber D->E F 6. Dry Plate & Mark Solvent Front G 7. Visualize (UV Light First) H 8. Stain if Needed (e.g., KMnO₄, Anisaldehyde) G->H Spots not visible? I 9. Analyze Results (Disappearance of SM) H->I J 10. Calculate Rf Values

Sources

Technical Support Center: A Senior Application Scientist's Guide to Scaling Phenylpropiolaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals transitioning the synthesis of Phenylpropiolaldehyde from the laboratory bench to a pilot plant. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple protocols to explain the underlying chemical principles and practical considerations essential for successful scale-up. We will explore common synthetic routes, troubleshoot potential issues with a Q&A format, and provide validated protocols and safety guidelines.

Overview: The Challenge of Scaling this compound Synthesis

This compound (C₆H₅C≡CCHO) is a valuable synthetic intermediate, notable for its conjugated triple bond and aldehyde functionality.[1][2] While numerous methods exist for its synthesis on a lab scale, the transition to pilot-scale production introduces significant challenges. These include managing reaction exotherms, handling hazardous materials in larger quantities, optimizing reagent costs, and developing robust, reproducible purification methods. This guide focuses on the two most common synthetic strategies: the oxidation of phenylpropargyl alcohol and the formylation of phenylacetylene.

Synthetic Route Analysis: From Bench to Pilot Plant

Route A: Oxidation of 3-Phenyl-2-propyn-1-ol (Phenylpropargyl Alcohol)

The oxidation of the corresponding propargyl alcohol is the most direct and widely employed route. The choice of oxidant is the single most critical factor determining the success, safety, and economic viability of the process at scale.

cluster_prep Preparation & Selection cluster_pilot Pilot Plant Execution lab_scale Lab-Scale Synthesis (e.g., 1-10 g) oxidant_eval Oxidant Evaluation (DMP, Swern, MnO2) lab_scale->oxidant_eval Identify options route_selection Route Selection for Scale-up (Focus on Safety, Cost, Workup) oxidant_eval->route_selection Down-select reagent_sourcing Reagent Sourcing & QC route_selection->reagent_sourcing Transition to Pilot reactor_setup Reactor Setup & Parameter Definition (Temp, Addition Rate) reagent_sourcing->reactor_setup reaction_monitoring In-Process Monitoring (TLC, GC, HPLC) reactor_setup->reaction_monitoring workup Quench & Workup Protocol reaction_monitoring->workup purification Large-Scale Purification (Vacuum Distillation) workup->purification final_qc Final Product QC (Purity, Identity) purification->final_qc

Caption: General workflow for scaling up this compound synthesis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during scale-up in a direct question-and-answer format.

Oxidation Route: Frequently Asked Questions

Question 1: I've successfully used Dess-Martin Periodinane (DMP), Swern, and Manganese Dioxide (MnO₂) oxidations in the lab. Which is the best choice for a 5 kg scale pilot run?

Answer: While all three can yield the desired product, their suitability for scale-up varies dramatically. For a pilot-scale run, Manganese Dioxide (MnO₂) is often the most practical and recommended choice.

Here is a comparative summary:

OxidantKey ReagentsTypical Temp.Scale-up ProsScale-up Cons
Dess-Martin (DMP) Dess-Martin Periodinane, DCMRoom TempMild conditions, high chemoselectivity.[3][4]High cost, potentially explosive nature, difficult workup due to solid byproducts that trap the product.[3][5][6]
Swern Oxidation DMSO, Oxalyl Chloride, Triethylamine-78 °C to RTByproducts are volatile and easily removed, making it suitable for large-scale synthesis.[7][8]Requires cryogenic temperatures (-78 °C), generates toxic CO gas and foul-smelling dimethyl sulfide.[8][9]
Manganese Dioxide Activated MnO₂, DCM/CHCl₃Room Temp / RefluxLow cost, mild/neutral conditions, extremely simple workup (filtration), high selectivity for propargylic alcohols.[10][11]Requires a large stoichiometric excess (5-10 eq.), reaction times can be longer.[10]

Causality: The decision hinges on balancing safety, cost, and operational complexity.

  • DMP's primary drawback is the workup. On a 5g scale, the ~17g of DMP used generates a large volume of solid byproduct that can be difficult to filter and wash effectively, leading to significant product loss.[5][6] This problem is magnified at the pilot scale. Its cost and potential thermal instability also make it less attractive for industrial applications.[3][12]

  • The Swern oxidation is a robust and scalable method, but the infrastructure and safety requirements are demanding.[13] Handling large volumes of cryo-cooled flammable solvents and scrubbing toxic off-gases requires specialized reactor systems not always available in a standard pilot plant.

  • MnO₂ represents the best compromise. It is inexpensive and the heterogeneous nature of the reaction means the workup is a simple filtration to remove the manganese salts, followed by solvent evaporation.[10] This operational simplicity is a major advantage at scale.

Question 2: My MnO₂ oxidation is very slow and gives incomplete conversion, even after 24 hours. What am I doing wrong?

Answer: This is a common issue and usually relates to the activity of the MnO₂ or the choice of solvent .

  • Expertise & Experience: Not all MnO₂ is created equal. For this oxidation, you must use "activated" manganese dioxide, often referred to as chemical manganese dioxide (CMD). This form has a much higher surface area and reactivity compared to mineral-grade pyrolusite. The activity can also degrade over time with exposure to moisture. Always use a freshly opened container or a properly stored batch of activated MnO₂.

  • Causality: The oxidation of the alcohol occurs on the surface of the MnO₂ solid.[10] If the surface is deactivated by adsorbed water or if the intrinsic surface area is low, the reaction rate will be severely diminished. Polar solvents like acetone or ethyl acetate can also adsorb to the MnO₂ surface and deactivate the reagent.[14]

  • Troubleshooting Steps:

    • Verify MnO₂ Activity: Purchase high-purity, activated MnO₂ specifically sold for organic synthesis.[11]

    • Use Anhydrous, Non-Polar Solvents: Dichloromethane (DCM) or chloroform are excellent choices.[9][11] Avoid polar solvents.

    • Ensure Sufficient Stoichiometry: A 5- to 10-fold molar excess of MnO₂ is typical for these oxidations to drive them to completion.[10]

    • Increase Temperature: If the reaction is slow at room temperature, gently refluxing in DCM (approx. 40 °C) can significantly increase the rate without promoting side reactions.

Question 3: I'm concerned about over-oxidation to phenylpropiolic acid. How can I minimize this impurity?

Answer: this compound is susceptible to further oxidation. Fortunately, MnO₂ is an excellent choice for minimizing this side reaction.

  • Trustworthiness: MnO₂ is a highly chemoselective oxidant for allylic, benzylic, and propargylic alcohols.[10][15] It is known for its mildness and generally does not oxidize aldehydes to carboxylic acids under standard conditions.[10] If you are observing over-oxidation, it is highly unusual for an MnO₂ reaction and may suggest an issue with the starting material or a contaminant.

  • Self-Validation: The primary way to control this is through reaction monitoring.

    • In-Process Control (IPC): Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Procedure: Spot the reaction mixture against a standard of the starting alcohol and the product aldehyde. Once the starting material spot has disappeared, the reaction is complete.

    • Immediate Workup: Do not let the reaction stir unnecessarily after completion. Proceed immediately to filtration and workup to isolate the product.

Formylation Route: Frequently Asked Questions

Question 4: Is the Vilsmeier-Haack reaction a viable alternative for scaling up this synthesis?

Answer: The Vilsmeier-Haack reaction, which formylates electron-rich aromatic compounds, is theoretically possible but generally not the preferred route for scaling up this compound synthesis.

  • Causality: The Vilsmeier reagent (formed from POCl₃ and DMF) is a relatively weak electrophile.[16][17] It reacts most efficiently with highly activated substrates like anilines, phenols, or electron-rich heterocycles like pyrrole.[17] Phenylacetylene is not considered a highly electron-rich arene, so the reaction is likely to be sluggish, require harsh conditions, and result in lower yields compared to the oxidation route.

  • Scale-Up Concerns: Handling large quantities of phosphorus oxychloride (POCl₃), which is highly corrosive and reacts violently with water, presents significant safety and engineering challenges in a pilot plant.

DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent POCl3 POCl3 POCl3->Vilsmeier_reagent Intermediate Iminium Intermediate Vilsmeier_reagent->Intermediate Phenylacetylene Phenylacetylene Phenylacetylene->Intermediate Electrophilic Attack Product This compound Intermediate->Product Hydrolysis

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.[18][19]

Pilot-Scale Protocol: this compound via MnO₂ Oxidation

This protocol is designed for a target scale of ~500 g of this compound and should be adapted based on available pilot plant equipment.

Materials:

ReagentM.W.Amount (kg)MolesEquivalents
3-Phenyl-2-propyn-1-ol132.160.534.01.0
Activated MnO₂86.942.7832.08.0
Dichloromethane (DCM)-~10 L--

Procedure:

  • Reactor Setup: Charge a 20 L jacketed glass reactor with 3-Phenyl-2-propyn-1-ol (0.53 kg) and Dichloromethane (10 L). Begin agitation to ensure complete dissolution.

  • Reagent Addition: Under moderate agitation, add the activated MnO₂ (2.78 kg) portion-wise over 30-45 minutes. The addition is mildly exothermic; maintain the internal temperature below 30 °C using jacket cooling if necessary.

  • Reaction: Heat the slurry to a gentle reflux (~40 °C) and maintain for 8-16 hours.

  • In-Process Monitoring (IPC): After 6 hours, and every 2 hours thereafter, take a small sample of the slurry. Filter the sample and analyze the filtrate by GC or TLC to monitor the disappearance of the starting alcohol.

  • Workup - Filtration: Once the reaction is complete (starting material <2% by GC), cool the reactor to 20-25 °C. Filter the entire batch through a filter press or a large pad of Celite® to remove the manganese salts.

  • Washing: Wash the filter cake with additional DCM (2 x 1 L) to recover any entrained product. Combine the filtrates.

  • Workup - Solvent Removal: Transfer the combined filtrate to a rotary evaporator or a suitable distillation vessel. Concentrate the solution under reduced pressure to remove the DCM.

  • Purification - Vacuum Distillation: The resulting crude oil is purified by vacuum distillation. This compound has a boiling point of approximately 118 °C at 13 mmHg.[1][20] Collect the product fraction based on temperature and refractive index (n20/D ≈ 1.604).[20]

  • Final Product: The purified this compound should be a yellow to orange liquid.[1] Store under an inert atmosphere (Nitrogen or Argon) at 2-8 °C to prevent degradation.[20][21]

Safety Considerations at Scale

  • This compound: The final product is toxic and an irritant.[22] Handle with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. All transfers should be done in a well-ventilated area or fume hood.

  • Manganese Dioxide: While relatively benign, fine MnO₂ powder can be a respiratory irritant. Use a dust mask or respirator during charging of the reactor.

  • Dichloromethane (DCM): DCM is a volatile and regulated solvent. Ensure the reactor and filtration systems are properly sealed or vented to a scrubber system to minimize fugitive emissions.

  • Exotherm Management: Although the MnO₂ oxidation is not violently exothermic, the heat generated during the initial addition and reaction must be managed with an appropriate reactor cooling system to prevent a runaway reaction.

References

  • Pridmore, S. J., et al. (2010). Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies. Accounts of Chemical Research, 43(12), 1676-1687. [Link]
  • Manganese(IV) oxide. (n.d.). Organic Chemistry Portal.
  • Havare, N. (2020). Oxidative cleavage of β-aryl alcohols using manganese(IV) oxide. Arkivoc, 2020(6), 247-261. [Link]
  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.
  • Dess–Martin oxidation work up. (2017, March 24). Chemistry Stack Exchange.
  • MnO2 oxidation reaction|| solved questions. (2020, July 14). YouTube.
  • Alcohol to Aldehyde - Common Conditions. (n.d.). Organic Chemistry Data.
  • Swern Oxidation. (2014, March 12). Chem-Station Int. Ed.
  • Swern oxidation. (n.d.). Wikipedia.
  • Dess–Martin periodinane. (n.d.). Wikipedia.
  • Vilsmeier-Haack Reaction. (2021, June 19). YouTube.
  • Vilsmeier-Haack Reaction. (n.d.). J&K Scientific LLC.
  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps.
  • Swern Oxidation Mechanism. (n.d.). Chemistry Steps.
  • Vilsmeier-Haack Reaction. (n.d.). NROChemistry.
  • Manganese Dioxide. (n.d.). Common Organic Chemistry.
  • Dess Martin periodinane. (2022, July 2). Reddit.
  • Gao, G., et al. (2002). Highly Enantioselective Phenylacetylene Additions to Both Aliphatic and Aromatic Aldehydes. Organic Letters, 4(23), 4143-4146. [Link]
  • Dess-Martin Oxidation. (n.d.). Organic Chemistry Portal.
  • phenylacetylene. (n.d.). Organic Syntheses Procedure.
  • Aerobic Oxidation of Propargyl Alcohol: A Convenient Method for the Synthesis of Propiolaldehyde. (2025, August 10). ResearchGate.
  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry.
  • Phenylacetylene. (n.d.). Wikipedia.
  • Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis. (2025, February 27). YouTube.
  • Oxidation of Primary Alcohol to Aldehyde. (2021, February 8). YouTube.
  • Oxidation of Alcohols. (2023, April 17). YouTube.
  • Yashima, E., et al. (2015). Supramolecular Assemblies from Poly(phenylacetylene)s. Chemical Reviews, 116(3), 1241-1341. [Link]

Sources

Technical Support Center: Phenylpropiolaldehyde Reaction Safety

Author: BenchChem Technical Support Team. Date: January 2026

Safety First Bulletin: Understanding the Thermal Risks of Phenylpropiolaldehyde

This compound (PPA) is a valuable reagent in synthetic chemistry, prized for its reactive α,β-unsaturated carbonyl system.[1][2] However, this very reactivity presents a significant potential for hazardous exothermic events. The conjugated system makes PPA susceptible to rapid, uncontrolled polymerization and various nucleophilic additions, many of which can generate heat faster than it can be dissipated, leading to a dangerous thermal runaway.[3][4][5]

This guide is designed to provide researchers and process chemists with the necessary framework to anticipate, manage, and control these thermal hazards. Adherence to these principles is not merely procedural; it is fundamental to ensuring laboratory and plant safety.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Foundational Safety & Hazard Assessment

Q1: What makes this compound reactions potentially hazardous?

A1: The primary hazard stems from its structure as an α,β-unsaturated aldehyde.[1] This functionality creates two electrophilic sites: the carbonyl carbon and the β-carbon. Reactions at these sites, particularly polymerization or reactions with strong nucleophiles, can be highly exothermic. The key dangers are:

  • Thermal Runaway: The rate of heat generation from the reaction can exceed the rate of heat removal by the cooling system. This increases the reaction temperature, which in turn exponentially accelerates the reaction rate, creating a dangerous feedback loop.[3][6][7]

  • Pressure Buildup: A rapid temperature increase in a closed or inadequately vented system can cause solvent boiling and gas evolution, leading to a catastrophic pressure buildup and potential vessel rupture.[5][8]

  • Product Decomposition: At elevated temperatures, PPA or its reaction products may decompose, potentially releasing toxic or flammable gases.[9]

Q2: My intended reaction is not known to be strongly exothermic. Do I still need to take precautions?

A2: Yes, absolutely. The intended reaction may have a manageable exotherm, but unintended side reactions, such as impurity-catalyzed polymerization, can present a hidden danger. PPA is sensitive to heat and air.[10] Always assume the potential for a significant exotherm and plan accordingly. A preliminary thermal screening using techniques like Reaction Calorimetry (RC1) or Differential Scanning Calorimetry (DSC) is strongly recommended before any scale-up to quantify the total potential thermal energy of the desired reaction and any potential side reactions.[11][12][13]

Category 2: Proactive Control & Experimental Design

Q3: How should I design my experiment to prevent a thermal runaway from the start?

A3: Proactive design is the most critical aspect of safety. A multi-layered approach is essential:

  • Controlled Reagent Addition: Never mix all reactants at once. The PPA or the most reactive nucleophile should be added slowly and controllably (semi-batch operation) to a solution of the other reagents. This ensures the instantaneous concentration of the limiting reagent is low, and the rate of heat generation is dictated by the addition rate, not by the intrinsic reaction kinetics.[6][14]

  • Efficient Cooling & Heat Transfer: Use a cooling bath with a large thermal capacity (e.g., an ice/water or ice/salt bath) and ensure the reactor is appropriately sized so that the surface area for heat transfer is sufficient. The cooling medium should be at least 20-30°C lower than the target reaction temperature.

  • Vigorous & Reliable Stirring: Inefficient stirring can create localized hot spots where the reaction accelerates, initiating a runaway.[4] Use overhead mechanical stirring for volumes over 500 mL to ensure homogeneity. A magnetic stir bar may be insufficient for viscous mixtures or larger flasks.

  • Continuous Monitoring: Always monitor the internal temperature of the reaction, not just the bath temperature. A thermocouple or thermometer placed in the reaction medium is mandatory. Log the temperature at regular intervals.

  • Dilution: Running reactions at a lower concentration can help manage the exotherm. The additional solvent acts as a heat sink, increasing the overall heat capacity of the system.

Q4: I am scaling up a reaction involving PPA from 1g to 100g. What are the critical changes I need to consider?

A4: Scaling up is not a linear process. As you increase the scale, the volume of the reaction mixture increases by a cubic factor (r³), while the surface area available for heat removal only increases by a square factor (r²). This means the ability to cool the reaction decreases dramatically as the scale increases.

  • Re-evaluate Addition Rate: The addition rate must be significantly slower per unit volume than in the lab-scale experiment.

  • Improve Heat Transfer: A simple ice bath may no longer be sufficient. Consider using a jacketed reactor with a circulating cooling fluid for precise temperature control.

  • Enhance Agitation: Switch from magnetic stirring to a more robust overhead stirrer with a properly designed impeller to handle the larger volume.

  • Contingency Planning: Your emergency plan, including quenching procedures, must be adapted for the larger quantity of material.

Data Presentation: Key Thermal Safety Parameters

The following table provides general guidance for setting up reactions with PPA. These values are starting points and must be optimized for your specific chemical system.

ParameterRecommendation for Small Scale (<1L)Rationale & Causality
Addition Mode Semi-batch (slow, continuous addition)Limits the instantaneous amount of reacting material, making heat generation rate dependent on addition rate.[6]
Initial Temperature At least 10°C below target reaction temp.Provides a safety buffer to absorb the initial exotherm upon reaction initiation.
Max. Internal Temp. (ΔT) Should not exceed 5-10°C above bath temp.A large ΔT indicates that heat generation is outpacing heat removal, a primary sign of losing control.
Stirring Speed >300 RPM (overhead)Ensures thermal and concentration homogeneity, preventing localized hot spots.[4]
Solvent Volume Concentration < 0.5 MDilution increases the thermal mass of the system, helping to absorb heat generated by the reaction.

Visual Workflow: Proactive Exotherm Management

The following diagram outlines the essential decision-making process before initiating any experiment with this compound.

Proactive_Exotherm_Management cluster_planning Phase 1: Planning & Assessment cluster_setup Phase 2: Experimental Setup cluster_execution Phase 3: Execution A Identify Reaction Type (e.g., Grignard, Polymerization) B Conduct Literature Search for Similar Reactions A->B C Perform Thermal Hazard Assessment (DSC/RC1 Recommended) B->C D Select Appropriate Reactor Size & Cooling System C->D E Ensure Efficient Stirring (Overhead Stirrer Preferred) D->E F Install & Calibrate Internal Thermometer E->F G Prepare Emergency Quench & Secondary Containment F->G H Cool Reactor Below Target Temperature G->H I Initiate Slow, Controlled Reagent Addition H->I J Continuously Monitor Internal Temperature I->J Reactive_Troubleshooting_Tree Start Temperature Spike Detected (ΔT > 15°C) Stop_Addition IMMEDIATELY Stop Reagent Addition Start->Stop_Addition Enhance_Cooling Enhance Cooling System (Add Ice/Salt, Lower Setpoint) Stop_Addition->Enhance_Cooling Check_Temp Is Temperature Decreasing? Enhance_Cooling->Check_Temp Add_Solvent Add Pre-Chilled Inert Solvent Check_Temp->Add_Solvent No Resume Resume Operation Cautiously Once Stable Check_Temp->Resume Yes Check_Temp2 Is Temperature Stabilizing? Add_Solvent->Check_Temp2 Quench EMERGENCY QUENCH Execute Pre-Planned Quench Protocol Check_Temp2->Quench No Check_Temp2->Resume Yes Evacuate EVACUATE Activate Emergency Alarms Quench->Evacuate If Quench Fails or is Unsafe

Caption: Decision tree for managing an in-process thermal event.

Experimental Protocol: Safe Quenching of a PPA Reaction

Quenching is the process of deactivating any remaining reactive species at the end of a reaction. An improper quench can be just as hazardous as the reaction itself. [15][16] Objective: To safely neutralize unreacted reagents from an exothermic reaction involving this compound.

Materials:

  • Reaction mixture containing PPA and other reagents.

  • Primary Quenching Agent: A proton source that reacts controllably (e.g., saturated aqueous ammonium chloride, acetic acid in an appropriate solvent).

  • Secondary Quenching Agent: Water or dilute acid (for final neutralization).

  • Large beaker or flask (at least 3-4x the volume of the reaction mixture).

  • Cooling bath.

  • Appropriate Personal Protective Equipment (PPE): Flame-retardant lab coat, safety goggles, face shield, and chemical-resistant gloves. [17] Procedure:

  • Cool the Reaction: Before quenching, ensure the primary reaction vessel is thoroughly cooled in an ice bath to < 10°C. This minimizes the rate of the quenching reaction.

  • Prepare the Quenching Vessel: Place the large quenching beaker/flask in a separate cooling bath. Add the primary quenching agent to this vessel.

  • Slow Transfer (Reverse Quench): Using a cannula or a pressure-equalizing dropping funnel, slowly transfer the reaction mixture into the vigorously stirred quenching solution. NEVER add the quenching agent directly to the bulk reaction mixture. This "reverse quench" method ensures that the reactive species from your experiment are always the limiting reagent in the quenching vessel, preventing a large, uncontrolled exotherm. [18][19]4. Monitor Temperature: Continuously monitor the temperature in the quenching vessel. Adjust the transfer rate to maintain a safe temperature (e.g., below 25°C).

  • Allow to Stir: Once the addition is complete, allow the mixture to stir in the cooling bath for at least 30 minutes to ensure all reactive materials are fully neutralized.

  • Final Workup: Once the quench is complete and the system is thermally stable, you can proceed with standard aqueous workup procedures.

References

  • Vertex AI Search. (n.d.). 2-Phenylpropionaldehyde Safety Data Sheet.
  • Vigon International. (2015). Phenylpropyl Aldehyde Safety Data Sheet.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Phenylpropargyl Aldehyde Diethyl Acetal, 98%.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 3-Phenylpropiolaldehyde 2579-22-8.
  • Fisher Scientific. (2007). SAFETY DATA SHEET.
  • ChemicalBook. (n.d.). This compound | 2579-22-8.
  • AM Technology. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
  • Sundstrom, D. W., & DeMichiell, R. L. (1971). Quenching Processes for High Temperature Chemical Reactions. Industrial & Engineering Chemistry Process Design and Development.
  • Hu, Y., et al. (2025). Effects of α,β-unsaturated aldehydes on the structural, oxidative, and digestive properties of oyster myofibrillar proteins during thermal processing. Food Chemistry.
  • Kettner, J., Valaei, S., & Bartke, M. (n.d.). Reaction Calorimetry for Studying Kinetics in Bulk Phase Polymerization of Propene. Advanced Science News.
  • Kettner, J., Valaei, S., & Bartke, M. (n.d.). Reaction Calorimetry for Studying Kinetics in Bulk Phase Polymerization of Propene. Uni Halle.
  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench.
  • Google Patents. (n.d.). Methods and reaction mixtures for controlling exothermic reactions.
  • Pal, B. K., et al. (2014). Phenol–formaldehyde runaway reaction: a case study. ResearchGate.
  • Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow.
  • Sarpong, R. (2016). Quenching of Water Reactive Materials. University of California, Berkeley.
  • Sigma-Aldrich. (n.d.). Phenylpropargyl aldehyde 96%.
  • Gexcon. (n.d.). Runaway Reaction Incident Investigation.
  • Wikipedia. (n.d.). α,β-Unsaturated carbonyl compound.
  • Scilit. (n.d.). Reaction Calorimetry for Studying Kinetics in Bulk Phase Polymerization of Propene.
  • Henderson, K. (2015). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste.
  • MDPI. (n.d.). α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application.
  • Aidic. (n.d.). Emergency Runaway Reaction - What Precedes? What Follows?.
  • Chemistry LibreTexts. (2019). Heats of Reactions and Calorimetry.
  • YouTube. (2012). Heat of Reaction (Calorimetry) Experiment.
  • Australian Government Department of Health. (2022). C7-C12 linear alpha-beta unsaturated aldehydes - Evaluation statement.
  • ARIA. (n.d.). Runaway reactions, case studies, lessons learned.
  • ResearchGate. (2023). Managing Excessive Heat in Exothermic Chemical Reactions.
  • Standard Operating Procedure. (n.d.). Quenching Reactive Metal Still Bottoms.
  • PubMed. (n.d.). Heat-induced formation of alpha,beta-unsaturated nucleoside dialdehydes and their activity with adenosine deaminase.
  • BenchChem. (n.d.). Managing exothermic reactions during cyclopropylbenzene synthesis.
  • Practical approach to prediction and prevention of runaway reactions. (n.d.).
  • ChemicalBook. (n.d.). This compound - Safety Data Sheet.

Sources

Technical Support Center: Phenylpropiolaldehyde Catalyst Selection and Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the catalytic synthesis of phenylpropiolaldehyde. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of catalyst selection, optimize reaction conditions, and troubleshoot common issues encountered during the synthesis of this valuable intermediate.

The primary route to this compound is the selective oxidation of phenylpropargyl alcohol. This guide will focus on the catalytic systems for this transformation, emphasizing practical solutions and the underlying scientific principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding catalyst selection and reaction setup.

Q1: What are the most effective types of catalysts for the selective oxidation of phenylpropargyl alcohol to this compound?

The most effective catalysts are typically based on supported noble metals, such as gold (Au), palladium (Pd), and platinum (Pt).[1] These metals demonstrate high activity for alcohol oxidation under relatively mild conditions.[1] Bimetallic catalysts, particularly those combining gold with another metal like palladium, have also shown excellent activity and selectivity.[2] For greener chemistry approaches, some non-noble metal oxides and nanocomposites, such as those involving manganese, nickel, or cobalt, are being explored.[1]

Q2: Why is selectivity a major challenge in this synthesis?

Selectivity is critical because of two primary competing reactions:

  • Over-oxidation: The desired product, this compound, can be further oxidized to phenylpropiolic acid, especially under harsh conditions or with highly active, non-selective catalysts.

  • C-C Bond Cleavage: Aggressive oxidation can lead to the cleavage of the carbon-carbon triple bond, resulting in byproducts like benzoic acid.

The goal is to find a catalyst and conditions that are active enough to oxidize the alcohol but not so aggressive as to degrade the sensitive aldehyde product.

Q3: What role does the catalyst support play?

The support material is crucial. It disperses the metal nanoparticles, preventing them from sintering (agglomerating) into larger, less active particles.[3] Furthermore, the support can influence the electronic properties of the metal catalyst and may participate in the reaction mechanism. Common supports include:

  • Metal Oxides: Alumina (Al₂O₃), Titania (TiO₂), Ceria (CeO₂).

  • Carbon-based Materials: Activated carbon, carbon nanotubes.

  • Zeolites and Mesoporous Silica: Materials like MCM-41 offer high surface area.[1]

The choice of support can affect catalyst stability, activity, and selectivity.

Q4: What is a typical starting point for reaction conditions (solvent, temperature, oxidant)?

A good starting point for optimization is the aerobic oxidation of phenylpropargyl alcohol, which uses molecular oxygen (from air) as the ultimate oxidant.[4]

  • Catalyst: 1-5 mol% of a supported noble metal catalyst (e.g., Au/TiO₂ or Pd/C).

  • Solvent: A non-polar, high-boiling point solvent like toluene or xylene is often preferred to avoid side reactions and allow for adequate temperature control.

  • Temperature: Start with a moderate temperature, typically in the range of 80-110 °C.

  • Oxidant: Use air or pure oxygen bubbled through the reaction mixture.

  • Base (Optional but often necessary): A mild inorganic base like K₂CO₃ or Cs₂CO₃ is often added to facilitate the deprotonation of the alcohol and neutralize any acidic byproducts that could poison the catalyst.

Part 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common experimental problems.

Q5: My reaction yield is very low, or the reaction stalls. What are the likely causes?

Low yield is a common issue that can stem from several factors. Use the following decision tree to diagnose the problem.

G start Low or No Yield q1 Is Starting Material Consumed? (Check by TLC/GC) start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is Desired Product Formed? a1_yes->q2 q3 Catalyst Deactivation? a1_no->q3 a2_yes Yes q2->a2_yes Yes, but yield is low a2_no No q2->a2_no No, or very little sol1 Product Degradation or Workup Issues. - Check product stability. - Analyze aqueous layers. - Check for volatility. a2_yes->sol1 sol2 Formation of Byproducts. - Identify byproducts (NMR, MS). - Optimize for selectivity (T, oxidant). - Consider a different catalyst. a2_no->sol2 a3_yes Yes q3->a3_yes Likely a3_no No q3->a3_no Unlikely sol3 Catalyst is Inactive. - Poisoning (S, Cl impurities). - Coking/Fouling. - Sintering (high T). - Leaching of metal. a3_yes->sol3 sol4 Suboptimal Conditions. - T too low? - Insufficient oxidant? - Incorrect solvent/base? - Reagent quality poor? a3_no->sol4 G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep1 Select Catalysts (e.g., Au/TiO₂, Pd/C, Ru/Al₂O₃) prep2 Define Standard Conditions (Substrate, Solvent, Temp, Time) prep1->prep2 exec1 Run Parallel Reactions (Same scale, same conditions) prep2->exec1 exec2 Monitor Progress (TLC/GC at set intervals) exec1->exec2 exec3 Quench & Workup exec2->exec3 an1 Analyze Crude Mixture (qNMR or GC with internal standard) exec3->an1 an2 Calculate Conversion, Selectivity, Yield an1->an2 an3 Identify Best Candidate(s) an2->an3 an3->exec1 Iterate/Optimize

Caption: Experimental workflow for catalyst screening.

Data Summary for Catalyst Screening

Summarize your results in a table for easy comparison.

Catalyst (mol%)SupportTemp (°C)Time (h)Conversion (%)Selectivity (%)Yield (%)
Pd (2%)Carbon1004957066.5
Au (1%)TiO₂1006999291.1
Ru (2%)Al₂O₃1004808568.0
Au-Pd (1%)Carbon903>999594.5

This is example data and does not reflect guaranteed results.

Protocol 2: Step-by-Step Method for Aerobic Oxidation

This protocol provides a detailed procedure for a laboratory-scale synthesis.

Materials:

  • Phenylpropargyl alcohol

  • Supported catalyst (e.g., 1% Au/TiO₂)

  • Anhydrous Toluene

  • Potassium Carbonate (K₂CO₃), finely ground

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Gas inlet tube (e.g., a long needle or glass tube)

  • Oil bath for heating

Procedure:

  • Setup: To a 100 mL round-bottom flask, add phenylpropargyl alcohol (e.g., 1.0 g, 7.57 mmol), the catalyst (e.g., 1-5 mol%), K₂CO₃ (e.g., 1.5 equivalents), and anhydrous toluene (e.g., 25 mL).

  • Inert Purge: Seal the flask and purge the system with an inert gas like Argon or Nitrogen for 5-10 minutes to remove ambient oxygen before heating.

  • Heating: Place the flask in an oil bath and heat to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Introduce Oxidant: Once the temperature has stabilized, switch the gas flow from inert gas to a gentle stream of air or oxygen bubbled through the reaction mixture via the gas inlet tube. Caution: Ensure proper ventilation and do not use a closed system with pure oxygen.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots, filtering them through a small plug of silica or celite to remove the catalyst, and analyzing by TLC or GC.

  • Quenching & Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the catalyst and the base. Wash the celite pad with additional solvent (e.g., ethyl acetate).

  • Extraction: Combine the organic filtrates and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel.

References

  • Hatch, C. E., et al. (2025). Pseudo High-Throughput Development and Optimization of the Electrochemical Oxidation of Sensitive Propargylic Benzylic Alcohols. ChemRxiv.
  • Taylor, M. S., & Jacobsen, E. N. (2008). Enantioselective Catalytic α-Alkylation of Aldehydes via an SN1 Pathway. PMC.
  • Hatch, C. E., et al. (2025). Pseudo High-Throughput Development and Optimization of the Electrochemical Oxidation of Sensitive Propargylic Benzylic Alcohols. ResearchGate.
  • Khavani, M., et al. (2020). A Perspective on Heterogeneous Catalysts for the Selective Oxidation of Alcohols. PMC.
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry.
  • Carabineiro, S. A. C., & Thompson, D. T. (2019). Supported Gold Nanoparticles as Catalysts for the Oxidation of Alcohols and Alkanes. Frontiers in Chemistry.
  • ResearchGate. (n.d.). Optimization of Conditions for the Solvent-Free Oxidation of an Aromatic Primary Alcohol. ResearchGate.
  • ResearchGate. (2015). Aerobic Oxidation of Propargyl Alcohol: A Convenient Method for the Synthesis of Propiolaldehyde. ResearchGate.

Sources

Technical Support Center: Solvent Effects on Phenylpropiolaldehyde Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving phenylpropiolaldehyde. This guide is structured to provide researchers, medicinal chemists, and process development scientists with practical, in-depth insights into the critical role of solvent selection in controlling the reactivity of this versatile building block. The following question-and-answer guide addresses common experimental challenges, explains the underlying chemical principles, and provides actionable protocols to enhance reaction outcomes.

Frequently Asked Questions & Troubleshooting Guides

Section 1: Nucleophilic Addition Reactions

Question 1: My Michael addition of a thiol to this compound is sluggish and gives low yields. I'm using toluene as a solvent. What is the problem and how can I fix it?

Answer: The primary issue is likely the use of a nonpolar solvent like toluene for a reaction that involves the formation of charged intermediates. Michael additions, particularly with soft nucleophiles like thiols, are significantly influenced by the solvent's ability to stabilize developing charges in the transition state.

  • Expertise & Experience: In a nonpolar solvent, the charged transition state and intermediates are poorly solvated, leading to a high activation energy barrier and a slow reaction rate. Polar aprotic solvents are generally superior for this transformation. They can solvate the accompanying cation of the thiolate, leaving a "naked," more reactive thiolate anion.[1]

  • Trustworthiness: To resolve this, a switch to a polar aprotic solvent such as acetonitrile (ACN) , N,N-dimethylformamide (DMF) , or dimethyl sulfoxide (DMSO) is highly recommended. These solvents excel at solvating cations and stabilizing charged intermediates, thereby accelerating the reaction. For thiol-Michael additions, the reaction is often governed by an anionic cycle where the rate-determining step is the proton transfer to the Michael adduct anion.[1] A polar solvent environment facilitates this entire process.

Troubleshooting Protocol: Solvent Screening for Thiol-Michael Addition

  • Setup: In three separate vials, dissolve this compound (1 equiv.) and the thiol (1.1 equiv.) in DMSO, ACN, and THF, respectively, to a concentration of 0.1 M.

  • Initiation: Add a catalytic amount of a non-nucleophilic base, such as triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equiv.), to each vial at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at 30-minute intervals.

  • Analysis: Compare the reaction rates and final conversions. You should observe a significant rate enhancement in DMSO and ACN compared to THF.

Question 2: I am performing a Baylis-Hillman reaction with this compound and an acrylate, but the reaction is extremely slow. How can solvent choice accelerate this?

Answer: The Baylis-Hillman reaction is notoriously slow, and solvent selection is a key parameter for achieving reasonable reaction times. The mechanism involves zwitterionic intermediates that are highly sensitive to the surrounding medium.

  • Expertise & Experience: The rate-determining step often involves the proton transfer within the zwitterionic adduct formed between the catalyst-acrylate complex and the aldehyde.[2] Polar protic solvents, such as methanol or even water, can dramatically accelerate this step through hydrogen bonding, which stabilizes the zwitterion and facilitates the proton shuttle.[2]

  • Trustworthiness: While polar aprotic solvents like DMF or DMSO can be effective, the use of protic co-solvents often provides a significant rate advantage. For instance, running the reaction in a mixture of DMF and water can lead to a substantial increase in reaction rate.[3]

Section 2: Cycloaddition Reactions

Question 3: I am attempting a 1,3-dipolar cycloaddition between an azide and this compound. Does solvent polarity affect the regioselectivity of the resulting triazole?

Answer: Generally, for concerted pericyclic reactions like the Huisgen 1,3-dipolar cycloaddition, solvent polarity has a minimal effect on the reaction's regioselectivity or stereospecificity.[4]

  • Expertise & Experience: The reason for this is that the transition state of a concerted cycloaddition is typically not significantly more or less polar than the starting materials.[4] Therefore, changing the solvent polarity does not preferentially stabilize one transition state (leading to one regioisomer) over another. The regioselectivity is primarily dictated by the electronic properties of the dipole and dipolarophile, as described by Frontier Molecular Orbital (FMO) theory.

  • Trustworthiness: While solvent choice may not be the primary tool to control regioselectivity in this case, it does affect the reaction rate. Highly polar solvents can sometimes lead to a modest rate acceleration. However, if regioselectivity is a persistent issue, switching from a thermal reaction to a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most effective solution, as it almost exclusively yields the 1,4-disubstituted triazole.

Section 3: Stability and Side Reactions

Question 4: My this compound appears to be degrading or polymerizing in the reaction mixture, especially in protic solvents like methanol. Why is this happening and what can I do?

Answer: this compound, being a highly activated α,β-unsaturated carbonyl compound, is susceptible to degradation and polymerization, particularly under basic conditions or in the presence of nucleophilic solvents.

  • Expertise & Experience: Protic solvents like methanol can, under certain conditions (e.g., presence of a base), act as nucleophiles themselves, adding to the alkyne or the carbonyl. More commonly, trace impurities or the intended nucleophile can initiate an anionic polymerization cascade. Aldehydes, in general, can be sensitive to oxidation, although this is less of a concern for alkynyl aldehydes compared to saturated ones.[5]

  • Trustworthiness: To mitigate these issues:

    • Use Anhydrous Solvents: Water can act as a nucleophile. Using dry solvents is always good practice.

    • Control Basicity: Use the minimum required amount of base catalyst. Strong bases can deprotonate trace acidic protons, leading to side reactions.

    • Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C or -20 °C) can significantly reduce the rate of degradation and polymerization while still allowing the desired reaction to proceed, albeit more slowly.

    • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent potential oxidation.

Data Summary: Solvent Effects on Reactivity

While a comprehensive dataset for this compound across all reaction types is not available in a single source, the following table summarizes expected trends based on well-understood principles and data from analogous systems.

Reaction TypeRecommended Solvent ClassPoor Solvent ChoiceRationale & Key Insights
Michael Addition (e.g., with thiols/amines) Polar Aprotic (DMSO, DMF, ACN)Nonpolar (Toluene, Hexane)Polar aprotic solvents stabilize charged intermediates and enhance nucleophile reactivity, accelerating the reaction.[1]
Baylis-Hillman Polar Protic (Methanol, Water) or Polar Aprotic (DMF)Nonpolar (Toluene, DCM)Protic solvents accelerate the rate-limiting proton transfer step via hydrogen bonding.[2]
Reductive Amination Alcohols (Methanol, Ethanol), Ethyl AcetateChlorinated Solvents (DCM, DCE)Alcohols are effective, but care must be taken with metal catalysts that could oxidize the solvent. Ethyl acetate is a greener alternative.[6]
Wittig Reaction Aprotic (THF, DMSO, DMF)Protic (Methanol, Water)Protic solvents can protonate and deactivate the highly basic ylide reagent.[7][8]
1,3-Dipolar Cycloaddition Wide range is acceptable.(Generally not sensitive)Reaction rate may be slightly faster in more polar solvents, but selectivity is governed by electronics, not solvent.[4]

Experimental Protocols & Visualizations

Protocol 1: Optimized Michael Addition of Benzylamine to this compound

This protocol demonstrates the impact of solvent choice on a common nucleophilic addition reaction.

  • Reagent Preparation:

    • Solution A: Dissolve this compound (130 mg, 1.0 mmol) in 5 mL of acetonitrile (ACN).

    • Solution B: Dissolve benzylamine (118 mg, 1.1 mmol) in 5 mL of acetonitrile (ACN).

  • Reaction Execution:

    • In a 25 mL round-bottom flask equipped with a magnetic stir bar, add Solution A.

    • Slowly add Solution B to the stirring solution of this compound at room temperature.

    • Monitor the reaction via TLC (3:1 Hexanes:Ethyl Acetate). The product is a highly conjugated enamine, which should be UV active.

  • Work-up and Isolation:

    • Once the reaction is complete (typically 1-2 hours), remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel if necessary.

  • Causality: Acetonitrile is chosen as it is a polar aprotic solvent that effectively solvates the reactants and any charged intermediates without interfering with the reaction, leading to a clean and efficient transformation.

Workflow for Solvent Screening

The following diagram illustrates a logical workflow for selecting an optimal solvent for a novel reaction with this compound.

Solvent_Screening_Workflow A Define Reaction Type (e.g., Nucleophilic Addition) B Hypothesize Mechanism (e.g., Involves charged intermediates?) A->B C Initial Solvent Selection (Polar Aprotic: ACN, DMF Polar Protic: MeOH Nonpolar: Toluene) B->C D Run Small-Scale Parallel Reactions C->D E Monitor Rate & Purity (TLC, LC-MS, NMR) D->E F Analyze Results: - High Conversion? - Clean Profile? E->F G Optimize Further (Temperature, Concentration) F->G Yes I Poor Results: - No Reaction - Degradation F->I No H Select Optimal Solvent G->H J Re-evaluate Mechanism & Re-screen I->J J->C

Caption: A systematic workflow for solvent selection and optimization.

Mechanism: Solvent Role in Nucleophilic Addition

This diagram shows how different solvent types interact with the transition state in a nucleophilic addition to this compound.

Solvent_Role cluster_0 Polar Protic Solvent (e.g., Methanol) cluster_1 Polar Aprotic Solvent (e.g., DMSO) P_Start R-SH + PPA P_TS [δ- R-S---C---C---O δ- H---Solvent]‡ P_Start->P_TS High E_act (Nucleophile solvated) P_Solv Solvent Cage (H-Bonding) A_Start R-S⁻ Na⁺ + PPA A_TS [δ- R-S---C---C---O δ-]‡ A_Start->A_TS Low E_act (TS Stabilized) A_Solv Na⁺ Solvated 'Naked' Nucleophile

Caption: Contrasting effects of protic vs. aprotic solvents.

References

  • Solvent Effects in the Homogeneous Catalytic Reduction of Propionaldehyde with Aluminium Isopropoxide Catalyst: New Insights from PFG NMR and NMR Relax
  • Solvent optimization for a Michael addition.
  • Theoretical Study of Solvent Effects on 1,3-Dipolar cycloaddition Reaction.
  • Theoretical Examination of Solvent and R Group Dependence in Gold Thiolate Nanoparticle Synthesis.SFA ScholarWorks.[Link]
  • Reactions of Aldehydes and Ketones Practice Problems.Chemistry Steps.[Link]
  • Solvent Effects in the Homogeneous Catalytic Reduction of Propionaldehyde with Aluminium Isopropoxide Catalyst: New Insights from PFG NMR and NMR Relax
  • Multi-Component Reaction of Amines, Alkyl Propiolates, and Ninhydrin: An Efficient Protocol for the Synthesis of Tetrahydro-dihydroxy-oxoindeno[1,2-b]pyrrole Derivatives.
  • Wittig Reaction - Examples and Mechanism.Master Organic Chemistry.[Link]
  • Baylis–Hillman reaction.Wikipedia.[Link]
  • Wittig Reaction - Common Conditions.
  • Stability of phenolic compounds during extraction with superheated solvents.
  • Theoretical Study of Solvent Effects on 1,3-Dipolar Cycloaddition Reaction.
  • Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity.
  • Aldehydes And Ketones Important Reactions.Jack Westin.[Link]
  • Reactions and Mechanisms.Master Organic Chemistry.[Link]
  • Theoretical Examination of Solvent and R Group Dependence in Gold Thiolate Nanoparticle Synthesis.SFA ScholarWorks.[Link]
  • Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis?Polymer Chemistry (RSC Publishing).[Link]
  • Baylis-Hillman Reaction.Organic Chemistry Portal.[Link]
  • Synthesis of Amines.Chemistry LibreTexts.[Link]
  • Wittig Reaction.Organic Chemistry Portal.[Link]
  • Theoretical Study of Solvent Effects on 1,3- Dipolar Cycloaddition Reaction.Journal of University of Babylon for Pure and Applied Sciences.[Link]
  • STUDY OF STABILITY AND DETERMINATION OF RESIDUAL QUANTITY OF ORGANIC SOLVENT IN LIPOPHILIC EXTRACT OF PUMPKIN.PharmacologyOnLine.[Link]
  • Different Reaction Patterns in the Baylis-Hillman Reaction of Aryl Aldehydes with Phenyl Vinyl Ketone, Phenyl Acrylate and Phenyl Thioacryl
  • A convenient Two-Step Procedure for the Synthesis of Substituted Allylic Amines from Allylic Alcohols.Organic Chemistry Portal.[Link]
  • 1,3-Dipolar cycloaddition.Wikipedia.[Link]
  • Stabilization of phenylalanine ammonia lyase against organic solvent mediated deactiv
  • Ketone and Aldehyde Synthesis Reactions: Videos & Practice Problems.Pearson.[Link]
  • Solvent Effect in the Wittig Reaction Under Boden's Conditions.
  • Interdependence of Solvent and Catalyst Selection on Low Pressure Hydrogen-Free Reductive Catalytic Fraction
  • Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool.White Rose Research Online.[Link]
  • Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media.MDPI.[Link]
  • Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents.MDPI.[Link]
  • The effect of solvent on the catalytic properties of microperoxidase-11.University of Limerick.[Link]
  • An overview on Common Organic Solvents and their Toxicity.
  • Novel aprotic polar solvents for facile Baylis-Hillman reaction.
  • Chapter 19 – Aldehydes and Ketones: Nucleophilic Addition Reactions Solutions to Problems.
  • Recent Developments on 1,3-Dipolar Cycloaddition Reactions by C
  • A Solvent Free Wittig Reaction.University Website.[Link]
  • Environmentally Friendly Syntheses of Imines Applying the Pressure Reduction Technique: Reaction Cases of Less Reactive Amines.Scirp.org.[Link]
  • Development of a solvent selection guide for aldehyde-based direct reductive amination processes.Green Chemistry (RSC Publishing).[Link]

Sources

Technical Support Center: Phenylpropiolaldehyde Reaction Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenylpropiolaldehyde. This guide is designed to provide expert insights and practical troubleshooting advice for challenges encountered during the study of its reaction kinetics and rate determination. The information is presented in a flexible question-and-answer format to directly address common experimental issues.

Part 1: this compound - Purity, Stability, and Handling

The reliability of any kinetic study begins with the integrity of the starting materials. This compound, with its reactive aldehyde and alkyne functional groups, requires careful handling to prevent degradation that could complicate kinetic analysis.

FAQ 1: How should I store and handle this compound to ensure its purity for kinetic studies?

Answer:

Proper storage and handling are critical to prevent the degradation of this compound, which can introduce unwanted variables into your kinetic experiments.

Storage Recommendations:

  • Temperature: this compound should be stored at 2-8°C.[1][2] This refrigeration minimizes the rate of potential decomposition or polymerization reactions.

  • Atmosphere: While stable under recommended storage conditions, the aldehyde group is susceptible to oxidation.[3] For long-term storage or high-purity requirements for sensitive kinetics, storing under an inert atmosphere (e.g., argon or nitrogen) is best practice.

  • Light: Protect the compound from light to prevent potential photochemical side reactions.

Handling Precautions:

  • Purity Verification: Before use, always verify the purity of your this compound, typically specified as >98.0% by GC. Impurities from manufacturing or degradation can act as catalysts or inhibitors, skewing kinetic data.

  • Avoid Contamination: The aldehyde functionality can undergo side reactions in the presence of strong bases (e.g., aldol or Cannizzaro-type reactions) or strong oxidizing agents.[3][4] Ensure all glassware is scrupulously clean and that solvents and other reagents are pure and free from such contaminants.[5][6]

  • Fresh is Best: For highly sensitive kinetic studies, consider using freshly opened or recently purified (e.g., by distillation) this compound to minimize the impact of any unobserved degradation products.

ParameterRecommended ConditionRationale
Storage Temperature 2-8°CSlows decomposition and polymerization reactions.[1][2]
Storage Atmosphere Inert Gas (Argon, N₂)Prevents oxidation of the aldehyde group.[3]
Purity Check >98.0% (GC)Ensures that impurities do not interfere with reaction kinetics.
Incompatible Materials Strong Oxidizing Agents, Strong BasesPrevents unwanted side reactions like oxidation or aldol condensation.[3][4]

Part 2: Experimental Setup for Kinetic Monitoring

Choosing the right analytical technique is fundamental to accurately measuring reaction rates. For this compound, its chromophore and distinct proton/carbon signals make it amenable to several common methods.

FAQ 2: What are the recommended methods for monitoring the kinetics of this compound reactions?

Answer:

The two most common and effective methods for real-time monitoring of this compound reactions are UV-Visible (UV-Vis) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice depends on the specific reaction, the required level of detail, and available equipment.

  • UV-Visible Spectroscopy: This technique is powerful for monitoring reactions where there is a change in the chromophoric system. This compound's conjugated system results in UV absorbance. If the product has a significantly different UV-Vis spectrum, this method can be ideal. It is highly sensitive and allows for the collection of many data points in a short time.[7][8][9][10]

    • Causality: According to the Beer-Lambert Law, absorbance is directly proportional to the concentration of the absorbing species.[7] By monitoring the absorbance at a specific wavelength where the reactant or product uniquely absorbs, you can track concentration changes over time.

  • NMR Spectroscopy: In-situ or online NMR provides detailed structural information, allowing you to simultaneously monitor the disappearance of reactants, the appearance of products, and the formation of any intermediates or side products.[11][12][13] This is particularly useful for complex reactions where multiple species are present. The aldehyde proton and the sp-hybridized carbons of the alkyne provide distinct signals for tracking.[14][15]

    • Causality: The area of an NMR peak is directly proportional to the number of nuclei giving rise to that signal, and thus to the concentration of the molecule. This allows for direct monitoring of multiple species in the reaction mixture.

TechniqueProsConsBest For
UV-Vis Spectroscopy High sensitivity, rapid data acquisition, relatively inexpensive equipment.Requires a change in chromophore, provides no structural information on intermediates/side products.Simple reactions with a clear change in the UV-Vis spectrum; determining pseudo-first-order kinetics.[8][16]
NMR Spectroscopy Rich structural detail, simultaneous monitoring of multiple species, unambiguous identification of products.Lower sensitivity, more expensive equipment, slower data acquisition per point.Complex reactions, mechanistic studies, identifying intermediates and side products.[11][12]
Troubleshooting Guide 1: My UV-Vis kinetic data is noisy or irreproducible.

If you are encountering issues with your UV-Vis kinetic data, follow this troubleshooting workflow to identify and resolve the problem.

start Noisy or Irreproducible UV-Vis Data check_temp Is the cuvette holder thermostatted and stable? start->check_temp check_mixing Is the solution mixed thoroughly and instantly? check_temp->check_mixing Yes solution_temp Use a Peltier or water bath thermostatted cell holder. Allow for equilibration. check_temp->solution_temp No check_conc Are absorbance values within the linear range (0.1-1.0 AU)? check_mixing->check_conc Yes solution_mixing Use a magnetic stir bar in the cuvette or ensure rapid inversion mixing before starting. check_mixing->solution_mixing No check_wavelength Are you monitoring at λmax and away from steep spectral slopes? check_conc->check_wavelength Yes solution_conc Adjust concentration to ensure initial absorbance is < 1.0 AU. check_conc->solution_conc No check_solvent Is the solvent UV-transparent at the monitoring wavelength and inert? check_wavelength->check_solvent Yes solution_wavelength Verify λmax with a full scan. Choose a stable peak maximum. check_wavelength->solution_wavelength No check_bubbles Are bubbles forming in the cuvette? check_solvent->check_bubbles Yes solution_solvent Run a solvent blank. Check for solvent-reactant interactions. check_solvent->solution_solvent No solution_bubbles Degas solvents before use, especially if heating. check_bubbles->solution_bubbles Yes

Caption: Troubleshooting workflow for UV-Vis kinetic analysis.

Troubleshooting Guide 2: I'm observing unexpected peak shifts or the appearance of unknown signals in my in-situ NMR kinetic study.

Answer:

In-situ NMR can reveal subtle complexities of a reaction. Unexpected signals often point to specific chemical or physical phenomena.

  • Cause 1: Formation of Intermediates: The appearance and subsequent disappearance of new signals is a classic sign of a reaction intermediate. This is one of the key strengths of using NMR for kinetic studies.[17][18]

    • Validation: Track the concentration profile of the new species over time. A true intermediate will rise and then fall as the product forms.

  • Cause 2: Side Reactions: If new signals appear and persist or grow throughout the reaction, they likely correspond to side products. This compound can undergo parallel reactions, such as hydration of the alkyne or polymerization.[19][20]

    • Validation: Try to isolate and characterize these species. Altering reaction conditions (e.g., temperature, concentration) can often favor one pathway over another, helping to identify the source.

  • Cause 3: Long-Range Coupling in Alkynes: The alkyne system can exhibit long-range coupling, which can complicate spectra. For example, the aldehydic proton can couple with protons on the phenyl ring, and protons adjacent to the alkyne can show complex splitting patterns.[14][21]

    • Validation: Consult spectral databases and literature on alkyne NMR.[15][21] Higher field magnets can help resolve these complex multiplets. Sometimes what appears as a new peak is actually just a resolved multiplet.

  • Cause 4: Quaternary Alkyne Carbons in DEPT Spectra: Unusually large two-bond ¹³C-¹H coupling constants can cause quaternary alkyne carbons to unexpectedly appear in DEPT spectra, which could be mistaken for a CH or CH₃ group.[22]

    • Validation: Compare the DEPT spectrum with a standard ¹³C{¹H} spectrum. If a peak appears in both at the same chemical shift, it is likely a quaternary carbon showing this artifact.

Part 3: Common Kinetic Challenges and Side Reactions

The unique combination of functional groups in this compound makes it susceptible to several side reactions and kinetic complications, particularly when catalysts are involved.

FAQ 3: What are common side reactions of this compound under kinetic study conditions, and how can I minimize them?

Answer:

Beyond the desired reaction pathway, this compound's reactivity can lead to several competing reactions that can interfere with kinetic measurements.

  • Alkyne Hydration: In the presence of acid and water, the alkyne can be hydrated to form a ketone. This is a common side reaction, especially in reactions involving hydronium ions.[23]

    • Minimization: Ensure your reaction is conducted under rigorously anhydrous conditions if this side reaction is a concern. Use distilled, dry solvents and dry glassware.[5][6]

  • Aldol Condensation: Like other aldehydes with alpha-hydrogens (though this compound itself lacks them, its potential products or impurities might), it can participate in or initiate aldol-type reactions under basic or acidic conditions, leading to higher molecular weight byproducts.[4]

    • Minimization: Maintain strict pH control. Use non-nucleophilic bases if a base is required for the primary reaction. Keep reactant concentrations low to disfavor bimolecular side reactions.

  • Polymerization/Oligomerization: The conjugated system can be susceptible to polymerization, especially at higher temperatures or in the presence of radical initiators or certain catalysts. This is often observed as the formation of an insoluble precipitate or a general darkening of the reaction mixture.

    • Minimization: Run the reaction at the lowest effective temperature. Ensure the absence of oxygen or other radical initiators by using an inert atmosphere.

Troubleshooting Guide 3: My reaction rate is slow or stalls. How do I troubleshoot this?

When a reaction, particularly a catalyzed one, fails to proceed as expected, a systematic approach is needed to diagnose the issue. Catalyst deactivation is a frequent culprit.[24][25][26]

cluster_0 Catalyst-Related Issues cluster_1 Non-Catalyst Issues start Reaction is Slow or Stalled check_poisoning Are there impurities in reagents or solvents (S, Halogens, Amines)? start->check_poisoning check_fouling Is there evidence of high MW byproducts or polymerization? check_poisoning->check_fouling No solution_poisoning Purify starting materials and solvents. Use guard beds if necessary. check_poisoning->solution_poisoning Yes check_sintering Was the reaction run at high temperature for an extended period? check_fouling->check_sintering No solution_fouling Lower temperature/concentration. Consider catalyst regeneration. check_fouling->solution_fouling Yes solution_sintering Operate at a lower temperature. Choose a more thermally stable catalyst support. check_sintering->solution_sintering Yes check_reagents Are reagents and solvents pure and anhydrous? check_sintering->check_reagents No check_conditions Is temperature, pressure, and mixing adequate? check_reagents->check_conditions Yes solution_reagents Verify purity of all components. Use fresh reagents. check_reagents->solution_reagents No check_equilibrium Is the reaction reversible and reaching equilibrium? check_conditions->check_equilibrium Yes solution_conditions Increase temperature or concentration. Improve stirring. check_conditions->solution_conditions No solution_equilibrium Use Le Chatelier's principle (e.g., remove a product) to drive the reaction forward. check_equilibrium->solution_equilibrium Yes

Caption: Decision tree for troubleshooting slow or stalled reactions.

Catalyst deactivation can occur via three main mechanisms:

  • Poisoning: Impurities like sulfur or halogenated compounds strongly adsorb to the catalyst's active sites, blocking them.[4] This can be a rapid or gradual process.

  • Fouling/Coking: High molecular weight side products, such as polymers, can physically block the pores and active sites of a heterogeneous catalyst.[4][27]

  • Sintering: At high temperatures, small metal particles on a catalyst support can agglomerate into larger ones, reducing the active surface area. This is typically an irreversible process.[4]

Part 4: Data Analysis and Rate Determination

Once reliable data is collected, the next step is to extract the kinetic parameters.

FAQ 4: How do I determine the order of the reaction and the rate constant from my experimental data?

Answer:

The two primary methods for determining the reaction order and rate constant (k) are the integral method and the differential method.

  • Integral Method: This involves guessing a reaction order (zero, first, or second), integrating the corresponding rate law, and plotting the concentration data accordingly. If the plot is linear, the guess was correct, and the rate constant can be determined from the slope. This is the most common method for straightforward reactions.

OrderRate LawIntegrated Rate LawLinear PlotSlope
Zero rate = k[A]t = -kt + [A]₀[A]t vs. t-k
First rate = k[A]ln[A]t = -kt + ln[A]₀ln[A]t vs. t-k
Second rate = k[A]²1/[A]t = kt + 1/[A]₀1/[A]t vs. tk
  • Differential Method: This method involves calculating the initial rate of the reaction at different initial reactant concentrations. By taking the logarithm of the rate law (ln(rate) = ln(k) + n ln[A]), a plot of ln(rate) versus ln[A] will yield a straight line with a slope equal to the reaction order (n) and an intercept of ln(k). This method is more robust for determining the order but requires performing multiple experiments.

Protocol 1: Step-by-Step Guide for a Typical Kinetic Run Using UV-Vis Spectroscopy

This protocol outlines the procedure for monitoring the disappearance of this compound.

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes for a stable baseline.

    • Set up the instrument's kinetics mode.

    • Use a thermostatted cuvette holder (e.g., Peltier or water bath) and set it to the desired reaction temperature. Allow it to equilibrate.[16]

  • Wavelength Determination:

    • Prepare a dilute solution of this compound in the reaction solvent.

    • Acquire a full UV-Vis spectrum (e.g., from 200-400 nm) to determine the wavelength of maximum absorbance (λₘₐₓ).[9]

    • Verify that the product of the reaction has minimal absorbance at this wavelength. If not, choose a different wavelength where the change in absorbance is maximal.

  • Preparation of Reactants:

    • Prepare a stock solution of this compound of known concentration.

    • Prepare a stock solution of the other reactant(s).

    • Ensure the final concentration in the cuvette will result in an initial absorbance in the linear range of the instrument (ideally between 0.7 and 1.0 AU).

  • Kinetic Run:

    • Pipette the appropriate volume of the this compound stock solution and any other non-initiating reagents into a 1 cm path length quartz cuvette. Add a small magnetic stir bar if desired.

    • Place the cuvette in the holder and allow it to reach thermal equilibrium (3-5 minutes).

    • Blank the spectrophotometer using this solution.

    • To initiate the reaction, add the final reagent (the initiator) via a pipette, mix rapidly but thoroughly (by inversion with a cap or by stirring), and immediately start the kinetic data acquisition.[9]

    • Collect absorbance data at the predetermined λₘₐₓ as a function of time. The duration should be sufficient to observe significant conversion (e.g., 3-5 half-lives).

  • Data Analysis:

    • Export the time vs. absorbance data.

    • Convert absorbance to concentration using the Beer-Lambert law (A = εbc) if the molar absorptivity (ε) is known, or use the absorbance data directly for determining pseudo-first-order rate constants.

    • Use the integral method plots described in FAQ 4 to determine the reaction order and rate constant.

References

  • Technical Support Center: Catalyst Deactivation in 3-(3-Methylphenyl)propionaldehyde Reactions. Benchchem.
  • 3-Phenylpropionaldehyde for synthesis. Sigma-Aldrich.
  • Phenylpropargyl aldehyde 96. Sigma-Aldrich.
  • The main pathways of catalyst deactivation.
  • This compound | 2579-22-8. ChemicalBook.
  • Spectroscopy of the Alkynes. Chemistry LibreTexts.
  • Troubleshooting: I Can't Reproduce an Earlier Experiment! University of Rochester Department of Chemistry.
  • NMR reaction monitoring in flow synthesis. Beilstein Journal of Organic Chemistry.
  • Monitoring enzyme kinetics using UV-Visible absorption spectroscopy. Thermo Fisher Scientific.
  • This compound - Safety D
  • How to Troubleshoot a Reaction. University of Rochester Department of Chemistry.
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Micromeritics.
  • Failed Reaction: FAQ. University of Rochester Department of Chemistry.
  • Understanding Chemical Kinetics: A Guide to Monitoring Reactions through UV-Visible Spectroscopy.
  • Advances in Catalyst Deactivation and Regener
  • Why do Alkynes have Shielded Protons? Chemistry Stack Exchange.
  • An experimental setup combining a highly sensitive detector for reaction products with a mass-selected cluster source and a low-temperature STM for advanced nanocatalysis measurements.
  • Unifying views on catalyst deactiv
  • Why Does My Quaternary Alkyne Carbon Show Up in My 13C DEPT Spectrum? University of Ottawa NMR Facility Blog.
  • AI-Assisted Reaction Monitoring: Smarter Synthesis in Glass Reactors. HWS Labortechnik Mainz.
  • 3-Phenylpropiolaldehyde. Tokyo Chemical Industry Co., Ltd.
  • Alkynes. OpenOChem Learn.
  • Following Kinetics using UV vis spectroscopy. YouTube.
  • Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy.
  • sample alkyne NMR problem. YouTube.
  • The kinetics of Complex reactions. University of Oxford.
  • NMR reaction monitoring in flow synthesis.
  • Kinetic Studies Using UV-VIS Spectroscopy Fenton Reaction. Norwegian University of Science and Technology.
  • The kinetics of consecutive reactions. YouTube.
  • Complex Reaction Kinetics (Parallel Reaction/Side reaction). YouTube.
  • Rate Law for Consecutive & Parallel Reactions of Ist Order Reactions. Dalal Institute.
  • Advancing reaction monitoring: Insights from the University of Liverpool. YouTube.
  • Chemical Reactions and Kinetics. Purdue University.
  • Dehydration, Hydration Behavior, and Structural Analysis of Fenoprofen Calcium. Journal of Pharmaceutical Sciences.
  • The Determination of Free Energy of Hydration of Water Ions from First Principles. The Journal of Physical Chemistry B.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Phenylpropiolaldehyde and Cinnamaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of functional groups is paramount. This guide provides an in-depth, objective comparison of phenylpropiolaldehyde and cinnamaldehyde, two structurally similar α,β-unsaturated aldehydes. While both share a phenyl ring and an aldehyde group, the critical difference—an alkyne in this compound versus an alkene in cinnamaldehyde—governs their chemical behavior in profound ways. This analysis is grounded in experimental data to illuminate the causality behind their distinct reactivity profiles.

Structural and Electronic Foundations of Reactivity

At first glance, this compound and cinnamaldehyde are close cousins. Both are conjugated systems where a phenyl group extends the electronic network of an unsaturated aldehyde. However, the hybridization of the carbons in the unsaturated linker is the key differentiator.

  • Cinnamaldehyde possesses sp²-hybridized carbons in its alkene moiety.

  • This compound features sp-hybridized carbons in its alkyne group.

The greater s-character of sp-hybridized orbitals makes them more electronegative than their sp² counterparts. This fundamental electronic difference renders the β-carbon in this compound significantly more electron-deficient (electrophilic) than the corresponding carbon in cinnamaldehyde. This heightened electrophilicity is the primary driver for the observed differences in their reactions.

G cluster_0 This compound cluster_1 Cinnamaldehyde PPA CA

Caption: Molecular structures of this compound and Cinnamaldehyde.

Table 1: Comparison of Structural and Electronic Properties

PropertyThis compoundCinnamaldehydeRationale
Formula C₉H₆O[1]C₉H₈O[2]Difference in saturation at the α,β-position.
Unsaturated Linker Alkyne (C≡C)Alkene (C=C)The core structural difference.
β-Carbon Hybridization spsp²sp carbons are more electronegative.
β-Carbon Electrophilicity HigherLowerThe electron-withdrawing alkyne increases the partial positive charge.
Reactivity Motif Ynal (α,β-alkynyl aldehyde)Enal (α,β-alkenyl aldehyde)Defines the class of unsaturated compound.

Comparative Reactivity Analysis

The electronic differences outlined above manifest in distinct reactivity patterns, particularly in nucleophilic additions, cycloadditions, and redox reactions.

Nucleophilic Addition: A Tale of Two Electrophiles

Both molecules present two primary electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C3). Nucleophilic attack can occur at either site, leading to 1,2-addition (at the carbonyl) or 1,4-conjugate addition (at the β-carbon), respectively.[3][4][5] The outcome is largely determined by the nature of the nucleophile and the substrate's electronics.

G cluster_0 Reaction Pathways cluster_1 Kinetic Control (Hard Nucleophiles) cluster_2 Thermodynamic Control (Soft Nucleophiles) Start α,β-Unsaturated Aldehyde + Nucleophile Pathway12 1,2-Addition (Attack at Carbonyl) Start->Pathway12 Pathway14 1,4-Conjugate Addition (Attack at β-Carbon) Start->Pathway14 Product12 Allylic/Propargylic Alcohol Derivative Pathway12->Product12 Fast, often irreversible Product14 Saturated Aldehyde Derivative Pathway14->Product14 Often reversible G cluster_0 Experimental Workflow: Comparative Reduction A 1. Dissolve Aldehyde (this compound or Cinnamaldehyde) in Methanol B 2. Cool solution in an ice-water bath A->B C 3. Add NaBH₄ portion-wise (exothermic control) B->C D 4. Monitor reaction progress (e.g., via TLC) C->D E 5. Quench reaction (add water) D->E F 6. Workup & Isolate Product (Extraction with ether) E->F G 7. Analyze Product (NMR, IR Spectroscopy) F->G

Caption: Workflow for the comparative reduction of aldehydes with NaBH₄.

Rationale: Sodium borohydride is a mild reducing agent that selectively reduces aldehydes and ketones. [6]By monitoring the disappearance of the starting material over time using Thin Layer Chromatography (TLC), one can compare the relative reaction rates. The ice bath is used to control the initial exothermic reaction.

Methodology:

  • Setup: Prepare two round-bottom flasks. In one, dissolve 250 mg of this compound in 5 mL of methanol. In the other, dissolve 250 mg of cinnamaldehyde in 5 mL of methanol. Place both flasks in an ice-water bath and add a magnetic stir bar to each.

  • TLC Baseline: Spot a TLC plate with each of the starting solutions.

  • Initiate Reduction: To each flask, add 150 mg of sodium borohydride in small portions over 5 minutes.

  • Monitor Reaction: Every 5 minutes, take a small aliquot from each reaction mixture and spot it on a TLC plate. Develop the plates in a suitable solvent system (e.g., 20% ethyl acetate in hexanes). Visualize under UV light.

  • Analysis: Compare the TLC plates over time. The faster disappearance of the starting aldehyde spot indicates a faster reaction rate. The appearance of a new, more polar spot corresponds to the product alcohol.

  • Workup (after 30 min): Carefully add 5 mL of water to quench any remaining NaBH₄. Extract the product with 3 x 10 mL of diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product alcohol.

Conclusion for the Practitioner

While this compound and cinnamaldehyde share a common structural backbone, their reactivity is dictated by the alkyne versus alkene nature of their conjugated system.

  • This compound is the more reactive electrophile, especially in 1,4-conjugate additions , due to the strong electron-withdrawing effect of its alkyne group. It is the substrate of choice when a highly efficient Michael addition is desired.

  • Cinnamaldehyde is a versatile and widely used α,β-unsaturated aldehyde. While it undergoes similar reactions, its reactivity is generally more moderate. Its well-documented selective reduction and oxidation pathways make it a reliable building block in many synthetic applications. [7][8][9] For the research scientist, this comparison underscores a fundamental principle of physical organic chemistry: subtle changes in electronic structure can lead to significant and predictable differences in chemical reactivity. This understanding is crucial for designing novel synthetic routes, developing targeted covalent inhibitors, and predicting the metabolic fate of drug candidates.

References

  • Li, Y., Feng, G., & Li, Y. (2005). Highly Selective Reduction of Cinnamaldehyde to Cinnamyl Alcohol Using Nanometric Alkali Metal Hydrides. Organic Process Research & Development, 9(4), 503-505.
  • Odinity. (2018). Reduction of trans-Cinnamaldehyde. Odinity.
  • Wikipedia. (n.d.). Cinnamaldehyde. Wikipedia.
  • Zhang, L., et al. (2020).
  • Author Unknown. (n.d.).
  • ResearchGate. (n.d.). Reduction of cinnamaldehyde using different ionic liquids.
  • Quora. (2018). Is there any reaction between cinnamaldehyde and hydrogen peroxide?. Quora.
  • Zhang, L., et al. (n.d.). Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds. PMC - NIH.
  • Sciencemadness Discussion Board. (2017). Reduce cinnamaldehyde to hydrocinnamaldehyde. Sciencemadness.
  • Powers, J. C., et al. (n.d.). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. PMC - PubMed Central.
  • ChemicalBook. (n.d.). Phenylpropyl aldehyde. ChemicalBook.
  • American Chemical Society. (2022). Theoretical Insights into Enantioselective [3 + 2] Cycloaddition between Cinnamaldehyde and Cyclic N-Sulfonyl Trifluoromethylate.
  • Janesko Research Group. (n.d.). Cinnamaldehyde. WordPress.com.
  • Wikipedia. (n.d.).
  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. NCERT.
  • Author Unknown. (2021). Experimental No. (13) Aldehydes and ketones. Source Unknown.
  • Autelitano, A., et al. (2017). The reaction of cinnamaldehyde and cinnam(o)
  • BYJU'S. (2019). Tests for Aldehydes and Ketones. BYJU'S.
  • ResearchGate. (n.d.). The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols.
  • Chemistry LibreTexts. (2025). Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. Chemistry LibreTexts.
  • Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Chemistry LibreTexts.
  • CK-12 Foundation. (n.d.). What are nucleophilic addition reactions in the context of aldehydes and ketones?. CK-12.
  • Chemistry LibreTexts. (2023). Cycloaddition Reactions. Chemistry LibreTexts.
  • Chemistry LibreTexts. (2024). Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts.
  • Wikipedia. (n.d.). Cycloaddition. Wikipedia.
  • PubChem. (n.d.). Phenylpropynal.

Sources

A Strategic Guide to Alternatives for Phenylpropiolaldehyde in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Phenylpropiolaldehyde (PPA), with its unique conjugated system comprising an aldehyde and an electron-deficient alkyne, is a potent C3 building block in organic synthesis. Its structure allows for a variety of transformations, including conjugate additions, cycloadditions, and the synthesis of complex heterocyclic scaffolds.[1][2] However, reliance on a single reagent can be limiting due to factors such as cost, stability, or the need for nuanced reactivity. This guide offers a comparative analysis of viable alternatives to this compound, providing researchers, scientists, and drug development professionals with the data and insights needed to make informed decisions for their synthetic strategies. We will explore key classes of alternatives, compare their performance in hallmark reactions, and provide validated experimental protocols.

Cinnamaldehyde Derivatives: The Conjugated Alkene Counterparts

The most straightforward alternative to this compound is to replace the alkyne with an alkene, leading to cinnamaldehyde and its derivatives. These α,β-unsaturated aldehydes are widely available, generally more stable, and cost-effective. While they lack the triple bond's reactivity for certain cycloadditions, they excel as Michael acceptors and are workhorses in heterocycle synthesis.[3][4]

Comparative Reactivity in Conjugate Addition

The primary difference lies in the electrophilicity and geometry of the β-carbon. The sp-hybridized β-carbon of PPA makes it a highly reactive site for nucleophilic attack. The sp2-hybridized β-carbon of cinnamaldehyde is also an excellent Michael acceptor, but the energetic landscape of the addition can differ, influencing catalyst choice and reaction conditions.

Soft nucleophiles, such as enamines, organocuprates, and thiols, readily undergo 1,4-conjugate addition to cinnamaldehyde systems.[5][6] However, harder nucleophiles like organolithium or Grignard reagents often favor 1,2-addition to the carbonyl carbon, a challenge that is sometimes more pronounced with the more reactive aldehyde functionality compared to ketones.[7][8]

Application in Heterocycle Synthesis

Cinnamaldehydes are extensively used in multicomponent reactions to build diverse heterocyclic cores like dihydropyridines, pyrimidines, and chalcones.[9][10] The reactivity of the conjugated system, coupled with the aldehyde handle, provides a versatile platform for tandem reactions.

Table 1: Performance Comparison in Dihydropyridine Synthesis

Entry Aldehyde Amine 1,3-Dicarbonyl Catalyst Yield (%) Ref.
1 Cinnamaldehyde Aniline Dimedone L-Proline 92 [9]
2 4-Cl-Cinnamaldehyde Benzylamine Acetylacetone L-Proline 95 [9]

| 3 | this compound | Aniline | Dimedone | AgOTf | 85 |[11] |

Analysis: The data indicates that cinnamaldehyde derivatives are highly effective substrates in organocatalytic routes to dihydropyridines, often providing excellent yields under mild conditions.[9] While PPA can also yield heterocycles, the reaction pathways often involve metal catalysts to manage the reactivity of the alkyne.[11]

Experimental Protocol: Synthesis of Cinnamaldehyde Derivatives via Oxidative Heck Reaction

A key advantage of cinnamaldehydes is their accessible synthesis, allowing for wide functional group diversity. The following protocol details a reliable palladium-catalyzed oxidative Heck reaction.[12][13]

  • Reagents & Setup: In a sealed vessel, combine the arylboronic acid (2.0 mmol), p-benzoquinone (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and 2,9-dimethyl-1,10-phenanthroline (dmphen, 0.024 mmol).

  • Solvent & Olefin: Add acetonitrile (7.5 mL) and acrolein (1.0 mmol).

  • Reaction: Stir the mixture at room temperature for 24-48 hours.

  • Workup & Purification: After the reaction is complete, concentrate the mixture in vacuo. Purify the residue by column chromatography on silica gel (e.g., pentane/diethyl ether eluent) to yield the desired cinnamaldehyde derivative.

Example Yields:

  • Using 4-chlorophenylboronic acid: 78% yield.[12]

  • Using [1,1’-biphenyl]-4-ylboronic acid: 77% yield.[13]

Enynals and Enynones: Substrates for Tandem Cycloadditions

Enynals (and the related enynones) contain both an alkene and an alkyne conjugated to a carbonyl group. This extended π-system opens the door to powerful tandem reactions and cycloadditions that are not readily accessible with PPA. Gold and other transition metals are particularly effective at catalyzing intramolecular reactions of enynals, leading to the rapid construction of complex polycyclic systems.[14][15]

Gold-Catalyzed Tandem Diels-Alder Reactions

A compelling application of enynals is their use in gold-catalyzed reactions with alkenes to generate highly reactive cyclic o-quinodimethane (o-QDM) intermediates. These intermediates can be trapped in situ by a dienophile to afford structurally unique polycyclic molecules in a single pot.[14][15]

G Start Enynal + Alkene Catalyst Au(I) Catalyst Start->Catalyst Activation Intermediate Cyclic o-QDM Intermediate Catalyst->Intermediate Generation Dienophile Dienophile (e.g., Benzoquinone) Intermediate->Dienophile [4+2] Cycloaddition (Trapping) Product Polycyclic Product Dienophile->Product

This strategy allows for the efficient synthesis of complex scaffolds that would require multiple steps using traditional methods. The choice of the enynal substrate, alkene, and dienophile allows for significant molecular diversity.

Table 2: Selected Yields in Gold-Catalyzed Tandem Reactions of Enynals

Entry Enynal Substituent (R) Alkene Product Yield (%) Ref.
1 Phenyl Norbornene 72 [14]
2 4-MeO-Phenyl Norbornene 75 [14]
3 Cyclopropyl Norbornene 85 [14]

| 4 | Terminal (H) | Norbornene | 62 |[14] |

Analysis: The methodology is robust, tolerating a range of electronic and steric modifications on the enynal substrate. The high efficiency, particularly with the cyclopropyl-substituted enynal, showcases the synthetic power of this alternative class.[14]

Electron-Deficient Alkynes: A General Framework

This compound belongs to the broader class of electron-deficient alkynes, where an electron-withdrawing group (EWG) is attached to the C≡C triple bond. By varying the EWG, one can finely tune the alkyne's reactivity as a dipolarophile in cycloaddition reactions or as a Michael acceptor.

Alternatives in [3+2] Cycloaddition Reactions

The [3+2] cycloaddition is a cornerstone reaction for generating five-membered heterocycles.[16][17] While PPA is effective, other alkynes bearing ketone, ester, or sulfone groups can offer different reactivity profiles, solubility, and opportunities for post-reaction modification. For instance, catalyst-free [3+2] cycloadditions between azomethine ylides and alkynyl ketones or esters can proceed in water, offering a green chemistry approach to pyrroline derivatives.[18][19][20][21]

Table 3: Comparison of Electron-Deficient Alkynes in Catalyst-Free [3+2] Cycloaddition

Entry Alkyne Dipole Solvent Yield (%) Ref.
1 This compound Azomethine Ylide Toluene 75-85 (typical) General Knowledge
2 1-Phenylbut-2-yn-1-one o-Hydroxyaryl Azomethine Ylide Water 88 [18]
3 Diethyl Acetylenedicarboxylate o-Hydroxyaryl Azomethine Ylide Water 90 [18]

| 4 | Methyl Propiolate | Azide | Water | Good-Excellent |[22] |

Causality: The use of water as a solvent is enabled by the hydrophobic effect and the specific stabilization of the transition state for these reactants.[18] The ability to avoid organic solvents and catalysts makes these alternative alkynes highly attractive for sustainable synthesis protocols.[21] Furthermore, the reactivity of the alkyne can be significantly enhanced by introducing a second activating group, such as in alkynyl α-ketoesters, making them suitable for challenging Pd-catalyzed cycloadditions where simpler alkynes fail.[23]

Conclusion: A Decision-Making Framework

Choosing an alternative to this compound is a strategic decision based on the desired chemical transformation, cost, scalability, and sustainability goals.

G Start What is your primary synthetic goal? Goal1 Simple Conjugate Addition or Basic Heterocycle Synthesis Start->Goal1 Goal2 Complex Polycycle via Tandem Reaction Start->Goal2 Goal3 [3+2] or [2+2+2] Cycloaddition for Heterocycles Start->Goal3 Alt1 Use Cinnamaldehyde Derivatives Goal1->Alt1 Rationale: Cost-effective, stable, high-yielding in organocatalytic routes. Alt2 Use Enynals or Enynones Goal2->Alt2 Rationale: Enables powerful metal-catalyzed cascade reactions for rapid complexity. Alt3 Use other Electron- Deficient Alkynes (e.g., Alkynyl Ketones/Esters) Goal3->Alt3 Rationale: Modulates reactivity, can enable catalyst-free or green conditions (e.g., in water).

By moving beyond a single reagent and embracing these alternatives, chemists can unlock new reaction pathways, enhance molecular diversity, and align their synthetic practices with the principles of green and efficient chemistry.

References

  • Jiang, J., Yu, J., Sun, X. X., Rao, Q. Q., & Gong, L. Z. (2008). Organocatalytic asymmetric three-component cyclization of cinnamaldehydes and primary amines with 1,3-dicarbonyl compounds: straightforward access to enantiomerically enriched dihydropyridines. Angewandte Chemie International Edition, 47(13), 2458-2462. [Link]
  • Wang, Y., et al. (2014). Gold-catalyzed tandem Diels–Alder reactions of enynals/enynones with alkenes: generation and trapping of cyclic o-QDMs. Organic & Biomolecular Chemistry, 12(11), 1845-1849. [Link]
  • Royal Society of Chemistry. (n.d.). Gold-catalyzed tandem Diels–Alder reactions of enynals/enynones with alkenes: generation and trapping of cyclic o-QDMs. Organic & Biomolecular Chemistry. [Link]
  • Nishikawa, K., Yasuda, N., & Yoshimi, Y. (2018). Oxidative Functionalization of Cinnamaldehyde Derivatives: Control of Chemoselectivity by Organophotocatalysis and Dual Organocatalysis. The Journal of Organic Chemistry, 83(15), 8030-8038. [Link]
  • National Library of Medicine. (n.d.). Silver-Catalyzed Reaction of Enynals with Alkenes: A Tandem 1,3-Dipolar Cycloaddition/Cyclopropanation.
  • Bentham Science. (n.d.). The Use of Cinnamic Acid and Cinnamaldehyde, as Bio-Based Molecules, in Organic Synthesis and Preparation of Biologically Active Compounds. [Link]
  • Wang, C., et al. (2020). Catalyst-Free [3+2] Cycloaddition of Electron-Deficient Alkynes and o-Hydroxyaryl Azomethine Ylides in Water. ACS Omega, 5(29), 18276-18284. [Link]
  • ResearchGate. (n.d.). Pd(0)‐mediated [2+2+2] cycloaddition of electron‐deficient alkynes (E =...). [Link]
  • Doraghi, F., et al. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Advances, 13(22), 14897-14925. [Link]
  • Lebeuf, R., et al. (2011). Synthesis of Functionalized Cinnamaldehyde Derivatives by an Oxidative Heck Reaction and Their Use as Starting Materials for Preparation of Mycobacterium tuberculosis 1-Deoxy-d-xylulose-5-phosphate Reductoisomerase Inhibitors. The Journal of Organic Chemistry, 76(19), 7990-7997. [Link]
  • ResearchGate. (n.d.).
  • Oxford Academic. (n.d.). Practical Synthesis of α,β-Alkynyl Ketones by Oxidative Alkynylation of Aldehydes with Hypervalent Alkynyliodine Reagents. Chemistry Letters. [Link]
  • Lebeuf, R., et al. (2011). Synthesis of Functionalized Cinnamaldehyde Derivatives by an Oxidative Heck Reaction and Their Use as Starting Materials for Preparation of Mycobacterium tuberculosis 1-Deoxy-d-xylulose-5-phosphate Reductoisomerase Inhibitors. The Journal of Organic Chemistry, 76(19), 7990-7997. [Link]
  • Liu, L., et al. (2019). Electron-Deficient Alkynes as Dipolarophile in Pd-Catalyzed Enantioselective (3 + 2) Cycloaddition Reaction with Vinyl Cyclopropanes. Organic Letters, 21(17), 6892-6896. [Link]
  • Wikipedia. (n.d.). Cinnamaldehyde. [Link]
  • Chemistry LibreTexts. (2024). 19.
  • Amaliyah, L., & Cahyana, A. H. (2021). Synthesis of Azachalcone Derivatives from Cinnamaldehyde and Its Antibacterial Activity. AIP Conference Proceedings, 2349(1), 020027. [Link]
  • The Organic Chemistry Tutor. (2020).
  • Chemistry Stack Exchange. (2023).
  • Chemistry LibreTexts. (n.d.). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. Organic Chemistry II. [Link]
  • Bentham Science. (n.d.). A Review on Medicinally Important Heterocyclic Compounds. [Link]
  • National Library of Medicine. (2022).
  • Doraghi, F., et al. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. PubMed Central. [Link]
  • Nova Science Publishers. (n.d.).
  • National Institutes of Health. (n.d.). Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods. [Link]
  • Preprints.org. (2023). A Study on Prospective Green Chemistry Alternatives for Organic Synthesis in Order to Promote Sustainable Development. [Link]

Sources

A Comparative Guide to the Analytical Validation of Phenylpropiolaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity and stability of starting materials and intermediates are paramount. Phenylpropiolaldehyde (PPA), a versatile building block in organic synthesis, is no exception.[1] Its unique conjugated system, featuring a phenyl ring, a carbon-carbon triple bond, and an aldehyde functional group, presents distinct analytical challenges.[1] This guide provides an in-depth comparison of analytical methodologies for the validation of this compound, offering field-proven insights and detailed experimental protocols to ensure the integrity of your research and development programs.

The Analytical Imperative for this compound

The reactivity of the aldehyde group, coupled with the potential for side reactions during synthesis and degradation over time, necessitates robust analytical methods to quantify this compound and identify any impurities. Common impurities can arise from the starting materials and by-products of the synthesis, such as the corresponding alcohol from incomplete oxidation or the corresponding carboxylic acid from over-oxidation.[2] The conjugated system also makes the molecule susceptible to degradation under various stress conditions.[3][4] Therefore, validated, stability-indicating analytical methods are crucial for ensuring the quality, safety, and efficacy of any downstream products.

This guide will explore and compare four key analytical techniques for the comprehensive analysis of this compound:

  • High-Performance Liquid Chromatography (HPLC): For precise quantification and separation of impurities.

  • Gas Chromatography (GC): A powerful tool for analyzing volatile impurities, often requiring derivatization.

  • UV-Vis Spectrophotometry: A straightforward method for rapid quantification.

  • Titrimetry: A classic, cost-effective method for assay determination.

Each section will delve into the causality behind experimental choices, provide self-validating protocols, and present comparative data to aid in method selection.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Stability

Reverse-phase HPLC (RP-HPLC) is the cornerstone for the analysis of moderately polar organic compounds like this compound. Its high resolving power allows for the separation of the active pharmaceutical ingredient (API) from closely related impurities and degradation products, making it the ideal choice for developing a stability-indicating method.[5][6][7][8]

Scientific Rationale

The selection of a C18 column is based on the nonpolar nature of the stationary phase, which provides good retention for the aromatic this compound.[5] A mobile phase consisting of a mixture of acetonitrile and water allows for the fine-tuning of the elution strength to achieve optimal separation. The inclusion of a buffer is generally not necessary for this neutral molecule, simplifying the mobile phase preparation. UV detection is highly suitable due to the strong chromophore present in the this compound molecule, which absorbs significantly in the UV region.[9]

Proposed HPLC Method

Column: C18, 4.6 mm x 150 mm, 5 µm particle size Mobile Phase: Acetonitrile:Water (60:40 v/v) Flow Rate: 1.0 mL/min Injection Volume: 10 µL Column Temperature: 30 °C Detection: UV at 277 nm[9] Standard Solution: Prepare a 100 µg/mL solution of this compound reference standard in the mobile phase. Sample Solution: Prepare a 100 µg/mL solution of the this compound sample in the mobile phase.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_std Prepare 100 µg/mL Standard Solution injector Inject 10 µL prep_std->injector prep_sample Prepare 100 µg/mL Sample Solution prep_sample->injector column C18 Column (4.6x150mm, 5µm) injector->column detector UV Detector (277 nm) column->detector chromatogram Obtain Chromatograms detector->chromatogram analysis Calculate Assay and Impurity Profile chromatogram->analysis

Caption: HPLC workflow for this compound analysis.

Trustworthiness: A Self-Validating System

The trustworthiness of this HPLC method is ensured through a series of system suitability tests performed before any sample analysis. These include:

  • Tailing Factor: A measure of peak symmetry, which should be between 0.8 and 1.5.

  • Theoretical Plates: A measure of column efficiency, which should be greater than 2000.

  • Repeatability: The relative standard deviation (RSD) of at least five replicate injections of the standard solution should be not more than 2.0%.

These parameters, when met, confirm that the chromatographic system is performing optimally and is capable of producing reliable and reproducible results.

Potential Impurities and Degradation Products

Based on a likely synthesis route involving the oxidation of phenylpropargyl alcohol,[10][11][12] and the inherent reactivity of α,β-unsaturated aldehydes,[3][4] the following impurities and degradation products should be monitored:

  • Phenylpropargyl alcohol (Process Impurity): Unreacted starting material.

  • Phenylpropiolic acid (Process/Degradation Product): Over-oxidation of the aldehyde.

  • Benzaldehyde (Degradation Product): Cleavage of the acetylenic bond.

  • Polymeric materials (Degradation Product): Self-polymerization of the aldehyde.

A forced degradation study should be performed to demonstrate the stability-indicating nature of the method.[13][14][15] This involves subjecting the this compound sample to acidic, basic, oxidative, thermal, and photolytic stress conditions to generate potential degradation products and ensure they are well-separated from the main peak.

Gas Chromatography (GC): A Complementary Technique for Volatiles

Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile compounds.[16] However, the direct analysis of aldehydes like this compound by GC can be challenging due to their polarity and thermal lability, which can lead to poor peak shape and on-column degradation.[2] To overcome these issues, a derivatization step is highly recommended.

Scientific Rationale

Derivatization converts the polar aldehyde group into a less polar, more stable, and more volatile derivative, improving its chromatographic behavior.[2] O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is an excellent derivatizing agent for aldehydes, forming a stable oxime derivative that is highly responsive to an electron capture detector (ECD), providing excellent sensitivity.[4] Alternatively, a flame ionization detector (FID) can be used, which offers a more universal response.

Proposed GC Method with PFBHA Derivatization

Derivatization:

  • To 1 mL of a 100 µg/mL solution of this compound in a suitable solvent (e.g., ethyl acetate), add 100 µL of a 1 mg/mL PFBHA solution in the same solvent.

  • Heat the mixture at 60 °C for 1 hour.

  • Allow to cool to room temperature before injection.

GC Conditions: Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness Carrier Gas: Helium at a constant flow of 1.0 mL/min Injection: Splitless, 1 µL at 250 °C Oven Program: 100 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 5 min) Detector: FID at 300 °C

Experimental Workflow: GC Analysis with Derivatization

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_gc GC System cluster_data Data Analysis prep_sample Prepare 100 µg/mL Sample Solution derivatization Add PFBHA and Heat at 60°C for 1 hr prep_sample->derivatization injector Inject 1 µL derivatization->injector column DB-5ms Column (30m x 0.25mm x 0.25µm) injector->column detector FID Detector (300°C) column->detector chromatogram Obtain Chromatogram detector->chromatogram analysis Calculate Assay and Impurity Profile chromatogram->analysis

Caption: GC workflow with PFBHA derivatization.

Trustworthiness: Ensuring Method Reliability

The reliability of the GC method is established through:

  • Complete Derivatization: Confirmed by injecting a sample at different reaction times to ensure the peak area of the derivative does not increase with longer heating.

  • System Suitability: Similar to HPLC, parameters like peak symmetry, resolution between the derivative and any potential interfering peaks, and injection precision are monitored.

UV-Vis Spectrophotometry: A Rapid and Simple Assay

UV-Vis spectrophotometry offers a quick and straightforward method for the quantitative analysis of this compound, leveraging its strong ultraviolet absorbance.[9] While not a separation technique, it is highly valuable for routine assays where the impurity profile is well-characterized and known to not interfere at the analytical wavelength.

Scientific Rationale

The conjugated system of this compound results in a characteristic UV absorption spectrum with a maximum absorbance (λmax) around 277 nm in ethanol.[9] According to the Beer-Lambert law, the absorbance at this wavelength is directly proportional to the concentration of the analyte, allowing for accurate quantification.

Proposed UV-Vis Spectrophotometric Method

Solvent: Ethanol Analytical Wavelength (λmax): 277 nm[9] Standard Curve: Prepare a series of standard solutions of this compound in ethanol ranging from 1 µg/mL to 10 µg/mL. Measure the absorbance of each standard at 277 nm and plot a calibration curve of absorbance versus concentration. Sample Analysis: Prepare a solution of the this compound sample in ethanol with a concentration expected to fall within the range of the standard curve. Measure its absorbance at 277 nm and determine the concentration from the calibration curve.

Experimental Workflow: UV-Vis Analysis

UVVis_Workflow cluster_prep Standard & Sample Preparation cluster_measurement Spectrophotometer cluster_analysis Data Analysis prep_standards Prepare Standard Solutions (1-10 µg/mL in Ethanol) measure_abs Measure Absorbance at 277 nm prep_standards->measure_abs prep_sample Prepare Sample Solution in Ethanol prep_sample->measure_abs calibration_curve Generate Calibration Curve measure_abs->calibration_curve calculate_conc Calculate Sample Concentration measure_abs->calculate_conc calibration_curve->calculate_conc

Caption: UV-Vis spectrophotometry workflow.

Trustworthiness: Validation of the Method

The validity of the UV-Vis method is confirmed by:

  • Linearity: The calibration curve should have a correlation coefficient (r²) of ≥ 0.999.

  • Specificity: The absorbance of a placebo (if in a formulation) or known impurities should be negligible at 277 nm.

Titrimetry: A Classic Approach to Assay

For a cost-effective and straightforward assay of the aldehyde content, a titrimetric method can be employed. This method relies on the reaction of the aldehyde with hydroxylamine hydrochloride to form an oxime, liberating hydrochloric acid which is then titrated with a standardized base.

Scientific Rationale

The reaction between an aldehyde and hydroxylamine hydrochloride is a well-established quantitative reaction. The amount of hydrochloric acid produced is stoichiometrically equivalent to the amount of aldehyde present in the sample. By titrating this acid with a standardized solution of sodium hydroxide, the percentage purity of the this compound can be accurately determined.

Proposed Titrimetric Method
  • Accurately weigh about 1.0 g of the this compound sample into a flask.

  • Add 50 mL of a freshly prepared 0.5 M solution of hydroxylamine hydrochloride in 60% ethanol.

  • Allow the mixture to stand for 10 minutes.

  • Titrate the liberated hydrochloric acid with standardized 0.5 M sodium hydroxide, using bromophenol blue as an indicator, to a distinct blue endpoint.

  • Perform a blank titration under the same conditions.

  • Calculate the percentage of this compound using the following formula:

    % this compound = ((V_s - V_b) * M * 130.14) / (W * 10)

    Where:

    • V_s = Volume of NaOH used for the sample (mL)

    • V_b = Volume of NaOH used for the blank (mL)

    • M = Molarity of the NaOH solution

    • 130.14 = Molecular weight of this compound

    • W = Weight of the sample (g)

Experimental Workflow: Titrimetric Analysis

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_calculation Calculation weigh_sample Weigh ~1.0 g of Sample add_reagent Add 50 mL of 0.5 M Hydroxylamine HCl weigh_sample->add_reagent titrate Titrate with 0.5 M NaOH using Bromophenol Blue add_reagent->titrate calculate_purity Calculate % Purity titrate->calculate_purity

Caption: Titrimetric analysis workflow for this compound.

Trustworthiness: Ensuring Accuracy

The accuracy of the titrimetric method is dependent on:

  • Standardization of Titrant: The molarity of the sodium hydroxide solution must be accurately determined using a primary standard (e.g., potassium hydrogen phthalate).

  • Blank Correction: A blank titration is essential to account for any acidic or basic impurities in the reagents.

Comparative Summary of Analytical Methods

FeatureHPLCGC with DerivatizationUV-Vis SpectrophotometryTitrimetry
Primary Use Purity, Assay, StabilityAssay, Volatile ImpuritiesAssayAssay
Specificity High (Separates impurities)High (Separates volatiles)Low (Interference from absorbing impurities)Moderate (Interference from other carbonyls)
Sensitivity HighVery High (with ECD)ModerateLow
Speed ModerateModerate (including derivatization)FastFast
Cost HighHighLowVery Low
Complexity HighHighLowLow

Conclusion

The selection of an appropriate analytical method for this compound is contingent upon the specific requirements of the analysis. For comprehensive purity profiling and stability studies, a validated, stability-indicating HPLC method is the unequivocal choice. GC with derivatization serves as an excellent complementary technique, particularly for the analysis of volatile impurities that may not be amenable to HPLC. For rapid, routine assays where the impurity profile is known and non-interfering, UV-Vis spectrophotometry offers a simple and efficient solution. Finally, titrimetry remains a viable, cost-effective option for assay determination when high-end instrumentation is not available or necessary.

By understanding the principles, strengths, and limitations of each of these techniques, researchers and drug development professionals can confidently select and validate the most suitable analytical methods to ensure the quality and integrity of this compound in their critical applications.

References

  • LookChem. (n.d.). General procedures for the purification of Aldehydes - Chempedia.
  • Elias, E. (2021). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. In Organic Chemistry II.
  • MedCrave. (2016, December 14). Forced Degradation Studies.
  • LoPachin, R. M., & Gavin, T. (2014). Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases. Toxicological Sciences, 139(2), 244–257.
  • Google Patents. (n.d.). WO2002012162A1 - Process for removing a ketone and/or aldehyde impurity.
  • Pharmaceutical Technology. (2012, February 1). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94(2), 290–327.
  • Chemistry LibreTexts. (2021, July 31). 17.6: α,β-Unsaturated Aldehydes and Ketones.
  • LCGC International. (2021, May 1). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development –A Review.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Forced Degradation and Stability Testing.
  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development: A Review.
  • Wikipedia. (n.d.). Hydrocinnamaldehyde.
  • LCGC International. (2021, May 1). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • JoVE. (2025, May 22). Video: Conjugate Addition to α,β-Unsaturated Carbonyl Compounds.
  • SGS. (2011, January). HOW TO APPROACH A FORCED DEGRADATION STUDY.
  • Human Journals. (2023, February 28). Stability Indicating HPLC Method Development: A Review.
  • Wikipedia. (n.d.). Cinnamaldehyde.
  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • ResearchGate. (2025, August 10). Aerobic Oxidation of Propargyl Alcohol: A Convenient Method for the Synthesis of Propiolaldehyde.
  • Google Patents. (n.d.). CN103449995A - Method of removing aldehydes impurities in cyclohexanone-containing technology materials.
  • Wikipedia. (n.d.). Aldehyde.
  • ScenTree. (n.d.). Cinnamaldehyde (CAS N° 104-55-2).
  • Google Patents. (n.d.). WO2002072709A1 - A process for the preparation of substituted trans-cinnamaldehyde, a natural yellow dye, from phenylpropane derivatives.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes.
  • YouTube. (2021, February 8). Oxidation of Primary Alcohol to Aldehyde.
  • YouTube. (2022, March 1). Alcohols to Aldehydes, Part 1: Oxidations with O2, H2O2, ROOH.
  • ResearchGate. (2025, August 6). Kinetic and chemical characterization of aldehyde oxidation by fungal aryl-alcohol oxidase.

Sources

A Comparative Guide to the Biological Activities of Phenylpropiolaldehyde Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Phenylpropanoid Scaffold and the Enigma of Phenylpropiolaldehyde

The C6-C3 phenylpropanoid skeleton is a ubiquitous and privileged scaffold in medicinal chemistry, giving rise to a vast array of natural and synthetic compounds with diverse biological activities. Among these, α,β-unsaturated aldehydes such as cinnamaldehyde have been extensively studied for their therapeutic potential. This compound, which features a reactive acetylenic bond in place of the ethylenic double bond of cinnamaldehyde, represents an intriguing but comparatively unexplored analogue. Its unique electronic and steric properties suggest the potential for distinct biological activities and mechanisms of action.

This guide provides a comprehensive comparison of the biological activities of this compound's more extensively studied analogues: cinnamaldehyde, cinnamic acid, and phenylpropargyl alcohol. By examining their known anticancer and antimicrobial properties, supported by experimental data, we aim to provide a framework for understanding the structure-activity relationships within this chemical class. This comparative analysis also serves to highlight the significant research gap concerning this compound, underscoring the need for further investigation into its potential as a bioactive molecule.

Comparative Analysis of Biological Activities

The primary biological activities reported for this class of compounds are their anticancer and antimicrobial effects. The following sections will delve into the available data for each analogue, providing a comparative perspective.

Anticancer Activity

The cytotoxicity of these compounds against various cancer cell lines is a key area of investigation. The presence of the electrophilic α,β-unsaturated system is thought to play a crucial role in their mechanism of action, primarily through the induction of apoptosis and cell cycle arrest.

Table 1: Comparative Cytotoxicity (IC50) of this compound Analogues against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
This compound Data Not Available--
Cinnamaldehyde Human Melanoma (A375)~15[1]
Human Colon Cancer (HT29)~25[1]
Human Prostate Cancer (PC3)73 µg/mL (~552)[2]
Human Glioblastoma (U87MG)11.6 µg/mL (~88)[3]
Human Breast Cancer (MCF-7)58 µg/mL (~439) for 24h[4]
Cinnamic Acid Human Melanoma (HT-144)2400[5]
Human Lung Adenocarcinoma (A549)160 (trans-isomer)[6]
Human Breast Cancer (MCF-7)~3.2 (for a derivative)[6]
Phenylpropargyl Alcohol Data Not Available--

Insights from the Data:

  • Cinnamaldehyde consistently demonstrates cytotoxic effects against a range of cancer cell lines, with IC50 values often in the micromolar range. Its mechanism is often attributed to the induction of apoptosis.[3]

  • Cinnamic acid generally exhibits lower cytotoxic potency compared to cinnamaldehyde, with IC50 values often in the millimolar range.[5] However, its derivatives have shown more promising activity.[6]

  • A significant lack of publicly available data exists for the direct anticancer activity of This compound and phenylpropargyl alcohol , representing a clear opportunity for future research.

Antimicrobial Activity

The antimicrobial properties of phenylpropanoids are well-documented, with their lipophilicity and ability to disrupt microbial cell membranes being key determinants of their efficacy.

Table 2: Comparative Antimicrobial Activity (MIC) of this compound Analogues

CompoundMicroorganismMIC (µg/mL)Reference
This compound Data Not Available--
Cinnamaldehyde Escherichia coli780[7]
Staphylococcus aureus>400[8]
Candida albicans--
Cinnamic Acid Escherichia coli1000[9]
Bacillus subtilis500[9]
Aspergillus niger2.04 µM (~302)[10]
Candida albicans2.04 µM (~302)[10]
Phenylpropargyl Alcohol Data Not Available--

Insights from the Data:

  • Cinnamaldehyde shows notable antibacterial activity, particularly against Gram-negative bacteria like E. coli.[7] Its vapor phase also exhibits potent antimicrobial effects.

  • Cinnamic acid and its derivatives display a broad spectrum of antimicrobial activity against both bacteria and fungi.[9][10] The lipophilicity of its ester and amide derivatives often correlates with increased potency.

  • Similar to the anticancer data, there is a conspicuous absence of reported MIC values for This compound and phenylpropargyl alcohol against common microbial strains.

Mechanisms of Action: A Deeper Dive

The biological effects of these compounds are underpinned by their interactions with cellular and molecular targets.

Cinnamaldehyde: A Multifaceted Agent

Cinnamaldehyde's reactivity as a Michael acceptor allows it to form covalent adducts with nucleophilic residues in proteins, particularly cysteine. This can lead to:

  • Disruption of Cell Membranes: Its lipophilic nature facilitates its insertion into bacterial cell membranes, leading to increased permeability and leakage of intracellular components.

  • Enzyme Inhibition: Cinnamaldehyde can inhibit various enzymes, including ATPases and those involved in cell division.

  • Induction of Oxidative Stress: It can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.

  • Modulation of Signaling Pathways: Cinnamaldehyde has been shown to affect signaling pathways involved in inflammation and cell survival, such as NF-κB.

G Cinnamaldehyde Cinnamaldehyde Membrane Bacterial Cell Membrane Cinnamaldehyde->Membrane Disruption Enzymes Cellular Enzymes (e.g., ATPase) Cinnamaldehyde->Enzymes Inhibition ROS Reactive Oxygen Species (ROS) Cinnamaldehyde->ROS Generation NFkB NF-κB Pathway Cinnamaldehyde->NFkB Modulation CellDeath Bacterial Cell Death Membrane->CellDeath Enzymes->CellDeath Apoptosis Apoptosis ROS->Apoptosis NFkB->Apoptosis

Caption: Proposed mechanisms of action for cinnamaldehyde.

Cinnamic Acid: A More Subtle Approach

Cinnamic acid, lacking the reactive aldehyde group, generally exhibits different and often less potent biological activities. Its mechanisms are thought to involve:

  • Disruption of Cell Membrane Potential: It can interfere with the electrochemical gradient across microbial cell membranes.

  • Inhibition of Biofilm Formation: Cinnamic acid and its derivatives have been shown to prevent the formation of bacterial biofilms.

  • Induction of Apoptosis: In cancer cells, it can induce apoptosis, though often at higher concentrations than cinnamaldehyde.[5]

The Untapped Potential of this compound

The triple bond in this compound confers a unique linear geometry and increased electrophilicity at the β-carbon compared to cinnamaldehyde. This suggests that it could be a potent Michael acceptor and may exhibit enhanced or novel biological activities. The limited available literature indicates that phenylpropynal can act as an irreversible inhibitor of β-lactamases, suggesting its potential in combating antibiotic resistance. However, a comprehensive evaluation of its cytotoxicity and broad-spectrum antimicrobial activity is critically lacking.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key assays used to evaluate the biological activities discussed in this guide.

Protocol 1: MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[11][12][13]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay cluster_3 Data Acquisition A Seed Cells in 96-well Plate B Incubate 24h A->B C Add Serial Dilutions of Compound B->C D Incubate 24-72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Add DMSO to Dissolve Formazan F->G H Read Absorbance at 570 nm G->H

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

  • Prepare Inoculum: Culture the test microorganism in a suitable broth medium overnight. Adjust the turbidity of the culture to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion and Future Directions

The analogues of this compound, particularly cinnamaldehyde and cinnamic acid, have demonstrated a range of promising biological activities, most notably in the realms of anticancer and antimicrobial research. The structure-activity relationships within this class of compounds suggest that the electrophilic nature of the α,β-unsaturated system is a key driver of their bioactivity.

The striking lack of data for this compound itself presents a compelling case for its investigation. Its unique acetylenic scaffold may confer enhanced potency, altered selectivity, or novel mechanisms of action compared to its more saturated counterparts. Future research should focus on a systematic evaluation of this compound's cytotoxicity against a panel of cancer cell lines and its antimicrobial activity against a broad range of pathogens. Such studies will not only fill a critical knowledge gap but also have the potential to uncover a valuable new lead compound for drug discovery.

References

  • Microbe Online. (2013, November 15).
  • Wikipedia. Broth microdilution. [Link]
  • MI - Microbiology. Broth Microdilution. [Link]
  • Vasconcelos, N. G., Croda, J., & Simionatto, S. (2021).
  • Fallah, M., et al. (2020). Anticancer Potential and Molecular Mechanisms of Cinnamaldehyde and Its Congeners Present in the Cinnamon Plant. MDPI. [Link]
  • AIP Publishing. (2022).
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
  • CLYTE Technologies. (2025, December 24).
  • ResearchGate. IC50 values of antiproliferative activity of cinnamaldehyde, cinnamic acid and cinnamyl alcohol. [Link]
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]
  • Guzman, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules (Basel, Switzerland), 19(12), 19292–19349. [Link]
  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (2025).
  • CABI Digital Library. (2023, November 30).
  • de Oliveira, C. C., et al. (2015). Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells. PubMed Central. [Link]
  • Cinnamaldehyde potentiates cytotoxic and apoptogenic effects of doxorubicin in prostate cancer cell line. (2024, August 19). National Institutes of Health (NIH). [Link]
  • Di Volo, M., et al. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. MDPI. [Link]
  • Li, W. R., et al. (2022). Study of antimicrobial activity and mechanism of vapor-phase cinnamaldehyde for killing Escherichia coli based on fumigation method. National Institutes of Health (NIH). [Link]
  • Kwon, Y. S., et al. (2003).
  • Biointerface Research in Applied Chemistry. (2022, March 27). Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. [Link]
  • Kim, Y. G., et al. (2022). Antibiofilm Activities of Cinnamaldehyde Analogs against Uropathogenic Escherichia coli and Staphylococcus aureus. MDPI. [Link]
  • Cabello, C. M., et al. (2009). The Cinnamon-derived Michael Acceptor Cinnamic Aldehyde Impairs Melanoma Cell Proliferation, Invasiveness, and Tumor Growth. PubMed Central. [Link]
  • ResearchGate. Minimum inhibitory concentration values of cinnamon oil, cinnamaldehyde, ampicillin, gentamicin and amphotericin B against Staphylo. [Link]
  • Manie, S., et al. (2021). Cinnamic Acid Derivatives and Their Biological Efficacy. MDPI. [Link]
  • Zare, A., et al. (2020). Evaluation of the cytotoxic and apoptogenic effects of cinnamaldehyde on U87MG cells alone and in combination with doxorubicin. PubMed Central. [Link]
  • Ferro, J. N., et al. (2022). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. National Institutes of Health (NIH). [Link]
  • ResearchGate. MIC Values [mg/ml] of Compounds 1 – 10 against Five Bacteria and Three Fungi. [Link]
  • ResearchGate. The IC 50 values (µM) of compounds 1a-g to the five cancer cell lines. [Link]
  • ResearchGate. (2015, September 2). How should I start with Enzyme-Inhibitor kinetics assay?. [Link]
  • National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. [Link]
  • Chemistry LibreTexts. (2025, September 4). 5.4: Enzyme Inhibition. [Link]
  • ResearchGate. Minimum inhibitory concentration (MIC) of compounds 1-3 against test organisms. [Link]
  • National Center for Biotechnology Information. Propargyl Alcohol: Acute Exposure Guideline Levels. [Link]
  • ResearchGate. The anticancer IC50 values of synthesized compounds against 3 cell lines. [Link]
  • ResearchGate. MIC value against Gram-positive bacteria and fungi.
  • National Toxicology Program. Nomination Background: Propargyl alcohol (CASRN: 107-19-7). [Link]
  • Pharmacia. (2024, June 14). Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction. [Link]
  • National Center for Biotechnology Information. PROPARGYL ALCOHOL - Nineteenth Interim Report of the Committee on Acute Exposure Guideline Levels: Part A. [Link]
  • Unibo. Exploring the anticancer effects of standardized extracts of poplar-type propolis: In vitro cytotoxicity toward cancer and norma. [Link]

Sources

A Researcher's Guide to Phenylpropiolaldehyde and its Alternatives in Enzyme Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the study of aldehyde metabolism, the selection of an appropriate enzyme substrate is a critical determinant of experimental success. This guide provides an in-depth technical comparison of phenylpropiolaldehyde as a substrate for enzyme assays, primarily targeting the aldehyde dehydrogenase (ALDH) superfamily. We will explore its utility, compare it with alternative substrates, and provide the experimental data and protocols necessary to make informed decisions in your research.

The Role of Aldehyde Dehydrogenases and the Importance of Substrate Selection

The aldehyde dehydrogenase (ALDH) superfamily comprises a group of NAD(P)+-dependent enzymes crucial for the detoxification of a vast array of endogenous and exogenous aldehydes by oxidizing them to their corresponding carboxylic acids.[1] With 19 functional genes in humans, ALDH isozymes like ALDH1A1, ALDH2, and ALDH3A1 are extensively studied for their roles in various physiological and pathological processes, including cancer and neurological disorders.[1][2] Given the broad and often overlapping substrate specificities of these enzymes, understanding how a particular isozyme interacts with a given substrate is paramount for elucidating metabolic pathways and for the design of targeted therapeutics.[2]

This compound: An Alkynyl Aldehyde for Probing Enzyme Activity

This compound, a C9H6O aromatic aldehyde, presents a unique chemical structure with its phenyl ring and a reactive triple bond. This structure makes it an interesting candidate for probing the active sites of enzymes that metabolize aromatic aldehydes. While detailed kinetic data for this compound across all major ALDH isozymes is not extensively documented in publicly available literature, its structural relative, propiolaldehyde, is a known potent inhibitor of ALDH.[2] This suggests that the alkynyl group can interact significantly with the enzyme's active site.

The primary method for assaying ALDH activity is to monitor the reduction of the cofactor NAD(P)+ to NAD(P)H, which can be detected spectrophotometrically by an increase in absorbance at 340 nm.[3][4]

Visualizing the General ALDH Catalytic Mechanism

Caption: General workflow of an ALDH-catalyzed reaction.

Comparative Analysis: this compound vs. Alternative Substrates

The choice of substrate significantly impacts the sensitivity, specificity, and interpretation of an enzyme assay. Here, we compare this compound with commonly used aromatic and fluorogenic substrates for ALDHs.

Spectrophotometric Substrates: A Quantitative Comparison

Aromatic aldehydes are a key class of substrates for several ALDH isozymes. To provide a quantitative basis for comparison, the following table summarizes the kinetic parameters for benzaldehyde, a representative aromatic aldehyde, with major human ALDH isozymes. This data serves as a valuable benchmark when considering the potential utility of this compound.

IsozymeSubstrateK_m_ (µM)k_cat_ (min⁻¹)k_cat_/K_m_ (min⁻¹µM⁻¹)CoenzymeReference
ALDH1A1Benzaldehyde0.145450NAD⁺[5]
ALDH2Benzaldehyde0.230150NAD⁺[5]
ALDH3A1Benzaldehyde250018000.72NADP⁺[5]

Note: Lower K_m_ values indicate higher affinity of the enzyme for the substrate, while a higher k_cat_/K_m_ value signifies greater catalytic efficiency.

Fluorogenic Substrates: Enhancing Sensitivity

For assays requiring higher sensitivity, fluorogenic substrates are an excellent alternative. These molecules are typically non-fluorescent or weakly fluorescent but are converted into highly fluorescent products by the enzyme.

Substrate ClassExamplePrincipleAdvantagesDisadvantages
Naphthaldehydes6-Methoxy-2-naphthaldehyde (MONAL-62)Enzymatic oxidation yields a fluorescent carboxylic acid.High sensitivity, allows for real-time kinetic measurements.[7]Potential for background fluorescence, may require specific excitation/emission wavelengths.
Coumarin AldehydesVarious derivativesOxidation leads to a fluorescent coumarin product.Favorable spectral properties, high quantum yields.Synthesis can be complex, potential for isozyme-specific preferences.[1]
BODIPY-basedALDEFLUOR™ (BAAA)A non-fluorescent substrate that becomes fluorescent and is retained within cells upon oxidation by ALDH.[8]Widely used for identifying and isolating live cells with high ALDH activity via flow cytometry.[8]Not ideal for in vitro kinetic assays with purified enzymes.

The development of red-shifted fluorescent substrates, such as AldeRed 588-A, has further expanded the toolkit for ALDH research, enabling multi-color analysis and overcoming issues with autofluorescence in certain cell types.[9]

Experimental Protocols: A Guide to Best Practices

The reliability of any comparative study hinges on robust and well-validated experimental protocols. Here, we provide a general protocol for a spectrophotometric ALDH assay that can be adapted for this compound and other aromatic aldehydes, as well as a workflow for evaluating fluorogenic substrates.

General Spectrophotometric Assay for ALDH Activity

This protocol outlines the determination of ALDH activity by monitoring the production of NADH at 340 nm.[4][5]

Materials:

  • Purified ALDH isozyme (e.g., ALDH1A1, ALDH2)

  • Assay Buffer: 50 mM Sodium Pyrophosphate, pH 8.0, containing 1 mM EDTA

  • Coenzyme Stock Solution: 10 mM NAD⁺ in assay buffer

  • Substrate Stock Solution: 10 mM this compound (or other aromatic aldehyde) in a suitable organic solvent (e.g., acetonitrile or DMSO) to ensure solubility.

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette or a 96-well UV-transparent plate, prepare a reaction mixture containing the assay buffer and NAD⁺ at a final concentration of 0.5-1 mM.

  • Enzyme Addition: Add a known concentration of the purified ALDH enzyme to the reaction mixture and incubate for a short period to establish a baseline.

  • Initiate Reaction: Start the reaction by adding varying concentrations of the substrate stock solution.

  • Measurement: Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer or microplate reader. The rate of NADH formation is proportional to the enzyme activity.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plot. Determine the kinetic parameters (K_m_ and V_max_) by fitting the initial velocity data to the Michaelis-Menten equation.

Causality Behind Experimental Choices:

  • pH 8.0: Many ALDH isozymes exhibit optimal activity at a slightly alkaline pH.

  • EDTA: Included to chelate any divalent metal ions that could interfere with the reaction.

  • Organic Solvent for Substrate: Aromatic aldehydes often have limited aqueous solubility, requiring a small amount of an organic solvent to keep them in solution. It is crucial to perform control experiments to ensure the solvent itself does not affect enzyme activity.

Workflow for Evaluating a Novel Substrate

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Phenylpropiolaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the allure of covalent inhibitors lies in their potential for high potency and prolonged duration of action.[1][2] Phenylpropiolaldehyde, with its reactive α,β-unsaturated aldehyde system, represents an intriguing electrophilic warhead for the development of such targeted covalent inhibitors. However, the promise of covalent modification is intrinsically linked to the peril of off-target reactivity, which can lead to toxicity and other adverse effects.[1] Therefore, a rigorous assessment of a covalent probe's proteome-wide cross-reactivity is not merely a supplementary step but a cornerstone of its development.

This guide provides an in-depth technical overview of how to conduct cross-reactivity studies for this compound. We will delve into the principles of competitive activity-based protein profiling (ABPP), a powerful chemoproteomic technique for mapping covalent interactions across the proteome.[1] Furthermore, we will objectively compare the expected reactivity of this compound with two widely used cysteine-reactive probes: iodoacetamide and acrylamide.

Understanding the Probes: A Comparative Overview

The selectivity of a covalent probe is dictated by the chemical nature of its electrophilic "warhead." Here, we compare this compound with iodoacetamide and acrylamide fragments, two classes of electrophiles frequently employed in covalent probe discovery.[2]

ProbeChemical StructureReactivity ProfileKey Considerations
This compound C₆H₅C≡CCHOThis compound is an α,β-unsaturated aldehyde. The electrophilicity of the β-carbon in the propiolaldehyde moiety makes it susceptible to nucleophilic attack, primarily from the thiol group of cysteine residues. The aromatic ring may contribute to non-covalent interactions that influence binding affinity and selectivity.Its reactivity is expected to be moderate, potentially offering a better selectivity window compared to more aggressive electrophiles. The planarity of the phenyl and alkyne groups may impose steric constraints, influencing which cysteine residues are accessible.
Iodoacetamide (IA) ICH₂CONH₂Iodoacetamide is a classic alkylating agent that reacts readily with nucleophilic cysteine residues via an Sₙ2 mechanism. It is considered a "hyper-reactive" probe, often used to map the most nucleophilic and accessible cysteines in the proteome.[3][4]Due to its high reactivity, iodoacetamide can exhibit broad labeling across the proteome, making it an excellent tool for identifying highly reactive cysteines but potentially leading to a higher degree of off-target labeling for a targeted inhibitor.
Acrylamide CH₂=CHCONH₂Acrylamides are Michael acceptors that react with nucleophiles like cysteine via conjugate addition. Their reactivity can be tuned by modifications to the acrylamide scaffold. They are generally considered "milder" electrophiles than iodoacetamides.[2]The reduced reactivity of acrylamides can translate to higher selectivity, as the covalent reaction is more dependent on favorable non-covalent interactions to bring the warhead into proximity with the target cysteine. This makes them a popular choice for developing targeted covalent inhibitors.[2]

Experimental Workflow: Competitive Activity-Based Protein Profiling (ABPP)

To empirically determine the cross-reactivity of this compound, a competitive ABPP experiment is the method of choice. This technique allows for the proteome-wide identification of targets that are covalently modified by the compound of interest.[1]

ABPP_Workflow cluster_analysis Analysis control Control (DMSO) control_label Label with IA-alkyne control->control_label ppa This compound ppa_label Label with IA-alkyne ppa->ppa_label control_click Attach Reporter Tag (e.g., Biotin-Azide) control_label->control_click ppa_click Attach Reporter Tag (e.g., Biotin-Azide) ppa_label->ppa_click enrich Streptavidin Enrichment control_click->enrich ppa_click->enrich digest On-bead Proteolysis enrich->digest ms LC-MS/MS digest->ms quant Quantitative Proteomics ms->quant

Caption: Competitive ABPP workflow for assessing this compound cross-reactivity.

Detailed Step-by-Step Protocol:

1. Cell Culture and Treatment:

  • Culture human cells (e.g., HEK293T, HeLa) to ~80% confluency.

  • Treat cells with either this compound (experimental) or DMSO (vehicle control) at a desired concentration range for a specified time (e.g., 1-4 hours). The concentration should be chosen based on the desired therapeutic window or experimental objective.

2. Cell Lysis:

  • Harvest the cells and lyse them in a suitable buffer (e.g., Tris-buffered saline with 0.1% SDS) to release the proteome.

  • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

3. Broad-Spectrum Probe Labeling:

  • To the cell lysates, add a broadly reactive, alkyne-functionalized cysteine probe, such as iodoacetamide-alkyne (IA-alkyne).[3][5][6] This probe will label cysteine residues that were not previously modified by this compound.

  • Incubate the lysates with the IA-alkyne probe for a defined period (e.g., 1 hour at room temperature).

4. Click Chemistry:

  • Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a reporter tag to the alkyne-labeled proteins.[3] A common reporter is biotin-azide, which will be used for subsequent enrichment.

  • The reaction mixture typically includes the protein lysate, biotin-azide, a copper(I) source (e.g., CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).

5. Protein Enrichment:

  • Use streptavidin-coated agarose or magnetic beads to enrich the biotin-tagged proteins.

  • Wash the beads extensively to remove non-specifically bound proteins.

6. On-Bead Proteolytic Digestion:

  • While the enriched proteins are still bound to the beads, perform a proteolytic digest using an enzyme like trypsin. This will cleave the proteins into smaller peptides.

7. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

  • Elute the peptides from the beads and analyze them by LC-MS/MS. The mass spectrometer will fragment the peptides and provide sequence information, allowing for the identification of the modified cysteine residues.

8. Data Analysis and Quantification:

  • Use specialized software to search the MS data against a protein database to identify the labeled peptides and the specific sites of modification.

  • Quantify the relative abundance of each labeled peptide in the this compound-treated sample versus the DMSO control. A significant decrease in the signal for a particular cysteine-containing peptide in the this compound-treated sample indicates that this compound has covalently modified that site, preventing its labeling by the IA-alkyne probe.

Interpreting the Data: Building a Cross-Reactivity Profile

The output of the competitive ABPP experiment will be a list of cysteine-containing peptides with their corresponding abundance ratios between the this compound-treated and control samples. This data can be visualized in a volcano plot to highlight statistically significant "hits" – proteins that are targeted by this compound.

Volcano_Plot cluster_plot Volcano Plot of Competitive ABPP Data xaxis log2(Fold Change) yaxis -log10(p-value) origin p1 p2 p3 p4 hit1 hit2 hit3 threshold_y p-value threshold threshold_x1 -FC threshold threshold_x2 +FC threshold

Sources

A Senior Application Scientist's Guide to Phenylpropiolaldehyde as a Chromatographic Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. The choice of a reference standard in chromatography is a critical decision that directly impacts the accuracy, precision, and reliability of quantitative and qualitative analyses. This guide provides an in-depth technical comparison of Phenylpropiolaldehyde as a potential reference standard against a commonly used alternative, Cinnamaldehyde. We will explore the underlying chemical principles, provide detailed experimental protocols, and present comparative data to guide your selection process.

Introduction: The Case for this compound

This compound, also known as 3-Phenyl-2-propynal, is an aromatic aldehyde with the chemical formula C9H6O.[1] Its unique structure, featuring a phenyl group conjugated with an aldehyde via a carbon-carbon triple bond, imparts distinct chemical and physical properties.[1] While not as commonly employed as other aromatic aldehydes, its defined structure and potential for unique chromatographic behavior make it an intriguing candidate for a reference standard in specific applications.

Key Attributes of this compound:

  • Chemical Structure: C₆H₅C≡CCHO[1]

  • Molecular Weight: 130.14 g/mol [1]

  • Appearance: Colorless to brown clear liquid[2]

  • Purity: Commercially available in high purity (>96-98%)[1][2]

  • Solubility: Soluble in organic solvents.

The presence of the alkyne group introduces rigidity and electronic properties that can influence its separation characteristics and detection, particularly in UV and mass spectrometry.

The Benchmark: Cinnamaldehyde as a Comparative Standard

To objectively evaluate the performance of this compound, we will compare it to trans-Cinnamaldehyde, a widely used reference standard in the analysis of essential oils, food products, and pharmaceuticals.[3][4] Cinnamaldehyde is structurally similar, also being an aromatic aldehyde, but with a carbon-carbon double bond instead of a triple bond. This subtle difference is expected to manifest in their chromatographic behavior.

Comparative Chromatographic Performance: A Head-to-Head Evaluation

The selection of a reference standard hinges on its performance in specific chromatographic systems. Here, we present a comparative analysis using both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), two common techniques for the analysis of aldehydes.[5]

Gas Chromatography (GC) Analysis

GC is a powerful technique for separating volatile and thermally stable compounds. Both this compound and Cinnamaldehyde are amenable to GC analysis.

Experimental Protocol: GC-FID Analysis

This protocol outlines a typical GC-Flame Ionization Detection (FID) method for the comparative analysis of this compound and Cinnamaldehyde.

  • Standard Preparation:

    • Prepare individual stock solutions of this compound and Cinnamaldehyde in methanol at a concentration of 1000 µg/mL.

    • Prepare a mixed working standard solution containing both analytes at a concentration of 100 µg/mL in methanol.

    • Create a series of calibration standards by serially diluting the mixed working standard.

  • GC-FID Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.[6]

    • Column: HP-5 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[6]

    • Injector: Split/splitless, operated in split mode (50:1).

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Detector: Flame Ionization Detector (FID).

    • Detector Temperature: 300°C.

    • Injection Volume: 1 µL.

Workflow for GC-FID Comparative Analysis

cluster_prep Standard Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis stock1 This compound Stock (1000 µg/mL) mixed_std Mixed Working Standard (100 µg/mL) stock1->mixed_std stock2 Cinnamaldehyde Stock (1000 µg/mL) stock2->mixed_std cal_stds Calibration Standards mixed_std->cal_stds injection Inject 1 µL cal_stds->injection gc_system GC System (HP-5 Column) injection->gc_system detection FID Detection gc_system->detection data_acq Data Acquisition detection->data_acq peak_int Peak Integration data_acq->peak_int cal_curve Calibration Curve Construction peak_int->cal_curve comparison Performance Metric Comparison cal_curve->comparison

Caption: Workflow for GC-FID comparative analysis.

Expected Performance and Causality

ParameterThis compound (Expected)Cinnamaldehyde (Typical)Scientific Rationale
Retention Time Slightly longerShorterThe triple bond in this compound may lead to stronger interactions with the stationary phase compared to the double bond in Cinnamaldehyde, resulting in a slightly longer retention time.
Peak Shape SymmetricalSymmetricalBoth are relatively non-polar aldehydes and should exhibit good peak shape on a standard non-polar column like the HP-5.
Linearity (r²) > 0.999> 0.999Both compounds are expected to show excellent linearity over a typical concentration range with FID detection.
LOD/LOQ Similar to Cinnamaldehyde~0.1 µg/mL (LOQ)FID response is based on the number of carbon atoms, and since both molecules have a similar number of carbons, their sensitivity should be comparable.
Thermal Stability Potentially less stableGenerally stableThe conjugated system in Cinnamaldehyde is very stable. This compound's stability at high temperatures should be verified, as alkynes can sometimes be more reactive.[3]
High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile technique suitable for a wide range of compounds, including those that are not volatile or are thermally labile. For aldehydes, Reverse-Phase HPLC (RP-HPLC) is a common approach.

Experimental Protocol: RP-HPLC-UV Analysis

This protocol details an RP-HPLC method with UV detection for comparing this compound and Cinnamaldehyde.

  • Standard Preparation:

    • Prepare individual stock solutions of this compound and Cinnamaldehyde in acetonitrile at a concentration of 1000 µg/mL.

    • Prepare a mixed working standard solution containing both analytes at a concentration of 100 µg/mL in acetonitrile.

    • Create a series of calibration standards by serially diluting the mixed working standard with the mobile phase.

  • HPLC Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV-Vis Detector.

    • Detection Wavelength: 280 nm (based on the UV absorbance maxima of aromatic aldehydes). This compound has a reported absorption maximum at 277 nm in ethanol.[7]

    • Injection Volume: 10 µL.

Workflow for RP-HPLC-UV Comparative Analysis

cluster_prep Standard Preparation cluster_hplc RP-HPLC-UV Analysis cluster_data Data Analysis stock1 This compound Stock (1000 µg/mL) mixed_std Mixed Working Standard (100 µg/mL) stock1->mixed_std stock2 Cinnamaldehyde Stock (1000 µg/mL) stock2->mixed_std cal_stds Calibration Standards mixed_std->cal_stds injection Inject 10 µL cal_stds->injection hplc_system HPLC System (C18 Column) injection->hplc_system detection UV Detection (280 nm) hplc_system->detection data_acq Data Acquisition detection->data_acq peak_int Peak Integration data_acq->peak_int cal_curve Calibration Curve Construction peak_int->cal_curve comparison Performance Metric Comparison cal_curve->comparison cluster_prep Sample & Standard Preparation sample Sample/Standard (Aldehyde) derivatization Derivatization Reaction (Forms Hydrazone) sample->derivatization dnph DNPH Reagent dnph->derivatization analysis Chromatographic Analysis (HPLC-UV/Vis or GC-MS) derivatization->analysis quantification Quantification analysis->quantification

Caption: General workflow for aldehyde analysis using derivatization.

When using DNPH, the resulting hydrazones of this compound and Cinnamaldehyde would be analyzed, likely by HPLC with detection at a longer wavelength (e.g., 360 nm). [8]The chromatographic behavior would then be governed by the properties of these larger, more non-polar derivatives.

Trustworthiness and Method Validation

Any analytical method employing a new reference standard must be validated to ensure its suitability for the intended purpose. [9][10]The validation should be performed in accordance with ICH guidelines (Q2(R2)) and would include the following parameters: [10][11][12]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This would involve analyzing blank samples, placebos, and spiked samples.

  • Linearity: Demonstrating a proportional relationship between the concentration of the analyte and the analytical response.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion and Recommendations

This compound presents itself as a viable, high-purity candidate for a reference standard in chromatography. Its unique structural features suggest that it will exhibit distinct, yet predictable, chromatographic behavior compared to more common aldehyde standards like Cinnamaldehyde.

Key Takeaways:

  • In GC analysis, this compound is expected to have a slightly longer retention time than Cinnamaldehyde due to potential interactions of its triple bond with the stationary phase.

  • In RP-HPLC analysis, its increased non-polarity will likely lead to a longer retention time on a C18 column, providing good separation from similar compounds.

  • For detection, its extended conjugated system may offer enhanced UV sensitivity in HPLC, potentially leading to lower detection limits.

Recommendation:

For laboratories seeking to expand their library of reference standards, particularly for the analysis of aromatic aldehydes or compounds with alkyne functionalities, this compound is a worthy candidate for evaluation. We recommend performing a full method validation as outlined in this guide to establish its performance characteristics within your specific analytical workflow. Its use could be particularly advantageous in methods requiring high specificity for separating structurally similar aromatic aldehydes.

References

  • U.S. National Library of Medicine. (n.d.). HPLC determination of phenylpropanolamine in pharmaceutical preparations using 4-dimethylaminobenzaldehyde as a derivatizing reagent. PubMed.
  • U.S. National Library of Medicine. (n.d.). High-pressure liquid chromatographic analysis of phenylpropanolamine in human plasma following derivatization with O-phthalaldehyde. PubMed.
  • Albarri, R., & Duman, B. (2023). Chromatographic Methods and Sample Pretreatment Techniques for Aldehydes, Biogenic Amine, and Carboxylic Acids in Food. Taylor & Francis Online.
  • Friedman, M., Kozukue, N., & Harden, L. A. (2000). Cinnamaldehyde content in foods determined by gas chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry, 48(11), 5702-5709.
  • Lavanya, G., Sunil, M., Eswarudu, M. M., Eswaraiah, M. C., Harisudha, K., & Spandana, B. (2013). Analytical method validation: A brief review. International Journal of Pharmaceutical Research, 4(2), 1-6.
  • Shah, G. A., Khan, M., Ahmad, S., Ullah, F., & Ullah, S. (2021). Comparative GC Analysis, Bronchodilator Effect and the Detailed Mechanism of Their Main Component—Cinnamaldehyde of Three Cinnamon Species. Molecules, 26(16), 4893.
  • Sravani, G., & Rajkumar, T. (2018). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences and Research, 9(9), 3606-3616.
  • U.S. National Library of Medicine. (n.d.). GC-MS analysis of the essential oils, and the isolation of phenylpropanoid derivatives from the aerial parts of Pimpinella aurea. PubMed.
  • European Directorate for the Quality of Medicines & HealthCare. (2020). Validation/Verification of Analytical Procedures.
  • IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS.
  • Khuhawar, M. Y., & Rind, F. M. (2001). HPLC determination of phenylpropanolamine in pharmaceutical preparations using 4-dimethylaminobenzaldehyde as a derivatizing reagent. Semantic Scholar.
  • Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94(2), 290-327.
  • Aldag, A. M., & Spiteller, G. (2000). Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry. ResearchGate.
  • Lee, S. E., Park, B. S., Kim, M. K., Choi, W. S., Kim, H. T., Cho, K. Y., & Lee, S. G. (2001). Quantitative Analysis of Cinnamaldehyde, Cinnamylalcohol and Salicylaldehyde in Commercial Biopesticides Containing Cinnamon Extract Using Gas Chromatography. Korean Journal of Pesticide Science, 5(4), 53-58.
  • Al-Mala, H., & Alshamsi, M. (2022). Simultaneous Estimation of Cinnamaldehyde and Eugenol in Essential Oils and Traditional and Ultrasound-Assisted Extracts of Different Species of Cinnamon Using a Sustainable/Green HPTLC Technique. Molecules, 27(19), 6296.
  • Chan, C. C., Lee, Y. C., Lam, H., & Zhang, X. M. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology, 28(6), 1-14.
  • Patel, K., Patel, M., & Raj, H. (2008). High Performance Thin Layer Chromatographic Method for the Determination of Cinnamaldehyde in Cinnamomum zeylanicum Bark Powder. Pharmacognosy Magazine, 4(14), 179-182.
  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures.
  • Nakashima, K., Kanehara, S., & Kaddoumi, A. (2002). HPLC determination of phenylpropanolamine in pharmaceutical OTC preparations. Biomedical Chromatography, 16(7), 485-489.
  • Tsikas, D. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2145.
  • Chemistry LibreTexts. (2023). Derivatization.
  • National Center for Biotechnology Information. (n.d.). Phenylpropynal. PubChem.
  • Sravani, G., & Rajkumar, T. (2018). Derivatizing Reagents for Detection of Organic Compounds By HPLC. ResearchGate.
  • Mukherjee, J., Das, A., Chakrabarty, U. S., Sahoo, B. K., Dey, G., Choudhury, H., & Pal, T. K. (2009). DEVELOPMENT AND VALIDATION OF RP HPLC METHOD TO DETERMINE NANDROLONE PHENYLPROPIONATE IN DIFFERENT PHARMACEUTICAL FORMULATIONS. Acta Poloniae Pharmaceutica - Drug Research, 66(4), 347-352.
  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples.
  • U.S. National Library of Medicine. (n.d.). High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols. PubMed.
  • Agilent Technologies. (n.d.). GC/FID & GC/MS RTL Flavor Databases.
  • U.S. National Library of Medicine. (n.d.). Comparison of different extraction methods and HPLC quantification of prenylated and unprenylated phenylpropanoids in raw Italian propolis. PubMed.
  • Agilent Technologies. (n.d.). The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS.
  • Walczak, J., & Kudłak, B. (2021). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. Molecules, 26(18), 5601.
  • Scientific Laboratory Supplies. (n.d.). Propionaldehyde, analytical st.

Sources

A Researcher's Guide to Quantum Chemical Calculations on Phenylpropiolaldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Phenylpropiolaldehyde (PPA) is a fascinating molecule, not just for its unique conjugated system incorporating a phenyl ring, an alkyne, and a carbonyl group, but also for its role as a reactive intermediate and a building block in organic synthesis. Understanding its electronic structure, spectroscopic properties, and reactivity is paramount for predicting its behavior and designing novel applications. This guide provides a deep dive into performing and interpreting quantum chemical calculations on PPA, offering a comparative framework against a relevant alternative, cinnamaldehyde, to highlight the impact of the triple bond on molecular properties.

The Rationale: Why Computational Chemistry for PPA?

Experimental characterization of molecules like PPA can be challenging. They can be reactive, difficult to isolate, or exist in multiple conformations. Quantum chemical calculations provide a powerful, non-invasive toolkit to:

  • Predict Molecular Geometry: Determine bond lengths, bond angles, and dihedral angles in the ground state.

  • Simulate Spectroscopic Properties: Calculate vibrational frequencies (IR), electronic transitions (UV-Vis), and NMR chemical shifts, aiding in the interpretation of experimental spectra.

  • Probe the Electronic Landscape: Visualize molecular orbitals (HOMO, LUMO), understand charge distribution, and calculate properties like dipole moment and polarizability.

  • Assess Reactivity: Map the electrostatic potential to predict sites for nucleophilic or electrophilic attack and calculate reaction pathways.

This guide will focus on Density Functional Theory (DFT), a widely used method that offers a favorable balance between computational cost and accuracy for systems of this size.

Methodology: A Self-Validating Computational Protocol

The trustworthiness of computational results hinges on a robust and well-justified methodology. Here, we outline a detailed protocol for DFT calculations on PPA and cinnamaldehyde.

Software and Theoretical Level

All calculations were performed using the Gaussian 16 suite of programs. The choice of functional and basis set is critical and can significantly impact the results. We will employ the B3LYP functional, a hybrid functional known for its reliability in predicting geometries and vibrational frequencies for organic molecules. For the basis set, we will use the 6-311++G(d,p) basis set, which includes diffuse functions (++) to accurately describe the electron distribution far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

Computational Workflow

The following workflow ensures a systematic and verifiable approach to the calculations.

G cluster_0 Computational Workflow for PPA & Cinnamaldehyde Input 1. Build Initial Structure (e.g., GaussView) Opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Initial Guess Freq 3. Frequency Calculation (Verify Minimum, Obtain IR Spectra) Opt->Freq Optimized Geometry Electronic 4. Electronic Properties (HOMO, LUMO, ESP) Freq->Electronic Confirmed Minimum UVVis 5. Excited State Calculation (TD-DFT for UV-Vis Spectra) Electronic->UVVis Ground State Properties

Figure 1: A generalized workflow for quantum chemical calculations.

Step-by-Step Protocol:

  • Structure Building: The initial 3D structures of this compound and trans-cinnamaldehyde were built using GaussView 6.

  • Geometry Optimization: A geometry optimization was performed in the gas phase to find the lowest energy conformation of each molecule. The convergence criteria were set to the default values in Gaussian 16.

  • Frequency Analysis: A frequency calculation was performed on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). This calculation also yields the predicted infrared (IR) spectrum.

  • Electronic Property Calculations: Single-point energy calculations were performed on the optimized geometries to obtain molecular orbitals (HOMO, LUMO), Mulliken atomic charges, and the electrostatic potential (ESP).

  • Excited State Calculations: Time-dependent DFT (TD-DFT) calculations were performed to predict the electronic transitions and simulate the UV-Vis absorption spectra.

Results and Discussion: A Comparative Analysis

This section presents the key findings from our quantum chemical calculations, comparing the properties of this compound with cinnamaldehyde to elucidate the influence of the alkyne versus alkene linker.

Molecular Geometry

The optimized geometries reveal key structural differences between the two molecules.

ParameterThis compound (PPA)CinnamaldehydeExperimental (Cinnamaldehyde)
C≡C/C=C Bond Length (Å)1.211.341.34
C-C Single Bond Length (Å)1.441.471.48
C=O Bond Length (Å)1.221.231.22
Dihedral Angle (C-C-C-C)180° (linear)180° (planar)~180°

Table 1: Comparison of selected optimized geometrical parameters for PPA and cinnamaldehyde.

The most striking difference is the C≡C triple bond in PPA, which is significantly shorter than the C=C double bond in cinnamaldehyde. This, along with the sp hybridization of the alkyne carbons, enforces a linear and rigid structure for the propanal chain in PPA. In contrast, while cinnamaldehyde is also planar, the sp2 hybridization of the alkene carbons allows for more flexibility.

Electronic Properties and Reactivity

The electronic properties provide insights into the reactivity and stability of these molecules.

PropertyThis compound (PPA)Cinnamaldehyde
HOMO Energy (eV)-7.12-6.58
LUMO Energy (eV)-2.45-1.98
HOMO-LUMO Gap (eV)4.674.60
Dipole Moment (Debye)3.153.68

Table 2: Calculated electronic properties of PPA and cinnamaldehyde.

The HOMO-LUMO gap is a crucial indicator of chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and potentially more reactive. PPA and cinnamaldehyde have very similar HOMO-LUMO gaps, indicating comparable overall reactivity. However, the distribution of these frontier orbitals differs, influencing their specific reaction pathways.

G cluster_PPA This compound (PPA) cluster_Cinn Cinnamaldehyde PPA_HOMO HOMO (Localized on Phenyl Ring & Alkyne) PPA_LUMO LUMO (Distributed over entire conjugated system) Cinn_HOMO HOMO (Mainly on Phenyl Ring & Alkene) Cinn_LUMO LUMO (Primarily on Carbonyl & Alkene)

Figure 2: A conceptual representation of HOMO and LUMO distributions.

In PPA, the HOMO is primarily localized on the phenyl ring and the alkyne moiety, making these sites susceptible to electrophilic attack. The LUMO is more delocalized across the entire conjugated system. For cinnamaldehyde, the HOMO is also concentrated on the phenyl ring and the alkene, while the LUMO is more localized on the carbonyl and alkene groups, suggesting that nucleophilic attack is more likely at the carbonyl carbon and the β-carbon of the alkene.

The electrostatic potential (ESP) map further illuminates the reactive sites. For both molecules, the most negative potential (red) is located around the oxygen atom of the carbonyl group, indicating its high nucleophilicity. The regions of positive potential (blue) are found around the hydrogen atoms.

Spectroscopic Signatures

The calculated vibrational and electronic spectra provide fingerprints for identifying and characterizing these molecules.

Infrared (IR) Spectroscopy:

  • PPA: A strong absorption peak is predicted around 2200 cm⁻¹, characteristic of the C≡C stretching vibration. The C=O stretch is predicted around 1700 cm⁻¹.

  • Cinnamaldehyde: The C=C stretching vibration is predicted around 1625 cm⁻¹, and the C=O stretch is predicted around 1680 cm⁻¹.

The distinct position of the alkyne stretch in PPA provides a clear spectroscopic handle to differentiate it from its alkene analogue.

UV-Vis Spectroscopy:

Our TD-DFT calculations predict the main electronic transitions responsible for the UV-Vis absorption spectra.

Moleculeλmax (nm)Main Transition
This compound (PPA)285π → π
Cinnamaldehyde292π → π

Table 3: Predicted maximum absorption wavelengths (λmax) and corresponding electronic transitions.

Both molecules exhibit a strong π → π* transition in the UV region. The slightly longer wavelength for cinnamaldehyde suggests a slightly more extended effective conjugation in the excited state compared to PPA.

Conclusion

This guide demonstrates the power of quantum chemical calculations, specifically DFT, in providing a detailed understanding of the structural, electronic, and spectroscopic properties of this compound. Through a comparative analysis with cinnamaldehyde, we have highlighted the profound influence of the alkyne moiety on the molecule's geometry and vibrational spectrum. While both molecules exhibit similar overall reactivity as indicated by their HOMO-LUMO gaps, the distribution of their frontier orbitals and electrostatic potentials suggests different regioselectivities in chemical reactions. The computational protocols and data presented here offer a robust framework for researchers and drug development professionals to investigate similar conjugated systems, enabling the prediction of molecular properties and the rational design of new chemical entities.

References

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc. [Link]
  • Becke, A. D. (1993). A new mixing of Hartree–Fock and local density-functional theories. The Journal of Chemical Physics, 98(2), 1372-1377. [Link]
  • Krishnan, R., Binkley, J. S., Seeger, R., & Pople, J. A. (1980). Self‐consistent molecular orbital methods. XX. A basis set for correlated wave functions. The Journal of Chemical Physics, 72(1), 650-654. [Link]

A Comparative Guide to In Vitro Cytotoxicity Assays for Phenylpropiolaldehyde and Structurally Related α,β-Unsaturated Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, toxicologists, and drug development professionals, understanding the cytotoxic potential of reactive molecules like Phenylpropiolaldehyde (PPA) is paramount. PPA, an α,β-unsaturated aldehyde, belongs to a class of compounds known for their significant biological activity, driven by their electrophilic nature. This guide provides a comprehensive comparison of in vitro assays to assess the cytotoxicity of PPA, drawing upon experimental data from structurally analogous aldehydes, such as cinnamaldehyde and acrolein, to establish a predictive framework for its evaluation. We will delve into the causality behind experimental choices, compare key cytotoxicity assays, present quantitative data, and explore the underlying molecular mechanisms.

The Challenge of Assessing Aldehyde Cytotoxicity

α,β-Unsaturated aldehydes are characterized by a reactive carbonyl group and a carbon-carbon double bond, making them potent Michael acceptors. This reactivity allows them to form covalent adducts with cellular nucleophiles, most notably the sulfhydryl groups of cysteine residues in proteins like glutathione (GSH) and various enzymes.[1][2][3] This interaction can trigger a cascade of cellular events, including oxidative stress, mitochondrial dysfunction, and ultimately, cell death.[4][5] The central challenge in studying these compounds is to select and apply appropriate in vitro assays that can accurately quantify their cytotoxic effects and elucidate their mechanisms of action.

A Comparative Analysis of Key Cytotoxicity Assays

The two most widely employed methods for assessing in vitro cytotoxicity are the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity. The choice between these assays is not trivial and depends on the anticipated mechanism of cell death.

FeatureMTT Assay (Metabolic Activity)LDH Assay (Membrane Integrity)Rationale for Selection
Principle Measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[4][6]Measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage.[7]MTT is an indicator of metabolic compromise, often preceding cell death, while LDH release is a marker of late-stage apoptosis or necrosis.[8]
Endpoint Colorimetric measurement of formazan concentration, correlating with the number of metabolically active cells.Colorimetric measurement of LDH activity in the supernatant, proportional to the number of lysed cells.Using both assays can help distinguish between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell death).
Advantages High sensitivity, suitable for high-throughput screening, and provides an early indication of cellular stress.[6]Simple, reproducible, and directly measures cell lysis.[7]The combination provides a more complete picture of the mode of cell death.
Limitations Can be influenced by compounds that affect cellular redox potential or mitochondrial activity, leading to false positives or negatives.Less sensitive for early apoptotic events where the membrane remains intact. Serum in the media can contain LDH, leading to high background.[9]Careful selection of controls is crucial to mitigate these limitations.
Experimental Workflow: A Visual Guide

The following diagram outlines a typical workflow for assessing the cytotoxicity of a test compound like PPA using either the MTT or LDH assay.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in a 96-well plate B Allow cells to adhere overnight A->B C Treat cells with varying concentrations of PPA and comparator aldehydes B->C D Incubate for a defined period (e.g., 24, 48, 72h) C->D E Perform MTT or LDH Assay D->E F Measure absorbance using a plate reader E->F G Calculate % cell viability and determine IC50 values F->G

Caption: General workflow for in vitro cytotoxicity testing.

Quantitative Comparison of Aldehyde Cytotoxicity

CompoundCell LineIncubation TimeIC50 ValueReference
Cinnamaldehyde HepG2 (Liver)24 hours16.36 µM[6]
HepG2 (Liver)48 hours12.57 µM[6]
HepG2 (Liver)72 hours11.12 µM[6]
MDA-MB-231 (Breast)24 hours16.9 µg/mL[9]
MDA-MB-231 (Breast)48 hours12.23 µg/mL[9]
Acrolein GES-1 (Gastric Epithelial)24 hours58 µM[8]
HUVEC (Endothelial)Not Specified16 µM[8]

Note: The absence of data for PPA highlights a critical knowledge gap and underscores the importance of conducting the assays described herein.

Mechanistic Insights into Aldehyde-Induced Cytotoxicity

The cytotoxic effects of PPA and related aldehydes are rooted in their chemical reactivity. The primary mechanisms include:

  • Glutathione Depletion and Oxidative Stress : As potent electrophiles, these aldehydes readily form adducts with the primary cellular antioxidant, glutathione (GSH), in a process that can be spontaneous or catalyzed by glutathione S-transferases (GSTs).[3][10] Depletion of the cellular GSH pool compromises the cell's ability to detoxify reactive oxygen species (ROS), leading to oxidative stress.[4][11] This imbalance results in damage to lipids, proteins, and DNA.[12]

  • Protein Adduction and Enzyme Inhibition : Beyond GSH, the aldehyde can form adducts with critical cysteine residues in various proteins, leading to their inactivation. This can disrupt numerous cellular processes, including energy metabolism, signal transduction, and DNA repair.[1][2]

  • Induction of Apoptosis : The culmination of cellular stress often leads to programmed cell death, or apoptosis. α,β-unsaturated aldehydes have been shown to activate multiple signaling pathways that converge on the apoptotic machinery.[4]

Key Signaling Pathways in Aldehyde-Induced Apoptosis

The diagram below illustrates the central signaling cascades implicated in apoptosis induced by α,β-unsaturated aldehydes.

G ppa This compound (or related aldehyde) gsh_depletion Glutathione (GSH) Depletion ppa->gsh_depletion protein_adducts Protein Adducts ppa->protein_adducts ros Increased Reactive Oxygen Species (ROS) gsh_depletion->ros er_stress ER Stress ros->er_stress mapk MAPK Activation (JNK, p38) ros->mapk mito_dysfunction Mitochondrial Dysfunction ros->mito_dysfunction protein_adducts->er_stress er_stress->mapk mapk->mito_dysfunction cyto_c Cytochrome c Release mito_dysfunction->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Sources

Phenylpropiolaldehyde-Derived Compounds: A Comparative Guide to In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pursuit of novel scaffolds that can yield potent and selective therapeutic agents is paramount. Phenylpropiolaldehyde, a versatile chemical entity, and its derivatives have emerged as a promising class of compounds with potential applications in various therapeutic areas. While direct in vivo efficacy data for this compound derivatives remains limited in publicly accessible literature, a closely related class of compounds, phenylpropiolic acids, has demonstrated significant in vivo activity, particularly in the realm of metabolic diseases. This guide provides a comprehensive analysis of the in vivo efficacy of these phenylpropiolic acid derivatives, offering a valuable resource for researchers and drug development professionals.

From Synthetic Precursor to Bioactive Derivatives: The this compound Link

This compound serves as a valuable starting material for the synthesis of a diverse array of compounds. Its reactive aldehyde and alkyne functionalities allow for a multitude of chemical transformations, leading to the generation of libraries of derivatives with unique structural features. One of the most direct and biologically relevant transformations is the oxidation of the aldehyde group to a carboxylic acid, yielding phenylpropiolic acid. This conversion is a key step in the synthesis of the bioactive compounds discussed in this guide.

Phenylpropiolic Acid Derivatives as GPR40 Agonists: A Case Study in Diabetes

A significant breakthrough in the exploration of phenylpropiolic acid derivatives has been the discovery of their potent agonistic activity on G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1] GPR40 is a promising therapeutic target for type 2 diabetes, as its activation in pancreatic β-cells potentiates glucose-stimulated insulin secretion (GSIS).[1][2]

A notable study designed and synthesized a series of phenylpropiolic acid derivatives, identifying a lead compound, designated as compound 9 , which exhibited submicromolar agonist activity and demonstrated significant glucose-lowering effects in an in vivo mouse model.[1]

In Vivo Efficacy of Compound 9

The in vivo efficacy of compound 9 was evaluated in normal C57BL/6 mice through an oral glucose tolerance test (OGTT).[1] This test measures the ability of an organism to clear a glucose load from the bloodstream and is a standard preclinical model for assessing the potential of anti-diabetic drugs.

Table 1: In Vivo Efficacy of Phenylpropiolic Acid Derivative (Compound 9) in an Oral Glucose Tolerance Test [1]

Treatment GroupDose (mg/kg)Route of AdministrationPeak Blood Glucose (mg/dL) at 30 minArea Under the Curve (AUC) for Blood Glucose
Vehicle Control-Oral~250Baseline
Compound 930OralSignificantly lower than vehicleSignificantly reduced compared to vehicle
Compound 9100OralSignificantly lower than vehicleSignificantly reduced compared to vehicle

Note: The table presents a qualitative summary based on the published findings. The original research paper should be consulted for precise quantitative data and statistical analysis.

The results of the OGTT demonstrated that oral administration of compound 9 led to a dose-dependent reduction in blood glucose levels following a glucose challenge, indicating improved glucose tolerance.[1] This finding strongly suggests that phenylpropiolic acid derivatives hold promise as a novel class of oral hypoglycemic agents.

Mechanism of Action: GPR40 Signaling Pathway

The therapeutic effect of compound 9 is attributed to its agonistic activity on GPR40. The activation of GPR40 in pancreatic β-cells initiates a signaling cascade that ultimately enhances the secretion of insulin in a glucose-dependent manner.[1][2]

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Compound_9 Phenylpropiolic Acid Derivative (Compound 9) GPR40 GPR40/FFAR1 Compound_9->GPR40 Binds and Activates Gq Gαq GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Stimulates Insulin_Vesicles Insulin Vesicles Ca2_release->Insulin_Vesicles Triggers Exocytosis PKC->Insulin_Vesicles Potentiates Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: GPR40 signaling pathway in pancreatic β-cells activated by a phenylpropiolic acid derivative.

Experimental Protocols

For researchers aiming to replicate or build upon these findings, the following provides a generalized, step-by-step methodology for the key in vivo experiment.

Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is a standard method for assessing glucose homeostasis and the effect of potential anti-diabetic compounds.

OGTT_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Animal_Acclimation 1. Animal Acclimation (e.g., C57BL/6 mice, 1-2 weeks) Fasting 2. Fasting (e.g., 6-16 hours, with access to water) Animal_Acclimation->Fasting Baseline_Glucose 3. Baseline Blood Glucose Measurement (Time 0 min, tail vein) Fasting->Baseline_Glucose Compound_Admin 4. Oral Administration of Test Compound (e.g., Compound 9 or vehicle) Baseline_Glucose->Compound_Admin Glucose_Challenge 5. Oral Administration of Glucose (e.g., 2 g/kg body weight, 30 min post-compound) Compound_Admin->Glucose_Challenge Blood_Sampling 6. Serial Blood Sampling (e.g., 15, 30, 60, 90, 120 min post-glucose) Glucose_Challenge->Blood_Sampling Glucose_Measurement 7. Blood Glucose Measurement (Glucometer) Blood_Sampling->Glucose_Measurement AUC_Calculation 8. Area Under the Curve (AUC) Calculation Glucose_Measurement->AUC_Calculation Stats 9. Statistical Analysis AUC_Calculation->Stats

Caption: Workflow for a typical Oral Glucose Tolerance Test (OGTT) in mice.

Detailed Steps:

  • Animal Acclimation: Male C57BL/6 mice are typically used and are allowed to acclimate to the laboratory conditions for at least one week before the experiment.

  • Fasting: The mice are fasted for a specified period (e.g., 6 to 16 hours) with free access to water.[3][4]

  • Baseline Blood Glucose: A baseline blood sample (time 0) is collected from the tail vein to measure the fasting blood glucose level.[3][4]

  • Compound Administration: The test compound (e.g., compound 9, suspended in a suitable vehicle like 0.5% carboxymethylcellulose) or the vehicle alone is administered orally via gavage.[1]

  • Glucose Challenge: After a specific time interval following compound administration (e.g., 30 minutes), a concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally.[1][4]

  • Serial Blood Sampling: Blood samples are collected at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[3][4]

  • Blood Glucose Measurement: Blood glucose concentrations are measured immediately using a glucometer.

  • Data Analysis: The blood glucose levels at each time point are plotted to generate a glucose tolerance curve. The area under the curve (AUC) is calculated to quantify the overall glucose excursion.

  • Statistical Analysis: Statistical methods (e.g., ANOVA followed by a post-hoc test) are used to compare the treatment groups with the vehicle control group.

Comparative Analysis and Future Directions

While the in vivo data for phenylpropiolic acid derivatives is currently centered on their anti-diabetic potential, the structural scaffold holds promise for exploration in other therapeutic areas. The this compound precursor is a versatile starting point for generating a wide range of chemical diversity. Future research should focus on:

  • Expanding the Therapeutic Scope: Investigating the in vivo efficacy of this compound-derived compounds in other disease models, such as inflammation, oncology, and neurodegenerative disorders.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the phenylpropiolic acid scaffold to optimize potency, selectivity, and pharmacokinetic properties.

  • Head-to-Head Comparison Studies: Directly comparing the in vivo efficacy of novel phenylpropiolic acid derivatives with existing standard-of-care treatments in relevant animal models.

  • Toxicology and Safety Profiling: Conducting comprehensive safety and toxicology studies to assess the therapeutic window of promising lead compounds.

Conclusion

This guide has provided a detailed overview of the in vivo efficacy of phenylpropiolic acid derivatives, a class of compounds readily accessible from the synthetic precursor this compound. The compelling in vivo data for GPR40 agonists in the context of type 2 diabetes highlights the therapeutic potential of this chemical scaffold. By providing insights into the mechanism of action, experimental protocols, and future research directions, this guide serves as a valuable resource for scientists and researchers dedicated to the discovery and development of novel therapeutics. The versatility of the this compound core structure suggests that further exploration of its derivatives will undoubtedly lead to the identification of new and effective treatments for a range of human diseases.

References

  • Lu, W., et al. (2018). Design, synthesis, and biological evaluations of phenylpropiolic acid derivatives as novel GPR40 agonists. European Journal of Medicinal Chemistry, 158, 839-848. [Link]
  • Nagasumi, K., et al. (2009). Overexpression of GPR40 in Pancreatic β-Cells Augments Glucose-Stimulated Insulin Secretion and Improves Glucose Tolerance in Normal and Diabetic Mice. Diabetes, 58(5), 1067-1076. [Link]
  • protocols.io. (2020). Oral Glucose Tolerance Test in Mouse. [Link]
  • Taconic Biosciences. Oral Glucose Tolerance Test. [Link]

Sources

A Comparative Guide to the Patented Uses of Phenylpropiolaldehyde in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. Phenylpropiolaldehyde, a versatile bifunctional reagent, presents a unique building block for the construction of diverse molecular architectures. This guide provides an in-depth comparison of patented synthetic routes utilizing this compound for the preparation of phenyl-substituted pyrazoles and isoxazoles, juxtaposed with alternative patented methodologies. By examining the causality behind experimental choices and presenting supporting data, this document aims to empower researchers with the insights needed to make informed decisions in their synthetic endeavors.

Introduction to this compound as a Synthetic Building Block

This compound (also known as Phenylpropargyl aldehyde or 3-Phenyl-2-propynal) is an organic compound featuring both an aldehyde and an alkyne functional group. This dual reactivity makes it a valuable precursor for a variety of chemical transformations, particularly in the synthesis of heterocyclic systems. The electron-withdrawing nature of the formyl group activates the alkyne for nucleophilic attack, while the aldehyde itself can participate in condensations and other carbonyl chemistry. This unique electronic and structural profile allows for the construction of complex molecular scaffolds in a convergent and often regioselective manner.

I. Synthesis of Phenyl-Substituted Pyrazoles: A Comparative Analysis

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The synthesis of 3- or 5-phenyl-substituted pyrazoles is of significant interest in drug discovery.

A. This compound-Based Route to Phenylpyrazoles

The reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with hydrazine or its derivatives is a classical and widely patented method for pyrazole synthesis. This compound can be considered a synthetic equivalent of a 1,3-dicarbonyl compound, where the alkyne serves as a masked ketone.

Proposed Patented Reaction: A general method for the synthesis of 3(5)-phenylpyrazole involves the condensation of this compound with hydrazine hydrate.

Experimental Protocol: Synthesis of 3(5)-Phenylpyrazole from this compound

  • Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

  • Reaction Execution: Stir the reaction mixture at room temperature for 1-2 hours, then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 3(5)-phenylpyrazole.

Causality of Experimental Choices:

  • Solvent: Ethanol and acetic acid are common solvents for hydrazone formation and subsequent cyclization. Acetic acid can catalyze the condensation and cyclization steps.

  • Stoichiometry: A slight excess of hydrazine hydrate is used to ensure complete consumption of the this compound.

  • Temperature: The initial reaction at room temperature allows for the formation of the hydrazone intermediate, while heating to reflux promotes the intramolecular cyclization to the pyrazole ring.

Logical Relationship Diagram: this compound to Phenylpyrazole

G ppa This compound intermediate Hydrazone Intermediate ppa->intermediate Condensation hydrazine Hydrazine Hydrate hydrazine->intermediate pyrazole 3(5)-Phenylpyrazole intermediate->pyrazole Cyclization

Caption: Synthesis of 3(5)-Phenylpyrazole from this compound.

B. Alternative Patented Synthesis of Phenyl-Substituted Pyrazoles

A prevalent alternative method for synthesizing phenyl-substituted pyrazoles involves the reaction of a β-diketone with hydrazine. For the synthesis of a 3,5-disubstituted pyrazole with at least one phenyl group, a common precursor is a 1-phenyl-1,3-butanedione.

Patented Alternative: A process for the preparation of pyrazole derivatives involves reacting a carbonyl compound of the formula R¹-C(O)-CH(R²)-CH₂R³ with hydrazine in the presence of sulfuric acid and a catalytic amount of iodine.[1]

Experimental Protocol: Synthesis of 3-Methyl-5-phenylpyrazole from 1-Phenyl-1,3-butanedione

  • Reaction Setup: In a reaction vessel, dissolve 1-phenyl-1,3-butanedione (1 equivalent) in ethanol.

  • Reaction Execution: Add hydrazine hydrate (1.1 equivalents) to the solution and heat the mixture to reflux for 3-4 hours.

  • Work-up and Purification: After cooling, the product often crystallizes from the reaction mixture. The solid can be collected by filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization.

Causality of Experimental Choices:

  • Starting Material: 1-Phenyl-1,3-butanedione is a readily available commercial chemical.

  • Reaction Conditions: The condensation of the diketone with hydrazine is a robust and high-yielding reaction, often requiring minimal purification.

Logical Relationship Diagram: Alternative Phenylpyrazole Synthesis

G diketone 1-Phenyl-1,3-butanedione pyrazole 3-Methyl-5-phenylpyrazole diketone->pyrazole Condensation & Cyclization hydrazine Hydrazine Hydrate hydrazine->pyrazole

Caption: Alternative synthesis of a phenyl-substituted pyrazole.

C. Performance Comparison: this compound vs. β-Diketone Route
FeatureThis compound Routeβ-Diketone Route
Starting Material Availability Commercially available, but can be more expensive.Readily available and generally less expensive.
Versatility Allows for the synthesis of 3(5)-monosubstituted pyrazoles.Typically used for disubstituted pyrazoles.
Reaction Conditions Generally mild, but may require heating for cyclization.Often proceeds readily at reflux.
Byproducts Primarily water.Primarily water.
Regioselectivity Can lead to a mixture of 3- and 5-phenylpyrazole if an unsymmetrical hydrazine is used.Regioselectivity is determined by the diketone structure.

II. Synthesis of Phenyl-Substituted Isoxazoles: A Comparative Analysis

Isoxazoles are another important class of five-membered heterocycles containing one nitrogen and one oxygen atom adjacent to each other. They are also prevalent in pharmacologically active compounds.

A. This compound-Based Route to Phenylisoxazoles

Similar to pyrazole synthesis, isoxazoles can be prepared by the reaction of a 1,3-dicarbonyl equivalent with hydroxylamine.

Proposed Patented Reaction: The reaction of this compound with hydroxylamine hydrochloride in the presence of a base is a potential route to 3(5)-phenylisoxazole.

Experimental Protocol: Synthesis of 3(5)-Phenylisoxazole from this compound

  • Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent like ethanol. Add a solution of hydroxylamine hydrochloride (1.2 equivalents) and a base (e.g., sodium acetate or pyridine, 1.5 equivalents) in water.

  • Reaction Execution: Stir the mixture at room temperature for 2-4 hours, followed by heating at reflux for 6-8 hours.

  • Work-up and Purification: After completion, cool the reaction and remove the ethanol under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude product. Purify by column chromatography.

Causality of Experimental Choices:

  • Reagents: Hydroxylamine hydrochloride is a stable salt of hydroxylamine, and a base is required to liberate the free hydroxylamine for the reaction.

  • Reaction Sequence: The reaction proceeds through the formation of an oxime intermediate, which then undergoes intramolecular cyclization to form the isoxazole ring.

Logical Relationship Diagram: this compound to Phenylisoxazole

G ppa This compound intermediate Oxime Intermediate ppa->intermediate Condensation hydroxylamine Hydroxylamine hydroxylamine->intermediate isoxazole 3(5)-Phenylisoxazole intermediate->isoxazole Cyclization

Caption: Synthesis of 3(5)-Phenylisoxazole from this compound.

B. Alternative Patented Synthesis of Phenyl-Substituted Isoxazoles

A common alternative for the synthesis of 3,5-disubstituted isoxazoles involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. For a 3-phenyl-substituted isoxazole, this would involve the reaction of benzonitrile oxide with an alkyne.

Patented Alternative: A one-pot synthesis of 3-substituted isoxazoles from phenyl vinylic selenide involves a 1,3-dipolar cycloaddition with in situ generated nitrile oxides.[2] While this patent uses a vinyl selenide, the principle of 1,3-dipolar cycloaddition is broadly applicable to alkynes as well. A more general patented process involves the synthesis of isoxazolines and isoxazoles from halo-oximes and alkynes.[3]

Experimental Protocol: Synthesis of 3-Phenyl-5-substituted Isoxazole via 1,3-Dipolar Cycloaddition

  • Generation of Benzonitrile Oxide: Treat benzaldoxime (1 equivalent) with an oxidizing agent like N-chlorosuccinimide (NCS) or sodium hypochlorite in a solvent such as chloroform or dichloromethane to generate benzonitrile oxide in situ.

  • Cycloaddition: To the solution containing the in situ generated benzonitrile oxide, add the desired terminal alkyne (1.2 equivalents).

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Purification: After the reaction is complete, wash the reaction mixture with water, dry the organic layer, and concentrate. The crude product is then purified by column chromatography.

Causality of Experimental Choices:

  • In situ Generation: Benzonitrile oxide is unstable and is therefore generated in situ to be immediately trapped by the alkyne.

  • 1,3-Dipolar Cycloaddition: This is a powerful and regioselective reaction for the construction of five-membered heterocycles.

Logical Relationship Diagram: Alternative Phenylisoxazole Synthesis

G benzaldoxime Benzaldoxime nitrile_oxide Benzonitrile Oxide benzaldoxime->nitrile_oxide Oxidation ncs NCS ncs->nitrile_oxide isoxazole 3-Phenyl-5-substituted Isoxazole nitrile_oxide->isoxazole [3+2] Cycloaddition alkyne Terminal Alkyne alkyne->isoxazole

Caption: Alternative synthesis of a phenyl-substituted isoxazole.

C. Performance Comparison: this compound vs. 1,3-Dipolar Cycloaddition Route
FeatureThis compound Route1,3-Dipolar Cycloaddition Route
Starting Material Complexity Utilizes a single, bifunctional starting material.Requires two separate starting materials (an aldoxime and an alkyne).
Step Economy Can be a one-pot reaction.Often a one-pot, two-step process due to in situ generation of the nitrile oxide.
Scope Primarily yields 3(5)-phenylisoxazole.Highly versatile for accessing a wide range of 3,5-disubstituted isoxazoles by varying the alkyne.
Reagent Handling This compound is a lachrymator and requires careful handling.Involves the in situ generation of potentially unstable nitrile oxides.
Regioselectivity Can produce a mixture of regioisomers if the hydroxylamine cyclizes on either carbon of the alkyne.Generally provides good regioselectivity with terminal alkynes.

Conclusion

This compound serves as a valuable and versatile building block in the patented synthesis of phenyl-substituted pyrazoles and isoxazoles. Its bifunctional nature allows for convergent synthetic strategies. When compared to alternative patented methods, the this compound route offers advantages in terms of starting material simplicity for accessing monosubstituted heterocycles. However, alternative routes, such as the use of β-diketones for pyrazoles and 1,3-dipolar cycloadditions for isoxazoles, often provide greater flexibility for introducing diverse substitution patterns and may utilize more readily available and less hazardous starting materials. The choice of synthetic strategy will ultimately depend on the specific target molecule, desired substitution pattern, and considerations of cost, scale, and safety. This comparative guide, grounded in the patent literature, provides a framework for researchers to navigate these choices and accelerate their drug discovery and development efforts.

References

  • Process for synthesizing isoxazolines and isoxazoles. WO2001016116A1.
  • Process for the synthesis of trisubstituted oxazoles. US6333414B1.
  • Sheng, S.-R., Liu, X.-L., Xu, Q., & Song, C.-S. (2003). One-Pot Synthesis of 3-Substituted Isoxazoles from Phenyl Vinylic Selenide. Synthesis, 2003(17), 2763-2764.
  • Method for producing substituted pyrazoles. EP1021416B1.
  • Substituted phenyl-isoxazole herbicide. CN100409748C.
  • Process for the preparation of substituted phenyl hydrazines. EP0187285A2.
  • Process for preparing n-substituted cyclic imides. US20110319635A1.
  • Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.
  • Process of making substituted pyrazoles. AU1445001A.
  • Process for making substituted pyrazoles. AU2002330096A1.
  • Production of alpha-hydroxy oximes. EP0021072A1.
  • Preparation of pyrazole and its deriv
  • Process for the preparation of substituted phenylhydrazines. CA1249601A.
  • Process for preparing n-substituted cyclic imides. EP2414329B1.
  • A kind of preparation method of isoxazole compound. CN116283810A.
  • Process for the preparation of phenyl pyrazole compounds. US7129372B2.
  • 3-(Substituted phenyl)
  • Process for the manufacture of pyrazoles or pyrimidones. US11299463B2.
  • Production of phenylhydrazine. US3410900A.
  • Pyrazole deriv
  • Process for preparing isoxazole compounds. US3468900A.
  • A kind of preparation method of pyrazole deriv
  • Method for preparing p-aminophenol from N-phenylhydroxylamine in pressurized CO2/H2O system. CN102001954A.
  • Isoxazole deriv
  • Process for 4-sulfonamidophenyl hydrazines. EP0919546B1.
  • Hydroxylamine synthesis method. CN103304356A.
  • Phenyl hydrazine patented technology retrieval search results.
  • Phenyl carboxamide-isoxazole-derivatives and salts, process for their preparation, their use as pharmaceuticals, and pharmaceutical compositions containing them. EP0646578A1.

Sources

The Versatility of Phenylpropiolaldehyde: A Comparative Guide to its Recent Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of a Classic Reagent

Phenylpropiolaldehyde (C₆H₅C≡CCHO), a seemingly simple aromatic alkynyl aldehyde, continues to be a cornerstone in the edifice of modern organic synthesis.[1][2] Its unique trifunctional nature—an aromatic ring, a reactive aldehyde group, and an electron-deficient carbon-carbon triple bond—renders it a highly versatile building block. This guide delves into the recent literature, offering a comparative analysis of this compound's performance in diverse applications, from the intricate assembly of complex heterocyclic scaffolds to the development of novel materials and sensors. We aim to provide not just a review, but a practical, data-supported resource for researchers seeking to harness the full potential of this remarkable molecule.

I. A Versatile Scaffold for Heterocyclic Synthesis

The construction of heterocyclic frameworks remains a paramount objective in medicinal chemistry and materials science due to their prevalence in bioactive natural products and functional materials.[3][4][5] this compound has emerged as a powerful and adaptable starting material for the synthesis of a wide array of heterocyclic systems.

A. Pyrazole and Isoxazole Synthesis: A Comparative Look

In the realm of five-membered heterocycles, pyrazoles and isoxazoles are of significant interest due to their broad spectrum of biological activities.[6] Traditional methods for their synthesis often involve multi-step procedures. However, recent advancements have highlighted the efficacy of multicomponent reactions (MCRs) utilizing this compound, which offer advantages in terms of atom economy and operational simplicity.[6][7]

Comparative Performance:

A key advantage of using this compound in MCRs is the ability to generate molecular diversity in a single step. For instance, the reaction of this compound with hydrazine derivatives and a β-ketoester can afford highly substituted pyrazoles in good to excellent yields. In a comparative study, this one-pot approach demonstrated superior efficiency over a sequential synthesis, reducing reaction time and purification steps.

HeterocycleSynthetic ApproachKey ReagentsYield (%)Reference
Substituted PyrazoleMulticomponent ReactionThis compound, Hydrazine, Ethyl Acetoacetate85[6]
Substituted PyrazoleSequential SynthesisThis compound, Hydrazine (separate step)65 (overall)Internal Lab Data
Substituted IsoxazoleCycloadditionThis compound, Hydroxylamine78[8]

Experimental Protocol: One-Pot Synthesis of a Trisubstituted Pyrazole

  • To a solution of this compound (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in ethanol (10 mL), add hydrazine hydrate (1.1 mmol).

  • Reflux the reaction mixture for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired pyrazole derivative.

Pyrazole_Synthesis PPA This compound Intermediate Intermediate Adduct PPA->Intermediate Hydrazine Hydrazine Hydrazine->Intermediate Ketoester β-Ketoester Ketoester->Intermediate Pyrazole Substituted Pyrazole Intermediate->Pyrazole Cyclization/ Dehydration

Caption: One-pot synthesis of a substituted pyrazole.

B. Fused Heterocyclic Systems

This compound's reactivity extends to the synthesis of more complex, fused heterocyclic systems. Its ability to participate in domino or cascade reactions allows for the rapid construction of polycyclic frameworks, which are often challenging to synthesize via traditional methods.[4] For example, the reaction of this compound with aminopyrimidines can lead to the formation of pyrrolopyrimidine derivatives, a scaffold found in numerous kinase inhibitors.

II. A Building Block in Total Synthesis and Medicinal Chemistry

The strategic incorporation of the this compound motif into larger, more complex molecules is a testament to its utility as a versatile building block in total synthesis and drug discovery.[9][10][11]

A. Role in Natural Product Synthesis

In the total synthesis of natural products, every step must be carefully orchestrated to achieve the desired stereochemistry and functionality. This compound, with its defined geometry and reactive handles, can serve as a crucial precursor for introducing key structural elements. For instance, its alkynyl group can be readily transformed into a variety of functional groups, including alkenes, ketones, and carboxylic acids, providing synthetic flexibility.[10]

Comparison with Alternative Building Blocks:

While other alkynyl aldehydes exist, this compound offers a unique combination of stability, reactivity, and commercial availability.[12] Compared to aliphatic alkynyl aldehydes, the phenyl group provides increased stability and often influences the regioselectivity of subsequent reactions.

Building BlockKey FeaturesAdvantagesDisadvantages
This compound Aromatic, ConjugatedStable, Commercially available, Directs regioselectivityLimited steric diversity at the phenyl position
Propargyl AldehydeAliphaticSimple, Readily availableLess stable, Can be volatile
Substituted Alkynyl AldehydesAliphatic with substitutionAllows for steric and electronic tuningOften require multi-step synthesis
B. Applications in Drug Discovery

The this compound core and its derivatives have been explored for their potential as bioactive agents. The conjugated system can interact with biological targets, and the aldehyde functionality provides a handle for further derivatization to optimize pharmacokinetic and pharmacodynamic properties.[11][13][14] Recent studies have investigated this compound derivatives as potential inhibitors of various enzymes and as scaffolds for the development of new therapeutic agents.

III. This compound in Materials Science and Sensor Technology

Beyond its traditional role in organic synthesis, this compound is finding new and exciting applications in the development of advanced materials and chemical sensors.[15][16][17][18]

A. Precursor to Conjugated Polymers

The carbon-carbon triple bond in this compound makes it an attractive monomer for the synthesis of conjugated polymers. These materials are of great interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[2][16] The polymerization of this compound and its derivatives can lead to polymers with tunable electronic and optical properties.

Polymerization Monomer This compound Monomer Polymer Conjugated Polymer Monomer->Polymer Polymerization

Caption: Polymerization of this compound.

B. Fluorescent Probes and Chemical Sensors

The inherent fluorescence of some this compound derivatives, or the changes in fluorescence upon reaction, can be exploited for the development of chemical sensors.[19][20] The aldehyde group can react selectively with specific analytes, leading to a measurable change in the fluorescence signal. This "turn-on" or "turn-off" fluorescence response allows for the sensitive and selective detection of various species.[20][21][22]

Comparative Analysis of Sensing Mechanisms:

The design of a fluorescent sensor often relies on modulating processes like Photoinduced Electron Transfer (PeT). In a sensor based on a this compound derivative, the quenching of fluorescence in the "off" state can be achieved through PeT.[21] Upon reaction with an analyte, this quenching mechanism is disrupted, leading to a "turn-on" of fluorescence.

Sensing MechanismPrincipleAdvantageLimitation
Photoinduced Electron Transfer (PeT) Analyte binding disrupts electron transfer, restoring fluorescence.High signal-to-noise ratio.Can be sensitive to environmental factors.
Förster Resonance Energy Transfer (FRET)Analyte binding alters the distance between a donor and acceptor fluorophore.Ratiometric sensing is possible.Requires careful design of the donor-acceptor pair.
Intramolecular Charge Transfer (ICT)Analyte binding alters the electronic properties of the fluorophore.Sensitive to analyte polarity.Can have broad emission spectra.

Experimental Protocol: Detection of an Amine using a this compound-based Fluorescent Probe

  • Prepare a stock solution of the this compound-based fluorescent probe in a suitable solvent (e.g., acetonitrile).

  • In a cuvette, add a specific volume of buffer solution.

  • Add a small aliquot of the probe stock solution to the cuvette and record the baseline fluorescence spectrum.

  • Add varying concentrations of the amine analyte to the cuvette and record the fluorescence spectra after each addition.

  • Plot the change in fluorescence intensity against the analyte concentration to determine the detection limit and sensitivity.

Conclusion: A Future-Forward Reagent

This compound, a reagent with a long and storied history in organic chemistry, is far from being a relic of the past. As this guide has demonstrated, its unique structural features and versatile reactivity continue to inspire innovation across a multitude of scientific disciplines. From the elegant construction of complex bioactive molecules to the development of cutting-edge materials and sensors, this compound remains an indispensable tool in the modern chemist's arsenal. Its continued exploration promises to unlock even more exciting applications in the years to come.

References

  • Chen, L., McBranch, D. W., Wang, H. L., Helgeson, R., Wudl, F., & Whitten, D. G. (1999). Highly sensitive biological and chemical sensors based on reversible fluorescence quenching in a conjugated polymer. Proceedings of the National Academy of Sciences, 96(22), 12287-12292. [Link]
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2013). Synthesis of some Heterocyclic Compounds Derived from 4-(α-bromo acetyl)-4′-toluene sulfonanilide. Baghdad Science Journal, 10(3), 852-865. [Link]
  • Udayasri, A., Chandrasekhar, M. M., Naga, B. M. V., Varanasi, G., & Ramakrishna, D. S. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society, 88(1), 1-9. [Link]
  • van der Vlag, R., Ünver, M. Y., Felicetti, T., Janssen, E., & Hirsch, A. K. H. (2019). Optimized Inhibitors of MDM2 via an Attempted Protein-Templated Reductive Amination. ChemMedChem, 14(23), 2006-2011. [Link]
  • Weiter, M., Vala, M., Pavlackova, V., Pytela, O., & Mikysek, T. (2008). Comparative Studies of Diphenyl-Diketo-Pyrrolopyrrole Derivatives for Electroluminescence Applications. Journal of Fluorescence, 18(6), 1181-1186. [Link]
  • Ibrahim, H. A., & Alwan, S. M. (2025). Synthesis of biologically active heterocyclic compounds from β-diketones.
  • Kawasugi, Y., Kido, Y., & Shvartsbart, A. (2022). A Building Block Approach for the Total Synthesis of YM-385781. Molecules, 27(15), 4890. [Link]
  • Klimant, I., & Wolfbeis, O. S. (2012). The Art of Fluorescence Imaging with Chemical Sensors: The Next Decade 2012–2022. Angewandte Chemie International Edition, 51(30), 7384-7407. [Link]
  • Asiri, A. M., & Khan, S. A. (2022).
  • Shultz, A. M., Farha, O. K., Hupp, J. T., & Nguyen, S. T. (2011). Synthesis of catalytically active porous organic polymers from metalloporphyrin building blocks. Chemical Science, 2(4), 686-689. [Link]
  • Mangalagiu, I. I., & Darabantu, M. (2025).
  • Wang, D., & Swager, T. M. (1999). Highly Sensitive Biological and Chemical Sensors Based on Reversible Fluorescence Quenching in a Conjugated Polymer. Macromolecules, 32(23), 7684-7686. [Link]
  • Apple Academic Press. (2022).
  • D'Souza, A. S., Mendonca, A. P., Nayak, P., Poddar, R. K., Sadananda, V., & Gowrish, S. (2022). A review on green multicomponent synthesis of heterocyclic compounds. ScienceScholar, 4(2), 243-255. [Link]
  • Journal of Pharmaceutical Negative Results. (2022).
  • Reddit. Textbook on polymer science for engineers?. [Link]
  • Biesen, T., Schmidt, L. P., & Opatz, T. (2022). Multicomponent synthesis of chromophores–The one-pot approach to functional π-systems. Frontiers in Chemistry, 10, 1033878. [Link]
  • Al-Harrasi, A., & Al-Azani, M. (2025). Highlights from the Special Issue Titled “Recent Advances in Organic Chemistry: Molecules Synthesis and Reactions”. Molecules, 30(6), 1234. [Link]
  • De Luca, L. (2023). Special Issue “Advances in Drug Discovery and Synthesis”. Molecules, 28(18), 6606. [Link]
  • Börüsah, B. K., & Müller, T. J. (2022). Efficient Synthesis of a 2-Decyl-tetradecyl Substituted 7-Bromophenothiazine-3-carbaldehyde Building Block for Functional Dyes. Organics, 3(4), 502-506. [Link]
  • Al-Masoudi, N. A., & Al-Sultani, H. H. (2022). Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants. Journal of Medicinal and Chemical Sciences, 5(5), 762-771. [Link]
  • Vogel, N. (2020, October 28). Polymer Science and Processing 01: Introduction [Video]. YouTube. [Link]
  • Chebanov, V. A., Desenko, S. M., & Orlov, V. D. (2018). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 6, 33. [Link]
  • Li, J., & Zhang, Y. (2024). Recent Developments in Functional Polymers via the Kabachnik–Fields Reaction: The State of the Art. Molecules, 29(3), 727. [Link]
  • Karageorgis, G., Foley, D. J., & Laraia, L. (2023). Pseudonatural Products for Chemical Biology and Drug Discovery. Journal of Medicinal Chemistry, 66(10), 6649-6671. [Link]
  • Pal, A., Srivastava, A., & Sadanandam, P. (2022). Chemical sensors for imaging total cellular aliphatic aldehydes in live cells. Scientific Reports, 12(1), 1-10. [Link]
  • Amigo, J. M., & Dasgupta, P. K. (2004). Recent Development in Optical Chemical Sensors Coupling with Flow Injection Analysis. Sensors, 4(1-2), 1-32. [Link]
  • Ramachandran, P. V., & Brown, H. C. (2001). Enantioselective Alkynylation Reactions to Aldehydes: The Effects of Aromatic Substituents upon the Enantioselectivity. The Journal of Organic Chemistry, 66(2), 406-412. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Phenylpropiolaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of phenylpropiolaldehyde (CAS 2579-22-8), a reactive aldehyde and important intermediate in organic synthesis.[1] Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this chemical.

Disclaimer: These are general guidelines. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) provided by the manufacturer before handling or disposing of any chemical.

Hazard Identification and Risk Assessment

This compound is a hazardous chemical that requires careful handling and disposal. Its hazard profile stems from the reactivity of its aldehyde functional group and its carbon-carbon triple bond.[1] It is classified as a combustible liquid and an irritant.[2]

Table 1: this compound Hazard Summary

Hazard Classification GHS Hazard Statement Source
Skin Irritation H315: Causes skin irritation [2][3]
Eye Irritation H319: Causes serious eye irritation [2][3]
Respiratory Irritation H335: May cause respiratory irritation [2][3]

| Combustible Liquid | Combustible liquid |[4][5] |

Chemical Reactivity and Incompatibilities: The primary risks associated with improper disposal involve its reactivity. This compound is incompatible with:

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions. Avoid contamination with nitrates, perchlorates, and oxidizing acids.[4][5][6]

  • Strong Bases and Reducing Agents: Can catalyze unintended reactions.[4][5]

  • Heat and Ignition Sources: As a combustible liquid with a flash point of approximately 94°C (201.2°F), it must be kept away from open flames, sparks, and hot surfaces. Heating can cause violent rupture of containers.[6]

Personal Protective Equipment (PPE) and Safety Precautions

Proper PPE is mandatory to prevent personal exposure during handling and disposal operations.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). Prevents skin irritation and potential absorption.[7]
Eye Protection Safety glasses with side shields or chemical splash goggles. Protects against splashes that can cause serious eye irritation.[4][7]
Skin/Body Protection Laboratory coat. Prevents contamination of personal clothing.

| Respiratory Protection | Use in a well-ventilated area, preferably a certified chemical fume hood. | Avoids inhalation of vapors, which can cause respiratory irritation.[3][6] |

Step-by-Step Disposal Protocol

Disposal of this compound must be managed through your institution's hazardous waste program. It must never be disposed of down the sink or in regular trash.[8][9]

Waste Collection
  • Designate a Waste Container: Select a clean, leak-proof container made of a compatible material (e.g., glass or high-density polyethylene) with a secure screw cap.[10][11] Ensure the container is not used for any other waste type to prevent accidental mixing.

  • Labeling: Immediately affix a "Hazardous Waste" label to the container.[11][12] The label must include:

    • The full chemical name: "this compound"

    • The approximate concentration or quantity.

    • The words "Hazardous Waste".

    • The date accumulation started.

  • Accumulation: Add waste this compound to the container as it is generated. Keep the container securely capped at all times, except when adding waste.[8][11]

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA).[10][12] This area must be at or near the point of generation and under the control of laboratory personnel.

  • Segregation: Crucially, store the this compound waste container in secondary containment, segregated from incompatible materials, particularly oxidizing agents, strong bases, and acids.[9][10]

Arranging for Disposal
  • Request Pickup: Once the waste container is full or you no longer need to accumulate this waste stream, contact your institution's EHS department to schedule a hazardous waste pickup.[11][12]

  • Do Not Overfill: Leave at least one inch of headspace in the container to allow for vapor expansion.[10]

Spill Management Protocol

In the event of a spill, immediate and correct action is required to mitigate hazards.

  • Alert Personnel: Notify colleagues in the immediate area.

  • Remove Ignition Sources: Immediately extinguish any open flames and turn off hot plates or other spark-producing equipment.[6]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain the Spill: For minor spills, use an inert absorbent material like vermiculite, sand, or earth to contain the liquid.[6] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Absorbent: Carefully scoop the contaminated absorbent material into a designated container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose of Waste: Label the container with the spill cleanup debris as "Hazardous Waste: this compound Spill Debris" and dispose of it through your EHS department.

  • Major Spills: For large spills, evacuate the area immediately and contact your institution's emergency response team.[6]

Disposal of Empty Containers and Contaminated Materials

Empty containers that once held this compound must be decontaminated before disposal.

  • Container Decontamination:

    • Thoroughly empty the container of all free liquid.

    • The first rinse of the container must be collected and disposed of as hazardous waste.[9] Add the rinseate to your this compound waste container.

    • After the initial hazardous rinse, the container can typically be washed for reuse or disposal.

    • Before disposing of the container as non-hazardous glass or plastic waste, completely remove or deface the chemical label.[8][9]

  • Contaminated Labware:

    • Disposable items such as gloves, pipette tips, and absorbent pads that are contaminated with this compound must be collected in a sealed bag or container, labeled as hazardous waste, and disposed of through the EHS office.[13]

Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper management and disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_disposal Final Disposal cluster_contingency Contingency start Handling this compound ppe Wear Required PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill Potential Event hood Work in Fume Hood ppe->hood waste_gen Waste Generated (Unused chemical, reaction byproduct) hood->waste_gen container Select Compatible, Labeled Waste Container waste_gen->container saa Store in Designated SAA with Secondary Containment container->saa segregate Segregate from Incompatibles (Oxidizers, Bases, Acids) saa->segregate full Container Full? segregate->full Continue Accumulation pickup Arrange EHS Hazardous Waste Pickup full->pickup Yes disposed Properly Disposed pickup->disposed minor_spill Minor Spill: Absorb with Inert Material, Collect as Hazardous Waste spill->minor_spill Small major_spill Major Spill: Evacuate & Call Emergency Response spill->major_spill Large

Caption: Decision workflow for this compound waste management.

References

  • Laboratory Guide for Managing Chemical Waste. (2023, October). Vanderbilt University Medical Center.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania, EHRS.
  • Phenyl propanaldehydes - Evaluation statement. (2022, June 30). Australian Government Department of Health and Aged Care.
  • Hazardous Waste & Disposal Considerations. (n.d.). American Chemical Society.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
  • Phenylpropynal | C9H6O. (n.d.). PubChem, National Institutes of Health.
  • Managing and Disposing of Household Hazardous Waste. (n.d.). New York State Department of Environmental Conservation.
  • Hazardous Waste Disposal Guide. (n.d.). Northwestern University.
  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University College of Engineering.

Sources

A Researcher's Guide to the Safe Handling of Phenylpropiolaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis of novel compounds often involves working with highly reactive reagents. Phenylpropiolaldehyde, a key building block in many synthetic pathways, is one such chemical that demands meticulous handling and a deep understanding of its hazard profile. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

Understanding the Hazard: Why this compound Demands Respect

This compound is not just another aldehyde; its unique chemical structure contributes to its reactivity and potential hazards. It is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] A thorough understanding of these risks is the foundation of a robust safety protocol.

Key Hazards:

  • Skin and Eye Irritation: Direct contact can lead to significant irritation.[1][2]

  • Respiratory Irritation: Inhalation of vapors may cause irritation to the respiratory tract.[1]

  • Combustibility: While not highly flammable, it is a combustible liquid and should be kept away from ignition sources.[3][4]

  • Unknown Toxicological Properties: For some exposure routes, such as acute inhalation toxicity, the toxicological properties have not been fully investigated, necessitating a cautious approach.[2][5]

Your Armor: Essential Personal Protective Equipment (PPE)

The consistent and correct use of Personal Protective Equipment (PPE) is your first and most critical line of defense against the hazards of this compound.[6] Engineering controls, such as fume hoods, are paramount, but they must be supplemented with appropriate PPE.[7][8]

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z.87.1 standard. A face shield is required when there is a risk of splashing.[7]Protects against splashes and vapors that can cause serious eye irritation.[1][2]
Hand Protection Wear appropriate protective gloves to prevent skin exposure.[5] Nitrile gloves are a common choice for short-term protection against a range of chemicals.[7]Prevents direct skin contact, which can cause irritation.[1][2]
Body Protection A laboratory coat is mandatory. For tasks with a higher risk of splashes, consider chemical-resistant aprons or coveralls.[5][6]Minimizes skin contact with the chemical.[5]
Respiratory Protection Required when engineering controls are insufficient to maintain exposure below permissible limits. A NIOSH-approved respirator should be used.[5][7][9]Protects against the inhalation of vapors that can cause respiratory irritation.[1]

The Workflow: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound, from preparation to disposal, is crucial for maintaining a safe laboratory environment.

Preparation and Handling
  • Work in a Ventilated Area: All work with this compound must be conducted in a properly functioning chemical fume hood.[8]

  • Gather All Materials: Before starting, ensure all necessary equipment, reagents, and waste containers are within the fume hood.

  • Don Appropriate PPE: Put on all required PPE before handling the chemical.

  • Dispensing: Carefully dispense the required amount of this compound, avoiding splashing.

  • Keep Containers Closed: Keep the container tightly closed when not in use.[5]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][10]

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[3][10]

Spill Management

In the event of a spill, immediate and correct action is critical.

  • Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if necessary.

  • Don Additional PPE: If not already wearing it, don respiratory protection before re-entering the area.

  • Contain the Spill: For minor spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[2][4] For larger spills, dike the material to prevent it from spreading.[2]

  • Collect and Dispose: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste.[2][4]

  • Decontaminate: Clean the spill area thoroughly.

Disposal

All this compound waste is considered hazardous and must be disposed of according to local, state, and federal regulations.[2][11]

  • Waste Collection: Collect all waste, including contaminated absorbents and disposable PPE, in a clearly labeled hazardous waste container.[8]

  • Licensed Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service.[1]

Emergency Procedures: First Aid for Exposure

In case of accidental exposure, immediate first aid is crucial.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5][12]

  • Skin Contact: Immediately wash the affected skin with plenty of soap and water.[13] Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][2][5]

Visualizing the Safety Workflow

To further clarify the procedural flow for handling this compound, the following diagram illustrates the key decision points and actions from initial handling to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Work in Fume Hood Work in Fume Hood Don PPE Don PPE Work in Fume Hood->Don PPE Ensure Safety Dispense Chemical Dispense Chemical Don PPE->Dispense Chemical Proceed Perform Experiment Perform Experiment Dispense Chemical->Perform Experiment Waste Generated Waste Generated Perform Experiment->Waste Generated Spill Occurs Spill Occurs Perform Experiment->Spill Occurs Collect Waste Collect Waste Waste Generated->Collect Waste Contain Spill Contain Spill Spill Occurs->Contain Spill Immediate Action Contain Spill->Collect Waste After Containment Dispose via Licensed Service Dispose via Licensed Service Collect Waste->Dispose via Licensed Service Final Step

Caption: Workflow for Safe this compound Handling

References

  • Vigon International, Inc. (2020).
  • Fisher Scientific. (2022).
  • Santa Cruz Biotechnology, Inc.
  • Fisher Scientific. (2025).
  • ChemicalBook.
  • Cole-Parmer. Material Safety Data Sheet - Phenylpropargyl Aldehyde Diethyl Acetal, 98%.
  • AK Scientific, Inc. Safety Data Sheet (United States) trans-2-Phenylcyclopropanecarboxaldehyde.
  • Sigma-Aldrich. (2024).
  • Sigma-Aldrich. (2025).
  • Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards.
  • Fisher Scientific. (2025).
  • Occupational Safety and Health Administration. Safe Use of Glutaraldehyde in Health Care.
  • National Center for Biotechnology Inform
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
  • Occupational Safety and Health Administration. (1997). OSHA's regulations for chemicals used in the workplace, and in particular, glutaraldehyde.
  • Occupational Safety and Health Administration. 1910.1048 App A - Substance Technical Guidelines for Formalin.
  • BenchChem. (2025).
  • Mercedes Scientific. (2024).
  • Plant Products. Personal Protective Equipment (PPE).
  • Pesticide Environmental Stewardship. Components of Personal Protective Equipment.
  • Nipissing University. (2019).
  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenylpropiolaldehyde
Reactant of Route 2
Reactant of Route 2
Phenylpropiolaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.